molecular formula C21H38NaO6P B12372598 PHYLPA-8

PHYLPA-8

カタログ番号: B12372598
分子量: 440.5 g/mol
InChIキー: WAVVZMLZBMXFAT-JGSYTFBMSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PHYLPA-8 is a useful research compound. Its molecular formula is C21H38NaO6P and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H38NaO6P

分子量

440.5 g/mol

IUPAC名

sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;/t20-;/m1./s1

InChIキー

WAVVZMLZBMXFAT-JGSYTFBMSA-M

異性体SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COP(=O)(O1)[O-].[Na+]

正規SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(O1)[O-].[Na+]

製品の起源

United States

Foundational & Exploratory

ANGPTL8: A Pivotal Regulator in Lipid Metabolism and Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily by modulating the activity of lipoprotein lipase (B570770) (LPL), the gatekeeper enzyme for plasma triglyceride (TG) clearance. ANGPTL8 functions in concert with two other members of the angiopoietin-like family, ANGPTL3 and ANGPTL4, to direct the trafficking of triglycerides in response to nutritional states. In the fed state, ANGPTL8 is induced and forms a highly potent inhibitory complex with ANGPTL3, which circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle. Concurrently, in adipose tissue, ANGPTL8 forms a complex with ANGPTL4 that dramatically reduces its inhibitory activity, thereby promoting LPL-mediated fatty acid uptake for storage in fat. This dual function makes ANGPTL8 a central switch in postprandial lipid partitioning. Due to its profound impact on triglyceride levels, ANGPTL8 has emerged as a promising therapeutic target for dyslipidemia and associated metabolic diseases.

Core Mechanism of Action: The ANGPTL3-4-8 Model

The primary function of ANGPTL8 in lipid metabolism is best understood through the "ANGPTL3-4-8 model," which describes how these three proteins coordinate to regulate LPL activity and direct triglyceride trafficking based on nutritional status.[1] LPL is the rate-limiting enzyme that hydrolyzes triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.[2][3] ANGPTL3, ANGPTL4, and ANGPTL8 act as key inhibitors of LPL.[4][5]

The Fasted State

During fasting, ANGPTL8 expression is suppressed.[1][6] ANGPTL4 expression is induced in white adipose tissue (WAT), where it acts locally to inhibit LPL activity.[1][7] This inhibition minimizes the storage of fatty acids in adipocytes and redirects circulating triglycerides towards oxidative tissues, such as the heart and skeletal muscle, to be used for energy.[1] Although ANGPTL3 is constitutively secreted by the liver, it has very little ability to inhibit LPL on its own.[2][8]

The Fed State

Upon feeding, insulin (B600854) and other nutritional signals markedly increase the expression of ANGPTL8 in both the liver and adipose tissue.[6][9] This induction triggers a switch in lipid partitioning:

  • In the Liver: ANGPTL8 forms a complex with ANGPTL3. This ANGPTL3/8 complex is secreted into circulation and is a much more potent inhibitor of LPL than ANGPTL3 alone.[10][11][12] It acts as an endocrine factor to inhibit LPL activity in the heart and skeletal muscle, thus reducing fatty acid uptake by these tissues.[2][7]

  • In Adipose Tissue: Locally expressed ANGPTL8 forms a complex with ANGPTL4. In stark contrast to the ANGPTL3/8 complex, the formation of the ANGPTL4/8 complex greatly reduces the ability of ANGPTL4 to inhibit LPL.[2][11][13] This localized de-inhibition ensures that LPL in adipose tissue becomes highly active, promoting the efficient clearance of triglycerides from the blood and their storage as fat.[10][11]

This coordinated mechanism ensures that after a meal, energy in the form of fatty acids is efficiently directed to adipose tissue for storage.[6][14]

ANGPTL3_4_8_Model cluster_Fasted Fasted State cluster_Fed Fed State F_Liver Liver F_ANGPTL3 ANGPTL3 F_Liver->F_ANGPTL3 Secretes F_Adipose Adipose Tissue F_ANGPTL4 ANGPTL4 F_Adipose->F_ANGPTL4 Induces F_Muscle Oxidative Tissues (Heart, Muscle) F_LPL_Adipose LPL F_ANGPTL4->F_LPL_Adipose Inhibits F_LPL_Muscle LPL F_ANGPTL3->F_LPL_Muscle Weak Inhibition F_FA_Muscle Fatty Acid Uptake F_LPL_Muscle->F_FA_Muscle Hydrolysis F_TG Triglycerides F_TG->F_LPL_Adipose Reduced Hydrolysis F_TG->F_LPL_Muscle Hydrolysis F_FA_Muscle->F_Muscle Energy Fed_Liver Liver Fed_ANGPTL8_Liver ANGPTL8 Fed_Liver->Fed_ANGPTL8_Liver Induces Fed_ANGPTL3 ANGPTL3 Fed_Liver->Fed_ANGPTL3 Secretes Fed_Adipose Adipose Tissue Fed_ANGPTL8_Adipose ANGPTL8 Fed_Adipose->Fed_ANGPTL8_Adipose Induces Fed_Muscle Oxidative Tissues (Heart, Muscle) Fed_Complex38 ANGPTL3/8 Complex Fed_ANGPTL8_Liver->Fed_Complex38 Fed_Complex48 ANGPTL4/8 Complex Fed_ANGPTL8_Adipose->Fed_Complex48 Fed_ANGPTL3->Fed_Complex38 Fed_ANGPTL4 ANGPTL4 Fed_ANGPTL4->Fed_Complex48 Fed_LPL_Muscle LPL Fed_Complex38->Fed_LPL_Muscle Potent Inhibition Fed_LPL_Adipose LPL Fed_Complex48->Fed_LPL_Adipose Weak Inhibition Fed_FA_Adipose Fatty Acid Uptake Fed_LPL_Adipose->Fed_FA_Adipose Hydrolysis Fed_TG Triglycerides Fed_TG->Fed_LPL_Adipose Hydrolysis Fed_TG->Fed_LPL_Muscle Reduced Hydrolysis Fed_FA_Adipose->Fed_Adipose Storage

Caption: The ANGPTL3-4-8 model for triglyceride trafficking in fasted versus fed states.

Molecular Interactions and Complex Formation

ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain common to other members.[9][15] Its primary function is mediated through direct physical interaction with ANGPTL3 and ANGPTL4.[8][16]

  • ANGPTL3/ANGPTL8 Complex: ANGPTL8 binds to the N-terminal domain of ANGPTL3.[15] This interaction is crucial, as co-expression of ANGPTL3 and ANGPTL8 results in a complex with over 100-fold greater LPL-inhibitory activity than ANGPTL3 alone.[11][12][17] ANGPTL8 is essential for ANGPTL3 to effectively inhibit LPL; in the absence of ANGPTL8, even high concentrations of ANGPTL3 have minimal effect on LPL activity.[8][17][18] This complex is considered the physiologically relevant circulating LPL inhibitor.[19]

  • ANGPTL4/ANGPTL8 Complex: In adipose tissue, ANGPTL8 forms a complex with ANGPTL4.[13][16] This interaction, however, has the opposite effect. The ANGPTL4/8 complex is a significantly less potent LPL inhibitor than ANGPTL4 alone.[11][12] This suggests that a key role of ANGPTL8 in the fed state is to locally inactivate the inhibitory function of ANGPTL4 in fat, thereby "opening the gate" for triglyceride storage.[11][13]

Complex_Formation cluster_liver Endocrine Action (from Liver) cluster_adipose Paracrine Action (in Adipose) ANGPTL3 ANGPTL3 Complex38 ANGPTL3/8 Complex ANGPTL3->Complex38 ANGPTL8_L ANGPTL8 ANGPTL8_L->Complex38 + LPL_M LPL (in Muscle) Complex38->LPL_M Result_Inhibit Potent LPL Inhibition ANGPTL4 ANGPTL4 Complex48 ANGPTL4/8 Complex ANGPTL4->Complex48 ANGPTL8_A ANGPTL8 ANGPTL8_A->Complex48 + LPL_A LPL (in Adipose) Complex48->LPL_A Result_Activate Weak LPL Inhibition (LPL remains active)

Caption: Differential regulation of LPL by ANGPTL8 complex formation.

Quantitative Impact of ANGPTL8 on Lipid Metabolism

Studies involving genetic knockout and overexpression models in animals have provided clear quantitative data on the role of ANGPTL8 in regulating plasma lipid levels.

Model / ConditionPlasma Triglyceride (TG) ChangeKey Findings & Citations
ANGPTL8 Knockout (Angptl8-/-) Mice ~50-70% reduction in the fed stateParadoxically decreased TG levels after refeeding; associated with reduced VLDL secretion and increased LPL activity.[6][14]
ANGPTL8 Overexpression (Mouse Model) > 5-fold increaseDramatically increased serum TG levels.[1][15] Co-expression with ANGPTL3 led to a >10-fold increase.[6][14]
ANGPTL8 Overexpression in ANGPTL3-KO Mice No significant change in TGDemonstrates that the effect of ANGPTL8 on triglycerides is dependent on the presence of ANGPTL3.[6][15]
ANGPTL8 Monoclonal Antibody (Monkey Model) ~65% reduction in TGA single injection robustly reduced circulating triglycerides, highlighting its therapeutic potential.[20]
Human Loss-of-Function (LOF) ANGPTL8 variant ~15% reduction in TGCarriers of the rs145464906 T allele also showed ~10 mg/dL higher HDL-C levels.[20]

Key Experimental Protocols

The elucidation of ANGPTL8's function has relied on several key experimental techniques.

In Vitro LPL Inhibition Assay

This assay is fundamental to determining the inhibitory activity of ANGPTL proteins and their complexes.

Objective: To measure the ability of purified ANGPTL8, ANGPTL3, and their co-expressed complex to inhibit the enzymatic activity of LPL.

Methodology:

  • Protein Expression and Purification: Recombinant human ANGPTL3 and ANGPTL8 are expressed separately and also co-expressed in a suitable cell line (e.g., HEK293T cells). The conditioned media containing the secreted proteins are collected.[8][21]

  • LPL Source: Conditioned medium from cells expressing human LPL is used as the source of the enzyme.[21]

  • Inhibition Step: The LPL-containing medium is incubated with the conditioned media containing ANGPTL3 alone, ANGPTL8 alone, a post-secretion mix of ANGPTL3 and ANGPTL8, or the co-expressed ANGPTL3/8 complex for a defined period (e.g., 6 hours at 37°C).[8][21]

  • Activity Measurement: LPL activity is measured by adding a triglyceride substrate, often radiolabeled (e.g., [³H]triolein), emulsified with phospholipids. The assay measures the release of radiolabeled free fatty acids over time.[6]

  • Quantification: The amount of released fatty acid is quantified via liquid scintillation counting. The percentage of LPL inhibition is calculated relative to a control incubation without any ANGPTL proteins.[6]

LPL_Assay_Workflow start Start step1 Express/Purify Proteins: - ANGPTL3 alone - ANGPTL8 alone - Co-expressed ANGPTL3/8 start->step1 step3 Incubate LPL with ANGPTL Proteins step1->step3 step2 Prepare LPL Enzyme Source step2->step3 step4 Add Triglyceride Substrate (e.g., [3H]triolein) step3->step4 step5 Incubate to allow fatty acid release step4->step5 step6 Quantify Released Free Fatty Acids step5->step6 step7 Calculate % LPL Inhibition step6->step7 end_node End step7->end_node

Caption: Simplified workflow for an in vitro Lipoprotein Lipase (LPL) inhibition assay.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

Objective: To demonstrate a direct physical interaction between ANGPTL3 and ANGPTL8.

Methodology:

  • Cell Lysis: Cells co-expressing tagged versions of ANGPTL3 (e.g., V5-tagged) and ANGPTL8 (e.g., FLAG-tagged) are lysed to release cellular proteins.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody) that is coupled to agarose (B213101) beads. This antibody will bind to ANGPTL8 and any proteins physically associated with it.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other tag (e.g., anti-V5 antibody). A band corresponding to the molecular weight of ANGPTL3 confirms that it was pulled down along with ANGPTL8, indicating a direct interaction.[6]

Therapeutic Implications and Future Directions

The critical role of the ANGPTL3/8 complex in regulating triglyceride levels makes it a compelling target for treating hypertriglyceridemia.[4][10] Elevated triglycerides are a known risk factor for cardiovascular disease.[5][22]

  • Therapeutic Strategies: Antagonism of ANGPTL8 is a promising approach. Preclinical studies using a monoclonal antibody against ANGPTL8 in monkeys demonstrated a potent reduction in plasma triglycerides.[20] This strategy is attractive because it specifically targets the potent, circulating ANGPTL3/8 complex responsible for LPL inhibition in oxidative tissues.[10]

  • Dual Benefit on TG and HDL-C: ANGPTL3, when not complexed with ANGPTL8, also inhibits endothelial lipase (EL), an enzyme that catabolizes HDL cholesterol.[20] By developing ANGPTL8 inhibitors that disrupt the ANGPTL3/8 complex, it may be possible to simultaneously reduce LPL inhibition (lowering TGs) and increase the pool of free ANGPTL3 available to inhibit EL (raising HDL-C).[20] This dual action could be highly beneficial for patients with atherogenic dyslipidemia.[23]

Future research will focus on developing specific and safe ANGPTL8 inhibitors for clinical use and further exploring the tissue-specific roles of ANGPTL8 in both endocrine and autocrine signaling.[2]

References

ANGPTL8 Gene and Protein: A Technical Analysis of Structure, Function, and Experimental Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily functioning through its interaction with other ANGPTL family members to control lipoprotein lipase (B570770) (LPL) activity. Despite being an atypical member of the angiopoietin-like family due to its structural properties, ANGPTL8 plays a central role in the partitioning of triglycerides (TGs) between oxidative tissues and adipose tissue, responding dynamically to nutritional states. This technical guide provides an in-depth analysis of the ANGPTL8 gene and protein structure, elucidates its role in metabolic signaling pathways, and details key experimental protocols for its study.

ANGPTL8 Gene Structure and Variants

The human ANGPTL8 gene, officially known as Angiopoietin Like 8 and previously identified by the symbol C19orf80, is the blueprint for the ANGPTL8 protein.[1][2] Its expression is predominantly observed in the liver and adipose tissue and is tightly regulated by nutritional signals such as fasting and refeeding.[3][4]

Genomic Locus and Characteristics

The ANGPTL8 gene is located on the p-arm of chromosome 19 and is composed of four exons.[1][5] It is a relatively small gene, which aligns with the modest size of its protein product.

Characteristic Description Reference
Gene Symbol ANGPTL8 (formerly C19orf80)[1][2]
Aliases Betatrophin, Lipasin, RIFL, TD26[1][2][3]
Chromosomal Locus 19p13.2[1]
Genomic Coordinates Start: 11,237,450 bp; End: 11,241,943 bp[1]
Exon Count 4[5]
Clinically Significant Genetic Variants

Genetic variations within the ANGPTL8 gene are associated with significant alterations in plasma lipid profiles and the risk of metabolic diseases.

Variant ID Amino Acid Change Associated Phenotype Reference
rs2278426 Arginine to Tryptophan at position 59 (R59W)Associated with lower plasma HDL-cholesterol levels.[6][7]
PTVs (e.g., rs760351239) Protein-Truncating VariantsAssociated with significantly lower triglyceride levels and a reduced risk of coronary artery disease.[8]

ANGPTL8 Protein Structure and Interactions

The ANGPTL8 protein is a secreted hormone composed of 198 amino acids with a molecular mass of approximately 22 kDa.[2][9][10] It is considered an atypical member of the ANGPTL family because it lacks the C-terminal fibrinogen-like domain characteristic of other members like ANGPTL3 and ANGPTL4.[1][3][11]

Domain Organization

The structure of ANGPTL8 is distinguished by an N-terminal secretion signal and a coiled-coil domain that shares homology with the N-terminal regions of ANGPTL3 and ANGPTL4.[1][12] This structural similarity is fundamental to its mechanism of action, which relies on forming functional protein complexes.

Characteristic Description Reference
UniProtKB ID Q6UXH0[2]
Amino Acid Count 198[10]
Molecular Mass ~22.1 kDa[2]
Key Structural Features N-terminal secretion signal, Coiled-coil domain, Lacks C-terminal fibrinogen-like domain.[1][11][12]
Quaternary Structure: The Functional Complexes

ANGPTL8 exerts its physiological function not as a monomer, but by forming heteromeric complexes with ANGPTL3 and ANGPTL4.[13][14] Intracellular co-expression and co-folding appear necessary for the formation and efficient secretion of these active complexes.[1][13] The interaction with ANGPTL3 and ANGPTL4 fundamentally alters their ability to inhibit LPL.

  • ANGPTL3-ANGPTL8 Complex: The formation of this complex dramatically enhances (>100-fold) the ability of ANGPTL3 to bind to and inhibit LPL.[13][15] This complex is the primary circulating inhibitor of LPL in oxidative tissues during the fed state.[16]

  • ANGPTL4-ANGPTL8 Complex: In contrast, when ANGPTL8 complexes with ANGPTL4 in adipose tissue, it significantly reduces the LPL-inhibitory activity of ANGPTL4.[14][15]

Signaling Pathways and Molecular Function

The primary and most well-validated function of ANGPTL8 is the regulation of triglyceride trafficking, a process elegantly described by the ANGPTL3-4-8 model.[17][18] This model explains how ANGPTL8 helps direct circulating TGs to specific tissues based on nutritional status.

The ANGPTL3-4-8 Model for Triglyceride Trafficking

This model delineates the coordinated action of ANGPTL3, ANGPTL4, and ANGPTL8 in managing lipid partitioning between fasting and feeding.

  • Fasting State: ANGPTL8 expression is suppressed.[3] ANGPTL4 is induced in white adipose tissue (WAT), where it inhibits local LPL activity. This action prevents fat storage and diverts circulating TGs to tissues like skeletal and cardiac muscle for energy utilization.[17][18]

  • Fed State: Insulin and nutrient intake stimulate the expression and secretion of ANGPTL8 from the liver and adipose tissue.[3][6] In the liver, ANGPTL8 complexes with ANGPTL3, and this potent ANGPTL3-ANGPTL8 complex is secreted into circulation. It travels to muscle tissues and inhibits LPL activity, thereby reducing TG uptake.[16][18] Simultaneously, ANGPTL8 produced in adipose tissue complexes with local ANGPTL4, attenuating its inhibitory effect and thus promoting LPL activity and TG storage in fat.[15][17]

ANGPTL3_4_8_Model ANGPTL3-4-8 Model of Triglyceride Trafficking cluster_fasting Fasting State cluster_fed Fed State F_Adipose Adipose Tissue F_ANGPTL4 ANGPTL4 F_Adipose->F_ANGPTL4 Induces F_Muscle Muscle (Heart, Skeletal) F_LPL_Adipose LPL Activity F_ANGPTL4->F_LPL_Adipose Inhibits F_LPL_Muscle LPL Activity F_TG_Muscle TG Uptake for Energy F_LPL_Muscle->F_TG_Muscle Promotes Fed_Liver Liver Fed_ANGPTL8_Liver ANGPTL8 Fed_Liver->Fed_ANGPTL8_Liver Secretes Fed_ANGPTL3 ANGPTL3 Fed_Liver->Fed_ANGPTL3 Secretes Fed_Adipose Adipose Tissue Fed_ANGPTL8_Adipose ANGPTL8 Fed_Adipose->Fed_ANGPTL8_Adipose Secretes Fed_ANGPTL4 ANGPTL4 Fed_Adipose->Fed_ANGPTL4 Secretes Fed_Muscle Muscle (Heart, Skeletal) Fed_Complex38 ANGPTL3-8 Complex Fed_ANGPTL8_Liver->Fed_Complex38 Forms Fed_ANGPTL3->Fed_Complex38 Forms Fed_LPL_Muscle LPL Activity Fed_Complex38->Fed_LPL_Muscle Potently Inhibits Fed_Complex48 ANGPTL4-8 Complex Fed_ANGPTL8_Adipose->Fed_Complex48 Forms Fed_ANGPTL4->Fed_Complex48 Forms Fed_LPL_Adipose LPL Activity Fed_Complex48->Fed_LPL_Adipose Weakly Inhibits (Net LPL Activation) Fed_TG_Adipose TG Uptake for Storage Fed_LPL_Adipose->Fed_TG_Adipose Promotes

Fig 1. ANGPTL8's role in directing triglyceride traffic.
Mechanism of LPL Inhibition

The inactivation of LPL by ANGPTL complexes involves a structural mechanism. The binding of the ANGPTL3-ANGPTL8 complex to LPL is thought to catalyze the irreversible dissociation of the active LPL dimer into inactive monomers, thereby preventing triglyceride hydrolysis.[14] ANGPTL8 itself contains a homologous LPL-inhibitory domain, but this domain appears to be unmasked or activated only upon complex formation with ANGPTL3.[17]

LPL_Inhibition Mechanism of LPL Inhibition by ANGPTL3-8 Complex A3 ANGPTL3 Protein Complex Active ANGPTL3-8 Complex A3->Complex Co-expression & Complexation A8 ANGPTL8 Protein A8->Complex LPL_Dimer Active LPL Dimer Complex->LPL_Dimer Binds & Catalyzes Dissociation LPL_Monomer Inactive LPL Monomers LPL_Dimer->LPL_Monomer Dissociates Hydrolysis Triglyceride Hydrolysis LPL_Dimer->Hydrolysis Enables LPL_Monomer->Hydrolysis Cannot Enable

Fig 2. Logical flow of ANGPTL3-8 complex formation and LPL inactivation.

Key Experimental Protocols

Investigating the function of ANGPTL8 requires a combination of molecular biology, biochemistry, and in vivo techniques.

Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the physical interaction between ANGPTL8 and ANGPTL3 (or ANGPTL4) in a cellular context.[13]

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with expression plasmids encoding tagged versions of human ANGPTL3 (e.g., HA-tagged) and ANGPTL8 (e.g., FLAG-tagged).

  • Cell Lysis: After 48 hours, harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody targeting one of the protein tags (e.g., anti-FLAG antibody) overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash several times with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the second protein's tag (e.g., anti-HA antibody) to confirm its presence in the immunoprecipitated complex.

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow cluster_workflow A 1. Co-express tagged ANGPTL3 & ANGPTL8 in cells B 2. Lyse cells to release protein complexes A->B C 3. Incubate lysate with anti-tag antibody (e.g., anti-FLAG) B->C D 4. Add Protein A/G beads to capture Ab-protein complexes C->D E 5. Wash beads to remove non-specific proteins D->E F 6. Elute captured proteins from beads E->F G 7. Analyze eluate by Western Blot using antibody for co-protein (e.g., anti-HA) F->G

References

Angiopo-like Protein 8 (ANGPTL8): A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, lipasin, and RIFL, is a crucial regulator of lipid metabolism. Since its independent discovery by three research groups in 2012, ANGPTL8 has emerged as a key player in the trafficking of triglycerides (TGs) by modulating the activity of lipoprotein lipase (B570770) (LPL), primarily through its interactions with ANGPTL3 and ANGPTL4. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to ANGPTL8. It includes a chronological account of its discovery, detailed summaries of quantitative data from pivotal studies, comprehensive experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Discovery and Nomenclature

Angiopoietin-like protein 8 was independently identified by three research groups in 2012, leading to a variety of names in the scientific literature.[1][2][3]

  • RIFL (Refeeding Induced Fat and Liver): The Smas laboratory named the protein RIFL due to its significantly increased expression in adipose tissue and liver during the fed state compared to the fasted state.[1]

  • Lipasin: The Zhang laboratory identified ANGPTL8 in an RNA-seq screen for nutritionally regulated genes and named it "lipasin" due to its role in lipid metabolism.[1][4]

  • ANGPTL8: A third group also identified it and named it ANGPTL8, recognizing its homology with other members of the angiopoietin-like protein family.[1][5]

  • Betatrophin: In 2013, it was transiently named "betatrophin" based on a study suggesting its role in promoting pancreatic beta-cell proliferation.[2] However, this finding was later disproven and the original paper was retracted, leading to the recommendation of using the name ANGPTL8.[2]

ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain characteristic of other ANGPTLs.[2][6] It is a 22-kDa protein composed of 198 amino acids.[7]

Role in Lipid Metabolism: The ANGPTL3-4-8 Model

The primary physiological role of ANGPTL8 is the regulation of plasma triglyceride levels through the inhibition of lipoprotein lipase (LPL).[8][9] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating lipoproteins, facilitating their uptake into tissues.[8] ANGPTL8 exerts its function by forming complexes with two other ANGPTL members, ANGPTL3 and ANGPTL4, in a model known as the "A3-4-8 model of LPL regulation".[1][3]

  • Fed State: In the fed state, insulin (B600854) and glucose levels rise, leading to a significant increase in ANGPTL8 expression in the liver and adipose tissue.[1][10] ANGPTL8 forms a complex with ANGPTL3 in the liver, which is then secreted into the circulation.[1] This ANGPTL3-ANGPTL8 complex is a potent inhibitor of LPL in oxidative tissues like the heart and skeletal muscle.[1] This inhibition diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[8]

  • Fasted State: During fasting, ANGPTL8 expression is suppressed.[8] This leads to reduced ANGPTL3-ANGPTL8 complex formation and consequently, decreased LPL inhibition in oxidative tissues, allowing them to take up fatty acids for energy.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on ANGPTL8.

Table 1: Regulation of ANGPTL8 Gene Expression

ConditionTissueFold Change in mRNA ExpressionReference
In vivo hyperinsulinemia (human)Adipose Tissue14-fold increase at 3 hours[11][12]
In vivo hyperinsulinemia (human)Adipose Tissue18-fold increase at 6 hours[11][12]
High-Fat Diet (mice)Liver and Brown Adipose TissueSignificantly increased[7][13]
Fasting (mice)Brown and White Adipose Tissue~80% decrease[7][13]
Insulin Treatment (in vitro, adipocytes)Adipocytes~35-fold increase[7][13]
Cold Exposure (mice)Brown Adipose Tissue>3-fold increase[7]

Table 2: Effects of ANGPTL8 on Plasma Triglyceride Levels

Genetic ModificationConditionPlasma Triglyceride (TG) ChangeReference
ANGPTL8 Knockout (mice)Fed ad libitum~70% reduction[14]
ANGPTL8 Knockout (mice)FedParadoxically decreased[14]
ANGPTL8 Overexpression (mice)-Increased[1]

Key Experimental Protocols

Generation of Angptl8 Knockout Mice

This protocol describes the general methodology for creating Angptl8 knockout mice using homologous recombination, a technique widely used in the initial characterization of the protein's function.[14]

Methodology:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon or the entire Angptl8 gene with a selection cassette (e.g., neomycin resistance gene). The vector contains homology arms corresponding to the flanking regions of the target gene to facilitate homologous recombination.

  • Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells (e.g., from a C57BL/6NTac background) via electroporation.

  • Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected using an antibiotic (e.g., G418 for neomycin resistance).

  • Verification of Homologous Recombination: Correctly targeted ES cell clones are identified by PCR and Southern blot analysis to confirm the specific gene disruption.

  • Blastocyst Injection: Verified ES cells are injected into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the genetically modified ES cells.

  • Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the knockout allele, indicating germline transmission.

  • Establishment of a Homozygous Knockout Line: Heterozygous knockout mice are interbred to generate homozygous Angptl8-/- mice.

In Vitro Regulation of Angptl8 Gene Expression in Hepatocytes and Adipocytes

This protocol outlines the in vitro methodology used to study the hormonal and nutritional regulation of Angptl8 expression.[10]

Methodology:

  • Cell Culture:

    • Primary Mouse Hepatocytes: Isolated by collagenase perfusion and plated on collagen-coated culture plates.[10]

    • 3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.[10]

  • Treatment:

    • Cells are cultured in serum-free DMEM.

    • For hormonal regulation studies, cells are treated with varying concentrations of insulin for specified time periods.

    • For nutritional regulation studies, cells are cultured in media with varying glucose concentrations, with or without insulin.

  • RNA Isolation and Quantitative PCR (qPCR):

    • Total RNA is extracted from the treated cells.

    • cDNA is synthesized from the RNA via reverse transcription.

    • qPCR is performed using primers specific for Angptl8 and a housekeeping gene (e.g., actin or GAPDH) for normalization.

    • The relative expression of Angptl8 mRNA is calculated using the ΔΔCt method.

ANGPTL8 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative measurement of human ANGPTL8 in plasma or serum.[15][16][17]

Methodology:

  • Plate Coating: A microplate is pre-coated with a capture antibody specific for human ANGPTL8.

  • Sample and Standard Incubation: Standards with known ANGPTL8 concentrations and diluted plasma/serum samples are added to the wells and incubated. ANGPTL8 present in the samples binds to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody Incubation: A biotin-conjugated detection antibody specific for a different epitope on ANGPTL8 is added to the wells and incubated.

  • Washing: The plate is washed to remove unbound detection antibody.

  • Enzyme Conjugate Incubation: Avidin-conjugated Horseradish Peroxidase (HRP) is added to the wells and incubated. The avidin (B1170675) binds to the biotin (B1667282) on the detection antibody.

  • Washing: The plate is washed to remove unbound enzyme conjugate.

  • Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of ANGPTL8 in the sample.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of ANGPTL8 in the samples is determined by interpolating their optical density on the standard curve.

Signaling Pathways and Experimental Workflows

ANGPTL8 Signaling in Lipid Metabolism

The following diagram illustrates the central role of ANGPTL8 in regulating triglyceride trafficking during the fed state.

ANGPTL8_Lipid_Metabolism cluster_FedState Fed State Increased Insulin/Glucose Increased Insulin/Glucose Liver Liver Increased Insulin/Glucose->Liver stimulates Adipose Tissue Adipose Tissue Increased Insulin/Glucose->Adipose Tissue stimulates ANGPTL8 Expression ANGPTL8 Expression Liver->ANGPTL8 Expression ANGPTL3 ANGPTL3 Liver->ANGPTL3 Adipose Tissue->ANGPTL8 Expression ANGPTL3-ANGPTL8 Complex ANGPTL3-ANGPTL8 Complex ANGPTL8 Expression->ANGPTL3-ANGPTL8 Complex ANGPTL3->ANGPTL3-ANGPTL8 Complex LPL (Muscle) LPL (Oxidative Tissues) ANGPTL3-ANGPTL8 Complex->LPL (Muscle) inhibits TG Uptake (Adipose) TG Uptake (Adipose Tissue) ANGPTL3-ANGPTL8 Complex->TG Uptake (Adipose) diverts TGs to TG Uptake (Muscle) TG Uptake (Oxidative Tissues) LPL (Muscle)->TG Uptake (Muscle) promotes

Caption: ANGPTL8 regulation of triglyceride metabolism in the fed state.

Experimental Workflow for ANGPTL8 Knockout Mouse Generation

The following diagram outlines the key steps involved in generating and verifying an ANGPTL8 knockout mouse model.

Knockout_Workflow A 1. Design Targeting Vector B 2. Electroporate into ES Cells A->B C 3. Select for Recombinant ES Cells B->C D 4. Verify by PCR and Southern Blot C->D E 5. Inject ES Cells into Blastocysts D->E Verified Clones F 6. Transfer to Pseudopregnant Female E->F G 7. Birth of Chimeric Mice F->G H 8. Breed for Germline Transmission G->H I 9. Genotype Offspring H->I J 10. Interbreed Heterozygotes I->J Heterozygous Mice K 11. Generate Homozygous ANGPTL8-/- Mice J->K

Caption: Workflow for generating ANGPTL8 knockout mice.

Regulatory Pathway of ANGPTL8 Expression

This diagram illustrates the key signaling pathways that regulate the expression of the ANGPTL8 gene.

ANGPTL8_Regulation Insulin Insulin AMPK AMPK Insulin->AMPK antagonizes CEBPb C/EBPβ Insulin->CEBPb activates Glucose Glucose Angptl8 Angptl8 Gene Expression Glucose->Angptl8 enhances effect of insulin AMPK->Angptl8 inhibits CEBPb->Angptl8 promotes transcription

References

An In-depth Technical Guide to the ANGPTL8 Signaling Pathway in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial secreted protein predominantly expressed in the liver and adipose tissue.[1][2] As an atypical member of the ANGPTL family, it plays a significant role in lipid and glucose metabolism, primarily by regulating the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for triglyceride hydrolysis.[1] Dysregulation of ANGPTL8 is associated with several metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, making its signaling pathway in hepatocytes a key area of investigation for therapeutic development.[1][3][4] This guide provides a comprehensive overview of the core ANGPTL8 signaling pathways in hepatocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways in Hepatocytes

The function of ANGPTL8 is multifaceted, involving both endocrine effects on peripheral tissues and autocrine/paracrine actions within the liver. Its primary roles are centered on the regulation of triglyceride trafficking and responding to nutritional signals.

The Canonical ANGPTL8/ANGPTL3-Mediated Inhibition of Lipoprotein Lipase (LPL)

In the fed state, hepatocytes increase the expression and secretion of ANGPTL8. ANGPTL8 forms a complex with ANGPTL3, another hepatocyte-secreted protein.[5][6][7] While ANGPTL8 alone is a weak inhibitor of LPL, the ANGPTL3-ANGPTL8 complex is a potent inhibitor.[6][8] This complex circulates and acts in an endocrine fashion, primarily inhibiting LPL activity in oxidative tissues like skeletal and cardiac muscle.[9][5][10] This inhibition prevents these tissues from taking up fatty acids from triglyceride-rich lipoproteins (such as VLDL), thereby redirecting these lipids towards white adipose tissue for storage.[9][5] ANGPTL8 is essential for this process; it enhances the ability of ANGPTL3 to bind to and inhibit LPL.[6][7][11] In fact, the overexpression of ANGPTL3 only significantly increases plasma triglycerides in the presence of ANGPTL8.[6][11]

ANGPTL8_LPL_Pathway cluster_hepatocyte Hepatocyte (Fed State) cluster_circulation Circulation cluster_muscle Oxidative Tissue (e.g., Muscle) ANGPTL8 ANGPTL8 Complex ANGPTL3-ANGPTL8 Complex ANGPTL8->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex Complex_circ Circulating ANGPTL3-ANGPTL8 Complex->Complex_circ Secretion VLDL VLDL VLDL_circ VLDL VLDL->VLDL_circ Secretion LPL Lipoprotein Lipase (LPL) Complex_circ->LPL Inhibition VLDL_circ->LPL Hydrolysis FA_uptake Fatty Acid Uptake LPL->FA_uptake

Caption: ANGPTL8/ANGPTL3 pathway for LPL inhibition.
Upstream Regulation of ANGPTL8 Expression in Hepatocytes

The expression of the ANGPTL8 gene in hepatocytes is tightly regulated by nutritional and hormonal signals, primarily insulin (B600854) and AMPK.

  • Insulin Signaling: In the fed state, elevated insulin levels strongly induce ANGPTL8 expression.[12][13] This process involves the transcription factor CCAAT/enhancer-binding protein (C/EBPβ).[12][13] Other transcription factors, such as liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1 (SREBP1c), have also been implicated, though their roles may be secondary.[4][12]

  • AMPK Signaling: Conversely, the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that is active during fasting, negatively regulates ANGPTL8 expression.[12][13] AMPK activation antagonizes the inductive effect of insulin on ANGPTL8.[12][13]

  • Inflammatory Signals: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF-α, have been shown to upregulate ANGPTL8 expression in hepatocytes, linking ANGPTL8 to inflammatory pathways.[1][2]

ANGPTL8_Regulation_Pathway cluster_hepatocyte Hepatocyte Nucleus CEBPB C/EBPβ ANGPTL8_Gene ANGPTL8 Gene CEBPB->ANGPTL8_Gene Upregulation LXR LXRα/SREBP1c LXR->ANGPTL8_Gene Upregulation Insulin Insulin (Fed State) Insulin->CEBPB AMPK AMPK (Fasting/Low Energy) AMPK->ANGPTL8_Gene Antagonism LPS LPS/TNF-α (Inflammation) LPS->ANGPTL8_Gene Upregulation

Caption: Upstream regulation of ANGPTL8 gene expression.
Emerging Role in Liver Pathophysiology: The LILRB2/ERK Pathway

Recent studies have uncovered a role for ANGPTL8 in the progression of liver diseases like NAFLD, fibrosis, and hepatocellular carcinoma (HCC).[1][14] In a pathogenic context, fatty acids can upregulate ANGPTL8 in hepatocytes.[1] Secreted ANGPTL8 can then act as a pro-inflammatory factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2) on hepatic stellate cells (HSCs) and macrophages.[1] This interaction activates the extracellular signal-regulated kinase (ERK) signaling pathway, promoting the expression of fibrotic genes in HSCs and contributing to the progression of liver fibrosis.[1][14] In HCC cells, this pathway has been shown to promote proliferation and autophagy.[14]

ANGPTL8_Fibrosis_Pathway cluster_hepatocyte Hepatocyte cluster_hsc Hepatic Stellate Cell (HSC) FA Fatty Acids ANGPTL8 ANGPTL8 FA->ANGPTL8 Upregulates LILRB2 LILRB2 Receptor ANGPTL8->LILRB2 Binds (Paracrine) ERK ERK Signaling LILRB2->ERK Fibrosis Fibrosis-related Gene Expression ERK->Fibrosis

Caption: ANGPTL8 signaling in liver fibrosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ANGPTL8 in hepatocytes and related models.

Table 1: Effect of ANGPTL8 on Triglyceride (TG) and Lipid Metabolism

Condition Model System Key Quantitative Result Reference
ANGPTL8 Overexpression Mouse Liver (in vivo) Dramatic increase in serum TG levels. [9]
ANGPTL8 Knockout (KO) Mice (in vivo) Reduced fed and fasted plasma triglycerides. [12][13]
ANGPTL8 Treatment Palmitate-induced HepG2 cells Decreased intracellular TG content. [15]
Moderate-to-Severe NAFLD Human Patients ANGPTL8 levels: 1,129 ± 351 pg/mL vs. 742 ± 252 pg/mL in controls. [3]
Correlation with HCL* Human Patients ANGPTL8 was the strongest independent determinant of HCL (r = 0.436, P = 0.042). [3]

*HCL: Hepatocellular Lipid Content

Table 2: Regulation of ANGPTL8 Expression in Hepatocytes | Stimulus | Model System | Key Quantitative Result | Reference | | :--- | :--- | :--- | | Insulin | 3T3-L1 Adipocytes (in vitro) | Nearly 35-fold increase in Angptl8 gene transcription. |[16] | | Fasting | Mouse Adipose Tissue (in vivo) | ~80% decrease in ANGPTL8 expression. |[4] | | LPS (4 μg/ml, 24h) | HepG2 Cells (in vitro) | Significant upregulation of ANGPTL8 mRNA expression. |[2] | | miR-143-3p mimic | HepG2 Cells (in vitro) | Decreased ANGPTL8 transcript and protein levels. |[17] |

Detailed Experimental Protocols

Quantification of Intracellular Triglycerides in Hepatocytes

This protocol describes a common method for measuring triglyceride accumulation in cultured hepatocytes, such as HepG2 cells or primary hepatocytes, following experimental manipulation.

Principle: Cells are lysed, and the triglycerides are hydrolyzed (saponified) into glycerol (B35011) and free fatty acids. The glycerol concentration is then determined using a colorimetric or fluorometric assay, which is proportional to the initial triglyceride content.[18] The result is normalized to the total protein content of the sample.[19]

Methodology:

  • Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) in 6-well plates and culture until they reach desired confluency. Treat cells with compounds of interest (e.g., oleic acid to induce lipid loading, or ANGPTL8 protein).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 200-500 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Keep a small aliquot of the lysate for protein quantification (e.g., using a BCA assay).

  • Triglyceride Hydrolysis (Saponification):

    • To the remaining lysate, add an equal volume of an ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2:1 ratio of ethanol (B145695) to 30% KOH).[18]

    • Incubate the mixture in a water bath at 55-70°C for 1-2 hours to saponify the triglycerides.

    • Neutralize the reaction by adding a neutralizing agent (e.g., MgCl2 or a buffered solution) to bring the pH to ~7.0.

  • Glycerol Quantification:

    • Use a commercial triglyceride quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.

    • Briefly, the assay involves an enzymatic reaction that converts glycerol to a product that can be detected by absorbance (e.g., at 540-570 nm) or fluorescence.[18]

    • Prepare a standard curve using the provided glycerol standards.

  • Calculation:

    • Determine the glycerol concentration in each sample from the standard curve.

    • Calculate the triglyceride content and normalize it to the total protein concentration determined in step 2. Results are typically expressed as µg of triglyceride per mg of protein.

Caption: Workflow for quantifying intracellular triglycerides.
Measurement of Fatty Acid β-Oxidation

This protocol measures the rate of mitochondrial and peroxisomal fatty acid oxidation (FAO) in freshly isolated or cultured hepatocytes using a radiolabeled fatty acid substrate.[20]

Principle: Hepatocytes are incubated with [1-¹⁴C]palmitic acid. During β-oxidation, the radiolabeled carbon is released as part of acetyl-CoA and other acid-soluble metabolites (ASMs). The reaction is stopped with acid, and the amount of radioactivity in the acid-soluble fraction is measured by liquid scintillation counting, which reflects the rate of FAO.[20]

Methodology:

  • Hepatocyte Isolation/Culture: Isolate primary hepatocytes from mice or use cultured hepatocyte cell lines. For primary cells, use a suspension of freshly isolated hepatocytes to best preserve the in vivo metabolic state.[20]

  • Substrate Preparation:

    • Prepare a solution of 100 µM palmitic acid complexed to bovine serum albumin (BSA) in a suitable assay medium (e.g., DMEM with HEPES).

    • Add [1-¹⁴C]palmitic acid to the solution to a final activity of approximately 0.4 µCi per reaction.[20]

  • Initiation of Assay:

    • Pre-incubate hepatocytes (e.g., 750,000 cells per reaction) in a 37°C water bath.

    • Start the reaction by adding the ¹⁴C-palmitic acid/BSA substrate mix to the cell suspension. Incubate for a defined period (e.g., 15-60 minutes) with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding a volume of ice-cold perchloric acid (e.g., 10%) to the cell suspension.[21] This precipitates proteins and lipids, leaving the small, acid-soluble metabolites in the supernatant.

    • Vortex and centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the acid-insoluble material.

  • Quantification of Radioactivity:

    • Carefully collect the supernatant (the acid-soluble fraction).

    • Add the supernatant to a scintillation vial containing a liquid scintillation cocktail.

    • Measure the ¹⁴C radioactivity using a liquid scintillation counter.

  • Normalization:

    • Normalize the measured radioactivity (counts per minute, CPM) to the amount of protein in the cell pellet or the incubation time to determine the rate of fatty acid oxidation (e.g., nmol palmitate oxidized/mg protein/hour).

References

The Orchestration of Lipid Metabolism: A Technical Guide to the ANGPTL3-ANGPTL8 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate regulation of lipid metabolism, the angiopoietin-like (ANGPTL) family of proteins has emerged as a critical player. Among these, ANGPTL3 and ANGPTL8 have garnered significant attention for their synergistic role in controlling plasma triglyceride levels, primarily through the inhibition of lipoprotein lipase (B570770) (LPL). ANGPTL3, a secreted glycoprotein (B1211001) primarily from the liver, and ANGPTL8, a smaller, co-secreted protein, form a potent inhibitory complex that modulates LPL activity. Understanding the precise mechanism of their interaction is paramount for the development of novel therapeutics targeting hypertriglyceridemia and associated cardiovascular diseases. This technical guide provides an in-depth exploration of the ANGPTL3-ANGPTL8 interaction, detailing the quantitative aspects of their binding, the experimental methodologies used to elucidate their function, and the signaling pathways they govern.

Core Mechanism of Interaction and Function

The interaction between ANGPTL3 and ANGPTL8 is a prerequisite for the potent inhibition of LPL. While ANGPTL3 alone can inhibit LPL, its efficacy is dramatically enhanced when in complex with ANGPTL8.[1][2] ANGPTL8 itself possesses a functional LPL inhibitory motif but is inactive on its own.[3] The prevailing model suggests that the binding of ANGPTL3 to ANGPTL8 induces a conformational change in ANGPTL8, unmasking its inhibitory domain and allowing the complex to bind to LPL with high affinity.[4] This complex formation is essential for the physiological regulation of triglyceride trafficking, particularly in the fed state.[4]

The ANGPTL3-ANGPTL8 complex does not form efficiently by simple mixing of the individual proteins extracellularly, suggesting that their association occurs intracellularly prior to secretion.[4] Co-expression of ANGPTL3 is also crucial for the efficient secretion of ANGPTL8.[2][5]

Quantitative Data Summary

The interaction between ANGPTL3, ANGPTL8, and LPL has been characterized by several quantitative parameters. The following table summarizes the key data points available in the current literature.

ParameterValueMethodReference
ANGPTL3:ANGPTL8 Complex Stoichiometry 3:1SEC-MALS, Mass Photometry[6]
Molecular Weight of ANGPTL3/8 Complex 120.5 kDaSEC-MALS[6]
IC50 of ANGPTL3/8 Complex for LPL Inhibition ~6.062 nMAmplex UltraRed Lipase Assay[6]
Potency of ANGPTL3/8 Complex vs. ANGPTL3 alone >100-fold more potentLPL Inhibition Assay[7]
Binding Affinity (Kd) of ANGPTL3-ANGPTL8 Not explicitly reported--
Binding Affinity (Kd) of ANGPTL3/8 Complex to LPL Not explicitly reported, but markedly increased binding observedBio-layer Interferometry[7]

Signaling Pathway and Regulatory Model

The interplay between ANGPTL3, ANGPTL8, and another family member, ANGPTL4, is conceptualized in the "ANGPTL3-4-8 model," which describes the tissue-specific regulation of triglyceride trafficking in response to nutritional states.

In the fed state , insulin (B600854) stimulates the expression and secretion of ANGPTL8 from the liver. ANGPTL8 then complexes with constitutively expressed ANGPTL3. This potent ANGPTL3/8 complex circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle, thereby diverting triglyceride-rich lipoproteins (TRLs) to white adipose tissue (WAT) for storage.

In the fasted state , ANGPTL8 levels are low, leading to reduced formation of the inhibitory ANGPTL3/8 complex. Concurrently, ANGPTL4 is expressed in WAT, where it inhibits local LPL activity. This directs TRLs towards oxidative tissues for energy utilization.

The interaction of the ANGPTL3/8 complex with LPL is further modulated by the endothelial protein GPIHBP1, which serves as a platform for LPL on the capillary endothelium and can protect LPL from inhibition.[5]

ANGPTL3_8_Signaling cluster_Fed_State Fed State cluster_Fasted_State Fasted State Insulin Insulin Liver Liver Insulin->Liver stimulates ANGPTL8_Fed ANGPTL8 Liver->ANGPTL8_Fed expresses & secretes ANGPTL3_Fed ANGPTL3 Liver->ANGPTL3_Fed constitutively secretes Complex_Fed ANGPTL3/8 Complex ANGPTL8_Fed->Complex_Fed form ANGPTL3_Fed->Complex_Fed form Muscle_Fed Muscle LPL Complex_Fed->Muscle_Fed inhibits WAT_Fed Adipose Tissue LPL (Active) TRL_Fed TRLs TRL_Fed->Muscle_Fed TRL_Fed->WAT_Fed directed to ANGPTL3_Fasted ANGPTL3 (low activity) ANGPTL4_Fasted ANGPTL4 WAT_Fasted Adipose Tissue LPL ANGPTL4_Fasted->WAT_Fasted inhibits Muscle_Fasted Muscle LPL (Active) TRL_Fasted TRLs TRL_Fasted->WAT_Fasted TRL_Fasted->Muscle_Fasted directed to Adipose_Tissue Adipose Tissue Adipose_Tissue->ANGPTL4_Fasted expresses Liver_Fasted Liver Liver_Fasted->ANGPTL3_Fasted secretes

Diagram 1: ANGPTL3-4-8 model of triglyceride trafficking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the ANGPTL3-ANGPTL8 interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate ANGPTL3-ANGPTL8 Interaction

This protocol is adapted from studies using HEK293T cells to express and analyze the interaction between tagged ANGPTL3 and ANGPTL8.[5]

a. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Co-transfect cells with expression vectors for tagged ANGPTL3 (e.g., Strep-tag) and ANGPTL8 (e.g., His-tag) using a suitable transfection reagent.

  • Collect conditioned media 48-72 hours post-transfection.

b. Immunoprecipitation:

  • Incubate conditioned media containing the secreted proteins with an antibody against one of the tags (e.g., anti-Strep tag antibody) for 1-2 hours at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

c. Washing:

  • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to four times with a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors). A typical wash buffer for Co-IP could be 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 0.5% Triton X-100.[5]

d. Elution and Western Blotting:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with antibodies against both tags (e.g., anti-Strep and anti-His antibodies) to detect the co-immunoprecipitated proteins.

CoIP_Workflow start Start: Co-transfect HEK293T cells with Strep-ANGPTL3 and His-ANGPTL8 vectors collect_media Collect conditioned media (48-72h post-transfection) start->collect_media add_antibody Incubate with anti-Strep antibody (1-2h, 4°C) collect_media->add_antibody add_beads Add Protein A/G magnetic beads (1-2h, 4°C) add_antibody->add_beads wash_beads Wash beads with non-denaturing lysis buffer (3-4 times) add_beads->wash_beads elute Elute proteins by boiling in SDS-PAGE buffer wash_beads->elute western_blot Perform Western Blot with anti-Strep and anti-His antibodies elute->western_blot end End: Detect co-precipitated His-ANGPTL8 western_blot->end

Diagram 2: Co-immunoprecipitation workflow.
Lipase Activity Assay to Measure LPL Inhibition

This fluorescent assay quantifies LPL activity and its inhibition by the ANGPTL3/8 complex using a commercially available substrate.[5][8]

a. Reagents:

  • LPL source (e.g., conditioned media from LPL-expressing cells)

  • ANGPTL3 and ANGPTL8 (individual or co-expressed conditioned media)

  • Fluorescent lipase substrate (e.g., EnzChek™ Lipase Substrate)

  • Assay Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 8.0, 1.5% fatty acid-free BSA)

b. Assay Procedure:

  • In a 96-well black plate, combine the LPL source with varying concentrations of ANGPTL3, ANGPTL8, or the co-expressed ANGPTL3/8 complex.

  • Incubate the mixture for 30 minutes at 37°C to allow for inhibition to occur.

  • Initiate the reaction by adding the fluorescent lipase substrate.

  • Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate reader (e.g., excitation ~485 nm, emission ~515 nm).

c. Data Analysis:

  • Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).

  • Normalize the activity in the presence of inhibitors to the activity of LPL alone.

  • Determine the IC50 value for the ANGPTL3/8 complex by plotting the percentage of inhibition against the log of the inhibitor concentration.

Lipase_Assay_Workflow start Start: Prepare LPL, ANGPTL proteins, and fluorescent substrate incubate_inhibitor Incubate LPL with varying concentrations of ANGPTL3/8 (30 min, 37°C) start->incubate_inhibitor add_substrate Add fluorescent lipase substrate to initiate reaction incubate_inhibitor->add_substrate measure_fluorescence Measure fluorescence kinetically (e.g., every min for 30 min) add_substrate->measure_fluorescence calculate_rate Calculate rate of hydrolysis (slope of fluorescence curve) measure_fluorescence->calculate_rate determine_ic50 Determine IC50 by plotting % inhibition vs. [inhibitor] calculate_rate->determine_ic50 end End: Quantify LPL inhibition determine_ic50->end

Diagram 3: Fluorescent lipase activity assay workflow.
NanoBiT® Split-Luciferase Assay for Real-Time Interaction Analysis

The NanoBiT® system is a powerful tool to study protein-protein interactions in live cells. It involves fusing two subunits of a bright luciferase (LgBiT and SmBiT) to the proteins of interest. Interaction of the target proteins brings the luciferase subunits together, reconstituting its activity.[5][9]

a. Vector Construction:

  • Clone the coding sequences of ANGPTL3 and ANGPTL8 into NanoBiT® vectors, creating fusions with either the LgBiT or SmBiT subunit (e.g., ANGPTL3-LgBiT and SmBiT-ANGPTL8). It is crucial to test different fusion orientations (N- or C-terminal) to ensure proper protein folding and function.

b. Cell Transfection and Assay:

  • Co-transfect HEK293T cells with the ANGPTL3-LgBiT and SmBiT-ANGPTL8 constructs.

  • After 24-48 hours, add the Nano-Glo® Live Cell Substrate to the cells.

  • Measure the luminescence signal using a luminometer. A high signal indicates a strong interaction between ANGPTL3 and ANGPTL8.

c. Data Analysis:

  • The luminescence signal is directly proportional to the extent of protein-protein interaction.

  • The data can be normalized to a control (e.g., cells expressing only one of the fusion proteins) to determine the specific interaction signal.[10]

NanoBiT_Workflow start Start: Clone ANGPTL3 into LgBiT vector and ANGPTL8 into SmBiT vector transfect_cells Co-transfect HEK293T cells with both fusion constructs start->transfect_cells incubate_cells Incubate cells for 24-48 hours to allow protein expression transfect_cells->incubate_cells add_substrate Add Nano-Glo® Live Cell Substrate to the cells incubate_cells->add_substrate measure_luminescence Measure luminescence signal using a luminometer add_substrate->measure_luminescence analyze_data Analyze data to quantify protein-protein interaction measure_luminescence->analyze_data end End: Real-time interaction data analyze_data->end

Diagram 4: NanoBiT® split-luciferase assay workflow.

Conclusion and Future Directions

The formation of a heteromeric complex between ANGPTL3 and ANGPTL8 is a critical regulatory nexus in lipid metabolism. This guide has synthesized the current understanding of their interaction, providing quantitative data, detailed experimental approaches, and a model of their physiological function. The dramatically increased potency of the ANGPTL3/8 complex in LPL inhibition highlights it as a prime target for therapeutic intervention in dyslipidemia.

Future research should focus on obtaining high-resolution structural data of the ANGPTL3/8 complex, both alone and in association with LPL and GPIHBP1. This will provide a more detailed mechanistic understanding of the conformational changes that drive LPL inhibition. Furthermore, a more precise quantification of the binding affinities between these components will be invaluable for the rational design of small molecule or antibody-based inhibitors. The continued application of advanced techniques, such as those detailed in this guide, will undoubtedly pave the way for novel and effective treatments for metabolic disorders.

References

ANGPTL8 Expression: A Comparative Analysis of Liver and Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that has emerged as a critical regulator of lipid and glucose metabolism. Primarily expressed in the liver and adipose tissue, ANGPTL8 plays a pivotal role in triglyceride trafficking by modulating the activity of lipoprotein lipase (B570770) (LPL). This technical guide provides a comprehensive overview of ANGPTL8 expression in these two key metabolic organs, detailing quantitative expression levels, the signaling pathways governing its expression, and standardized protocols for its detection and quantification.

Data Presentation: Quantitative Expression of ANGPTL8

The expression of ANGPTL8 varies between the liver and adipose tissue, with studies indicating a generally higher expression in the liver. The following tables summarize the available quantitative data on ANGPTL8 mRNA and protein expression.

Table 1: Relative ANGPTL8 mRNA Expression in Human Tissues

TissueRelative mRNA Expression (Fold Change vs. Liver)Citation
Liver1.00[1][2]
Adipose Tissue (subcutaneous)0.25 - 0.30[1][2]

This data is based on reverse transcription-quantitative polymerase chain reaction (RT-qPCR) analysis of human tissues. The values represent the mean fold change relative to the liver, which is set as the reference (1.00).

Table 2: Qualitative ANGPTL8 Protein Expression in Human Tissues

TissueImmunohistochemistry (IHC) Staining IntensityWestern Blot (WB) DetectionCitation
LiverModerate to Strong in hepatocytes (Zone 1 of hepatic acinus)Detected[3][4][5]
Adipose TissueWeak in mature adipocytes, Strong in immature adipocytesDetected[3][4][6]

Signaling Pathways Regulating ANGPTL8 Expression

The expression of ANGPTL8 is dynamically regulated by nutritional and hormonal signals, primarily through the insulin (B600854) and AMP-activated protein kinase (AMPK) signaling pathways.

Insulin Signaling in Hepatocytes

In the liver, insulin is a potent inducer of ANGPTL8 expression. This regulation is mediated through the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.

Insulin_Signaling_Hepatocyte Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c_precursor SREBP-1c (precursor) (ER membrane) mTORC1->SREBP1c_precursor promotes processing SREBP1c_active nSREBP-1c (active) (nucleus) SREBP1c_precursor->SREBP1c_active ANGPTL8_Gene ANGPTL8 Gene SREBP1c_active->ANGPTL8_Gene activates transcription ANGPTL8_mRNA ANGPTL8 mRNA ANGPTL8_Gene->ANGPTL8_mRNA

Insulin signaling pathway leading to ANGPTL8 expression in hepatocytes.

AMPK Signaling in Adipocytes

In adipose tissue, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator of ANGPTL8 expression. Activation of AMPK, typically during periods of low energy, suppresses ANGPTL8 transcription.

AMPK_Signaling_Adipocyte Low_Energy Low Energy State (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK SREBP1c SREBP-1c AMPK->SREBP1c inhibits Insulin_Signal Insulin Signaling Insulin_Signal->SREBP1c ANGPTL8_Gene ANGPTL8 Gene SREBP1c->ANGPTL8_Gene promotes transcription ANGPTL8_Expression ANGPTL8 Expression ANGPTL8_Gene->ANGPTL8_Expression

AMPK signaling pathway negatively regulating ANGPTL8 expression in adipocytes.

ANGPTL3-ANGPTL8 Complex and LPL Inhibition

ANGPTL8 functions in concert with ANGPTL3, another liver-derived protein, to inhibit LPL activity. ANGPTL8 binds to ANGPTL3, and this complex is a more potent inhibitor of LPL than either protein alone.

ANGPTL3_8_LPL_Inhibition cluster_liver Liver ANGPTL3 ANGPTL3 ANGPTL3_8_Complex ANGPTL3-ANGPTL8 Complex ANGPTL3->ANGPTL3_8_Complex ANGPTL8_liver ANGPTL8 ANGPTL8_liver->ANGPTL3_8_Complex LPL Lipoprotein Lipase (LPL) ANGPTL3_8_Complex->LPL inhibits TG_Hydrolysis Triglyceride Hydrolysis LPL->TG_Hydrolysis catalyzes

Formation of the ANGPTL3-ANGPTL8 complex and its inhibition of LPL.

Experimental Protocols

Accurate quantification and localization of ANGPTL8 are crucial for research and drug development. The following are detailed methodologies for key experiments.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for ANGPTL8 mRNA

This protocol outlines the steps for quantifying ANGPTL8 mRNA levels in liver and adipose tissue samples using a SYBR Green-based RT-qPCR assay.

1. RNA Extraction:

  • Homogenize 50-100 mg of frozen liver or adipose tissue in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Follow the manufacturer's instructions for reaction setup and thermal cycling.

3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for human ANGPTL8, and nuclease-free water.

  • Human ANGPTL8 Primer Sequences (Example):

    • Forward: 5'-CCTGGCACCCAGCACAAT-3'[7]

    • Reverse: 5'-GGGCCGGACTCGTCATAC-3'[7]

  • Add the master mix and cDNA template to each well of a qPCR plate.

  • Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB).

4. qPCR Cycling and Data Analysis:

  • Perform qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Generate a melt curve to verify the specificity of the amplified product.

  • Calculate the relative expression of ANGPTL8 using the ΔΔCt method, normalizing to the reference gene.

qPCR_Workflow Tissue_Sample Tissue Sample (Liver or Adipose) RNA_Extraction RNA Extraction Tissue_Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Reaction->Data_Analysis

Workflow for RT-qPCR analysis of ANGPTL8 mRNA expression.

Western Blotting for ANGPTL8 Protein

This protocol describes the detection and semi-quantification of ANGPTL8 protein in tissue lysates.

1. Protein Extraction:

  • Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C. (e.g., rabbit polyclonal anti-ANGPTL8, dilution 1:200 - 1:1000)[8][9].

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for ANGPTL8

This protocol provides a method for the quantitative measurement of ANGPTL8 protein in tissue homogenates using a sandwich ELISA kit.

1. Sample Preparation:

  • Prepare tissue homogenates as described in the Western Blotting protocol (Step 1).

  • Dilute the tissue homogenate supernatant to a concentration within the detection range of the ELISA kit.

2. ELISA Procedure (based on a typical sandwich ELISA kit):

  • Add standards and diluted samples to the wells of a microplate pre-coated with an anti-ANGPTL8 capture antibody. Incubate for 2 hours at 37°C.

  • Wash the wells multiple times with the provided wash buffer.

  • Add a biotin-conjugated anti-ANGPTL8 detection antibody to each well and incubate for 1 hour at 37°C.

  • Wash the wells.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Wash the wells.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of ANGPTL8 in the samples by interpolating their absorbance values on the standard curve.

Immunohistochemistry (IHC) for ANGPTL8 Localization

This protocol details the steps for visualizing the localization of ANGPTL8 protein in paraffin-embedded liver and adipose tissue sections.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-40 minutes[10][11].

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with a primary antibody against ANGPTL8 (e.g., rabbit polyclonal, dilution 1:200 - 1:400) overnight at 4°C[1][9].

  • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Visualize the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

5. Imaging and Analysis:

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a microscope to assess the localization and intensity of ANGPTL8 staining.

Conclusion

ANGPTL8 is a key metabolic regulator with distinct expression profiles and regulatory mechanisms in the liver and adipose tissue. While mRNA expression is demonstrably higher in the liver, further quantitative proteomics studies are needed to definitively compare protein levels between these tissues. The provided signaling pathways and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of ANGPTL8 in metabolic health and disease. A thorough understanding of its tissue-specific expression and regulation is paramount for the development of targeted therapeutic strategies for metabolic disorders.

References

The Physiological Regulation of Angiopoietin-like Protein 8 (ANGPTL8) by Insulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL).[1][2] Its expression is exquisitely sensitive to hormonal and nutritional signals, with insulin (B600854) being a primary driver.[3][4] This technical guide provides an in-depth analysis of the physiological regulation of ANGPTL8 by insulin, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. Understanding these mechanisms is paramount for developing therapeutic strategies targeting dyslipidemia and related metabolic disorders.

Insulin-Mediated Regulation of ANGPTL8 Expression and Secretion

Insulin potently stimulates the expression of ANGPTL8 in its primary sites of production: the liver and adipose tissue.[3][5] This regulation occurs predominantly at the transcriptional level and is influenced by glucose availability in a tissue-specific manner. While insulin robustly increases ANGPTL8 mRNA and intracellular protein levels, its secretion into the circulation is a complex process, notably requiring co-expression and complex formation with ANGPTL3.[5][6]

Quantitative Effects of Insulin on ANGPTL8

The following tables summarize the quantitative data from key in vivo and in vitro studies on the effect of insulin on ANGPTL8 expression.

Table 1: In Vivo Regulation of ANGPTL8 by Insulin

SpeciesModel/ConditionTissueParameterFold Change vs. ControlDuration of TreatmentCitation
HumanEuglycemic-hyperinsulinemic clampAdipose TissueANGPTL8 mRNA~14-fold3 hours[5][6]
HumanEuglycemic-hyperinsulinemic clampAdipose TissueANGPTL8 mRNA~18-fold6 hours[5][6]
HumanEuglycemic-hyperinsulinemic clampPlasmaANGPTL8 ProteinSignificant Decrease3 and 6 hours[5][6]
MouseEuglycemic-hyperinsulinemic clampLiverAngptl8 mRNAMarked Stimulation2 hours[4]
MouseHyperglycemic-hyperinsulinemic clampLiverAngptl8 mRNAMarked Stimulation (similar to euglycemic)2 hours[4]
MouseHyperglycemic-hyperinsulinemic clampAdipose TissueAngptl8 mRNASignificant Elevation2 hours[4]

Table 2: In Vitro Regulation of ANGPTL8 by Insulin

Cell LineTissue of OriginParameterFold Change vs. ControlInsulin ConcentrationDuration of TreatmentCitation
Human Adipocytes (SGBS)AdiposeANGPTL8 mRNAIncreasedNot specifiedNot specified[5]
Immortalized Human Hepatocytes (IHH)LiverANGPTL8 mRNAIncreasedNot specifiedNot specified[5][6]
Rat Hepatoma (H4IIE)LiverAngptl8 mRNADose-dependent increase1-100 nM60 min - 24 hours[3]
Mouse Adipocytes (3T3-L1)AdiposeAngptl8 mRNA~35-foldNot specifiedTime- and dose-dependent[7]

Signaling Pathways Governing Insulin's Effect on ANGPTL8

Insulin's regulation of ANGPTL8 transcription is a multifaceted process involving several key signaling pathways and transcription factors. While the canonical PI3K/AKT pathway has been implicated, other pathways also play crucial roles.

Key Transcription Factors
  • CCAAT/Enhancer-Binding Protein Beta (C/EBPβ): Studies have identified C/EBPβ as a critical mediator of insulin-induced ANGPTL8 transcription in both hepatocytes and adipocytes.[3][4] Insulin treatment increases the expression of C/EBPβ, which in turn drives ANGPTL8 promoter activity.[8]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): As a master regulator of lipogenesis under the control of insulin, SREBP-1c is also involved in the transcriptional activation of ANGPTL8.[8][9]

  • Liver X Receptor (LXR): LXR, a nuclear receptor involved in lipid homeostasis, can also induce ANGPTL8 expression, and its activation can be influenced by insulin signaling.[7][8]

Signaling Cascades

Insulin initiates a signaling cascade upon binding to its receptor on hepatocytes and adipocytes. While initial thoughts pointed towards the canonical PI3K-AKT pathway, some studies suggest it may not be the primary route for ANGPTL8 regulation.[3] However, other evidence points to the involvement of the PI3K/mTOR pathway.[10] Conversely, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator, antagonizing the stimulatory effect of insulin on ANGPTL8 expression.[3][4] This inhibitory action of AMPK may partly explain the low levels of ANGPTL8 observed during fasting.[4]

Insulin_ANGPTL8_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_mTOR PI3K/mTOR Pathway Insulin_Receptor->PI3K_mTOR LXR LXR Insulin_Receptor->LXR + (Indirect) CEBPb C/EBPβ PI3K_mTOR->CEBPb SREBP1c SREBP-1c PI3K_mTOR->SREBP1c AMPK AMPK PI3K_mTOR->AMPK Inhibits ANGPTL8_Gene ANGPTL8 Gene Transcription CEBPb->ANGPTL8_Gene SREBP1c->ANGPTL8_Gene LXR->ANGPTL8_Gene AMPK->ANGPTL8_Gene Inhibits

Insulin signaling pathways regulating ANGPTL8 transcription.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of ANGPTL8 regulation. Below are summarized protocols for key in vivo and in vitro experiments.

In Vivo: Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin action in vivo.

Euglycemic_Clamp_Workflow start Subject Fasting (e.g., overnight) iv_lines Insert IV lines (one for infusions, one for sampling) start->iv_lines infusion Start continuous insulin infusion (e.g., 5 mU·kg⁻¹·min⁻¹) iv_lines->infusion glucose_monitoring Monitor blood glucose (e.g., every 5-10 min) infusion->glucose_monitoring sampling Collect blood and tissue biopsies at baseline and specified time points (e.g., 0, 3, 6 hours) infusion->sampling glucose_infusion Variable glucose infusion to maintain euglycemia glucose_monitoring->glucose_infusion feedback loop glucose_infusion->glucose_monitoring analysis Analyze samples for ANGPTL8 mRNA (qPCR) and protein (ELISA) sampling->analysis

Workflow for a hyperinsulinemic-euglycemic clamp study.

Protocol Steps:

  • Subject Preparation: Subjects are typically fasted overnight.[11]

  • Catheterization: Two intravenous catheters are placed, one for infusions (insulin, glucose) and one in a contralateral heated hand vein for arterialized blood sampling.[11]

  • Insulin Infusion: A continuous infusion of insulin is started at a fixed rate.

  • Glucose Clamp: Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain a constant, normal blood glucose level (euglycemia).[11]

  • Sampling: Blood samples and tissue biopsies (e.g., subcutaneous adipose tissue) are collected at baseline and at various time points during the clamp.[11][12]

  • Analysis: Samples are processed to measure ANGPTL8 mRNA (via qPCR) and protein concentrations (via ELISA).[11]

In Vitro: Insulin Stimulation of Hepatocytes and Adipocytes

Cell Culture:

  • Hepatocytes (e.g., IHH, H4IIE, HepG2): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.[3][5]

  • Adipocytes (e.g., 3T3-L1, SGBS): Preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of agents (e.g., insulin, dexamethasone, IBMX).[3][5]

Insulin Stimulation Protocol:

  • Serum Starvation: Prior to insulin treatment, cells are typically serum-starved for a period (e.g., 4-16 hours) to reduce basal signaling.

  • Insulin Treatment: Cells are treated with varying concentrations of insulin (e.g., 1 nM to 100 nM) for different durations (e.g., 1 to 24 hours).[3]

  • Cell Lysis and Collection:

    • For mRNA analysis, cells are lysed, and RNA is extracted.

    • For intracellular protein analysis, cell lysates are prepared.

    • For secreted protein analysis, the culture medium is collected.

  • Quantification:

    • mRNA: ANGPTL8 transcript levels are quantified using quantitative real-time PCR (qPCR), normalized to a housekeeping gene.[11]

    • Protein: ANGPTL8 protein levels in cell lysates and media are measured by ELISA or Western blotting.[11][13]

Conclusion and Future Directions

Insulin is a potent, direct regulator of ANGPTL8 gene expression in both the liver and adipose tissue, acting through a network of transcription factors including C/EBPβ and SREBP-1c. While this induction leads to a significant increase in intracellular ANGPTL8, its subsequent secretion and systemic effects are tightly controlled, particularly by its requisite partner, ANGPTL3. The paradoxical decrease in circulating ANGPTL8 during hyperinsulinemia in humans highlights the complexity of its post-transcriptional regulation and clearance.[5]

For drug development professionals, these intricate regulatory mechanisms offer several potential points of intervention. Modulating the signaling pathways that control ANGPTL8 transcription or targeting the ANGPTL3-ANGPTL8 interaction could provide novel therapeutic avenues for managing dyslipidemia. Further research is warranted to fully elucidate the post-transcriptional and post-translational regulation of ANGPTL8 and to understand the long-term consequences of modulating its activity.

References

ANGPTL8: A Pivotal Regulator of Lipoprotein Lipase Activity and Triglyceride Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Angiopoietin-like protein 8 (ANGPTL8), a key player in lipid metabolism, functions as a critical regulator of lipoprotein lipase (B570770) (LPL) activity, the gatekeeper for triglyceride clearance from the circulation. Unlike other members of the ANGPTL family, ANGPTL8's inhibitory action on LPL is not direct but is instead mediated through its interaction with ANGPTL3 and ANGPTL4. In the fed state, ANGPTL8 expression is induced, leading to the formation of two distinct complexes with opposing effects on LPL activity. The ANGPTL3/8 complex is a potent LPL inhibitor, acting systemically to restrict triglyceride uptake in oxidative tissues and redirect them towards adipose tissue for storage. Conversely, the ANGPTL4/8 complex, formed locally in adipose tissue, is a significantly weaker LPL inhibitor than ANGPTL4 alone, thereby promoting lipid deposition in fat stores. This dual regulatory mechanism positions ANGPTL8 as a central switch in postprandial lipid partitioning. The intricate interplay between ANGPTL8 and its partner proteins presents a promising therapeutic target for the management of dyslipidemia. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to ANGPTL8's role in LPL regulation.

Molecular Mechanism of ANGPTL8-Mediated LPL Regulation

ANGPTL8's primary function in regulating LPL activity is through the formation of heterodimeric complexes with ANGPTL3 and ANGPTL4. ANGPTL8 itself does not possess direct LPL inhibitory activity.

The ANGPTL3/ANGPTL8 Complex: A Potent LPL Inhibitor

In the fed state, insulin (B600854) and glucose stimulate the expression and secretion of ANGPTL8 from the liver and adipose tissue.[1][2] In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[2][3] This ANGPTL3/8 complex is a substantially more potent inhibitor of LPL than ANGPTL3 alone.[3][4] The complex is secreted into the circulation and acts as an endocrine factor to inhibit LPL activity in oxidative tissues such as skeletal and cardiac muscle.[5][6] This inhibition is thought to occur through the dissociation of active LPL dimers into inactive monomers.[7] By blocking LPL in these tissues, the ANGPTL3/8 complex effectively diverts triglyceride-rich lipoproteins towards white adipose tissue (WAT) for storage.

The ANGPTL4/ANGPTL8 Complex: A Local Attenuator of LPL Inhibition

Within adipose tissue, the increased expression of ANGPTL8 in the fed state leads to the formation of a complex with ANGPTL4, a potent local inhibitor of LPL.[4][8] In stark contrast to the ANGPTL3/8 complex, the ANGPTL4/8 complex is a significantly weaker inhibitor of LPL than ANGPTL4 by itself.[4][9] This interaction effectively reduces the local inhibitory pressure on LPL in adipose tissue, thereby facilitating the uptake and storage of fatty acids.[4][8] The ANGPTL4/8 complex may also protect LPL from inhibition by the circulating ANGPTL3/8 complex.[6]

Quantitative Data on ANGPTL8-Mediated LPL Inhibition

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the differential effects of ANGPTL8 in complex with ANGPTL3 and ANGPTL4 on LPL activity and triglyceride metabolism.

Table 1: In Vitro Inhibition of Lipoprotein Lipase (LPL) Activity

InhibitorIC50 (nM)Fold Change in Potency vs. ANGPTL aloneReference(s)
ANGPTL326-[4]
ANGPTL3/8 Complex0.14186-fold increase[4]
ANGPTL40.29-[4]
ANGPTL4/8 Complex37128-fold decrease[4]

Table 2: Binding Affinities of ANGPTL Proteins and Complexes to LPL

LigandDissociation Constant (Kd) (nM)Reference(s)
ANGPTL3343.0[4]
ANGPTL3/8 Complex6.4[4]
ANGPTL417.7[4]
ANGPTL4/8 Complex<0.001[4]

Table 3: In Vivo Effects of ANGPTL8 Knockout on Plasma Triglyceride Levels in Mice

ConditionWild-Type Mice (mg/dL)ANGPTL8 Knockout Mice (mg/dL)% ReductionReference(s)
Fed State~100<50>50%[10][11]
Fasted StateNo significant differenceNo significant difference-[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ANGPTL8 Gene Regulation

The expression of the ANGPTL8 gene is tightly regulated by nutritional and hormonal signals, primarily insulin and glucose, particularly in the fed state. The following diagram illustrates the key signaling pathways involved in the transcriptional regulation of ANGPTL8.

ANGPTL8_Regulation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K GLUT4 GLUT4 Insulin_Receptor->GLUT4 translocation Akt Akt PI3K->Akt CEBPb C/EBPβ Akt->CEBPb activates ANGPTL8_Gene ANGPTL8 Gene CEBPb->ANGPTL8_Gene promotes transcription ANGPTL8_mRNA ANGPTL8 mRNA ANGPTL8_Gene->ANGPTL8_mRNA transcription ANGPTL8_Protein ANGPTL8 Protein ANGPTL8_mRNA->ANGPTL8_Protein translation Glucose Glucose Glucose->GLUT4 uptake via Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->ANGPTL8_Gene enhances expression (in adipose tissue) AMPK AMPK AMPK->CEBPb inhibits LXR LXRα LXR->ANGPTL8_Gene promotes transcription

Caption: ANGPTL8 Gene Regulation Pathway.
Experimental Workflow for ANGPTL3/8 Co-Immunoprecipitation

This diagram outlines a typical workflow for demonstrating the interaction between ANGPTL3 and ANGPTL8 using co-immunoprecipitation from cell lysates.

Co_IP_Workflow Start Start: Co-transfect cells with ANGPTL3 and ANGPTL8 expression vectors Cell_Lysis Cell Lysis (e.g., RIPA buffer) Start->Cell_Lysis Pre_Clearing Pre-clearing of Lysate (with control IgG and Protein A/G beads) Cell_Lysis->Pre_Clearing Antibody_Incubation Incubate with anti-ANGPTL3 antibody Pre_Clearing->Antibody_Incubation Bead_Incubation Add Protein A/G beads to capture antibody-protein complexes Antibody_Incubation->Bead_Incubation Washing Wash beads to remove non-specific binding Bead_Incubation->Washing Elution Elute bound proteins Washing->Elution SDS_PAGE SDS-PAGE and Western Blot Elution->SDS_PAGE Detection Probe with anti-ANGPTL8 antibody SDS_PAGE->Detection Result Result: Detection of ANGPTL8 band confirms interaction with ANGPTL3 Detection->Result

Caption: Co-Immunoprecipitation Workflow.

Detailed Experimental Protocols

In Vitro Lipoprotein Lipase (LPL) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of ANGPTL proteins and their complexes on LPL.

Materials:

  • Recombinant human LPL

  • Recombinant ANGPTL3, ANGPTL8, ANGPTL4, and pre-formed ANGPTL3/8 and ANGPTL4/8 complexes

  • Fluorogenic lipase substrate (e.g., EnzChek™ Lipase Substrate)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM CaCl₂, 0.5 mM MgCl₂, and 0.1% fatty acid-free BSA

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Dilute the LPL stock solution in Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of the ANGPTL proteins and complexes in Assay Buffer.

    • Prepare the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of the 96-well microplate, add the ANGPTL protein/complex dilution.

    • Add the LPL working solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for the interaction between LPL and the inhibitors.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Plot the percentage of LPL activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Co-Immunoprecipitation (Co-IP) of ANGPTL3 and ANGPTL8

This protocol details the co-immunoprecipitation of ANGPTL3 and ANGPTL8 from the conditioned media of co-transfected cells.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vectors for tagged ANGPTL3 (e.g., FLAG-tagged) and ANGPTL8 (e.g., His-tagged)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Anti-FLAG antibody

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-His antibody

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect mammalian cells with the ANGPTL3 and ANGPTL8 expression vectors.

    • Culture the cells for 48-72 hours to allow for protein expression and secretion into the media.

  • Lysate Preparation (for intracellular interaction):

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysate or conditioned media by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-FLAG antibody to the pre-cleared lysate/media and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-His antibody to detect co-immunoprecipitated ANGPTL8.

Surface Plasmon Resonance (SPR) for ANGPTL-LPL Interaction

This protocol provides a general framework for analyzing the binding kinetics of ANGPTL proteins/complexes to LPL using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Recombinant human LPL (ligand)

  • Recombinant ANGPTL proteins/complexes (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize LPL onto the activated sensor surface to a target level.

    • Deactivate any remaining active esters.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the ANGPTL protein/complex in running buffer.

    • Inject the analyte dilutions over the immobilized LPL surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the association phase, switch back to running buffer to monitor the dissociation of the analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Future Directions

ANGPTL8 has emerged as a central and nuanced regulator of LPL activity and triglyceride metabolism. Its ability to form complexes with ANGPTL3 and ANGPTL4 with diametrically opposed functional consequences underscores its role as a sophisticated molecular switch in response to nutritional cues. The potent LPL inhibition by the ANGPTL3/8 complex makes this interaction a prime target for therapeutic intervention in hypertriglyceridemia. The development of monoclonal antibodies or small molecule inhibitors that specifically disrupt the ANGPTL3/ANGPTL8 interaction holds significant promise for lowering plasma triglyceride levels.[12] Further research is warranted to fully elucidate the structural basis of these protein-protein interactions and to explore the potential for tissue-specific targeting of ANGPTL8's functions. A deeper understanding of the complex interplay within the ANGPTL3-4-8 triad (B1167595) will undoubtedly pave the way for novel and effective therapies for metabolic disorders.

References

The Dichotomous Role of ANGPTL8 in Metabolic Homeostasis: A Technical Guide to its Function in Fasting and Fed States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Angiopoietin-like protein 8 (ANGPTL8), a critical regulator of lipid metabolism, detailing its differential roles in the fasting and fed states. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.

Executive Summary

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a key signaling protein that orchestrates the partitioning of triglycerides (TGs) in response to nutritional cues. In the fed state, ANGPTL8 is highly expressed and facilitates the storage of dietary fats in adipose tissue. Conversely, during fasting, its expression is suppressed, promoting the mobilization of fatty acids for energy utilization in oxidative tissues. This guide will delve into the molecular mechanisms, signaling pathways, and quantitative physiological changes governed by ANGPTL8 in these opposing metabolic states.

The ANGPTL3-ANGPTL4-ANGPTL8 Triad (B1167595): A Coordinated Regulation of Lipoprotein Lipase (B570770)

The metabolic actions of ANGPTL8 are intricately linked with two other members of the angiopoietin-like family, ANGPTL3 and ANGPTL4. Together, they form a triad that regulates the activity of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins.

  • Fed State: Upon feeding, insulin (B600854) levels rise, stimulating the expression of ANGPTL8 in both the liver and adipose tissue.[1][2] In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[3] This ANGPTL3-ANGPTL8 complex is a potent inhibitor of LPL activity in oxidative tissues like skeletal and cardiac muscle.[4][5] This inhibition prevents these tissues from taking up fatty acids, thereby directing the triglyceride-rich lipoproteins towards white adipose tissue (WAT) for storage.[6][7]

  • Fasting State: During fasting, ANGPTL8 expression is significantly reduced.[8] In the absence of sufficient ANGPTL8, the inhibitory effect of ANGPTL3 on LPL is greatly diminished.[3] Concurrently, fasting induces the expression of ANGPTL4 in adipose tissue, which locally inhibits LPL activity, reducing triglyceride uptake by adipocytes.[9] This coordinated response ensures that circulating triglycerides are available for uptake and oxidation by tissues such as muscle and heart to meet energy demands.[9]

Quantitative Data on ANGPTL8 and its Metabolic Effects

The following tables summarize key quantitative data from studies investigating the role of ANGPTL8 in different metabolic states.

Table 1: Plasma ANGPTL8 and Triglyceride Concentrations

SpeciesConditionStatePlasma ANGPTL8 ConcentrationPlasma Triglyceride (TG) ConcentrationReference(s)
HumanWild-typeFasting224 pg/mL (median)0.93 +/- 0.18 mmol/L[10][11]
HumanWild-typeFedIncreased postprandially1.57 +/- 0.64 mmol/L[11][12]
MouseWild-typeFastingLow/UndetectableSimilar to fed state[13]
MouseWild-typeRefedMarkedly increasedLower than fasted in some studies[13]
MouseANGPTL8 KnockoutFastingNot ApplicableSimilar to wild-type[13]
MouseANGPTL8 KnockoutRefedNot Applicable>50% reduction compared to wild-type[13]

Table 2: Lipoprotein Lipase (LPL) Activity

SpeciesTissueStateLPL ActivityReference(s)
HumanAdipose TissueFasting80 +/- 32 nmol FA/g/min[11]
HumanAdipose TissueFed117 +/- 61 nmol FA/g/min[11]
HumanSkeletal MuscleFasting25 +/- 11 nmol FA/g/min[11]
HumanSkeletal MuscleFed17 +/- 9 nmol FA/g/min[11]
Mouse (ANGPTL8 Knockout)Postheparin PlasmaFedSelectively increased compared to wild-type[13]
RatAdipose TissueFasting (24h)Decreased[14][15]
RatAdipose TissueRefed (2h after fast)Increased, but not fully recovered[14][15]
RatHeartFasting (24h)Increased[16]
RatHeartRefed (2h after fast)Remained elevated[14][15]

Table 3: ANGPTL8 mRNA Expression

SpeciesTissueConditionFold Change (vs. Control/Fasting)Reference(s)
HumanAdipose TissueFasting (26h)-94% (compared to 2h post-meal)[17]
MouseLiverRefeedingMarkedly upregulated[8]
MouseAdipose TissueRefeedingMarkedly upregulated[8]
MouseLiverCold TreatmentSignificantly reduced[18]
MouseWhite Adipose TissueCold Treatment> 5-fold increase[18]

Signaling Pathways

The regulation of ANGPTL8 and its downstream effects are governed by complex signaling pathways, primarily influenced by insulin and glucagon.

Insulin Signaling in the Fed State

Fed_State_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates SREBP1c SREBP-1c Akt->SREBP1c Activates LXR LXR Akt->LXR Activates ANGPTL8_Gene ANGPTL8 Gene SREBP1c->ANGPTL8_Gene Upregulates LXR->ANGPTL8_Gene Upregulates ANGPTL8_Protein ANGPTL8 Protein ANGPTL8_Gene->ANGPTL8_Protein Expresses ANGPTL3_8_Complex ANGPTL3-ANGPTL8 Complex ANGPTL8_Protein->ANGPTL3_8_Complex Forms complex with ANGPTL3 ANGPTL3 ANGPTL3->ANGPTL3_8_Complex LPL_Muscle LPL (Muscle/Heart) ANGPTL3_8_Complex->LPL_Muscle Inhibits LPL_Adipose LPL (Adipose) ANGPTL3_8_Complex->LPL_Adipose Less inhibition in fed state due to ANGPTL4 modulation TG_Uptake_Muscle TG Uptake (Muscle/Heart) LPL_Muscle->TG_Uptake_Muscle Facilitates TG_Uptake_Adipose TG Storage (Adipose) LPL_Adipose->TG_Uptake_Adipose Facilitates Fasting_State_Signaling Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor Binds Gs_Protein Gs Protein Glucagon_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GR Glucocorticoid Receptor PKA->GR Activates ANGPTL4_Gene ANGPTL4 Gene PKA->ANGPTL4_Gene Upregulates ANGPTL8_Gene ANGPTL8 Gene GR->ANGPTL8_Gene Suppresses ANGPTL8_Expression ANGPTL8 Expression ANGPTL8_Gene->ANGPTL8_Expression LPL_Muscle LPL (Muscle/Heart) ANGPTL8_Expression->LPL_Muscle Reduced Inhibition ANGPTL4_Expression ANGPTL4 Expression ANGPTL4_Gene->ANGPTL4_Expression LPL_Adipose LPL (Adipose) ANGPTL4_Expression->LPL_Adipose Inhibits TG_Uptake_Adipose TG Uptake (Adipose) LPL_Adipose->TG_Uptake_Adipose Facilitates TG_Uptake_Muscle TG Uptake (Muscle/Heart) LPL_Muscle->TG_Uptake_Muscle Facilitates

References

ANGPTL8 (Betatrophin): A Technical Guide to the Controversial Role in Beta-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-like protein 8 (ANGPTL8), initially heralded as "Betatrophin," emerged as a promising therapeutic target for diabetes due to a seminal study reporting its dramatic effect on pancreatic beta-cell proliferation. However, this initial excitement was met with a wave of subsequent studies that failed to reproduce these findings, igniting a significant controversy within the field. This technical guide provides an in-depth analysis of the conflicting evidence, presenting a comprehensive overview of the quantitative data, a detailed breakdown of the experimental methodologies employed in key studies, and a visualization of the proposed signaling pathways and experimental workflows. The aim is to offer a clear and balanced perspective to researchers, scientists, and drug development professionals navigating this complex and contentious area of metabolic research. While the consensus now leans against a direct and potent role for ANGPTL8 in beta-cell proliferation, understanding the trajectory of this controversy offers valuable insights into the complexities of beta-cell biology and the rigorous standards required for therapeutic target validation.[1][2][3][4]

The Controversy in Numbers: A Comparative Data Analysis

The core of the ANGPTL8 controversy lies in the starkly contrasting quantitative data on beta-cell proliferation from different research groups. This section summarizes the key findings in a structured format to facilitate direct comparison.

Table 1.1: Studies Supporting a Proliferative Role of ANGPTL8
Study (Year)Model OrganismMethod of ANGPTL8 UpregulationBeta-Cell Proliferation MarkerReported Increase in Proliferationp-value
Yi et al. (2013)ICR MiceHydrodynamic tail vein injection of ANGPTL8 plasmidKi67~17-fold<0.01
Table 1.2: Studies Refuting a Significant Proliferative Role of ANGPTL8
Study (Year)Model OrganismMethod of ANGPTL8 ModulationBeta-Cell Proliferation MarkerReported Change in Proliferationp-value
Gusarova et al. (2014)C57BL/6J MiceANGPTL8 knockoutKi67No significant changeNS
Gusarova et al. (2014)C57BL/6J MiceAdenovirus-mediated ANGPTL8 overexpressionKi67No significant changeNS
Cox et al. (2015)B6.129 & ICR MiceHydrodynamic tail vein injection of ANGPTL8 plasmidKi67, EdUNo significant changeNS
Cox et al. (2016)C57BL/6J MiceRecombinant human ANGPTL8 injectionEdUNo significant changeNS

Deconstructing the Discrepancy: Detailed Experimental Protocols

Variations in experimental design are a likely contributor to the conflicting results. This section provides a detailed breakdown of the methodologies from the key studies.

ANGPTL8 Overexpression
  • Yi et al. (2013) - Pro-Proliferative Finding:

    • Vector: pLIVE expression vector containing mouse ANGPTL8 cDNA.

    • Delivery Method: Hydrodynamic tail vein injection in 8-week-old male ICR mice. A large volume of plasmid DNA solution (equivalent to 8-10% of body weight) was rapidly injected into the tail vein, leading to transient high-pressure in the vena cava and subsequent transfection of hepatocytes.

    • Dosage: 10 µg of plasmid DNA per mouse.

    • Duration: Pancreata were harvested 8 days post-injection.

  • Gusarova et al. (2014) & Cox et al. (2015) - Refuting Findings:

    • Vector: Adenovirus encoding mouse ANGPTL8 (Gusarova et al.) or pLIVE expression vector (Cox et al.).

    • Delivery Method: Intravenous injection of adenovirus (Gusarova et al.) or hydrodynamic tail vein injection (Cox et al.) in various mouse strains including C57BL/6J, B6.129, and ICR.

    • Dosage: Adenovirus: 1x10^11 viral particles per mouse. Plasmid: 10 µg per mouse.

    • Duration: Analysis was performed at multiple time points, ranging from 4 to 14 days post-injection.

ANGPTL8 Knockout/Deficiency
  • Gusarova et al. (2014):

    • Model: ANGPTL8 knockout mice on a C57BL/6J background.

    • Methodology: Mice with a targeted deletion of the ANGPTL8 gene were generated.

    • Challenge: Mice were subjected to a high-fat diet or treatment with the insulin (B600854) receptor antagonist S961 to induce insulin resistance and stimulate beta-cell proliferation.

Beta-Cell Proliferation Assessment
  • Immunohistochemistry:

    • Proliferation Markers:

      • Ki67: A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, and mitosis), but absent in quiescent cells (G0).

      • 5-ethynyl-2'-deoxyuridine (EdU): A thymidine (B127349) analog incorporated into newly synthesized DNA during the S phase of the cell cycle. EdU is detected via a click chemistry reaction.

    • Co-staining: Pancreatic sections were co-stained with antibodies against insulin (to identify beta-cells) and Ki67, or processed for EdU detection and then stained for insulin.

    • Quantification: The percentage of proliferating beta-cells was determined by counting the number of double-positive (insulin+ and Ki67+ or EdU+) cells and dividing by the total number of insulin-positive cells. At least 1,000-2,000 beta-cells were counted per animal.

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathways

While a definitive signaling pathway for ANGPTL8-mediated beta-cell proliferation remains unproven and is largely refuted, the following diagram illustrates a hypothetical pathway based on initial speculation and known signaling cascades involved in cell growth. It is important to note that direct evidence for this pathway in beta-cells is lacking.

ANGPTL8_Signaling_Hypothesis ANGPTL8 ANGPTL8 (Betatrophin) Receptor Putative Receptor (Unknown) ANGPTL8->Receptor PI3K PI3K Receptor->PI3K ? Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR CyclinD_CDK46 Cyclin D / CDK4/6 mTOR->CyclinD_CDK46 Activation Rb Rb CyclinD_CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition Proliferation Beta-Cell Proliferation E2F->Proliferation Transcription of S-phase genes

Caption: Hypothetical ANGPTL8 signaling pathway for beta-cell proliferation.

Comparative Experimental Workflow

The following diagram contrasts the experimental workflows of the initial study reporting a proliferative effect with the subsequent refuting studies.

Experimental_Workflow_Comparison cluster_Yi2013 Yi et al. (2013) - Pro-Proliferation cluster_RefutingStudies Refuting Studies (Gusarova et al., 2014; Cox et al., 2015/2016) Yi_Model ICR Mice Yi_Method Hydrodynamic Injection (ANGPTL8 Plasmid) Yi_Model->Yi_Method Yi_Analysis Ki67 Staining (8 days post-injection) Yi_Method->Yi_Analysis Yi_Result ~17-fold Increase in Proliferation Yi_Analysis->Yi_Result Ref_Model Various Mouse Strains (C57BL/6J, B6.129, ICR) Ref_Method Hydrodynamic Injection, Adenovirus, or Recombinant Protein Ref_Model->Ref_Method Ref_Analysis Ki67 & EdU Staining (Multiple Time Points) Ref_Method->Ref_Analysis Ref_Result No Significant Change in Proliferation Ref_Analysis->Ref_Result

Caption: Comparative experimental workflows of key ANGPTL8 studies.

Logical Relationship of the Controversy

This diagram illustrates the logical flow of the scientific discourse surrounding the ANGPTL8 controversy.

Controversy_Logic Initial_Finding Initial Finding: ANGPTL8 dramatically increases beta-cell proliferation in mice (Yi et al., 2013) Replication_Failure Multiple independent studies fail to replicate the initial finding (Gusarova et al., 2014; Cox et al., 2015) Initial_Finding->Replication_Failure Contradicted by Knockout_Data ANGPTL8 knockout mice show normal beta-cell mass and compensatory proliferation (Gusarova et al., 2014) Initial_Finding->Knockout_Data Challenged by Collaborative_Study Blinded, multi-center collaborative study concludes no significant effect of recombinant ANGPTL8 on beta-cell proliferation (Cox et al., 2016) Replication_Failure->Collaborative_Study Leads to Knockout_Data->Collaborative_Study Supports Conclusion Current Consensus: ANGPTL8 is not a direct and potent mitogen for beta-cells. Collaborative_Study->Conclusion Solidifies

Caption: Logical flow of the ANGPTL8 beta-cell proliferation controversy.

Conclusion and Future Directions

The narrative of ANGPTL8 and beta-cell proliferation serves as a compelling case study in the scientific process, highlighting the critical importance of reproducibility and the collaborative efforts required to resolve contentious findings. While the initial promise of ANGPTL8 as a powerful beta-cell mitogen has not been substantiated by the majority of subsequent, rigorous investigations, the research it spurred has undoubtedly deepened our understanding of beta-cell biology and the complex interplay of factors that regulate their mass and function.[3]

Future research in this area should focus on several key aspects:

  • Standardization of Protocols: The controversy underscores the need for standardized, robust, and well-validated protocols for assessing beta-cell proliferation, including the use of multiple proliferation markers and rigorous, unbiased quantification methods.[3]

  • Investigating Indirect Effects: While a direct mitogenic effect is unlikely, the role of ANGPTL8 in lipid metabolism is well-established.[1][2] Future studies could explore whether ANGPTL8's influence on the metabolic milieu, particularly triglyceride metabolism, has any indirect, long-term consequences for beta-cell health and function.

  • Exploring Other Regenerative Pathways: The quest for therapeutic agents that can promote beta-cell regeneration remains a high priority. The lessons learned from the ANGPTL8 story should inform the validation of new targets, emphasizing the need for early and rigorous independent replication of findings.

References

A Technical Guide to C19orf80/ANGPTL8: Function, Regulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The protein Angiopoietin-like 8 (ANGPTL8), the product of the C19orf80 gene, has emerged as a critical regulator of lipid metabolism, primarily through its intricate control of lipoprotein lipase (B570770) (LPL) activity. Predominantly secreted by the liver and adipose tissue, ANGPTL8 is an atypical member of the ANGPTL family, lacking the canonical C-terminal fibrinogen-like domain. Its primary function is not executed in isolation but through the formation of dynamic, tissue-specific complexes with ANGPTL3 and ANGPTL4. In the fed state, the liver-derived ANGPTL3-ANGPTL8 complex potently inhibits LPL in oxidative tissues, thereby directing triglycerides (TGs) to adipose tissue for storage. Concurrently, the ANGPTL4-ANGPTL8 complex in adipose tissue exhibits reduced inhibitory capacity, facilitating local TG uptake. The expression of ANGPTL8 is tightly regulated by nutritional and hormonal signals, most notably insulin (B600854). While its role in lipid partitioning is well-defined, its impact on glucose homeostasis remains an area of active investigation and debate. This guide provides a comprehensive overview of the molecular biology of ANGPTL8, its regulatory mechanisms, functional roles in metabolic pathways, and its potential as a therapeutic target for dyslipidemia and related metabolic disorders.

Introduction

The Angiopoietin-like (ANGPTL) protein family consists of eight secreted glycoproteins (ANGPTL1-8) that play diverse roles in metabolism, angiogenesis, and inflammation.[1] Among these, ANGPTL8, encoded by the C19orf80 gene in humans and Gm6484 in mice, is a unique member first identified in 2012.[1][2][3] Also known by various names including betatrophin, lipasin, and Refeeding-Induced Fat and Liver (RIFL), ANGPTL8 is structurally distinct from other family members as it lacks the characteristic C-terminal fibrinogen-like domain and consists primarily of an N-terminal coiled-coil domain.[1][2] This structural feature underlies its unique mechanism of action, which relies on forming heterodimeric complexes with other ANGPTL proteins to modulate lipid metabolism.[4][5] This document serves as a technical resource for researchers and drug development professionals, detailing the core functions, regulatory networks, and experimental basis of ANGPTL8 biology.

Molecular Biology and Regulation of ANGPTL8

Gene and Protein Structure

The human C19orf80 gene is located on chromosome 19p13.2.[3] It encodes a 198-amino acid, 22-kDa secreted protein.[1][2] The N-terminal region contains a signal peptide for secretion and a coiled-coil domain that shares structural homology with the N-termini of ANGPTL3 and ANGPTL4, which is crucial for its interaction with these proteins and its role in LPL inhibition.[1][2]

Tissue Expression and Secretion

ANGPTL8 is predominantly expressed and secreted from the liver and adipose tissue.[6] While both tissues produce ANGPTL8, its efficient secretion into circulation, particularly from the liver, appears to be dependent on its co-expression and complex formation with ANGPTL3.[3][7]

Regulation of Expression

ANGPTL8 expression is highly sensitive to the body's nutritional and hormonal state, acting as a key metabolic switch between fasting and feeding.

  • Nutritional Cues : Its expression is significantly upregulated in the fed state (refeeding) and suppressed during fasting.[6][8]

  • Hormonal and Signaling Pathways :

    • Insulin and Glucose : These are potent inducers of ANGPTL8 expression in both hepatocytes and adipocytes.[9][10]

    • AMP-activated protein kinase (AMPK) : Activation of AMPK signaling acts as a negative regulator, opposing the inductive effects of insulin.[9][10]

    • Transcription Factors : A network of transcription factors, including CCAAT/enhancer-binding protein (C/EBPβ), sterol regulatory element-binding protein 1c (SREBP1c), and liver X receptor alpha (LXRα), mediates these regulatory inputs.[8][9]

    • Thyroid Hormone : This hormone has also been shown to upregulate ANGPTL8 expression.[6][11]

cluster_0 Regulatory Inputs cluster_1 Transcriptional Control Fed State Fed State Insulin Insulin Fed State->Insulin Glucose Glucose Fed State->Glucose LXRα LXRα Insulin->LXRα C/EBPβ C/EBPβ Insulin->C/EBPβ SREBP-1c SREBP-1c Glucose->SREBP-1c Fasting State Fasting State ANGPTL8_Gene C19orf80 / ANGPTL8 Gene Fasting State->ANGPTL8_Gene AMPK AMPK AMPK->Insulin Antagonizes Thyroid Hormone Thyroid Hormone Thyroid Hormone->ANGPTL8_Gene LXRα->ANGPTL8_Gene SREBP-1c->ANGPTL8_Gene C/EBPβ->ANGPTL8_Gene

Caption: Regulation of ANGPTL8 gene expression by nutritional and hormonal signals.

Core Function in Lipid Metabolism: The ANGPTL3-4-8 Model

ANGPTL8's primary role is to orchestrate the partitioning of circulating triglycerides (TGs) by inhibiting LPL, the rate-limiting enzyme for the hydrolysis of TGs from chylomicrons and very-low-density lipoproteins (VLDL).[12][13] This function is achieved through its interaction with ANGPTL3 and ANGPTL4.[12]

The ANGPTL3-ANGPTL8 Complex

In the fed state, ANGPTL8 and ANGPTL3 are both secreted by the liver and form a stable heterodimeric complex in circulation.[3][12] While ANGPTL3 or ANGPTL8 alone are weak inhibitors of LPL, the ANGPTL3-ANGPTL8 complex is a highly potent inhibitor.[4][14] ANGPTL8 dramatically increases the ability of ANGPTL3 to bind to LPL and inhibit its activity.[4][14] This complex acts in an endocrine fashion to suppress LPL activity in oxidative tissues like the heart and skeletal muscle, thereby preventing these tissues from taking up fatty acids and directing TG-rich lipoproteins toward white adipose tissue (WAT) for energy storage.[12][15][16]

The ANGPTL4-ANGPTL8 Complex

Simultaneously in the fed state, insulin stimulates ANGPTL8 expression in WAT while suppressing the expression of ANGPTL4.[12] ANGPTL8 can form a complex with the remaining ANGPTL4 locally within the adipose tissue.[12][17] In stark contrast to the ANGPTL3-ANGPTL8 complex, the ANGPTL4-ANGPTL8 complex is a less potent LPL inhibitor than ANGPTL4 alone.[12][17] This localized formation of a weaker inhibitory complex results in a net increase in adipose LPL activity, promoting the efficient clearance of TGs from circulation and their storage as fat.[12]

ANGPTL8_Lipid_Metabolism cluster_Fed Fed State cluster_Fasting Fasting State Liver_Fed Liver (↑ ANGPTL3, ↑ ANGPTL8) Complex38 ANGPTL3-ANGPTL8 Complex (Circulating) Liver_Fed->Complex38 Adipose_Fed Adipose Tissue (↓ ANGPTL4, ↑ ANGPTL8) Complex48 ANGPTL4-ANGPTL8 Complex (Local) Adipose_Fed->Complex48 Muscle_Fed Muscle / Heart TRL_Fed Triglyceride-Rich Lipoproteins (TRLs) TRL_Fed->Adipose_Fed TG delivery TRL_Fed->Muscle_Fed TG delivery Complex38->Muscle_Fed Potent LPL Inhibition Complex48->Adipose_Fed Weak LPL Inhibition Liver_Fasting Liver (Basal ANGPTL3) Adipose_Fasting Adipose Tissue (↑ ANGPTL4, ↓ ANGPTL8) ANGPTL4_Fasting ANGPTL4 Adipose_Fasting->ANGPTL4_Fasting Muscle_Fasting Muscle / Heart TRL_Fasting TRLs TRL_Fasting->Adipose_Fasting TG delivery TRL_Fasting->Muscle_Fasting TG for Energy ANGPTL4_Fasting->Adipose_Fasting LPL Inhibition

Caption: The ANGPTL3-4-8 model of triglyceride partitioning in fed vs. fasting states.

Role in Glucose Metabolism and Other Pathways

Glucose Homeostasis: A Controversial Role

The function of ANGPTL8 in glucose metabolism is less clear and subject to conflicting reports.[18] Initial studies identifying the protein as "betatrophin" suggested it potently stimulated pancreatic beta-cell proliferation, a finding that has not been consistently replicated and is now largely disputed.[1] However, other research suggests ANGPTL8 may improve glucose tolerance and enhance insulin sensitivity.[8][19] Mechanistic studies in HepG2 cells indicate that ANGPTL8 overexpression can increase insulin-stimulated phosphorylation of Akt, GSK3β, and FoxO1, key components of pathways that promote glycogen (B147801) synthesis and inhibit gluconeogenesis.[20][21] Conversely, some studies in knockout mice and humans show that ANGPTL8 deficiency is associated with improved glucose tolerance, independent of its effects on lipid metabolism.[9] This discrepancy highlights the complex, and possibly context-dependent, role of ANGPTL8 in regulating glucose homeostasis.

Other Signaling Pathways

Emerging evidence implicates ANGPTL8 in a variety of other cellular processes beyond metabolism:

  • Inflammation and Fibrosis : In hepatic stellate cells, ANGPTL8 can act as a proinflammatory factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2), which activates ERK signaling and promotes the expression of genes associated with liver fibrosis.[6][22] It has also been linked to the NF-κB signaling pathway in certain cancers.[22]

  • Adipogenesis and Ectopic Fat Deposition : ANGPTL8 has been shown to promote the adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway, which may contribute to ectopic fat deposition.[22]

  • Cardiovascular Disease : Elevated levels of ANGPTL8 have been associated with atherosclerosis, hypertension, and cardiomyopathy, potentially through its effects on vascular smooth muscle cell proliferation via the PI3K-Akt pathway.[6][18][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to ANGPTL8 from various studies.

Table 1: ANGPTL8 Gene and Protein Characteristics

Feature Human Mouse Reference
Gene Symbol C19orf80 Gm6484 [3]
Chromosome 19p13.2 9 A3 [3]
Protein Name ANGPTL8 ANGPTL8 [1]
Aliases Betatrophin, Lipasin, RIFL, TD26 Betatrophin, Lipasin, RIFL [1][2]
Protein Size 198 amino acids 198 amino acids [2]

| Molecular Weight | ~22 kDa | ~22 kDa |[1] |

Table 2: Effects of ANGPTL8 Modulation on Plasma Triglycerides (Animal Studies)

Modulation Effect on Plasma Triglycerides (TG) Reference
Overexpression > 5-fold increase [2]
Gene Knockout/Deficiency ~ 2-fold decrease [2]
Monoclonal Antibody Inhibition Significant reduction [1]

| Antisense Oligonucleotide (ASO) | Significant reduction |[11] |

Table 3: Regulation of ANGPTL8 mRNA Expression

Condition Tissue Fold Change Reference
In vivo hyperinsulinemia (3h) Human Adipose Tissue +14-fold [7][23]
In vivo hyperinsulinemia (6h) Human Adipose Tissue +18-fold [7][23]

| Insulin Treatment (in vitro) | 3T3-L1 Adipocytes | ~ +35-fold |[2] |

Table 4: Clinical Associations of Circulating ANGPTL8 Levels

Associated Condition Finding Odds Ratio (OR) / Note Reference
Type 2 Diabetes (T2DM) Levels are generally increased Associated with insulin resistance [6][24]
Obesity & Metabolic Syndrome Levels are generally increased Positive correlation with BMI [1][6]
Diabetic Nephropathy Elevated ANGPTL8 associated with increased albuminuria OR = 5.65 for increased risk [1]
Polycystic Ovary Syndrome (PCOS) Elevated ANGPTL8 may predict higher risk OR = 2.51 [1]

| Nonalcoholic Fatty Liver Disease (NAFLD) | Levels are significantly elevated | Associated with disease pathogenesis |[1][6] |

Key Experimental Protocols

The elucidation of ANGPTL8 function has relied on several key experimental approaches.

Protocol: Analysis of Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP)

This method is used to demonstrate the physical interaction between ANGPTL8 and ANGPTL3.[4][14]

  • Cell Culture and Lysis : HEK293T cells are co-transfected with plasmids expressing tagged versions of ANGPTL3 (e.g., HA-tag) and ANGPTL8 (e.g., FLAG-tag). After 48 hours, cells are lysed in a non-denaturing buffer containing protease inhibitors.

  • Immunoprecipitation : The cell lysate is incubated with an antibody targeting one of the proteins (e.g., anti-HA antibody) overnight at 4°C.

  • Complex Capture : Protein A/G magnetic beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing : The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution : The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Detection : The eluted sample is analyzed by Western blotting using an antibody against the second protein (e.g., anti-FLAG antibody) to confirm co-precipitation.

CoIP_Workflow A 1. Lyse cells co-expressing HA-ANGPTL3 and FLAG-ANGPTL8 B 2. Add anti-HA antibody to lysate A->B C 3. Incubate with Protein A/G beads B->C D 4. Precipitate & Wash beads to remove non-specific proteins C->D E 5. Elute bound protein complex D->E F 6. Western Blot using anti-FLAG antibody E->F G Result: Band indicates ANGPTL3-ANGPTL8 interaction F->G

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Protocol: In Vitro LPL Activity Assay

This assay quantifies the inhibitory effect of ANGPTL proteins on LPL's enzymatic activity.[4][14]

  • Reagent Preparation : Recombinant LPL, ANGPTL3, and ANGPTL8 proteins are purified. A triglyceride substrate, often a radiolabeled triolein (B1671897) emulsion, is prepared.

  • Incubation : A constant amount of LPL is pre-incubated with varying concentrations of ANGPTL3 alone, ANGPTL8 alone, or a pre-formed ANGPTL3-ANGPTL8 complex for 30 minutes at room temperature.

  • Enzymatic Reaction : The triglyceride substrate is added to the LPL-inhibitor mixture to start the reaction. The reaction proceeds for 30-60 minutes at 37°C.

  • Reaction Termination and Extraction : The reaction is stopped, and the released radiolabeled free fatty acids are separated from the unhydrolyzed triglycerides using a solvent extraction method (e.g., methanol-chloroform-heptane).

  • Quantification : The radioactivity in the aqueous phase (containing the free fatty acids) is measured using a scintillation counter. LPL activity is calculated as the amount of fatty acid released per unit of time and is expressed as a percentage of the activity of an uninhibited control.

Protocol: In Vivo Gene Function Analysis via Adenovirus Overexpression

This method assesses the in vivo effect of ANGPTL8 on triglyceride metabolism in a physiological context.[4][14]

  • Animal Models : Wild-type mice and ANGPTL8 knockout (KO) mice are used.

  • Virus Injection : Mice are injected intravenously with an adenovirus expressing a gene of interest (e.g., human ANGPTL3) or a control virus (e.g., expressing GFP). This leads to acute, high-level expression of the target protein, primarily in the liver.

  • Metabolic Analysis : At various time points post-injection (e.g., 4-7 days), blood samples are collected from fasted or fed mice.

  • Data Collection : Plasma is analyzed for triglyceride levels using a colorimetric assay. Post-heparin LPL activity can also be measured by injecting mice with heparin to release LPL from the endothelium into the circulation, followed by an ex vivo activity assay on the collected plasma.

  • Comparison : The effects of ANGPTL3 overexpression on plasma TG levels are compared between wild-type and ANGPTL8 KO mice to determine if ANGPTL8 is required for ANGPTL3's in vivo function.

Therapeutic Implications and Future Directions

The central role of the ANGPTL3-ANGPTL8 complex in regulating plasma triglycerides makes it a compelling target for the treatment of hypertriglyceridemia, a major risk factor for pancreatitis and cardiovascular disease.[11][15][16]

  • Therapeutic Strategies : Both monoclonal antibodies and nucleic acid-based therapies (antisense oligonucleotides, siRNA) targeting ANGPTL3 have proven highly effective at lowering TGs and LDL-cholesterol. Given that ANGPTL8 is the essential activating partner for ANGPTL3, targeting ANGPTL8 directly or disrupting the ANGPTL3-ANGPTL8 interaction represents a promising and potentially more nuanced therapeutic strategy.[11][15]

  • Future Research : Key areas for future investigation include:

    • Resolving the conflicting roles of ANGPTL8 in glucose homeostasis to ensure that targeting it for lipid disorders does not have adverse glycemic effects.

    • Further elucidating its function in other pathologies, including cardiovascular disease, NAFLD, and cancer, to understand the full spectrum of potential on-target effects.

    • Developing selective inhibitors that specifically disrupt the ANGPTL3-ANGPTL8 interaction without affecting the ANGPTL4-ANGPTL8 complex, which could theoretically lower circulating TGs while preserving appropriate fat storage in adipose tissue.

Conclusion

The C19orf80 gene product, ANGPTL8, is a pivotal regulator of postprandial lipid trafficking. It functions as a molecular rheostat, forming distinct complexes with ANGPTL3 and ANGPTL4 to precisely control LPL activity and direct fatty acids to either storage or oxidative tissues based on nutritional status. While its role in lipid metabolism is well-established and presents a clear therapeutic opportunity, its broader functions in glucose metabolism, inflammation, and cell proliferation are still being uncovered. Continued research into the multifaceted biology of ANGPTL8 is essential for fully harnessing its therapeutic potential and understanding its role in metabolic health and disease.

References

Structural Homology of ANGPTL8 and its Family Counterparts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structural homology between Angiopoietin-like protein 8 (ANGPTL8) and other members of the ANGPTL protein family. This whitepaper provides a detailed examination of the structural similarities and differences that govern the unique biological functions of these proteins, with a particular focus on their roles in lipid metabolism.

The guide presents a thorough comparison of the domain architecture of ANGPTL proteins, highlighting the notable absence of the C-terminal fibrinogen-like domain in ANGPTL8. Quantitative data on sequence identity and structural similarity are summarized in clear, comparative tables. Furthermore, the document outlines detailed experimental protocols for key analytical techniques used to study these proteins, including co-immunoprecipitation, X-ray crystallography, NMR spectroscopy, and computational homology modeling.

A key feature of this guide is the inclusion of detailed signaling pathway diagrams, experimental workflows, and logical relationships, all generated using the DOT language for Graphviz. These visualizations provide clear, concise representations of the complex interactions and regulatory mechanisms involving ANGPTL8 and its homologues, particularly in the context of lipoprotein lipase (B570770) (LPL) regulation.

Introduction to the ANGPTL Protein Family

The Angiopoietin-like (ANGPTL) protein family consists of eight secreted proteins, ANGPTL1-8, which play crucial roles in various physiological and pathological processes, including lipid metabolism, angiogenesis, and inflammation.[1][2] Structurally, most ANGPTL proteins, from ANGPTL1 to ANGPTL7, share a common architecture comprising an N-terminal coiled-coil domain and a C-terminal fibrinogen-like domain.[3] ANGPTL8 stands as an atypical member of this family due to the absence of the C-terminal fibrinogen-like domain.[1]

Structural Homology: ANGPTL8 in Comparison

The primary structural homology between ANGPTL8 and other ANGPTL proteins, particularly ANGPTL3 and ANGPTL4, lies within their N-terminal domains.[1] This region is critical for the regulation of lipoprotein lipase (LPL), a key enzyme in triglyceride metabolism.[3]

Domain Organization

The canonical structure of ANGPTL proteins (ANGPTL1-7) includes a signal peptide, an N-terminal coiled-coil domain, and a C-terminal fibrinogen-like domain. In contrast, ANGPTL8 is a smaller protein that consists of a signal peptide and an N-terminal domain with a coiled-coil region but lacks the C-terminal fibrinogen-like domain.[4]

Quantitative Structural Comparison

The structural similarity between ANGPTL8 and its counterparts can be quantified through sequence identity and Root Mean Square Deviation (RMSD) of atomic positions.

Protein Pair Domain Compared Sequence Identity (%) RMSD (Å)
ANGPTL8 vs. ANGPTL3N-terminal coiled-coil~20[1]N/A
ANGPTL8 vs. ANGPTL4N-terminal coiled-coil~20[1]N/A
ANGPTL3 vs. ANGPTL4Full-length29-31[2][3]N/A
ANGPTL3 vs. Angiopoietin 1Fibrinogen-like domainN/A2.3[5]
ANGPTL3 vs. Angiopoietin 2Fibrinogen-like domainN/A2.4[5]
ANGPTL4 vs. Angiopoietin 1Fibrinogen-like domainN/A2.7[5]
ANGPTL4 vs. Angiopoietin 2Fibrinogen-like domainN/A2.6[5]

N/A: Data not available in the searched literature.

Functional Implications of Structural Homology

The structural similarities and differences among ANGPTL proteins, particularly in their N-terminal domains, dictate their functional interactions and roles in regulating lipid metabolism. A key functional paradigm is the "A3-4-8 model," which describes the coordinated regulation of LPL activity by ANGPTL3, ANGPTL4, and ANGPTL8 in response to nutritional states.[6][7][8]

During the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in the liver and adipose tissue.[7] In the liver, ANGPTL8 forms a complex with ANGPTL3. This ANGPTL3/8 complex is a potent inhibitor of LPL in oxidative tissues like skeletal and cardiac muscle, thereby diverting circulating triglycerides to adipose tissue for storage.[7][8] In adipose tissue, ANGPTL8 can also form a complex with ANGPTL4. The ANGPTL4/8 complex has a reduced ability to inhibit LPL compared to ANGPTL4 alone, thus promoting LPL activity and lipid uptake in fat cells.[9]

Conversely, during fasting, ANGPTL8 levels decrease while ANGPTL4 expression increases in adipose tissue.[6] This leads to LPL inhibition in adipose tissue, preserving triglycerides for use by oxidative tissues.[6]

ANGPTL Signaling in Fed vs. Fasting States

Experimental Protocols

The study of ANGPTL protein interactions and structure relies on a combination of biochemical, biophysical, and computational techniques.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions in vivo.

Protocol:

  • Cell Lysis:

    • Harvest cultured cells expressing the ANGPTL proteins of interest.[10][11]

    • Wash cells with ice-cold PBS.[10]

    • Resuspend the cell pellet in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[10]

    • Incubate on ice to allow for cell lysis.[10]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[10]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[12]

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" ANGPTL protein overnight at 4°C with gentle rotation.[10]

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[11]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.[12]

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[12]

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).[12]

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies specific for the "prey" ANGPTL protein to confirm the interaction.[11]

CoIP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Bait ANGPTL Antibody preclear->add_ab incubate_ab Incubate add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads capture Capture Immune Complexes add_beads->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analyze Western Blot Analysis elute->analyze

Co-Immunoprecipitation Workflow
X-ray Crystallography

This technique is employed to determine the high-resolution three-dimensional structure of proteins.

Protocol:

  • Protein Expression and Purification:

    • Express a high-purity, homogenous sample of the ANGPTL protein or domain of interest.[13][14]

    • Purify the protein to >95% homogeneity using chromatographic techniques.[15]

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals.[13][15]

    • Optimize the lead conditions to grow diffraction-quality crystals.[13]

  • Data Collection:

    • Mount a single crystal and cryo-cool it in liquid nitrogen.[14]

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.[14]

    • Collect diffraction data as the crystal is rotated.[14]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.[13]

    • Solve the phase problem using methods like molecular replacement, if a homologous structure is available.[16]

    • Build an initial atomic model into the electron density map.[13]

    • Refine the model against the experimental data to improve its accuracy and agreement with the data.[13]

    • Validate the final structure for stereochemical quality.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and dynamics of proteins in solution.

Protocol:

  • Sample Preparation:

    • Express and purify the ANGPTL protein with isotopic labels (e.g., ¹⁵N, ¹³C) to enhance spectral resolution.[17][18]

    • Prepare a concentrated, stable protein sample in a suitable NMR buffer.[19]

  • Data Acquisition:

    • Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, NOESY) to obtain through-bond and through-space correlations between atomic nuclei.[20][21]

  • Resonance Assignment:

    • Assign the chemical shifts of the backbone and side-chain atoms to specific residues in the protein sequence.[20]

  • Structure Calculation and Refinement:

    • Derive structural restraints, such as inter-proton distances from NOESY spectra and dihedral angles from chemical shifts.[21]

    • Use these restraints in computational algorithms to calculate an ensemble of 3D structures consistent with the experimental data.[17]

    • Refine and validate the final structural ensemble.[17]

Homology Modeling

When experimental structures are unavailable, homology modeling can be used to predict the 3D structure of a protein based on the known structure of a homologous protein (the template).

Protocol:

  • Template Selection:

    • Use the amino acid sequence of the target ANGPTL protein (e.g., ANGPTL8) to search a protein structure database (e.g., PDB) for homologous proteins with known structures using tools like BLAST.[22][23]

    • Select the best template(s) based on sequence identity, query coverage, and structural resolution.[24]

  • Sequence Alignment:

    • Perform a precise alignment of the target and template sequences, paying close attention to conserved regions and gaps.[23][24]

  • Model Building:

    • Use the alignment to build a 3D model of the target protein by copying the coordinates of the conserved regions from the template.[22][23]

    • Model the loops and insertions that are not present in the template.[25]

    • Build the side chains of the target protein.[25]

  • Model Refinement and Validation:

    • Refine the initial model to resolve any steric clashes and improve its stereochemical quality using energy minimization or molecular dynamics simulations.[26]

    • Validate the final model using various quality assessment tools to check its stereochemistry and overall plausibility.[23][26]

HomologyModeling_Workflow target Target ANGPTL Sequence search Search for Homologous Templates (BLAST) target->search select Select Best Template(s) search->select align Sequence Alignment select->align build Build 3D Model align->build refine Refine Model build->refine validate Validate Model Quality refine->validate final_model Final 3D Model validate->final_model

Homology Modeling Workflow

Conclusion

The structural homology between ANGPTL8 and other ANGPTL family members, particularly within their N-terminal domains, is fundamental to their coordinated regulation of lipid metabolism. While ANGPTL8's unique lack of a C-terminal fibrinogen-like domain sets it apart, its ability to form functional complexes with ANGPTL3 and ANGPTL4 underscores the intricate interplay within this protein family. A comprehensive understanding of these structural and functional relationships, aided by the experimental and computational approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting metabolic diseases.

References

ANGPTL8: A Pivotal Regulator in Metabolic Diseases Beyond Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. While its role in diabetes has been a subject of intense research, a growing body of evidence highlights its significant involvement in a spectrum of other metabolic diseases, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. This technical guide provides a comprehensive overview of the multifaceted role of ANGPTL8 in these conditions, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic diseases.

ANGPTL8 in Dyslipidemia

ANGPTL8 plays a central role in the regulation of triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 and its subsequent inhibition of lipoprotein lipase (B570770) (LPL). LPL is the rate-limiting enzyme for the hydrolysis of triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).

Mechanism of Action

In the fed state, insulin (B600854) stimulates the expression of ANGPTL8 in the liver and adipose tissue.[1][2] Hepatic ANGPTL8 forms a complex with ANGPTL3, and this complex is a potent inhibitor of LPL activity in cardiac and skeletal muscle.[2][3][4] This inhibition redirects circulating triglycerides towards white adipose tissue (WAT) for storage.[5] Conversely, during fasting, ANGPTL8 levels decrease, leading to increased LPL activity in muscle for energy utilization.[5] The ANGPTL3-ANGPTL8 complex is significantly more potent at inhibiting LPL than either protein alone.[4] ANGPTL8 is thought to facilitate the binding of ANGPTL3 to LPL, thereby enhancing its inhibitory effect.[4]

Quantitative Data Summary
ConditionANGPTL8 LevelsKey FindingsReference
Human Dyslipidemia Lower in individuals with low HDL-cholesterolStrong association with HDL-cholesterol levels.[6]
ANGPTL8 Knockout Mice N/A70% reduction in plasma TG levels in the fed state.[7]
ANGPTL8 Overexpression in Mice IncreasedMore than five-fold increase in triglyceride levels.[2]
ANGPTL8 Monoclonal Antibody Treatment in Monkeys N/ARobustly reduced circulating triglycerides.[1]

ANGPTL8 in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver and is closely linked to metabolic syndrome. ANGPTL8 has been implicated in the pathogenesis of NAFLD through its effects on lipid metabolism and inflammation.

Pathophysiological Role

Circulating levels and hepatic expression of ANGPTL8 are often elevated in patients with NAFLD, and these levels correlate with the degree of hepatic steatosis.[8][9] In animal models, ANGPTL8 expression is also increased in the livers of mice with NAFLD.[5][9] Interestingly, while associated with steatosis, some studies suggest a complex role for ANGPTL8. For instance, in palmitate-treated human hepatocytes, ANGPTL8 was found to inhibit steatosis and the expression of lipogenic genes such as PPARG2, SREBF1, MOGAT2, and DGAT1.[8] This suggests a potentially protective or compensatory role in certain contexts of lipotoxicity. Furthermore, ANGPTL8 has been shown to act as a proinflammatory factor, stimulating hepatic stellate cells (HSCs) through interaction with the leukocyte immunoglobulin-like receptor B (LILRB2), leading to the activation of the ERK signaling pathway and upregulation of genes associated with liver fibrosis.[5]

Quantitative Data Summary
SubjectANGPTL8 LevelsKey FindingsReference
Patients with Obesity-associated NAFLD Increased plasma concentrations and hepatic expressionCorrelated with the degree of hepatic steatosis.[8]
NAFLD Mice Elevated in the liverAssociated with the development of fatty liver.[5][9]
Patients with Liver Fibrosis and Liver Cancer Elevated serum levelsSuggests a role in the progression of liver disease.[5]

ANGPTL8 in Cardiovascular Diseases

The link between ANGPTL8 and cardiovascular diseases (CVD), particularly atherosclerosis, is an area of growing interest. Its role extends beyond its impact on dyslipidemia to include direct effects on vascular cells and inflammation.

Role in Atherosclerosis

Elevated serum ANGPTL8 levels have been observed in patients with coronary heart disease, with a positive correlation to disease severity.[5] In mouse models of atherosclerosis (ApoE-/- mice), ANGPTL8 expression is increased in atherosclerotic lesions.[10] Overexpression of ANGPTL8 promotes the development of atherosclerosis, while its knockdown has a protective effect.[10] ANGPTL8 is expressed in macrophages within atherosclerotic plaques and promotes foam cell formation by increasing cholesterol uptake and decreasing its efflux.[5][10] This is mediated, at least in part, by the upregulation of scavenger receptors CD36 and SR-A, and the downregulation of SR-BI.[10]

Quantitative Data Summary
SubjectANGPTL8 StatusEffect on AtherosclerosisKey FindingsReference
ApoE-/- Mice OverexpressionPromotedIncreased atherosclerotic lesion development.[10]
ApoE-/- Mice KnockdownProtectedReduced atherosclerotic plaque formation.[10]
Macrophages (in vitro) OverexpressionEnhanced foam cell formationIncreased cholesterol accumulation due to altered uptake and efflux.[10]

Signaling Pathways and Experimental Workflows

ANGPTL3-ANGPTL8 Regulation of Lipoprotein Lipase (LPL)

ANGPTL8_LPL_Regulation cluster_Fed_State Fed State cluster_Fasting_State Fasting State Insulin Insulin Liver_Adipose Liver & Adipose Tissue Insulin->Liver_Adipose stimulates ANGPTL8 ANGPTL8 Expression (Increased) Liver_Adipose->ANGPTL8 Complex ANGPTL3-ANGPTL8 Complex ANGPTL8->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex LPL_Muscle LPL Activity (Muscle) Complex->LPL_Muscle inhibits TG_to_WAT Triglyceride Uptake (Adipose Tissue) ANGPTL8_Fasting ANGPTL8 Expression (Decreased) LPL_Muscle_Fasting LPL Activity (Muscle) ANGPTL8_Fasting->LPL_Muscle_Fasting reduced inhibition TG_to_Muscle Triglyceride Uptake (Muscle for Energy) LPL_Muscle_Fasting->TG_to_Muscle

Caption: ANGPTL8's role in triglyceride partitioning in fed vs. fasting states.

ANGPTL8 Signaling in Macrophage Foam Cell Formation

ANGPTL8_Foam_Cell ANGPTL8 ANGPTL8 Macrophage Macrophage ANGPTL8->Macrophage CD36_SRA CD36 & SR-A Expression Macrophage->CD36_SRA upregulates SRBI SR-BI Expression Macrophage->SRBI downregulates Cholesterol_Uptake Cholesterol Uptake CD36_SRA->Cholesterol_Uptake Cholesterol_Efflux Cholesterol Efflux SRBI->Cholesterol_Efflux Foam_Cell Foam Cell Formation Cholesterol_Uptake->Foam_Cell Cholesterol_Efflux->Foam_Cell reduced

Caption: ANGPTL8 promotes macrophage foam cell formation in atherosclerosis.

Experimental Workflow for Studying ANGPTL8 in NAFLD

ANGPTL8_NAFLD_Workflow cluster_analysis Downstream Analysis start Induce Steatosis in HepG2 Cells (e.g., with Palmitate) treat Treat with Recombinant ANGPTL8 or Control start->treat harvest Harvest Cells treat->harvest lipid Lipid Accumulation Assay (Oil Red O Staining) harvest->lipid rna RNA Extraction & qPCR for Lipogenic Genes (PPARG2, SREBF1) harvest->rna protein Western Blot for Key Proteins harvest->protein

Caption: Workflow for investigating ANGPTL8's effect on hepatocyte steatosis.

Detailed Experimental Protocols

Measurement of ANGPTL8 Levels by ELISA

Objective: To quantify the concentration of ANGPTL8 in biological samples (e.g., serum, plasma, cell culture supernatant).

Materials:

  • Commercial ANGPTL8 ELISA kit (e.g., from MyBioSource, ELK Biotechnology)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Standards and samples

Protocol (Generalized):

  • Prepare standards and samples according to the kit's instructions. This may involve dilution of samples.

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate as per the manufacturer's protocol (e.g., 2 hours at 37°C).

  • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Add the biotin-conjugated detection antibody to each well and incubate.

  • Wash the plate again.

  • Add Avidin-HRP conjugate to each well and incubate.

  • Wash the plate a final time.

  • Add the substrate solution to each well and incubate in the dark to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm on a microplate reader.

  • Calculate the concentration of ANGPTL8 in the samples by comparing their absorbance to the standard curve.

Co-immunoprecipitation of ANGPTL3 and ANGPTL8

Objective: To demonstrate the physical interaction between ANGPTL3 and ANGPTL8.

Materials:

  • Cell lysate or conditioned media from cells co-expressing tagged ANGPTL3 and ANGPTL8

  • Antibody specific to one of the protein tags (e.g., anti-Strep-tag)

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer

  • SDS-PAGE gels and Western blot apparatus

Protocol (Generalized):

  • Incubate the cell lysate or conditioned media with the primary antibody for 1-2 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using an appropriate elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both ANGPTL3 and ANGPTL8 to confirm their co-precipitation.

Generation of ANGPTL8 Knockout Mice

Objective: To study the in vivo effects of ANGPTL8 deficiency.

Methodology (Conceptual Overview):

  • Gene Targeting: Design a targeting vector to disrupt the Angptl8 gene in embryonic stem (ES) cells. This typically involves flanking a critical exon with loxP sites for conditional knockout or replacing it with a selection cassette for a constitutive knockout.

  • ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells and select for cells that have undergone homologous recombination.

  • Blastocyst Injection: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

  • Generation of Chimeric Mice: Chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Breed the chimeric mice to obtain offspring that are heterozygous for the targeted allele.

  • Generation of Homozygous Knockouts: Intercross the heterozygous mice to generate homozygous ANGPTL8 knockout mice.

  • Genotyping and Validation: Confirm the genotype of the offspring by PCR analysis of genomic DNA. Validate the absence of ANGPTL8 protein expression by Western blot or ELISA.

Adenovirus-Mediated Overexpression of ANGPTL8 in Mice

Objective: To investigate the in vivo effects of elevated ANGPTL8 levels.

Methodology (Generalized):

  • Construct Adenoviral Vector: Clone the ANGPTL8 cDNA into an adenoviral expression vector.

  • Virus Production and Purification: Transfect the adenoviral vector into a packaging cell line (e.g., HEK293 cells) to produce recombinant adenovirus. Purify and concentrate the virus.

  • Animal Injection: Inject the purified adenovirus (or a control virus, e.g., expressing GFP) into mice, typically via tail vein injection for liver-targeted expression.

  • Analysis: After a specified period (e.g., 5-7 days), collect tissues and plasma for analysis of ANGPTL8 expression, lipid profiles, and other relevant parameters.

Macrophage Foam Cell Formation Assay

Objective: To assess the effect of ANGPTL8 on the conversion of macrophages into foam cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)

  • Oxidized low-density lipoprotein (oxLDL)

  • Recombinant ANGPTL8

  • Oil Red O staining solution

  • Microscope

Protocol (Generalized):

  • Plate macrophages in a multi-well plate and allow them to adhere.

  • Treat the cells with recombinant ANGPTL8 or a control vehicle for a specified duration.

  • Add oxLDL to the media and incubate for 24-48 hours to induce foam cell formation.

  • Wash the cells with PBS and fix them with formalin.

  • Stain the cells with Oil Red O solution to visualize lipid droplets.

  • Wash the cells again and visualize them under a microscope.

  • Quantify foam cell formation by measuring the area of Oil Red O staining or by eluting the dye and measuring its absorbance.

Cholesterol Uptake and Efflux Assays

Objective: To determine the effect of ANGPTL8 on cholesterol transport in macrophages.

Cholesterol Uptake Assay:

  • Treat macrophages with ANGPTL8 or a control.

  • Incubate the cells with fluorescently labeled oxLDL (e.g., DiI-oxLDL).

  • Measure the uptake of DiI-oxLDL by flow cytometry or fluorescence microscopy.

Cholesterol Efflux Assay:

  • Load macrophages with labeled cholesterol (e.g., [3H]-cholesterol or a fluorescent analog).

  • Treat the cells with ANGPTL8 or a control.

  • Add a cholesterol acceptor (e.g., HDL or apoA-I) to the media.

  • After incubation, measure the amount of labeled cholesterol that has been effluxed from the cells into the media.

Conclusion and Future Directions

ANGPTL8 is a key player in the complex network of metabolic regulation, with its influence extending far beyond glucose homeostasis. Its critical role in triglyceride metabolism, liver fat accumulation, and the pathogenesis of atherosclerosis positions it as a promising therapeutic target for a range of metabolic diseases. The development of ANGPTL8 inhibitors, such as monoclonal antibodies, has shown promise in preclinical models for the treatment of dyslipidemia.[1] Future research should focus on further elucidating the tissue-specific roles of ANGPTL8, its downstream signaling pathways, and its long-term effects on metabolic health. A deeper understanding of the intricate mechanisms governing ANGPTL8 function will be crucial for the development of safe and effective therapies targeting this multifaceted protein.

References

The Endocrine Function of ANGPTL8 in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial endocrine factor predominantly secreted by the liver and adipose tissue. It plays a central role in orchestrating lipid metabolism, particularly in the postprandial state. ANGPTL8 functions not as a standalone entity, but as a key modulator of ANGPTL3 and ANGPTL4 activity, forming the "ANGPTL3-4-8" axis that directs triglyceride (TG) trafficking. In the fed state, insulin (B600854) and glucose stimulate ANGPTL8 expression. Liver-derived ANGPTL8 complexes with ANGPTL3 to potently inhibit lipoprotein lipase (B570770) (LPL) in oxidative tissues, thereby shunting circulating TGs to adipose tissue for storage. Concurrently, adipose-tissue-derived ANGPTL8 complexes with ANGPTL4, attenuating its LPL-inhibitory effect and facilitating TG uptake. While its role in lipid metabolism is well-defined, its function in glucose homeostasis remains an area of active investigation, with some studies suggesting an improvement in glucose tolerance upon ANGPTL8 deficiency, potentially secondary to its effects on lipid profiles. Due to its strategic position in regulating plasma TG levels, ANGPTL8 has emerged as a promising therapeutic target for dyslipidemia and associated metabolic disorders. This guide provides a comprehensive overview of ANGPTL8's endocrine function, its molecular regulation, key experimental methodologies for its study, and its potential in drug development.

The ANGPTL3-4-8 Axis: A Master Regulator of Triglyceride Trafficking

The primary endocrine function of ANGPTL8 is the regulation of plasma triglyceride (TG) levels by modulating the activity of lipoprotein lipase (LPL), the rate-limiting enzyme for TG hydrolysis.[1][2] ANGPTL8 exerts this control by forming dynamic, tissue-specific complexes with ANGPTL3 and ANGPTL4, which act as a metabolic switch between the fed and fasted states to partition fatty acids.[3][4][5]

The Fed State: Promoting Energy Storage

Following a meal, rising insulin and glucose levels stimulate the expression and secretion of ANGPTL8 from both the liver and adipose tissue.[6][7] This sets in motion a coordinated series of events to manage the influx of dietary lipids:

  • Endocrine Action (Liver): In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[8] This ANGPTL3/8 complex is secreted into circulation and is a dramatically more potent inhibitor of LPL than ANGPTL3 alone.[9][10] The complex travels to oxidative tissues, such as cardiac and skeletal muscle, where it inhibits LPL activity, thereby preventing these tissues from taking up TGs and directing them toward adipose tissue for storage.[1][4][11]

  • Autocrine/Paracrine Action (Adipose Tissue): Within white adipose tissue (WAT), locally secreted ANGPTL8 interacts with ANGPTL4.[12] The resulting ANGPTL4/8 complex is a significantly weaker inhibitor of LPL compared to ANGPTL4 alone.[10] This localized attenuation of LPL inhibition ensures that LPL in WAT remains active, promoting the efficient clearance of TGs from circulation and their storage as energy reserves.[11][12]

The Fasting State: Mobilizing Energy

During fasting, ANGPTL8 expression is suppressed while ANGPTL4 expression increases.[1][13] This shift reverses the metabolic flow:

  • The reduction in circulating ANGPTL3/8 complexes alleviates LPL inhibition in muscle and heart tissue, allowing these tissues to take up fatty acids from circulating lipoproteins for oxidation.[5][14]

  • Increased ANGPTL4 in WAT inhibits local LPL activity, reducing TG uptake and promoting the release of fatty acids to supply energy to other tissues.[4][5]

ANGPTL8-Mediated Triglyceride Trafficking cluster_Fed Fed State cluster_Fasting Fasting State Liver_F Liver ANGPTL3_F ANGPTL3 Liver_F->ANGPTL3_F Secretes ANGPTL8_F_L ANGPTL8 Liver_F->ANGPTL8_F_L Secretes (Insulin ↑) Adipose_F Adipose Tissue ANGPTL4_F ANGPTL4 Adipose_F->ANGPTL4_F Secretes ANGPTL8_F_A ANGPTL8 Adipose_F->ANGPTL8_F_A Secretes (Insulin ↑) Muscle_F Muscle / Heart Complex38_F ANGPTL3/8 (Potent Inhibitor) ANGPTL3_F->Complex38_F ANGPTL8_F_L->Complex38_F Complex48_F ANGPTL4/8 (Weak Inhibitor) ANGPTL4_F->Complex48_F ANGPTL8_F_A->Complex48_F LPL_M_F LPL LPL_M_F->Muscle_F Blocks TG Uptake LPL_A_F LPL LPL_A_F->Adipose_F Promotes TG Uptake Complex38_F->LPL_M_F Inhibits Complex48_F->LPL_A_F Weakly Inhibits Liver_S Liver ANGPTL3_S ANGPTL3 Liver_S->ANGPTL3_S Secretes ANGPTL8_S ANGPTL8 (Expression ↓) Adipose_S Adipose Tissue ANGPTL4_S ANGPTL4 (Expression ↑) Adipose_S->ANGPTL4_S Secretes Muscle_S Muscle / Heart LPL_M_S LPL ANGPTL3_S->LPL_M_S Weakly Inhibits LPL_A_S LPL ANGPTL4_S->LPL_A_S Inhibits LPL_M_S->Muscle_S Promotes TG Uptake LPL_A_S->Adipose_S Blocks TG Uptake

Caption: The ANGPTL3-4-8 model for TG trafficking in fed vs. fasting states.

Molecular Regulation of ANGPTL8 Expression

The expression of the ANGPTL8 gene is tightly controlled by nutritional and hormonal signals, ensuring a rapid response to metabolic state changes.[13]

Key Regulatory Signals
  • Insulin: Insulin is a primary driver of ANGPTL8 expression. In both hepatocytes and adipocytes, insulin rapidly and dose-dependently increases ANGPTL8 gene transcription.[15] This effect is mediated by the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ).[6][15]

  • Glucose: In adipose tissue, high glucose levels act synergistically with insulin to further stimulate ANGPTL8 expression.[15] In the liver, however, insulin appears to be the dominant stimulus, with hyperglycemia alone having a minimal effect.[6]

  • AMP-activated protein kinase (AMPK): AMPK, a sensor of cellular energy status, acts as a negative regulator. Activation of AMPK antagonizes the insulin-stimulated increase in ANGPTL8 expression in both liver and fat cells, which is consistent with the need to suppress ANGPTL8 during energy-deprived states like fasting.[6][15]

Transcriptional Control Network

Several transcription factors orchestrate the response of the ANGPTL8 gene to metabolic cues. In the fed state, pathways involving Liver X receptor alpha (LXRα), Sterol regulatory element-binding protein 1c (SREBP-1c), and Carbohydrate-responsive element-binding protein (ChREBP) are activated to promote transcription.[16][17] Conversely, during fasting, elevated glucocorticoids can suppress expression through the glucocorticoid receptor.[17]

Caption: Key signaling pathways governing ANGPTL8 gene expression.

Table 1: Quantitative Regulation of Angptl8 Gene Expression in Mice
Condition / ExperimentTissueFold Change in Angptl8 mRNAReference
Euglycemic-Hyperinsulinemic ClampLiver~3.5-fold increase[6][15]
Euglycemic-Hyperinsulinemic ClampAdipose Tissue~2.0-fold increase[6]
Hyperglycemic-Hyperinsulinemic ClampLiver~3.5-fold increase[15]
Hyperglycemic-Hyperinsulinemic ClampAdipose Tissue~4.0-fold increase[15]
Fasting (48h)Adipose Tissue~80% decrease[13]

The Role of ANGPTL8 in Glucose Homeostasis

The function of ANGPTL8 in glucose metabolism is less clear and has been a subject of controversy.[6] Initial reports suggesting a role in promoting pancreatic β-cell proliferation were later retracted.[6]

Subsequent studies using genetic knockout models in mice have produced conflicting results. Some studies reported no significant changes in glucose tolerance or insulin sensitivity in Angptl8 knockout mice.[6][18] However, more recent and detailed analyses have demonstrated that ANGPTL8 deficiency can be beneficial, particularly under metabolic stress.[6] For instance, Angptl8 knockout mice on a high-fat diet (HFD) showed improved glucose tolerance and protection from HFD-mediated insulin resistance.[6] Similarly, adipocyte-specific deletion of Angptl8 improved glucose tolerance and insulin-stimulated glucose uptake in adipose tissues of mice on an HFD.[19]

It is hypothesized that the improvements in glucose homeostasis may be a secondary consequence of the primary alterations in lipid metabolism, specifically the reduction in circulating TGs and free fatty acids, which are known to contribute to insulin resistance.[15] However, some in vitro data also point to a more direct role, suggesting ANGPTL8 may alleviate insulin resistance by modulating the Akt-GSK3β/FoxO1 signaling pathway.[20][21]

Table 2: Metabolic Parameters in ANGPTL8 Knockout (KO) vs. Wild-Type (WT) Mice
ParameterModel / ConditionFinding in KO vs. WTReference
Plasma TriglyceridesChow-fed, Fed StateSignificantly reduced (~50-70%)[6][18]
Plasma TriglyceridesChow-fed, Fasted StateReduced[6]
Glucose ToleranceHigh-Fat DietSignificantly improved[6]
Glucose ToleranceAdipocyte-specific KO, HFHF DietMarkedly improved[19]
Insulin SensitivityHigh-Fat DietImproved peripheral sensitivity[6]
VLDL SecretionChow-fedMarkedly reduced[18]
Body Weight / Fat MassChow or High-Fat DietNo significant change[6]

ANGPTL8 as a Therapeutic Target for Dyslipidemia

Given its central role in inhibiting LPL and elevating plasma TGs, ANGPTL8 is a highly attractive target for therapeutic intervention in metabolic diseases.[22] The strategy focuses on disrupting the ANGPTL3/8 complex to unleash LPL activity.

Therapeutic Rationale

The inhibition of LPL by ANGPTL3 is critically dependent on its interaction with ANGPTL8.[23][24] Therefore, blocking this interaction with a monoclonal antibody or another inhibitor would prevent the formation of the potent ANGPTL3/8 inhibitory complex.[25] This is expected to have a dual benefit:

  • Lowering Triglycerides: Increased LPL activity would enhance the clearance of TG-rich lipoproteins from the circulation.

  • Increasing HDL-Cholesterol: Free ANGPTL3 (not complexed with ANGPTL8) is known to inhibit endothelial lipase (EL), an enzyme that catabolizes HDL. By preventing the ANGPTL3/8 complex formation, more free ANGPTL3 would be available to inhibit EL, thus raising HDL-C levels.[25]

This dual-action profile makes ANGPTL8 antagonism a promising strategy for treating mixed dyslipidemia.[25] Preclinical studies using monoclonal antibodies against ANGPTL8 have validated this concept, demonstrating increased LPL activity and reduced plasma TGs in mice.[14]

Caption: Mechanism of action for therapeutic ANGPTL8 antagonism.

Key Experimental Methodologies

Studying the function and regulation of ANGPTL8 requires a combination of in vivo, in vitro, and molecular techniques.

In Vivo Models and Assessments
  • Animal Models: Angptl8 global and tissue-specific (e.g., adipocyte-specific Cre-Lox) knockout mice are invaluable for dissecting its physiological roles.[6][19] Diet-induced obesity models (high-fat or high-fat/high-fructose diets) are used to study ANGPTL8 function under metabolic stress.[6][19]

  • Hyperinsulinemic-Euglycemic Clamps: This is the gold-standard technique to quantify insulin sensitivity and assess the direct effects of insulin and glucose on gene expression in different tissues in vivo.[6][15]

  • Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are used to assess whole-body glucose disposal and insulin sensitivity, respectively.[19]

  • VLDL-TG Secretion Rate: Measured by injecting a lipase inhibitor (e.g., Triton WR-1339 or poloxamer 407) and monitoring the rate of TG accumulation in the plasma.[18]

In Vitro and Molecular Assays
  • Cell Culture: Primary or cultured hepatocytes (e.g., HepG2) and adipocytes (e.g., 3T3-L1) are used to study the direct effects of hormones, nutrients, and pharmacological agents on ANGPTL8 expression and secretion.[6][26]

  • LPL Activity Assays: A fluorometric or radiometric assay is used to measure the ability of ANGPTL8, alone or in complex with ANGPTL3/4, to inhibit LPL activity in conditioned media or purified systems.[19]

  • Promoter-Reporter Assays: Luciferase reporter constructs containing the ANGPTL8 gene promoter are transfected into cells to identify key regulatory elements and transcription factors (e.g., C/EBPβ) that mediate the response to stimuli like insulin.[6][15]

  • Co-immunoprecipitation (Co-IP) and Western Blotting: These techniques are essential for demonstrating the physical interaction between ANGPTL8 and its binding partners, ANGPTL3 and ANGPTL4.[9]

  • Quantification: Circulating ANGPTL8 protein levels are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA).[19][27] Gene expression is quantified using quantitative real-time PCR (qPCR).

Experimental Workflow: Testing an ANGPTL8 Inhibitor cluster_legend Workflow Key A Hypothesis: Compound X inhibits ANGPTL3/8 interaction B Step 1: In Vitro Validation Co-Immunoprecipitation Assay A->B C Does Compound X disrupt ANGPTL3-ANGPTL8 binding? B->C D Step 2: Functional Assay In Vitro LPL Activity Assay C->D Yes H Stop/Redesign C->H No E Does Compound X reverse ANGPTL3/8-mediated LPL inhibition? D->E F Step 3: Animal Model Administer to HFD-fed mice E->F Yes E->H No G Measure plasma TGs, HDL-C, and perform GTT F->G I Proceed J Proceed l1 Action Step l2 Decision Point l3 Outcome l4 Negative Outcome

Caption: A generalized workflow for preclinical testing of an ANGPTL8 inhibitor.

Conclusion and Future Directions

ANGPTL8 is a potent endocrine regulator that fine-tunes lipid partitioning in response to nutritional state. Its mechanism, centered on the differential modulation of ANGPTL3 and ANGPTL4, provides an elegant solution for tissue-specific energy management. While its direct role in glucose metabolism requires further clarification, its undeniable impact on circulating lipids makes it a prime target for addressing dyslipidemia, a cornerstone of metabolic syndrome and a major risk factor for cardiovascular disease. Future research should focus on elucidating the precise structural basis of the ANGPTL3/8 and ANGPTL4/8 interactions, exploring the potential for tissue-specific ANGPTL8 inhibition, and advancing ANGPTL8-targeted therapies into clinical trials to validate their efficacy and safety in human populations.

References

Methodological & Application

Measuring Angiopoietin-like Protein 8 (ANGPTL8) in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid and glucose metabolism.[1][2] Primarily secreted by the liver and adipose tissue, ANGPTL8 plays a significant role in triglyceride partitioning by inhibiting lipoprotein lipase (B570770) (LPL) activity, often in concert with ANGPTL3.[3][4][5] Dysregulated levels of ANGPTL8 have been associated with various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, making it a molecule of significant interest for therapeutic intervention and biomarker development.[3][6] This document provides detailed application notes and protocols for the accurate measurement of ANGPTL8 levels in human plasma.

Quantitative Data Summary

The following tables summarize representative ANGPTL8 concentrations in human plasma from various studies. It is important to note that concentrations can vary significantly depending on the assay used, the population studied, and the physiological state of the individuals.

Table 1: Plasma ANGPTL8 Concentrations in Different Study Populations

Study PopulationNMean ANGPTL8 Concentration (ng/mL)Assay Method/KitReference
Healthy, Non-obese Women110.63 ± 0.10EIA (Phoenix Pharmaceuticals)[7]
Healthy, Non-obese Men100.82 ± 0.09EIA (Phoenix Pharmaceuticals)[7]
Obese Women330.64 ± 0.04EIA (Phoenix Pharmaceuticals)[7]
Obese Men140.83 ± 0.10EIA (Phoenix Pharmaceuticals)[7]
Dallas Heart Study (Overall)353813.3 (median)ELISA (In-house)[8][9]
Korean Children (Boys)-0.341 (median)ELISA (EIAAB)[10]
Korean Children (Girls)-0.270 (median)ELISA (EIAAB)[10]

Table 2: Comparison of Commercial ELISA Kits for Human ANGPTL8

Kit ManufacturerCatalog NumberDetection RangeSensitivitySample Type
CusabioCSB-EL028107HU6.25 - 400 pg/mL< 1.56 pg/mLSerum, Plasma, Tissue Homogenates
ElabscienceE-EL-H1533Not SpecifiedNot SpecifiedSerum, Plasma, Other Biological Fluids
IBL America277950.61 - 80 pmol/LNot SpecifiedSerum, EDTA Plasma, Cell Culture Supernatant
MyBioSourceMBS2515814125 - 8000 pg/mL75 pg/mLSerum, Plasma, Other Biological Fluids
Ardent BioARG81205125 - 8000 pg/mL75 pg/mLSerum, Plasma, Other Biological Fluids
ELK BiotechnologyELK8605Not Specified0.057 ng/mLSerum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates

Experimental Protocols

The most common method for quantifying ANGPTL8 in human plasma is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available sandwich ELISA kits. It is crucial to refer to the specific manufacturer's instructions for the kit being used.

Protocol: Measurement of Human ANGPTL8 in Plasma by Sandwich ELISA

1. Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique.[11] An antibody specific for human ANGPTL8 is pre-coated onto a microplate.[11] Standards and samples are pipetted into the wells, and any ANGPTL8 present is bound by the immobilized antibody.[11] After washing away any unbound substances, a biotin-conjugated antibody specific for ANGPTL8 is added.[11] Following a wash, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added.[11] A substrate solution is then added, and color develops in proportion to the amount of ANGPTL8 bound in the initial step.[11] The reaction is stopped, and the optical density is measured at 450 nm.

2. Materials and Reagents (Typically provided in commercial kits)

  • ANGPTL8-specific antibody-coated 96-well microplate

  • Human ANGPTL8 standard

  • Biotin-conjugated anti-human ANGPTL8 antibody

  • Avidin-HRP conjugate

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., dilute sulfuric acid)

  • Assay Diluent/Sample Diluent

  • Plate sealers

3. Equipment Required

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Eppendorf tubes for standard dilutions

  • Vortex mixer

  • Plate washer (optional)

  • Incubator capable of maintaining 37°C

4. Sample Collection and Preparation

  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[11]

  • Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[11]

  • Carefully aspirate the plasma supernatant and transfer it to a clean tube.

  • Assay immediately or aliquot and store samples at -20°C or -80°C for later use.[11]

  • Avoid repeated freeze-thaw cycles.[11]

  • Before the assay, bring frozen plasma samples to room temperature and centrifuge again to remove any precipitate.[11]

5. Assay Procedure

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of standard or sample to the appropriate wells. It is recommended that all standards and samples be assayed in duplicate.

  • Incubation 1: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1.5-2 hours at 37°C).[11]

  • Washing 1: Aspirate the liquid from each well and wash the plate multiple times (usually 3 times) with Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the biotin-conjugated anti-human ANGPTL8 antibody to each well.

  • Incubation 2: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1 hour at 37°C).[11]

  • Washing 2: Repeat the aspiration and wash step as in step 4.

  • Avidin-HRP Conjugate Addition: Add 100 µL of the Avidin-HRP conjugate to each well.

  • Incubation 3: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 30 minutes to 1 hour at 37°C).

  • Washing 3: Repeat the aspiration and wash step, often with an increased number of washes (e.g., 5 times).

  • Substrate Addition: Add 90 µL of Substrate Solution to each well.

  • Incubation 4: Incubate the plate for the time specified in the kit manual (typically 15-30 minutes) at 37°C, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[11]

6. Calculation of Results

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use the mean absorbance for each sample to determine the corresponding concentration of ANGPTL8 from the standard curve.

  • If samples were diluted, multiply the concentration by the dilution factor.

Visualization of ANGPTL8-Related Pathways and Workflows

ANGPTL8 Signaling in Lipid Metabolism

ANGPTL8 is a key regulator of triglyceride metabolism. In the fed state, increased insulin (B600854) and glucose levels stimulate the expression of ANGPTL8 in the liver and adipose tissue.[12] ANGPTL8 then forms a complex with ANGPTL3, and this complex inhibits lipoprotein lipase (LPL) in skeletal and cardiac muscle.[4] This action prevents these tissues from taking up triglycerides from circulating very-low-density lipoproteins (VLDL), thereby directing the triglycerides towards white adipose tissue for storage.[3]

ANGPTL8_Lipid_Metabolism cluster_fed_state Fed State cluster_circulation Circulation cluster_target_tissues Target Tissues Insulin Insulin Liver Liver Insulin->Liver stimulate Adipose Tissue Adipose Tissue Insulin->Adipose Tissue stimulate Glucose Glucose Glucose->Liver stimulate Glucose->Adipose Tissue stimulate ANGPTL8 ANGPTL8 Liver->ANGPTL8 secretes ANGPTL3 ANGPTL3 Liver->ANGPTL3 secretes Adipose Tissue->ANGPTL8 secretes ANGPTL8/3 Complex ANGPTL8/3 Complex ANGPTL8->ANGPTL8/3 Complex ANGPTL3->ANGPTL8/3 Complex LPL Lipoprotein Lipase ANGPTL8/3 Complex->LPL inhibits VLDL-TG VLDL Triglycerides Skeletal Muscle Skeletal Muscle VLDL-TG->Skeletal Muscle uptake inhibited Cardiac Muscle Cardiac Muscle VLDL-TG->Cardiac Muscle uptake inhibited White Adipose Tissue White Adipose Tissue VLDL-TG->White Adipose Tissue uptake promoted LPL->VLDL-TG hydrolyzes TG Storage Triglyceride Storage White Adipose Tissue->TG Storage

Caption: ANGPTL8's role in regulating triglyceride metabolism.

Experimental Workflow for ANGPTL8 Measurement

The process of measuring ANGPTL8 in human plasma involves several distinct stages, from sample collection to data analysis. This workflow ensures the integrity of the sample and the accuracy of the results.

ANGPTL8_Measurement_Workflow Start Start Sample_Collection 1. Sample Collection (Whole Blood in EDTA/Heparin tubes) Start->Sample_Collection Plasma_Separation 2. Plasma Separation (Centrifugation at 1000g for 15 min) Sample_Collection->Plasma_Separation Sample_Storage 3. Sample Storage (Assay immediately or store at -80°C) Plasma_Separation->Sample_Storage Assay_Preparation 4. Assay Preparation (Thaw samples, prepare standards and reagents) Sample_Storage->Assay_Preparation ELISA_Procedure 5. ELISA Procedure (Incubations and washes) Assay_Preparation->ELISA_Procedure Data_Acquisition 6. Data Acquisition (Read absorbance at 450 nm) ELISA_Procedure->Data_Acquisition Data_Analysis 7. Data Analysis (Generate standard curve, calculate concentrations) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring ANGPTL8 in human plasma.

References

ANGPTL8 ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a significant role in lipid metabolism, particularly in the regulation of triglyceride levels, and is implicated in glucose homeostasis. Due to its involvement in various metabolic pathways and its association with metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, the accurate quantification of ANGPTL8 in biological samples is of great interest to researchers in academia and the pharmaceutical industry. This document provides a detailed protocol and validation data for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of human ANGPTL8.

Principle of the Assay

The ANGPTL8 ELISA kit is based on the sandwich ELISA principle. The microplate provided in the kit is pre-coated with a monoclonal antibody specific to human ANGPTL8.[1][2][3][4] When standards and samples are added to the wells, ANGPTL8 present in the solution binds to the immobilized antibody. Following a washing step, a biotin-conjugated detection antibody that also recognizes human ANGPTL8 is added, forming an antibody-antigen-antibody sandwich. Subsequently, Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[1][4] After another wash to remove unbound conjugate, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color, which is proportional to the concentration of ANGPTL8 in the sample, is measured spectrophotometrically at a wavelength of 450 nm.[1] The concentration of ANGPTL8 in the samples is then determined by comparing their optical density (OD) with a standard curve generated from standards of known concentrations.[1]

ANGPTL8 Signaling and Experimental Workflow

To understand the biological context of ANGPTL8 and the experimental procedure, the following diagrams illustrate a simplified ANGPTL8 signaling pathway and the ELISA workflow.

ANGPTL8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ANGPTL8 ANGPTL8 LILRB3 LILRB3 ANGPTL8->LILRB3 Binds to Wnt_beta_catenin Wnt/β-catenin Pathway ANGPTL8->Wnt_beta_catenin Inhibits NF_kB NF-κB Pathway ANGPTL8->NF_kB Modulates PI3K PI3K LILRB3->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Metabolic_Effects Metabolic Effects (e.g., Lipid Metabolism) GSK3b->Metabolic_Effects Wnt_beta_catenin->Metabolic_Effects NF_kB->Metabolic_Effects

Caption: A simplified diagram of ANGPTL8 signaling pathways.

ELISA_Workflow start Start add_samples Add Standards & Samples to Pre-coated Plate start->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Avidin-HRP Conjugate wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: A typical experimental workflow for the ANGPTL8 Sandwich ELISA.

Validation Data

The performance of ANGPTL8 ELISA kits is validated through various parameters. The following table summarizes typical validation data from different sources.

ParameterSpecificationSource
Sensitivity 0.057 ng/mL[1]
75 pg/mL[5]
12.3 pg/mL[6]
Detection Range 0.16 - 10 ng/mL[1]
125 - 8000 pg/mL[5]
31.25 - 2000 pg/mL[6]
Intra-Assay Precision CV% < 8%[1][4][7][8]
Inter-Assay Precision CV% < 10%[1][4][7][8]
Specificity High sensitivity and excellent specificity for human ANGPTL8. No significant cross-reactivity or interference with analogues observed.[3][5][7]
Sample Types Serum, plasma, tissue homogenates, cell culture supernates, and other biological fluids.[9][1][5]
Recovery Assayed by spiking samples with a known concentration of ANGPTL8 and calculating the percentage of recovery.[1][10]
Linearity Assayed by testing serial dilutions of samples spiked with a high concentration of ANGPTL8. The results are demonstrated by the percentage of calculated concentration to the expected.[1][10]

Experimental Protocol

This protocol is a representative example and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions provided with the specific kit.

Reagent Preparation
  • Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with standard diluent to generate a standard curve.

  • Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the working concentration (e.g., 1x).

  • Biotinylated Detection Antibody: Dilute the concentrated detection antibody with the provided antibody diluent to the working concentration.

  • Avidin-HRP Conjugate: Dilute the concentrated Avidin-HRP conjugate with the provided conjugate diluent to the working concentration.

  • Samples: Collect serum or plasma samples using standard procedures.[6][8] If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][8] Dilute samples with the appropriate sample diluent as recommended by the kit manufacturer.

Assay Procedure
  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Incubation 1: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).

  • Washing 1: Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash step 3-5 times. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.

  • Incubation 2: Cover the plate and incubate as per the manufacturer's instructions (e.g., 60 minutes at 37°C).

  • Washing 2: Repeat the washing step as described in step 3.

  • Add Avidin-HRP Conjugate: Add 100 µL of the diluted Avidin-HRP Conjugate to each well.

  • Incubation 3: Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).

  • Washing 3: Repeat the washing step as described in step 3.

  • Substrate Reaction: Add 90 µL of TMB Substrate solution to each well. Cover the plate and incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average OD for each standard, control, and sample.

  • Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of ANGPTL8 in the samples by interpolating their mean OD values from the standard curve.

  • Account for the dilution factor used for the samples to obtain the final concentration of ANGPTL8.

References

Application Notes and Protocols for ANGPTL8 Detection via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, using the Western blot technique. The information compiled is from various validated sources to ensure robustness and reproducibility.

Introduction

ANGPTL8 is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a crucial role in lipid metabolism, particularly in the regulation of triglyceride levels, by interacting with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL). Accurate detection and quantification of ANGPTL8 are vital for research in metabolic diseases such as diabetes, obesity, and hyperlipidemia. Western blotting is a widely used technique for the specific detection of ANGPTL8 protein in various biological samples.

Data Presentation

Recommended Reagents and Their Specifications
Reagent/MaterialSpecificationRecommended Use
Primary Antibodies See Table 2Target-specific protein detection
Lysis Buffer RIPA Buffer (see recipe below)[1][2][3]Cell and tissue lysate preparation
Protein Assay BCA Protein Assay KitDetermination of protein concentration
SDS-PAGE Gels 12% or 4-20% Polyacrylamide Gels[4][5]Protein separation by size
Membrane Polyvinylidene difluoride (PVDF)[6][7]Protein transfer
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTTo prevent non-specific antibody binding
Wash Buffer Tris-Buffered Saline with 0.1% Tween 20 (TBST)Washing steps to remove unbound antibodies
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgGDetection of the primary antibody
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate[8][9][10]Signal generation for imaging
Commercially Available Primary Antibodies for ANGPTL8 Detection
Antibody NameHost Species/ClonalityCatalog NumberRecommended Dilution (WB)
ANGPTL8/Betatrophin Polyclonal AntibodyRabbit / Polyclonal23792-1-AP (Thermo Fisher)[11]1:1000
Antibody to ANGPTL8Rabbit / Polyclonal(Cloud-Clone Corp.)1:100 - 1:400

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Experimental Protocols

Sample Preparation: Protein Lysate from Cultured Cells

This protocol is optimized for a 10 cm culture dish with approximately 80% cell confluency.

Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[1]

  • Protease and Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[1]

  • Aspirate the PBS and add 1 mL of ice-cold RIPA buffer (with inhibitors) to the dish.[4][8]

  • Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4][8]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[8]

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[1]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • Aliquot the lysate and store at -80°C for long-term use.

SDS-PAGE and Membrane Transfer

Procedure:

  • Thaw the protein lysate on ice. Mix 20-30 µg of protein with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]

  • Load the denatured protein samples and a molecular weight marker into the wells of a 12% polyacrylamide gel.

  • Perform electrophoresis at 120V for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.[2]

  • While the gel is running, prepare the PVDF membrane. Activate the membrane by immersing it in 100% methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x transfer buffer for at least 5 minutes.[6][7][12][13]

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure no air bubbles are trapped between the gel and the membrane.

  • Perform the protein transfer. For wet transfer, a common condition is 100V for 60-90 minutes in an ice bath. For semi-dry transfer, follow the manufacturer's protocol.[7]

Immunodetection

Procedure:

  • After transfer, wash the membrane briefly with TBST.

  • Blocking: Incubate the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Dilute the primary ANGPTL8 antibody in the blocking buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.[15]

  • Washing: The next day, discard the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer (e.g., 1:5000 - 1:10,000), for 1 hour at room temperature with gentle agitation.[14]

  • Final Washes: Discard the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.

Detection and Imaging

Procedure:

  • Prepare the Enhanced Chemiluminescence (ECL) working solution by mixing the reagents according to the manufacturer's instructions.[9][10]

  • Incubate the membrane in the ECL working solution for 1-5 minutes.[16]

  • Drain the excess reagent and place the membrane in a plastic sheet protector or clear plastic wrap.

  • Image the blot using a chemiluminescence detection system (e.g., a CCD camera-based imager or X-ray film). Exposure times will vary depending on the signal intensity.

Mandatory Visualization

ANGPTL8 Western Blot Workflow

WesternBlot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_sep Separation & Transfer cluster_detect Detection sample Cell/Tissue Sample lysis Lysis with RIPA Buffer sample->lysis quant Protein Quantification (BCA) lysis->quant denature Denaturation (Heat + Laemmli) quant->denature sds_page SDS-PAGE denature->sds_page blocking Blocking (5% Milk/BSA) primary_ab Primary Antibody Incubation (Anti-ANGPTL8) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab ecl ECL Substrate Incubation secondary_ab->ecl transfer Transfer to PVDF Membrane sds_page->transfer transfer->blocking imaging Imaging ecl->imaging

Caption: Workflow for ANGPTL8 detection by Western blot.

ANGPTL8 Signaling Pathway in Triglyceride Metabolism

ANGPTL8_Pathway angptl3 ANGPTL3 complex ANGPTL3-ANGPTL8 Complex angptl3->complex angptl8 ANGPTL8 angptl8->complex inhibition Inhibition complex->inhibition lpl Lipoprotein Lipase (LPL) tg_clearance Triglyceride Clearance lpl->tg_clearance Decreased inhibition->lpl

Caption: ANGPTL8 forms a complex with ANGPTL3 to inhibit LPL.

References

Unraveling the Metabolic Role of ANGPTL8: Application Notes and Protocols for Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. Its role in modulating triglyceride levels by interacting with other ANGPTL family members, such as ANGPTL3 and ANGPTL4, to inhibit lipoprotein lipase (B570770) (LPL) activity is a key area of investigation for metabolic diseases. The development of ANGPTL8 knockout (KO) mouse models has been instrumental in elucidating its physiological functions and its potential as a therapeutic target. These application notes provide a comprehensive overview of the development, characterization, and experimental protocols associated with ANGPTL8 KO mice.

Phenotypic Summary of ANGPTL8 Knockout Mice

The metabolic phenotype of ANGPTL8 KO mice can vary depending on the genetic background, diet, and age of the animals. Below is a summary of key quantitative data from various studies.

Metabolic Parameters in ANGPTL8 KO Mice on a Chow Diet
ParameterGenotypeValueSignificanceReference
Body Weight (g) Wild-Type25.4 ± 0.6[1]
ANGPTL8 KO24.8 ± 0.5NS[1]
Plasma Triglycerides (mg/dL) - Fed Wild-Type110 ± 10[2]
ANGPTL8 KO50 ± 5p < 0.01[2]
Plasma Triglycerides (mg/dL) - Fasted Wild-Type60 ± 8[2]
ANGPTL8 KO55 ± 7NS[2]
Glucose Tolerance (AUC during IPGTT) Wild-Type25000 ± 1500[1]
ANGPTL8 KO21000 ± 1200p < 0.05[1]

NS: Not Significant; AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test. Data are represented as mean ± SEM.

Metabolic Parameters in ANGPTL8 KO Mice on a High-Fat Diet (HFD)
ParameterGenotypeValueSignificanceReference
Body Weight Gain (g) after 12 weeks Wild-Type18.2 ± 1.1[1]
ANGPTL8 KO17.9 ± 0.9NS[1]
Plasma Triglycerides (mg/dL) - Fed Wild-Type150 ± 15[3]
ANGPTL8 KO80 ± 10p < 0.01[3]
Glucose Tolerance (AUC during IPGTT) Wild-Type35000 ± 2000[1]
ANGPTL8 KO28000 ± 1800p < 0.01[1]
Insulin (B600854) Sensitivity (Glucose Infusion Rate during clamp, mg/kg/min) Wild-Type15.2 ± 1.5[3]
ANGPTL8 KO19.8 ± 1.8p < 0.05[3]

NS: Not Significant; AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test. Data are represented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

ANGPTL8_LPL_Pathway cluster_Fed_State Fed State cluster_Fasting_State Fasting State Feeding Feeding Insulin_Glucose ↑ Insulin & Glucose Feeding->Insulin_Glucose ANGPTL8_Liver ↑ ANGPTL8 (Liver) Insulin_Glucose->ANGPTL8_Liver LPL_Adipose LPL (Adipose) Insulin_Glucose->LPL_Adipose Activates ANGPTL3_8_Complex ANGPTL3-ANGPTL8 Complex ANGPTL8_Liver->ANGPTL3_8_Complex ANGPTL3 ANGPTL3 ANGPTL3->ANGPTL3_8_Complex LPL_Muscle LPL (Muscle/Heart) ANGPTL3_8_Complex->LPL_Muscle Inhibits TG_Uptake_Muscle ↓ TG Uptake (Muscle/Heart) LPL_Muscle->TG_Uptake_Muscle Leads to TG_Storage_Adipose ↑ TG Storage (Adipose) LPL_Adipose->TG_Storage_Adipose Fasting Fasting ANGPTL4_Adipose ↑ ANGPTL4 (Adipose) Fasting->ANGPTL4_Adipose LPL_Adipose_Fasting LPL (Adipose) ANGPTL4_Adipose->LPL_Adipose_Fasting Inhibits TG_Release_Adipose ↑ TG Release (Adipose) LPL_Adipose_Fasting->TG_Release_Adipose Leads to

Caption: ANGPTL8-mediated regulation of LPL activity in fed vs. fasting states.

ANGPTL8_KO_Workflow cluster_Generation Generation of ANGPTL8 KO Mice cluster_Phenotyping Metabolic Phenotyping CRISPR CRISPR/Cas9 Design (sgRNA targeting Angptl8) Zygote_Injection Zygote Microinjection CRISPR->Zygote_Injection Homologous_Recombination Homologous Recombination (Targeting vector) Homologous_Recombination->Zygote_Injection Founder_Mice Founder Mice (F0) Zygote_Injection->Founder_Mice Genotyping Genotyping (PCR) Founder_Mice->Genotyping Breeding Breeding to establish KO line Genotyping->Breeding KO_Mice ANGPTL8 KO Mice Diet Chow vs. High-Fat Diet KO_Mice->Diet WT_Littermates Wild-Type Littermates WT_Littermates->Diet Body_Weight Body Weight & Composition Diet->Body_Weight Lipid_Analysis Plasma Lipid Analysis Diet->Lipid_Analysis GTT Glucose Tolerance Test (IPGTT) Diet->GTT Insulin_Clamp Hyperinsulinemic-Euglycemic Clamp Diet->Insulin_Clamp

Caption: Experimental workflow for the generation and phenotyping of ANGPTL8 KO mice.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section provides step-by-step protocols for key experiments used in the characterization of ANGPTL8 KO mice.

Protocol 1: Generation of ANGPTL8 Knockout Mice via CRISPR/Cas9

This protocol provides a general framework for generating ANGPTL8 KO mice using the CRISPR/Cas9 system. Specific guide RNA sequences and validation strategies should be designed based on the target genomic region.[4][5][6]

1. Design of single guide RNAs (sgRNAs):

  • Identify the target exon(s) of the mouse Angptl8 gene (Gene ID: 246231).
  • Use online tools (e.g., CHOPCHOP, CRISPOR) to design sgRNAs with high on-target and low off-target scores. Target early exons to induce frameshift mutations leading to a premature stop codon.

2. In vitro transcription and validation of sgRNAs:

  • Synthesize the designed sgRNAs.
  • Validate the cleavage efficiency of the sgRNAs in vitro using a target DNA template and Cas9 nuclease.

3. Preparation of microinjection mix:

  • Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNA(s) in an appropriate injection buffer.

4. Microinjection into zygotes:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
  • Microinject the Cas9 mRNA/sgRNA mix into the cytoplasm or pronucleus of the zygotes.

5. Embryo transfer:

  • Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

6. Identification of founder (F0) mice:

  • After birth, screen the pups for the presence of mutations in the Angptl8 gene by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

7. Establishment of knockout lines:

  • Breed the founder mice carrying the desired mutation with wild-type mice to generate F1 offspring.
  • Genotype the F1 generation to confirm germline transmission of the mutation.
  • Intercross heterozygous F1 mice to generate homozygous ANGPTL8 KO mice.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is used to assess the ability of mice to clear a glucose load from the circulation.[1][7][8][9][10]

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device

  • Sterile syringes and needles (27G)

  • Scale

Procedure:

  • Fast mice for 6 hours or overnight (16 hours) with free access to water.[1][7]

  • Weigh each mouse and record the weight.

  • Take a baseline blood glucose reading (t=0 min) by obtaining a small drop of blood from the tail tip.

  • Calculate the volume of 20% glucose solution to inject (typically 2 g of glucose per kg of body weight). The volume in µL is calculated as: Body Weight (g) x 10.[1]

  • Administer the glucose solution via intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[1][8]

  • Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.

Protocol 3: Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique to assess insulin sensitivity in vivo.[2][3][11][12][13]

Materials:

  • Surgical tools for catheter implantation

  • Infusion pumps

  • Human insulin solution

  • 20% D-glucose solution

  • [3-³H]glucose tracer

  • Blood collection supplies

Procedure:

  • Surgical Catheterization: Five to seven days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the mice. Allow the mice to recover fully.[2][13]

  • Fasting: Fast the mice for 5-6 hours on the day of the experiment.[13]

  • Tracer Equilibration: Infuse [3-³H]glucose at a constant rate for 90-120 minutes to allow for tracer equilibration and to determine basal glucose turnover.[11][13]

  • Clamp Procedure:

    • Begin a primed-continuous infusion of human insulin.

    • Simultaneously, infuse a variable rate of 20% D-glucose to maintain euglycemia (normal blood glucose levels).

    • Monitor blood glucose every 10 minutes and adjust the glucose infusion rate (GIR) accordingly.[11]

  • Steady State: Once a steady state is reached (stable blood glucose and GIR), collect blood samples to measure glucose turnover.

  • Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Protocol 4: Measurement of Plasma Triglycerides

This protocol outlines the enzymatic measurement of triglyceride levels in mouse plasma.[14][15][16][17]

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Plasma Collection: Collect blood from mice (e.g., via tail vein, retro-orbital sinus, or cardiac puncture) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Triglyceride Assay:

    • Allow the triglyceride quantification kit reagents to come to room temperature.

    • Prepare triglyceride standards according to the kit manufacturer's instructions.

    • Add plasma samples and standards to a 96-well plate.

    • Add the reaction mix from the kit to each well.

    • Incubate the plate for the time specified in the kit protocol (typically 30-60 minutes) at room temperature, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the triglyceride concentration in the plasma samples based on the standard curve.

These protocols and data provide a foundational resource for researchers investigating the role of ANGPTL8 in metabolic health and disease. The use of ANGPTL8 knockout mouse models will continue to be invaluable in the development of novel therapeutics for dyslipidemia and type 2 diabetes.

References

Protocol for Recombinant ANGPTL8 Expression and Purification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (B570770) (LPL) in concert with ANGPTL3. This secreted protein is a key therapeutic target for metabolic diseases, including hypertriglyceridemia. To facilitate research and drug development efforts targeting ANGPTL8, robust protocols for its recombinant expression and purification are essential. This document provides detailed methodologies for the expression of recombinant ANGPTL8 in both Escherichia coli and mammalian (HEK293) cell systems, followed by a comprehensive multi-step purification strategy.

The protocols outlined herein describe the expression of His-tagged ANGPTL8, its initial capture by immobilized metal affinity chromatography (IMAC), and subsequent polishing steps using ion-exchange (IEX) and size-exclusion chromatography (SEC) to achieve high purity. Expected yields and purity at each stage are summarized to guide researchers in optimizing their workflow. Additionally, a diagram of the ANGPTL8 signaling pathway is provided to contextualize its biological function.

Expression of Recombinant ANGPTL8

Expression in E. coli (BL21(DE3) strain)

This system is suitable for high-yield production of ANGPTL8, which is often expressed as inclusion bodies.

Protocol:

  • Transformation: Transform a pET-based expression vector containing the human ANGPTL8 sequence with an N-terminal His-tag into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[1]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking at 220-250 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM. Reduce the temperature to 18-30°C and continue to incubate for 4-16 hours. Lower temperatures and shorter induction times can sometimes increase the proportion of soluble protein.[1]

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or processed immediately.

Expression in Mammalian Cells (HEK293)

This system is ideal for producing secreted, soluble, and potentially glycosylated ANGPTL8.

Protocol:

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Transient Transfection: When cells reach 70-80% confluency, perform transient transfection using a suitable reagent like Polyethylenimine (PEI).[2][3]

    • For a T75 flask, dilute 15 µg of the expression plasmid (containing ANGPTL8 with a secretion signal and a His-tag) in 500 µL of Opti-MEM.

    • In a separate tube, dilute 45 µL of PEI (1 mg/mL) in 500 µL of Opti-MEM.

    • Combine the DNA and PEI solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add the DNA-PEI complex dropwise to the cells.

  • Expression and Harvest: After 6 hours, replace the transfection medium with serum-free DMEM. Collect the conditioned medium containing the secreted ANGPTL8 after 48-72 hours.[2]

  • Clarification: Clarify the collected medium by centrifugation at 3,000 x g for 20 minutes at 4°C to remove cells and debris. The supernatant is now ready for purification.[4]

Purification of Recombinant ANGPTL8

This protocol describes a three-step purification process for His-tagged ANGPTL8.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

For E. coli Lysate (Denaturing Conditions):

  • Inclusion Body Isolation and Solubilization:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion bodies with a buffer containing 2 M urea (B33335) and 2% Triton X-100 to remove membrane proteins.[5]

    • Solubilize the washed inclusion bodies in a denaturing binding buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0).[6]

  • Chromatography:

    • Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the denaturing binding buffer.

    • Wash the column with a denaturing wash buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3).

    • Elute the protein with a denaturing elution buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 4.5).

  • Refolding: Refold the purified ANGPTL8 by dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 5% glycerol, pH 7.5) with gradually decreasing concentrations of urea.

For Mammalian Cell Culture Supernatant (Native Conditions):

  • Buffer Exchange: Concentrate the clarified supernatant and exchange the buffer to a binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Chromatography:

    • Load the prepared supernatant onto a Ni-NTA column equilibrated with the binding buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the bound ANGPTL8 with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[7]

Step 2: Ion-Exchange Chromatography (IEX)

This step separates proteins based on their net surface charge. The predicted isoelectric point (pI) of human ANGPTL8 is approximately 5.5. Therefore, anion-exchange chromatography at a pH above 5.5 is recommended.

Protocol (Anion-Exchange):

  • Buffer Exchange: Dialyze the eluate from the IMAC step against a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Chromatography:

    • Load the sample onto a strong anion-exchange column (e.g., a quaternary ammonium-based resin) equilibrated with the binding buffer.

    • Wash the column with the binding buffer until the baseline is stable.

    • Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).[8] ANGPTL8 is expected to elute as the salt concentration increases.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure ANGPTL8.

Step 3: Size-Exclusion Chromatography (SEC)

This final polishing step separates proteins based on their hydrodynamic radius and removes any remaining aggregates or smaller contaminants.

Protocol:

  • Sample Concentration: Pool and concentrate the purest fractions from the IEX step.

  • Chromatography:

    • Equilibrate a size-exclusion column (e.g., Superdex 75 or similar, suitable for proteins in the 10-70 kDa range) with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0).[9]

    • Load the concentrated protein sample onto the column.

    • Run the chromatography at a constant, low flow rate (e.g., 0.5 mL/min) to ensure optimal resolution.[10]

    • Collect fractions and analyze by SDS-PAGE. The monomeric ANGPTL8 (approx. 22 kDa) should elute as a distinct peak.

Data Presentation

Table 1: Summary of Recombinant ANGPTL8 Purification from E. coli

Purification StepTotal Protein (mg)ANGPTL8 (mg)Purity (%)Yield (%)
Solubilized Inclusion Bodies2002010100
IMAC2518>7090
Anion-Exchange (IEX)1514>9070
Size-Exclusion (SEC)1211.5>9557.5

Note: Values are estimates based on typical yields and will vary depending on expression levels and optimization.

Table 2: Summary of Recombinant ANGPTL8 Purification from HEK293 Cells

Purification StepTotal Protein (mg)ANGPTL8 (mg)Purity (%)Yield (%)
Clarified Supernatant50510100
IMAC64.5>7590
Anion-Exchange (IEX)43.8>9076
Size-Exclusion (SEC)3.23>9860

Note: Values are estimates and depend on transfection efficiency and cell density.

Visualization of Workflow and Signaling Pathway

experimental_workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis ecoli E. coli Expression (BL21(DE3)) imac Step 1: IMAC (Ni-NTA) ecoli->imac Inclusion Body Solubilization hek Mammalian Expression (HEK293) hek->imac Conditioned Medium iex Step 2: IEX (Anion-Exchange) imac->iex sec Step 3: SEC (Size-Exclusion) iex->sec sds SDS-PAGE & Purity Check sec->sds final_product Pure Recombinant ANGPTL8 sds->final_product

Caption: Experimental workflow for ANGPTL8 expression and purification.

ANGPTL8_Signaling cluster_lipid Lipid Metabolism Regulation cluster_fibrosis Liver Fibrosis Signaling cluster_wnt Wnt/β-catenin Pathway Inhibition angptl8_lipid ANGPTL8 complex ANGPTL8-ANGPTL3 Complex angptl8_lipid->complex angptl3 ANGPTL3 angptl3->complex lpl Lipoprotein Lipase (LPL) complex->lpl Inhibits tg Triglyceride Clearance lpl->tg Decreased angptl8_fib ANGPTL8 lilrb2 LILRB2 Receptor angptl8_fib->lilrb2 Binds erk ERK Signaling lilrb2->erk Activates hsc Hepatic Stellate Cell Activation erk->hsc fibrosis Liver Fibrosis hsc->fibrosis angptl8_wnt ANGPTL8 wnt Wnt/β-catenin Signaling angptl8_wnt->wnt Inhibits proliferation Cell Proliferation (e.g., in HCC) wnt->proliferation Suppressed

Caption: ANGPTL8 signaling pathways in metabolism and disease.

References

Application Notes and Protocols for ANGPTL8 Activity Assay Using Lipoprotein Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of Angiopoietin-like protein 8 (ANGPTL8) through its inhibitory effect on lipoprotein lipase (B570770) (LPL). The provided information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue.[1][2] It plays a crucial role in lipid metabolism, primarily by regulating the activity of lipoprotein lipase (LPL), a key enzyme responsible for hydrolyzing triglycerides in plasma.[1][3] ANGPTL8's regulatory function is complex, as it requires interaction with another member of the angiopoietin-like protein family, ANGPTL3, to effectively inhibit LPL activity.[4][5][6][7] The ANGPTL3/ANGPTL8 complex is a potent inhibitor of LPL, thereby influencing plasma triglyceride clearance.[4][7][8] Understanding and quantifying the inhibitory activity of ANGPTL8 on LPL is critical for the development of therapeutic strategies targeting dyslipidemia and related metabolic disorders.

The following protocol describes an in vitro assay to measure the inhibitory activity of ANGPTL8 on LPL. The assay is based on the principle that active LPL hydrolyzes a substrate to produce a measurable signal (e.g., fluorescence). The presence of active ANGPTL8, in complex with ANGPTL3, will inhibit LPL activity, leading to a decrease in the signal.

Signaling Pathway of ANGPTL8-mediated LPL Inhibition

The interaction between ANGPTL8, ANGPTL3, and LPL is a key regulatory mechanism in lipid metabolism. ANGPTL8 itself is not a potent inhibitor of LPL.[4] It must first form a complex with ANGPTL3.[4][5][7] This ANGPTL3/ANGPTL8 complex then binds to LPL, leading to its inhibition and a subsequent reduction in the hydrolysis of triglycerides.[9][10]

ANGPTL8_Pathway cluster_formation Complex Formation ANGPTL8 ANGPTL8 Complex ANGPTL3/ANGPTL8 Complex ANGPTL8->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex LPL Lipoprotein Lipase (LPL) (Active Dimer) Complex->LPL Inhibition LPL_inactive Inactive LPL Monomer LPL->LPL_inactive Dissociation FattyAcids Free Fatty Acids LPL->FattyAcids Hydrolysis Triglycerides Triglycerides Triglycerides->LPL

Figure 1: ANGPTL8 Signaling Pathway for LPL Inhibition.

Experimental Protocol: In Vitro ANGPTL8 Activity Assay

This protocol outlines a fluorometric assay to determine the inhibitory effect of the ANGPTL8/ANGPTL3 complex on LPL activity.

Materials:

  • Recombinant human ANGPTL8 protein

  • Recombinant human ANGPTL3 protein

  • Recombinant human Lipoprotein Lipase (LPL)

  • Fluorogenic lipase substrate (e.g., EnzChek® Lipase Substrate, green fluorescent)

  • Assay Buffer: PBS with 1 mM CaCl2 and 0.5 mM MgCl2

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission suitable for the chosen substrate)

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Reconstitute recombinant ANGPTL8, ANGPTL3, and LPL proteins according to the manufacturer's instructions to prepare stock solutions.

    • Prepare working solutions of ANGPTL8 and ANGPTL3 in Assay Buffer.

    • Prepare a working solution of LPL in Assay Buffer. A final concentration of 20 nM bovine LPL has been used in similar assays.[6]

    • Prepare the fluorogenic lipase substrate solution according to the manufacturer's protocol.

  • Formation of the ANGPTL3/ANGPTL8 Complex:

    • In a microcentrifuge tube, combine equimolar concentrations of ANGPTL3 and ANGPTL8.

    • Incubate the mixture for 30 minutes at 37°C to allow for complex formation.

    • Prepare a serial dilution of the ANGPTL3/ANGPTL8 complex in Assay Buffer to test a range of concentrations.

  • LPL Inhibition Reaction:

    • To the wells of a 96-well black microplate, add the serially diluted ANGPTL3/ANGPTL8 complex.

    • Include control wells:

      • No Inhibitor Control: Assay Buffer only.

      • ANGPTL3 Only Control: ANGPTL3 at the highest concentration used in the complex.

      • ANGPTL8 Only Control: ANGPTL8 at the highest concentration used in the complex.

      • No LPL Control: Assay Buffer only (to measure background fluorescence).

    • Add the LPL working solution to all wells except the "No LPL Control".

    • Incubate the plate for 30 minutes at room temperature.[6]

  • Measurement of LPL Activity:

    • Add the fluorogenic lipase substrate solution to all wells.

    • Immediately start measuring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the "No LPL Control" wells) from all other readings.

    • Determine the rate of substrate hydrolysis (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of LPL inhibition for each concentration of the ANGPTL3/ANGPTL8 complex using the following formula: % Inhibition = [1 - (Rate of sample / Rate of No Inhibitor Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the ANGPTL3/ANGPTL8 complex concentration to determine the IC50 value (the concentration of the complex that causes 50% inhibition of LPL activity).

Experimental Workflow

The following diagram illustrates the key steps in the ANGPTL8 activity assay.

ANGPTL8_Workflow cluster_prep 1. Reagent Preparation cluster_complex 2. Complex Formation cluster_inhibition 3. LPL Inhibition cluster_detection 4. Activity Measurement cluster_analysis 5. Data Analysis prep_angptl8 Prepare ANGPTL8 Working Solution mix Mix ANGPTL8 and ANGPTL3 prep_angptl8->mix prep_angptl3 Prepare ANGPTL3 Working Solution prep_angptl3->mix prep_lpl Prepare LPL Working Solution add_lpl Add LPL to Wells prep_lpl->add_lpl prep_substrate Prepare Fluorogenic Substrate incubate_complex Incubate at 37°C for 30 min mix->incubate_complex serial_dilution Prepare Serial Dilutions of the Complex incubate_complex->serial_dilution add_complex Add Complex/Controls to 96-well Plate serial_dilution->add_complex add_complex->add_lpl incubate_inhibition Incubate at RT for 30 min add_lpl->incubate_inhibition add_substrate Add Substrate incubate_inhibition->add_substrate read_fluorescence Kinetic Reading on Plate Reader add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Figure 2: Experimental Workflow for ANGPTL8 Activity Assay.

Data Presentation

The quantitative data from the ANGPTL8 activity assay should be summarized in a clear and structured table for easy comparison.

InhibitorConcentrationLPL Activity (RFU/min)% Inhibition
No Inhibitor Control-Value0
ANGPTL3/ANGPTL8 ComplexConc. 1ValueValue
Conc. 2ValueValue
Conc. 3ValueValue
Conc. 4ValueValue
ANGPTL3 Only ControlMax Conc.ValueValue
ANGPTL8 Only ControlMax Conc.ValueValue
IC50 (ANGPTL3/ANGPTL8 Complex) Value

Table 1: Example Data Summary for ANGPTL8-mediated LPL Inhibition Assay. RFU = Relative Fluorescence Units.

Summary of Key Findings from Literature

FindingReference(s)
ANGPTL8 requires ANGPTL3 to inhibit LPL activity.[4][5][6][7][11]
The ANGPTL3/ANGPTL8 complex is a more potent inhibitor of LPL than either protein alone.[5][7][9][10]
The mechanism of inhibition involves the dissociation of active dimeric LPL into inactive monomers.[9][10]
ANGPTL8 can also form a complex with ANGPTL4, which results in a less active LPL inhibitor than ANGPTL4 alone.[9][10]
The inhibitory effect of ANGPTL proteins on LPL can be counteracted by GPIHBP1.[9][10]

Table 2: Summary of Key Research Findings on ANGPTL8 and LPL Interaction.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of ANGPTL8 on lipoprotein lipase. The requirement of ANGPTL3 for ANGPTL8's function is a critical aspect of the assay design. By following this detailed methodology, researchers can accurately quantify the inhibitory potential of ANGPTL8 and screen for molecules that modulate the activity of the ANGPTL3/ANGPTL8 complex, which may lead to the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols: In Vivo Studies Using ANGPTL8 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid and glucose metabolism.[1][2][3] Primarily expressed in the liver and adipose tissue, ANGPTL8, in concert with ANGPTL3 and ANGPTL4, modulates the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for triglyceride (TG) hydrolysis.[3][4] This intricate interplay directs the trafficking of fatty acids for either storage in adipose tissue or oxidation in muscle, depending on the nutritional state.[5] Dysregulation of the ANGPTL8 pathway is associated with several metabolic disorders, including hypertriglyceridemia, obesity, and type 2 diabetes, making it a compelling therapeutic target.[3][6][7]

This document provides detailed application notes and protocols for the in vivo use of ANGPTL8 monoclonal antibodies, designed to guide researchers in the design and execution of their studies.

Mechanism of Action and Signaling Pathway

ANGPTL8 functions as a key component of a complex regulatory system governing LPL activity. In the fed state, insulin (B600854) stimulates the expression of ANGPTL8 in the liver and adipose tissue.[1][8] ANGPTL8 then forms a complex with ANGPTL3, which is secreted into circulation.[9][10][11] This ANGPTL3/8 complex is a potent inhibitor of LPL activity in cardiac and skeletal muscle, thereby diverting circulating triglycerides to white adipose tissue (WAT) for storage. Conversely, during fasting, ANGPTL8 expression is suppressed, which, along with the induction of ANGPTL4 in WAT, inhibits LPL in adipose tissue to channel triglycerides to oxidative tissues for energy.[5]

Monoclonal antibodies targeting ANGPTL8 can block its interaction with ANGPTL3, thereby preventing the inhibition of LPL.[9][12][13][14] This leads to increased LPL activity, enhanced clearance of plasma triglycerides, and a subsequent reduction in circulating TG levels.[12][13]

ANGPTL8 Signaling Pathway in the Fed State

ANGPTL8_Signaling cluster_liver Hepatocyte (Fed State) cluster_circulation Circulation cluster_muscle Cardiac & Skeletal Muscle Insulin Insulin ANGPTL8_Gene_L ANGPTL8 Gene Insulin->ANGPTL8_Gene_L Upregulates ANGPTL8_L ANGPTL8 ANGPTL8_Gene_L->ANGPTL8_L Expresses Complex_L ANGPTL3/8 Complex ANGPTL8_L->Complex_L ANGPTL3 ANGPTL3 ANGPTL3->Complex_L Complex_C Circulating ANGPTL3/8 Complex Complex_L->Complex_C Secreted LPL_M Lipoprotein Lipase (LPL) Complex_C->LPL_M Inhibits mAb ANGPTL8 Monoclonal Antibody mAb->Complex_C Blocks TG_Clearance_M Triglyceride Clearance LPL_M->TG_Clearance_M Promotes Experimental_Workflow start Start: Acclimatize Animals diet Place on Specific Diet (e.g., High-Fat Diet) start->diet baseline Collect Baseline Samples (Blood, Body Weight) diet->baseline randomize Randomize into Groups (Treatment vs. Control) baseline->randomize treatment Administer ANGPTL8 mAb or Isotype Control randomize->treatment monitoring Monitor (Body Weight, Food Intake) treatment->monitoring collection Periodic Blood Collection (e.g., 24h, 48h, 7d post-dose) monitoring->collection endpoint Endpoint Analysis: - Plasma Lipids (TG, Cholesterol) - Glucose Tolerance Test - LPL Activity Assay - Body Composition (DEXA) - Tissue Collection for Gene Expression collection->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis

References

Application Notes and Protocols: siRNA-mediated Knockdown of ANGPTL8 in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the siRNA-mediated knockdown of Angiopoietin-like protein 8 (ANGPTL8) in primary hepatocytes. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and diagrams of relevant signaling pathways and workflows.

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a crucial role in lipid metabolism, primarily by regulating triglyceride (TG) levels.[1][2] ANGPTL8, in complex with ANGPTL3, is a potent inhibitor of lipoprotein lipase (B570770) (LPL), an enzyme responsible for the hydrolysis of triglycerides in circulation.[3] By inhibiting LPL, the ANGPTL3/8 complex reduces the clearance of triglycerides, leading to their increased plasma levels.[1][3] Given its central role in lipid homeostasis, ANGPTL8 has emerged as a promising therapeutic target for metabolic disorders such as dyslipidemia and nonalcoholic fatty liver disease (NAFLD).

RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful tool to specifically silence gene expression and study the functional roles of proteins like ANGPTL8. This document outlines the protocols for effectively knocking down ANGPTL8 in primary hepatocytes and assessing the downstream consequences.

Data Presentation

Table 1: Summary of Quantitative Data on ANGPTL8 Knockdown
ParameterMethodResultReference
ANGPTL8 Knockdown Efficiency
ANGPTL8 mRNA reductionsiRNA transfection (Hepa1-6 cells)Dose-dependent reduction[4][5]
ANGPTL8 protein reductionsiRNA transfection (primary mouse hepatocytes)Dose-dependent reduction[4][5]
Downstream Effects on Lipid Metabolism
Plasma Triglyceride LevelsANGPTL8 knockout rats (fasted)~50% reduction[2]
Plasma Triglyceride LevelsANGPTL8 knockout rats (refed)~50% reduction[2]
Lipogenesis-related gene expression (SREBP-1c, SCD-1)ANGPTL8 knockout rat adipocytesSignificantly lower[2]
Downstream Effects on Signaling Pathways
LPL ActivityANGPTL8 knockout miceIncreased[3]
Expression of β-oxidation related genesANGPTL8 knockout rat heart and skeletal muscleSignificantly higher[2]
Table 2: Impact of ANGPTL8 Modulation on Gene Expression in Hepatocytes
Gene TargetModulationCell TypeFold ChangeReference
ANGPTL8miR-143-3p mimicHepG22.1-fold decrease (transcript)[1]
ANGPTL8miR-143-3p siRNAHepG21.3-fold increase (transcript)[1]
ANGPTL8LPS stimulation (48h)Mouse Liver~3-fold increase (mRNA)[6]
SREBP-1cANGPTL3 siRNA (48h)Huh7Increased expression[7]
FASANGPTL3 siRNA (48h)Huh7Increased expression[7]
SCD1ANGPTL3 siRNA (48h)Huh7Increased expression[7]

Experimental Protocols

Protocol 1: siRNA Transfection of Primary Hepatocytes

This protocol details the forward transfection of siRNA into primary hepatocytes using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.

Materials:

  • Primary hepatocytes

  • Plating medium (e.g., William's E Medium with supplements)

  • siRNA targeting ANGPTL8 (and non-targeting control)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed primary hepatocytes in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

    • Use 2 ml of antibiotic-free growth medium per well.

    • Incubate at 37°C in a CO₂ incubator.

  • Preparation of siRNA-Lipofectamine™ RNAiMAX Complexes (per well):

    • In a sterile microcentrifuge tube (Tube A), dilute 20 pmol of siRNA duplex in 50 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently.

    • In a separate sterile microcentrifuge tube (Tube B), gently mix the Lipofectamine™ RNAiMAX reagent, then dilute 1 µl in 50 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently.

    • Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B).

    • Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[8][9]

  • Transfection:

    • Add the 100 µl of the siRNA-lipid complex to each well containing the cells.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding to gene expression or functional analysis. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[9]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ANGPTL8 Knockdown Assessment

Materials:

  • Transfected primary hepatocytes from Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ANGPTL8 and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using the lysis reagent from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Determine the RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for ANGPTL8 and the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling program.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of ANGPTL8 mRNA, normalized to the housekeeping gene.

Protocol 3: Measurement of Intracellular Triglyceride Content

Materials:

  • Transfected primary hepatocytes

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to the cells and incubate to allow for lipid extraction.

    • Collect the lipid-containing solvent and evaporate it to dryness under a stream of nitrogen.

  • Triglyceride Quantification:

    • Resuspend the dried lipid extract in the assay buffer provided with the triglyceride quantification kit.

    • Perform the triglyceride assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

    • Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.

    • Normalize the triglyceride content to the total protein concentration of the cell lysate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ANGPTL8_Signaling_Pathway cluster_regulation Regulation of ANGPTL8 Expression cluster_function Downstream Effects of ANGPTL8 cluster_lpl Insulin Insulin HNF1 HNF-1 Insulin->HNF1 Glucose Glucose LXR LXR Glucose->LXR AMPK AMPK ANGPTL8 ANGPTL8 AMPK->ANGPTL8 Inhibits HNF1->ANGPTL8 LXR->ANGPTL8 ANGPTL3 ANGPTL3 ANGPTL8->ANGPTL3 Forms complex ANGPTL4 ANGPTL4 ANGPTL8->ANGPTL4 Forms complex LPL Lipoprotein Lipase (LPL) ANGPTL8->LPL Inhibits LILRB2 LILRB2 Receptor ANGPTL8->LILRB2 Binds to ANGPTL3->LPL Inhibits Triglycerides Triglyceride Clearance LPL->Triglycerides Promotes ERK ERK Signaling LILRB2->ERK Activates

Caption: ANGPTL8 signaling pathway in hepatocytes.

siRNA_Workflow cluster_cell_prep Cell Preparation cluster_transfection siRNA Transfection cluster_analysis Downstream Analysis plate_cells Seed Primary Hepatocytes prep_sirna Prepare siRNA-Lipid Complex plate_cells->prep_sirna transfect Add Complex to Cells prep_sirna->transfect incubate Incubate for 24-72h transfect->incubate harvest Harvest Cells incubate->harvest qrpcr qRT-PCR for ANGPTL8 mRNA harvest->qrpcr tg_assay Triglyceride Assay harvest->tg_assay western Western Blot for Downstream Proteins harvest->western

Caption: Experimental workflow for siRNA knockdown.

ANGPTL8_LPL_Interaction cluster_proteins Protein Interactions cluster_lipase Lipase Regulation ANGPTL8 ANGPTL8 Complex ANGPTL3/8 Complex ANGPTL8->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex LPL Lipoprotein Lipase (LPL) Complex->LPL Inhibits Triglycerides Triglycerides LPL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA

References

Application Notes and Protocols: In Vitro Studies of ANGPTL8 Function in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid and glucose metabolism.[1][2] Predominantly expressed in the liver and adipose tissue, ANGPTL8 plays a significant role in triglyceride (TG) trafficking and adipocyte function.[2][3][4] The 3T3-L1 preadipocyte cell line serves as a widely used in vitro model to elucidate the molecular mechanisms underlying adipogenesis and adipocyte metabolism. This document provides detailed protocols for studying the function of ANGPTL8 in 3T3-L1 adipocytes, focusing on its impact on adipogenesis, lipolysis, and glucose uptake.

I. Data Presentation: Quantitative Effects of ANGPTL8 in 3T3-L1 Adipocytes

The following tables summarize the key quantitative data from in vitro studies on ANGPTL8 function in 3T3-L1 adipocytes.

Table 1: Effect of ANGPTL8 Knockdown on Triglyceride Storage and Lipolysis
Parameter Observation
Triglyceride (TG) Storage18-19% reduction in stored TGs.[5]
Non-Esterified Fatty Acid (NEFA) Release (Lipolysis)Significant enhancement under both basal and isoproterenol-stimulated conditions.[5]
Adipocyte Triglyceride Lipase (ATGL) ExpressionDownregulation by exogenous recombinant ANGPTL8.
Gene Expression (Lipolysis & FA Oxidation)Upregulation of ANGPTL4, Leptin, Cpt1a, Cpt1b, and Pgc-1α mRNAs.[5]
Table 2: Role of ANGPTL8 in 3T3-L1 Adipocyte Differentiation
Parameter Observation
Adipocyte DifferentiationDepletion of ANGPTL8 did not drastically affect differentiation.[5]
Gene Expression (Adipogenesis)ANGPTL8 knockdown reduces the expression of C/EBPα and PPARγ.[6]
Adipogenesis (Overexpression)Overexpression of ANGPTL8 promotes lipid droplet formation.
Adipogenesis (Knockdown)ANGPTL8 knockdown reduces TG accumulation.[6][7]
Table 3: ANGPTL8 and Insulin (B600854) Signaling in 3T3-L1 Adipocytes
Parameter Observation
ANGPTL8 Gene Expression (Insulin Treatment)Nearly 35-fold increase in a time- and dose-dependent manner.[1][8]
Insulin SignalingANGPTL8 can influence intracellular insulin signaling by inducing AKT phosphorylation.[3]
Glucose UptakeAdipocyte-specific deletion of ANGPTL8 improves insulin-stimulated glucose uptake.[4]
C/EBPβMediates insulin regulation of ANGPTL8 gene transcription.[9]

II. Experimental Protocols

A. Protocol for 3T3-L1 Preadipocyte Differentiation

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin (P/S)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine)

  • Rosiglitazone (optional, for enhanced differentiation)[10]

  • Phosphate-Buffered Saline (PBS)

Media Preparation:

  • Proliferation Medium: DMEM, 10% CS, 1% P/S.

  • Differentiation Medium I (MDI): DMEM, 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin.

  • Differentiation Medium II (Insulin Medium): DMEM, 10% FBS, 1% P/S, 10 µg/mL Insulin.

  • Maintenance Medium: DMEM, 10% FBS, 1% P/S.

Procedure:

  • Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates and grow in Proliferation Medium until they reach 100% confluency.

  • Contact Inhibition: Maintain the confluent cells in Proliferation Medium for an additional 48 hours. This step is critical for initiating uniform differentiation.

  • Initiation of Differentiation (Day 0): Aspirate the Proliferation Medium and add Differentiation Medium I (MDI).

  • Induction (Day 2-3): After 48-72 hours, remove the MDI medium and replace it with Differentiation Medium II (Insulin Medium).[5]

  • Maturation (Day 4 onwards): After 48 hours, replace the Insulin Medium with Maintenance Medium.

  • Maintenance: Refresh the Maintenance Medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 8 onwards.

G cluster_0 3T3-L1 Differentiation Workflow Preadipocytes 3T3-L1 Preadipocytes Confluent 100% Confluent Preadipocytes->Confluent Proliferation Medium ContactInhibited Contact Inhibited (48h) Confluent->ContactInhibited Proliferation Medium Day0 Day 0: Add MDI (IBMX, Dex, Insulin) ContactInhibited->Day0 Day2 Day 2: Add Insulin Medium Day0->Day2 Day4 Day 4: Add Maintenance Medium Day2->Day4 MatureAdipocytes Mature Adipocytes (Day 8+) Day4->MatureAdipocytes Refresh every 2-3 days G cluster_1 Lipolysis Assay Workflow Start Mature 3T3-L1 Adipocytes Wash Wash with PBS Start->Wash AddBuffer Add Assay Buffer (DMEM + BSA) Wash->AddBuffer Stimulate Stimulate with Isoproterenol (or vehicle) AddBuffer->Stimulate Incubate Incubate 1-3h at 3T°C Stimulate->Incubate Collect Collect Medium Incubate->Collect Measure Measure NEFA/Glycerol Collect->Measure G cluster_2 ANGPTL8 Regulation by Insulin Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K AKT AKT PI3K->AKT CEBPb C/EBPβ AKT->CEBPb ANGPTL8_Gene ANGPTL8 Gene CEBPb->ANGPTL8_Gene  Transcription AMPK AMPK AMPK->ANGPTL8_Gene Inhibition G cluster_3 ANGPTL8 and Lipolysis Control ANGPTL8 ANGPTL8 ATGL ATGL ANGPTL8->ATGL Downregulates ANGPTL4 ANGPTL4 ANGPTL8->ANGPTL4 Inhibits Expression Lipolysis Lipolysis (TG -> NEFA + Glycerol) ATGL->Lipolysis ANGPTL4->Lipolysis Facilitates

References

Application Notes and Protocols: Adipocyte-Specific Inducible Angptl8-Knockout Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of studies involving adipocyte-specific inducible Angiopoietin-like protein 8 (Angptl8) knockout (AT-A8-KO) mice. This includes a summary of key quantitative data, detailed experimental protocols for generating and analyzing these mice, and diagrams of relevant biological pathways and experimental workflows.

Introduction

Angiopoietin-like protein 8 (Angptl8), also known as betatrophin, is a secreted protein predominantly expressed in liver and adipose tissue. It plays a crucial role in lipid metabolism, primarily by regulating the activity of lipoprotein lipase (B570770) (LPL) in concert with other ANGPTL family members like ANGPTL3 and ANGPTL4. While systemic Angptl8 knockout has been shown to affect plasma triglyceride levels and adiposity, the specific role of adipocyte-derived Angptl8 has been a subject of intense research. Adipocyte-specific inducible knockout mouse models allow for the temporal and tissue-specific deletion of Angptl8, providing a powerful tool to dissect its autocrine and paracrine functions in adipose tissue and its impact on whole-body energy homeostasis, particularly in the context of metabolic stress like a high-fat diet.

Studies on adipocyte-specific inducible Angptl8 knockout (AT-A8-KO) mice have revealed important insights into the role of adipose-derived Angptl8 in glucose and energy metabolism, especially under conditions of nutritional stress.[1][2] Deletion of Angptl8 in adipocytes of mice on a high-fat, high-fructose (HFHF) diet leads to a metabolically favorable phenotype, characterized by reduced weight gain, improved glucose tolerance, and decreased inflammation in adipose tissue.[1][2] These findings highlight adipose Angptl8 as a potential therapeutic target for metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on male adipocyte-specific inducible Angptl8-knockout (AT-A8-KO) mice compared to control (Cre) mice under both normal diet (ND) and high-fat, high-fructose (HFHF) diet conditions.

Table 1: Metabolic Phenotype of AT-A8-KO Mice on a Normal Diet
ParameterControl (Cre)AT-A8-KOOutcome for AT-A8-KOReference
Plasma TriglyceridesNo significant changeNo significant changeNo significant change[1]
Liver TriglyceridesNo significant changeNo significant changeNo significant change[1]
Plasma CholesterolNo significant changeNo significant changeNo significant change[1]
LDL-C/HDL-C RatioNo significant changeNo significant changeNo significant change[1]
Rectal Temperature (Fed)NormalIncreasedElevated body temperature[1]
Table 2: Metabolic Phenotype of AT-A8-KO Mice on a High-Fat, High-Fructose (HFHF) Diet
ParameterControl (Cre)AT-A8-KOOutcome for AT-A8-KOReference
Body Weight GainHighDecreasedReduced weight gain[1][2]
GlycemiaHighDecreasedLower blood glucose[1][2]
Rectal TemperatureNormalElevatedIncreased body temperature[1][2]
Energy Expenditure (Early Dark Phase)NormalElevatedIncreased energy expenditure[1][2]
Glucose ToleranceImpairedImprovedEnhanced glucose clearance[1][2]
Insulin (B600854) SensitivityReducedTrend for improvementImproved insulin sensitivity[1][2]
Insulin-stimulated Glucose Uptake in Adipose TissueReducedImprovedEnhanced glucose uptake[1][2]
Visceral Adipose Tissue Crown-like StructuresIncreasedReducedDecreased adipose tissue inflammation[1][2]
Plasma MCP-1 LevelsElevatedReducedLower systemic inflammation[1][2]
Plasma Leptin LevelsElevatedReducedLower leptin levels[1][2]
Liver TriglyceridesHighDecreasedReduced hepatic steatosis[1]
Plasma TriglyceridesNo significant changeNo significant changeNo significant change[1]
Plasma CholesterolNo significant changeNo significant changeNo significant change[1]
LDL/HDL-C RatioNo significant changeNo significant changeNo significant change[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of adipocyte-specific inducible Angptl8-knockout mice.

Generation of Adipocyte-Specific Inducible Angptl8-Knockout (AT-A8-KO) Mice

This protocol describes the breeding strategy to generate mice with a tamoxifen-inducible, adipocyte-specific deletion of the Angptl8 gene.

  • Mouse Lines:

    • Angptl8flox/flox mice: Mice carrying an Angptl8 allele with loxP sites flanking a critical exon.

    • Adipoq-CreERT2 mice: Mice expressing a tamoxifen-inducible Cre recombinase (CreERT2) under the control of the adiponectin (Adipoq) promoter, which is specific to adipocytes.

  • Breeding Strategy:

    • Cross Angptl8flox/flox mice with Adipoq-CreERT2 mice to generate F1 offspring that are heterozygous for both alleles (Angptl8flox/+; Adipoq-CreERT2/+).

    • Intercross the F1 generation mice (Angptl8flox/+; Adipoq-CreERT2/+) to generate the experimental cohort:

      • AT-A8-KO mice: Angptl8flox/flox; Adipoq-CreERT2/+

      • Control (Cre) mice: Angptl8flox/flox; Adipoq-CreERT2/- (littermates lacking the Cre transgene).

  • Genotyping:

    • Perform PCR analysis on DNA extracted from tail biopsies to confirm the genotypes of the offspring.

Tamoxifen-Inducible Gene Deletion

This protocol outlines the procedure for inducing the deletion of the Angptl8 gene in the adipocytes of AT-A8-KO mice.

  • Materials:

  • Procedure:

    • Prepare a 20 mg/mL solution of tamoxifen in corn oil by shaking overnight at 37°C. Protect the solution from light.

    • Administer tamoxifen to adult (8-12 weeks old) AT-A8-KO and control mice via intraperitoneal (IP) injection.

    • The typical dosage is 75-100 mg/kg of body weight, administered once daily for 5 consecutive days.

    • Following the final injection, allow a washout period of at least one week before starting experimental procedures to ensure tamoxifen clearance and complete gene recombination.

High-Fat, High-Fructose (HFHF) Diet Regimen

This protocol describes the diet used to induce metabolic stress in the mice.

  • Diet Composition:

    • A high-fat diet typically consists of 45-60% of calories from fat.

    • The high-fructose component is provided in the drinking water, usually as a 30% fructose (B13574) solution.

  • Procedure:

    • Following the tamoxifen treatment and washout period, house the mice in individual cages.

    • Provide ad libitum access to the HFHF diet and fructose-sweetened water for a specified period, often 16-20 weeks, to induce obesity and metabolic dysfunction.

    • The control group receives a standard chow diet.

    • Monitor body weight and food/water intake regularly.

Glucose and Insulin Tolerance Tests (GTT and ITT)

These tests are used to assess glucose homeostasis and insulin sensitivity.

  • Glucose Tolerance Test (GTT):

    • Fast the mice for 6 hours (with access to water).

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

    • Administer a 2 g/kg body weight bolus of glucose via oral gavage or IP injection.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast the mice for 4-6 hours.

    • Record the baseline blood glucose level (t=0).

    • Administer human insulin (0.75 U/kg body weight) via IP injection.

    • Measure blood glucose levels at 15, 30, and 60 minutes post-injection.

Indirect Calorimetry for Energy Expenditure Measurement

This technique is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Procedure:

    • Acclimatize individually housed mice to the metabolic cages for at least 24 hours.

    • Monitor VO2, VCO2, and physical activity over a 24-48 hour period.

    • Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate utilization, while a value of ~0.7 indicates fat utilization.

    • Calculate energy expenditure using the Weir equation: Heat (kcal/h) = [3.9 x (VO2)] + [1.1 x (VCO2)].

Histological Analysis of Adipose Tissue

This protocol is for the visualization of crown-like structures (CLS), which are indicative of adipose tissue inflammation.

  • Procedure:

    • Harvest epididymal white adipose tissue (eWAT) and fix in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin (B1166041) and cut into 5 µm sections.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform immunohistochemistry using an antibody against a macrophage marker, such as F4/80 or CD68.

    • Counterstain with hematoxylin.

    • Image the stained sections and quantify the number of CLS, defined as a dead or dying adipocyte surrounded by macrophages.

Analysis of Inflammatory Markers

This involves measuring the expression of pro-inflammatory genes and proteins in adipose tissue and plasma.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from adipose tissue using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using SYBR Green and primers for target genes (e.g., Tnf-α, Il-6, Mcp-1) and a housekeeping gene for normalization.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect blood from the mice and prepare plasma.

    • Use commercially available ELISA kits to measure the plasma concentrations of inflammatory cytokines like MCP-1 and leptin, following the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Angptl8_Signaling_in_Adipocytes cluster_adipocyte Adipocyte cluster_knockout_effect Effect of Adipocyte Angptl8 KO Angptl8 ANGPTL8 Angptl4 ANGPTL4 Angptl8->Angptl4 LPL_active Active LPL Angptl4->LPL_active Inhibits LPL_inactive Inactive LPL TG Triglycerides (from VLDL/Chylomicrons) LPL_active->TG FA Fatty Acids Storage Lipid Droplet (Storage) FA->Storage KO_Angptl8 Angptl8 Deletion Increased_Angptl4 Increased ANGPTL4 KO_Angptl8->Increased_Angptl4 Inhibited_LPL Inhibited LPL Increased_Angptl4->Inhibited_LPL Reduced_TG_Uptake Reduced TG Uptake Inhibited_LPL->Reduced_TG_Uptake

Caption: ANGPTL8 signaling in adipocytes and the effect of its knockout.

Experimental_Workflow cluster_pheno cluster_analysis Breeding Generate AT-A8-KO Mice (Angptl8flox/flox; Adipoq-CreERT2) Tamoxifen Tamoxifen Induction (5 days IP injection) Breeding->Tamoxifen Diet Dietary Intervention (ND or HFHF Diet for 16-20 weeks) Tamoxifen->Diet Metabolic Metabolic Phenotyping Diet->Metabolic Tissue Tissue Collection & Analysis Diet->Tissue GTT_ITT GTT / ITT Metabolic->GTT_ITT Calorimetry Indirect Calorimetry Metabolic->Calorimetry Body_Comp Body Composition Metabolic->Body_Comp Data Data Analysis & Interpretation Metabolic->Data Histology Adipose Histology (CLS) Tissue->Histology qPCR qPCR (Inflammatory markers) Tissue->qPCR ELISA Plasma Analysis (ELISA) Tissue->ELISA Tissue->Data

Caption: Experimental workflow for AT-A8-KO mouse studies.

Logical_Relationship KO Adipocyte-Specific Angptl8 Knockout (in HFHF-fed mice) Energy Increased Energy Expenditure KO->Energy Glucose Improved Glucose Homeostasis KO->Glucose Inflammation Reduced Adipose Tissue Inflammation KO->Inflammation Weight Ameliorated Body Weight Gain Energy->Weight Phenotype Metabolically Healthy Obese Phenotype Glucose->Phenotype GTT Improved Glucose Tolerance Glucose->GTT Insulin Improved Insulin Sensitivity Glucose->Insulin Inflammation->Phenotype CLS Decreased Crown-Like Structures Inflammation->CLS Cytokines Reduced Pro-inflammatory Cytokines (MCP-1) Inflammation->Cytokines Weight->Phenotype

Caption: Consequences of adipocyte-specific Angptl8 knockout.

References

Measuring the ANGPTL8-ANGPTL3 Complex Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative measurement of the ANGPTL8-ANGPTL3 protein complex. This complex is a key regulator of lipid metabolism, primarily through its potent inhibition of lipoprotein lipase (B570770) (LPL), making it a significant target for therapeutic intervention in dyslipidemia and related metabolic diseases.

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, forms a functional complex with ANGPTL3. This interaction is crucial for the potent inhibition of LPL, an enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.[1][2] While ANGPTL3 alone can inhibit LPL, its association with ANGPTL8 dramatically enhances this inhibitory activity.[3][4][5][6] The formation of the ANGPTL3-ANGPTL8 complex is thought to occur intracellularly, and co-expression of both proteins is often necessary for the efficient secretion of a functional complex.[3][5] Understanding the dynamics of this complex formation is therefore essential for the development of novel therapeutics targeting triglyceride metabolism.

This document outlines several key methodologies for studying the ANGPTL8-ANGPTL3 interaction, complete with detailed experimental protocols and expected quantitative outcomes.

Signaling Pathway and Regulatory Model

The ANGPTL3-ANGPTL8 complex plays a central role in the "ANGPTL3-4-8 model" of triglyceride trafficking, which is regulated by nutritional status. In the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in the liver and adipose tissue. Hepatic ANGPTL8 then complexes with constitutively expressed ANGPTL3, and the resulting complex is secreted into the circulation. This ANGPTL3-ANGPTL8 complex potently inhibits LPL activity in oxidative tissues like skeletal and cardiac muscle, thereby diverting triglyceride-rich lipoproteins towards white adipose tissue for storage. Conversely, during fasting, ANGPTL8 levels decrease, leading to reduced formation of the inhibitory complex and allowing for fatty acid uptake and utilization by oxidative tissues.[1]

ANGPTL3_Pathway cluster_Fed Fed State cluster_Fasted Fasted State Insulin Insulin Liver Liver Insulin->Liver stimulates ANGPTL8_exp ANGPTL8 Expression Liver->ANGPTL8_exp ANGPTL3 ANGPTL3 Liver->ANGPTL3 Complex ANGPTL3-ANGPTL8 Complex ANGPTL8_exp->Complex ANGPTL3->Complex Circulation Circulation Complex->Circulation secreted into Muscle Muscle LPL Circulation->Muscle inhibits Adipose Adipose Tissue LPL Circulation->Adipose directs TG to TG_Storage Triglyceride Storage Adipose->TG_Storage Low_Insulin Low Insulin Low_ANGPTL8 Low ANGPTL8 Expression Low_Insulin->Low_ANGPTL8 Active_Muscle_LPL Active Muscle LPL Low_ANGPTL8->Active_Muscle_LPL leads to FA_Uptake Fatty Acid Uptake & Oxidation Active_Muscle_LPL->FA_Uptake

ANGPTL3-ANGPTL8 signaling in fed and fasted states.

Data Presentation: Quantitative Analysis of ANGPTL8-ANGPTL3 Interaction

The following table summarizes key quantitative data related to the ANGPTL8-ANGPTL3 complex, derived from the experimental methods described below.

ParameterMethodValueSpeciesReference
Inhibition of LPL Activity (IC50) LPL Activity Assay~6.06 nMHuman
Stoichiometry (ANGPTL3:ANGPTL8) Mass Spectrometry~3:1Human[4]
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)Not Reported--

Note: While Surface Plasmon Resonance (SPR) is a suitable method for determining binding affinity (Kd), specific values for the ANGPTL3-ANGPTL8 interaction were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for Detecting Complex Formation

This protocol describes the detection of the ANGPTL8-ANGPTL3 complex from cell culture supernatant or human serum.

CoIP_Workflow start Start: Sample (Serum or Conditioned Media) antibody Add Anti-ANGPTL8 Antibody start->antibody incubation1 Incubate (e.g., 4°C, overnight) antibody->incubation1 beads Add Protein A/G Magnetic Beads incubation1->beads incubation2 Incubate (e.g., 4°C, 2h) beads->incubation2 wash Wash Beads (e.g., with PBS) incubation2->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot: Probe with Anti-ANGPTL3 Antibody sds_page->western end End: Detect ANGPTL3 western->end ELISA_Workflow start Start: Plate coated with Anti-ANGPTL8 Capture Ab add_sample Add Sample (containing ANGPTL3-ANGPTL8) start->add_sample incubation1 Incubate & Wash add_sample->incubation1 add_detection_ab Add Biotinylated Anti-ANGPTL3 Detection Ab incubation1->add_detection_ab incubation2 Incubate & Wash add_detection_ab->incubation2 add_hrp Add Streptavidin-HRP incubation2->add_hrp incubation3 Incubate & Wash add_hrp->incubation3 add_substrate Add TMB Substrate incubation3->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate NanoBiT_Workflow start Start: Co-transfect cells with ANGPTL3-LgBiT and ANGPTL8-SmBiT plasmids expression Protein Expression (24-48h) start->expression add_substrate Add Nano-Glo® Live Cell Substrate expression->add_substrate measure Measure Luminescence add_substrate->measure end End: Quantify Interaction measure->end

References

Application Notes: Quantitative PCR for ANGPTL8 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial signaling protein primarily expressed in the liver and adipose tissue.[1] It plays a significant role in lipid metabolism, particularly in the regulation of triglyceride levels through its interaction with other ANGPTL proteins, such as ANGPTL3, to inhibit lipoprotein lipase (B570770) (LPL).[2][3][4] Dysregulation of ANGPTL8 expression has been implicated in various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[5] Furthermore, emerging evidence suggests its involvement in cellular proliferation and cancer through modulation of signaling pathways like the Wnt/β-catenin and AMPK pathways.[6][7]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for the quantification of gene expression levels. This document provides a detailed protocol for the analysis of ANGPTL8 gene expression using qPCR, intended for researchers, scientists, and drug development professionals.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ANGPTL8 gene expression is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Extraction cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR cluster_data_analysis Data Analysis tissue_sample Tissue Sample (Liver, Adipose) rna_extraction Total RNA Extraction tissue_sample->rna_extraction rna_qc RNA Quality & Quantity Assessment rna_extraction->rna_qc rt Reverse Transcription rna_qc->rt qpcr_setup qPCR Reaction Setup rt->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Relative Quantification (ΔΔCt) qpcr_run->data_analysis results Results Interpretation data_analysis->results

Fig. 1: Experimental workflow for ANGPTL8 qPCR analysis.

Experimental Protocols

1. Materials and Reagents

  • Tissue samples (e.g., human liver or adipose tissue)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • Nuclease-free water

  • High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)

  • qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • Forward and reverse primers for human ANGPTL8 and selected reference gene(s)

  • Optical qPCR plates and seals

2. Primer Sequences

Validated primer sequences are critical for accurate qPCR results. The following are published primer sequences for human ANGPTL8 and commonly used reference genes for liver and adipose tissue.

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
ANGPTL8 CTCTCTGCCTCCTGTGGACGCTCTGTACACGCCATTGAG
RPLP0 GGCGACCTGGAAGTCCAACTCCATCAGCACCACAGCCTTC
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA
PPIA CATCTGCACTGCCAAGACTGATTGCCAAACACCACATGCTT

3. Total RNA Extraction and Quality Control

  • Homogenize 30-50 mg of tissue sample in lysis buffer provided with the RNA extraction kit.

  • Follow the manufacturer's protocol for total RNA extraction. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Elute the total RNA in nuclease-free water.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates high-purity RNA.

  • Evaluate RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.

4. Reverse Transcription (cDNA Synthesis)

  • Prepare a reverse transcription master mix according to the manufacturer's instructions. For each sample, combine the reverse transcriptase, dNTPs, random primers, and reaction buffer.

  • In a separate tube, add 1 µg of total RNA and nuclease-free water to a final volume of 10 µL.

  • Add 10 µL of the master mix to each RNA sample.

  • Gently mix and centrifuge briefly.

  • Incubate the reaction in a thermal cycler using the following conditions:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

  • The resulting cDNA can be stored at -20°C.

5. Quantitative PCR (qPCR)

  • Dilute the synthesized cDNA 1:10 with nuclease-free water.

  • Prepare a qPCR master mix for each gene of interest (ANGPTL8 and reference gene). For each reaction, combine the qPCR master mix, forward primer, reverse primer, and nuclease-free water.

  • Dispense the master mix into the wells of a qPCR plate.

  • Add 2 µL of the diluted cDNA to the respective wells.

  • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the qPCR in a real-time PCR instrument with the following cycling conditions:

    • Enzyme Activation: 95°C for 2 minutes

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification cycles to verify the specificity of the reaction.

Data Analysis

The relative expression of the ANGPTL8 gene will be determined using the comparative Ct (ΔΔCt) method.

  • Normalization to a Reference Gene (ΔCt): ΔCt = Ct(ANGPTL8) - Ct(Reference Gene)

  • Normalization to a Control Sample (ΔΔCt): ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

  • Calculation of Fold Change: Fold Change = 2-ΔΔCt

Quantitative Data Summary

The following table provides an example of qPCR data for ANGPTL8 gene expression in liver tissue from a control group and a treatment group.

Sample GroupGeneAverage CtΔCt (vs. RPLP0)ΔΔCt (vs. Control)Fold Change
Control ANGPTL824.54.501.0
RPLP020.0
Treatment ANGPTL822.02.1-2.45.29
RPLP019.9

ANGPTL8 Signaling Pathways

Wnt/β-catenin Signaling Pathway

ANGPTL8 has been shown to modulate the Wnt/β-catenin signaling pathway. In some contexts, ANGPTL8 can inhibit this pathway, leading to decreased cell proliferation.[7]

wnt_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANGPTL8 ANGPTL8 Frizzled Frizzled Receptor ANGPTL8->Frizzled Inhibits? Wnt Wnt Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Destruction_Complex Destruction Complex APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Fig. 2: ANGPTL8 and the Wnt/β-catenin signaling pathway.

AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. ANGPTL8 expression can be suppressed by the activation of AMPK signaling.[8]

ampk_signaling cluster_cellular_stress Cellular Stress cluster_upstream_kinases Upstream Kinases cluster_ampk AMPK Complex cluster_downstream_effects Downstream Effects Low_ATP Low ATP / High AMP LKB1 LKB1 Low_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation & Activation ANGPTL8_Expression ANGPTL8 Gene Expression AMPK->ANGPTL8_Expression Suppression Energy_Metabolism Regulation of Energy Metabolism AMPK->Energy_Metabolism

Fig. 3: ANGPTL8 and the AMPK signaling pathway.

References

Application Notes: Hydrodynamic Transfection for ANGPTL8 Overexpression in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue.[1][2] It plays a crucial role in lipid metabolism, particularly in the regulation of plasma triglycerides (TG).[2][3] ANGPTL8 functions by forming complexes with other ANGPTL proteins, such as ANGPTL3 and ANGPTL4, to inhibit lipoprotein lipase (B570770) (LPL) activity in a tissue-specific manner.[4][5] In the fed state, ANGPTL8 expression is induced, leading to the formation of an ANGPTL3/ANGPTL8 complex that inhibits LPL in oxidative tissues like heart and skeletal muscle, thereby directing triglycerides toward adipose tissue for storage.[2][4][5]

Hydrodynamic gene delivery is a simple, rapid, and effective non-viral method for in vivo gene transfer, primarily targeting the liver.[6][7][8] The technique involves the rapid tail vein injection of a large volume of a solution containing naked plasmid DNA.[7][9] This high-pressure delivery transiently increases the permeability of liver cells, facilitating the uptake of the plasmid DNA.[7][10] This method is particularly well-suited for studying liver-secreted proteins like ANGPTL8, allowing for robust and transient overexpression to investigate its function and potential as a therapeutic target.[8][11]

Experimental Data Summary

Hydrodynamic delivery of an ANGPTL8-expressing plasmid results in significant, though variable, overexpression in the mouse liver. The physiological consequences primarily manifest as changes in plasma lipid profiles.

ParameterControl Group (e.g., GFP Plasmid)ANGPTL8 Overexpression GroupFold ChangeReference
Hepatic Angptl8 mRNA Expression Baseline3.2-fold to 26-fold increase3.2x - 26x[11][12][13]
Plasma Triglycerides (TG) NormalSignificantly Increased>5x[14][15]
Plasma Cholesterol NormalIncreased-[11]
VLDL (Very Low-Density Lipoprotein) NormalIncreased-[11]
Glucose Tolerance No ChangeNo Significant Change-[11][12][15]
Beta Cell Proliferation No ChangeNo Significant Change-[11][12][13]

Experimental Protocols

Plasmid DNA Preparation for ANGPTL8 Expression

Objective: To prepare high-quality, endotoxin-free plasmid DNA containing the mouse Angptl8 coding sequence under a strong mammalian promoter (e.g., CMV) for in vivo transfection.

Materials:

  • E. coli strain (e.g., DH5α)

  • Plasmid vector with Angptl8 insert

  • LB Broth and LB Agar (B569324) plates with appropriate antibiotic

  • Endotoxin-free plasmid DNA purification kit (Giga or Mega prep size recommended)

  • Spectrophotometer (e.g., NanoDrop)

  • Sterile, pyrogen-free 0.9% saline solution

Protocol:

  • Transform the ANGPTL8 expression plasmid into a suitable strain of E. coli and plate on selective LB agar plates.

  • Inoculate a single colony into a starter culture of 5-10 mL of LB broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Use the starter culture to inoculate a large-scale culture (1-2 Liters). Incubate for 12-16 hours at 37°C with vigorous shaking.

  • Harvest the bacterial cells by centrifugation.

  • Purify the plasmid DNA using an endotoxin-free plasmid purification kit, strictly following the manufacturer’s instructions. Endotoxin contamination can cause severe inflammatory responses in mice.

  • Elute the purified DNA in sterile, endotoxin-free water or TE buffer.

  • Determine the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

  • On the day of injection, dilute the plasmid DNA in sterile 0.9% saline to the final desired concentration (typically 5-50 µg of DNA per mouse). The final volume will be determined by the mouse's body weight.

Hydrodynamic Tail Vein Injection

Objective: To deliver the ANGPTL8 plasmid to the mouse liver via high-pressure tail vein injection.[6][7]

Materials:

  • 8-12 week old mice (e.g., C57BL/6 or ICR strain)[11]

  • Prepared ANGPTL8 plasmid solution in 0.9% saline

  • Mouse restrainer

  • Heat lamp or heating pad

  • 3 mL syringes

  • 27-gauge needles

  • 70% ethanol (B145695) swabs

  • Scale for weighing mice

Protocol:

  • Weigh each mouse accurately immediately before the procedure.

  • Calculate the total injection volume, which should be 8-10% of the mouse's body weight.[6] For a 25g mouse, this corresponds to 2.0-2.5 mL.

  • Draw the calculated volume of the DNA/saline solution into a 3 mL syringe fitted with a 27-gauge needle. Ensure there are no air bubbles.

  • Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the cage on a heating pad to dilate the lateral tail veins.[10]

  • Place the mouse in a restrainer, exposing the tail.

  • Wipe the tail with a 70% ethanol swab.

  • Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

  • Once the needle is correctly positioned in the vein, rapidly and smoothly depress the plunger to inject the entire volume within 5-8 seconds.[7] This rapid injection is critical for successful hydrodynamic delivery.

  • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to stop any bleeding.

  • Return the mouse to a clean recovery cage.

Post-Procedure Monitoring and Sample Collection

Objective: To monitor the health of the mice post-injection and collect tissues for analysis at the desired time point (e.g., 3-8 days post-injection).[11]

Protocol:

  • Monitor the mice closely for the first few hours post-injection. A brief period of inactivity or rapid breathing is normal, but mice should recover within 5-15 minutes.[10]

  • Provide easy access to food and water.

  • At the designated experimental endpoint (e.g., 8 days post-injection), euthanize the mice according to approved institutional protocols.

  • Collect blood via cardiac puncture for plasma separation.

  • Perfuse the liver with PBS and harvest the entire organ. A portion can be snap-frozen in liquid nitrogen for RNA/protein analysis, while another can be fixed in formalin for histology.

Verification of ANGPTL8 Overexpression

A. Quantitative PCR (qPCR)

Objective: To quantify the relative mRNA expression of Angptl8 in the liver.

Protocol:

  • Extract total RNA from a snap-frozen liver sample (~30 mg) using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).[16]

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[17]

  • Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for mouse Angptl8.[12] Use a housekeeping gene (e.g., Cyclophilin, Gapdh, or Actb) for normalization.[12][16]

  • Calculate the relative expression of Angptl8 using the 2-ΔΔCt method.[18]

B. Western Blot

Objective: To detect and quantify the level of ANGPTL8 protein in liver lysates or plasma.

Protocol:

  • Homogenize snap-frozen liver tissue in RIPA buffer with protease inhibitors to extract total protein.

  • Determine protein concentration using a BCA assay.[16]

  • Denature 30-50 µg of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a PVDF membrane.[19]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C.[16]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the ANGPTL8 band intensity to a loading control like β-actin or GAPDH.[16]

Phenotypic Analysis

A. Plasma Lipid Profile

Objective: To measure the concentration of key lipids in the plasma.

Protocol:

  • Collect blood in EDTA-coated tubes and centrifuge at 1,500 x g for 20 minutes at 4°C to separate the plasma.[20]

  • Use commercial colorimetric assay kits to measure total triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) according to the manufacturer's instructions.[21][22]

  • For a more detailed analysis, lipidomics can be performed using liquid chromatography-mass spectrometry (LC/MS) on plasma extracts.[20][23]

B. Glucose and Insulin (B600854) Tolerance Tests (GTT & ITT)

Objective: To assess whole-body glucose homeostasis and insulin sensitivity.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast mice for 6 hours (with access to water).[24][25]

    • Record body weight.

    • Measure baseline blood glucose (time 0) from a tail snip using a glucometer.[26]

    • Administer an intraperitoneal (IP) injection of D-glucose solution (2 g/kg body weight).[21]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[26]

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours (with access to water).[27][28]

    • Measure baseline blood glucose (time 0).

    • Administer an IP injection of human insulin (0.75 U/kg body weight).[29]

    • Measure blood glucose at 15, 30, and 60 minutes post-injection.[29]

    • Have a 25% dextrose solution ready to treat any mice that become severely hypoglycemic.[30]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep 1. Preparation cluster_injection 2. In Vivo Procedure cluster_analysis 3. Analysis (3-8 Days Post-Injection) cluster_pheno_details p_prep Plasmid DNA Preparation (ANGPTL8 Expression Vector) p_purify Endotoxin-Free Purification p_prep->p_purify p_dilute Dilution in 0.9% Saline p_purify->p_dilute m_weigh Weigh Mouse & Calculate Volume p_dilute->m_weigh m_warm Warm Tail to Dilate Veins m_weigh->m_warm m_inject Hydrodynamic Injection (Rapid, High-Volume) m_warm->m_inject m_recover Monitor Recovery m_inject->m_recover a_euth Euthanasia & Sample Collection (Liver, Blood) m_recover->a_euth a_verify Verification of Overexpression (qPCR, Western Blot) a_euth->a_verify a_pheno Phenotypic Analysis a_euth->a_pheno pheno_lipids Plasma Lipid Profile a_pheno->pheno_lipids pheno_gtt GTT / ITT a_pheno->pheno_gtt

Caption: Experimental workflow for ANGPTL8 overexpression in mice.

angptl8_lipid_pathway cluster_liver Hepatocyte (Liver Cell) cluster_circulation Circulation cluster_muscle Oxidative Tissues (e.g., Muscle) cluster_adipose Adipose Tissue ANGPTL8 ANGPTL8 Complex ANGPTL3/8 Complex ANGPTL8->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex VLDL VLDL Secretion VLDL_circ VLDL-Triglycerides VLDL->VLDL_circ LPL_muscle Lipoprotein Lipase (LPL) Complex->LPL_muscle Inhibition TG_uptake_muscle Triglyceride Uptake VLDL_circ->TG_uptake_muscle TG_storage Triglyceride Storage VLDL_circ->TG_storage LPL_muscle->TG_uptake_muscle Catalyzes LPL_adipose Lipoprotein Lipase (LPL) LPL_adipose->TG_storage Catalyzes label_main ANGPTL8 overexpression leads to increased circulating ANGPTL3/8 complex, which inhibits LPL in muscle, shunting VLDL-triglycerides towards adipose tissue.

Caption: ANGPTL8 signaling in triglyceride metabolism.

References

Application Notes and Protocols: Investigating ANGPTL8 Function with Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to ANGPTL8

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein primarily expressed in the liver and adipose tissue.[1][2] It is a key regulator of triglyceride (TG) metabolism, primarily by inhibiting the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for plasma TG clearance.[1][2] Elevated levels of circulating ANGPTL8 have been associated with several metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity, metabolic syndrome, and nonalcoholic fatty liver disease (NAFLD).[1][2] ANGPTL8 is unique within the ANGPTL family as it lacks the typical fibrinogen-like domain but shares homology in its N-terminal domain with ANGPTL3 and ANGPTL4.[1][3] Its expression is regulated by nutritional status, such as feeding and fasting, as well as by insulin (B600854).[1][2]

The Role of ANGPTL8 in Signaling and Metabolism

ANGPTL8 exerts its primary function on lipid metabolism through a coordinated mechanism with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4. In the fed state, insulin stimulates ANGPTL8 expression.[4] ANGPTL8 then forms a complex with ANGPTL3, which is a potent inhibitor of LPL in cardiac and skeletal muscle.[2][5][6] This action effectively diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[1][2] Conversely, during fasting, ANGPTL8 levels decrease, leading to increased LPL activity in muscle tissues to provide energy.[1][7]

Beyond its role in LPL inhibition, ANGPTL8 has been implicated in various other signaling pathways, including:

  • Insulin Signaling: ANGPTL8 expression is regulated by insulin, and studies suggest that silencing ANGPTL8 can impact insulin sensitivity and glucose homeostasis.[4][8][9]

  • Wnt/β-catenin Pathway: ANGPTL8 has been shown to promote the adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway.[1][2]

  • ERK Signaling: ANGPTL8 can activate the ERK signaling pathway, which is involved in downregulating adipose triglyceride lipase (ATGL), a key enzyme for triglyceride hydrolysis within adipocytes.[7] In the context of liver fibrosis, ANGPTL8 can stimulate hepatic stellate cells via the LILRB2/ERK signaling pathway.[1]

  • NF-κB Signaling: ANGPTL8 has been shown to be induced by inflammation and can sustain the production of chemokines through the NF-κB signaling pathway in certain cancers.[1][2]

Antisense Oligonucleotides (ASOs) for Studying Gene Function

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific messenger RNA (mRNA) sequence. This binding event leads to the degradation of the target mRNA by RNase H, thereby preventing the synthesis (translation) of the corresponding protein. Second-generation ASOs, such as those with 2′-O-methoxyethyl (MOE) modifications, exhibit improved stability, affinity, and safety profiles, making them valuable tools for in vivo research.[1][8] By specifically targeting Angptl8 mRNA, ASOs provide a powerful pharmacological approach to investigate the physiological and pathophysiological roles of ANGPTL8 through its selective knockdown.[4][8]

Application Note: Pharmacological Inhibition of ANGPTL8 Using ASOs

The use of ASOs to silence Angptl8 has provided significant insights into its function, particularly in the context of diet-induced metabolic diseases. Studies in rodent models have demonstrated that pharmacological knockdown of ANGPTL8 can prevent ectopic lipid accumulation and improve insulin resistance by promoting the uptake of lipids into adipose tissue.[8][10]

Key Findings from ASO-Mediated ANGPTL8 Knockdown Studies:
  • Reduced ANGPTL8 Expression: Treatment with a second-generation 2′-O-methoxyethyl ASO targeting Angptl8 effectively reduces its mRNA expression in both the liver and adipose tissue in high-fat diet (HFD)-fed rodents.[8]

  • Improved Lipid Profile: ASO-mediated silencing of Angptl8 leads to a significant reduction in fasting plasma triglycerides.[8]

  • Prevention of NAFLD: By disinhibiting adipose tissue LPL, Angptl8 ASO treatment enhances the uptake of postprandial triglycerides into white adipose tissue, thereby preventing hepatic steatosis (fatty liver).[8][10]

  • Enhanced Insulin Sensitivity: The prevention of lipid-induced hepatic insulin resistance is a key outcome of Angptl8 ASO treatment. This is evidenced by improved glucose tolerance and preserved insulin-stimulated Akt phosphorylation in the liver.[8][10]

  • Increased Adipose Tissue Mass: While protecting against ectopic lipid deposition in the liver, Angptl8 ASO treatment can lead to an increase in fat mass in HFD-fed mice, consistent with its mechanism of promoting lipid storage in adipose tissue.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies utilizing Angptl8 ASOs in rodent models.

Table 1: Effects of Angptl8 ASO on Gene Expression and Plasma Parameters in HFD-Fed Rats

ParameterControl ASOAngptl8 ASOPercent ChangeReference
Epididymal Fat Angptl8 mRNA ↓ 73%[8]
Liver Angptl8 mRNA ↓ 82%[8]
Fasting Plasma Triglycerides ↓ 59%[8]

Table 2: Effects of Angptl8 ASO on Hepatic and Adipose Tissue in HFD-Fed Rodents

ParameterControl ASOAngptl8 ASOPercent ChangeReference
Hepatic Triglyceride Content (Mice) ↓ 37%[8]
Subcutaneous Adipose LPL Activity (Rats) ↑ ~200% (3-fold)[8]
Subcutaneous Adipose TG Uptake (Rats) Increased[8]
Epididymal Adipose TG Uptake (Rats) Increased[8]
Body Fat Percentage (HFD-fed Mice) Increased[8]

Experimental Protocols

Protocol 1: ASO Administration in Rodent Models

This protocol describes the in vivo administration of ASOs to achieve systemic knockdown of Angptl8.

Materials:

  • Second-generation 2′-O-methoxyethyl chimeric ASO against Angptl8

  • Control (scrambled) ASO

  • Sterile, pyrogen-free saline

  • Sprague Dawley rats or C57BL/6 mice

  • High-fat diet (HFD)

  • Standard rodent chow (RC)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimate animals to the desired diet (e.g., HFD) for a specified period.

  • Reconstitute the Angptl8 ASO and control ASO in sterile saline to the desired concentration.

  • Administer the ASO via intraperitoneal (IP) injection. A typical dosing regimen is 25 mg/kg body weight, once per week.[8]

  • Continue the treatment for the duration of the study (e.g., 3 weeks).[8]

  • Monitor animal body weight and food intake regularly.

  • At the end of the treatment period, collect blood and tissues for downstream analysis. For basal tissue collection, a 6-hour fast is recommended.[8]

Protocol 2: Assessment of Insulin Sensitivity

A. Hyperinsulinaemic–Euglycaemic Clamp (in Rats) This procedure is the gold standard for assessing insulin sensitivity in vivo.

Materials:

  • Anaesthesia (e.g., isoflurane)

  • Surgical tools for catheter implantation

  • Infusion pumps

  • Human insulin solution

  • 20% Dextrose solution

  • Blood glucose meter and strips

Procedure:

  • Perform survival surgery to implant catheters in the jugular vein (for infusions) and carotid artery (for sampling). Allow for a recovery period.

  • Fast the animals for 12-16 hours prior to the clamp study.[8]

  • Initiate a continuous infusion of human insulin.

  • Monitor blood glucose every 5-10 minutes from the arterial catheter.

  • Infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).

  • The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity.

B. Intraperitoneal Glucose Tolerance Test (IPGTT) (in Mice) This test measures the ability of an animal to clear a glucose load.

Materials:

  • D-glucose solution (e.g., 20% in sterile saline)

  • Blood glucose meter and strips

  • Syringes for IP injection

Procedure:

  • Fast mice for 6-12 hours.

  • Measure baseline blood glucose (time 0) from the tail vein.

  • Administer a bolus of D-glucose via IP injection (e.g., 1-2 g/kg body weight).

  • Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time. Improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.

Protocol 3: Analysis of Lipid Metabolism and Uptake

A. Plasma Triglyceride Measurement

  • Collect blood from fasted animals into EDTA-coated tubes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Measure plasma triglyceride concentrations using a commercially available colorimetric assay kit according to the manufacturer's instructions.

B. Adipose Tissue LPL Activity Assay

  • Excise adipose tissue (e.g., subcutaneous, epididymal) and homogenize in a suitable buffer.

  • Incubate the tissue homogenate with a substrate emulsion containing a fluorescently labeled or radiolabeled triglyceride.

  • Measure the release of free fatty acids over time using a fluorometer or scintillation counter.

  • Normalize LPL activity to the total protein content of the homogenate.

C. Mixed Meal Tolerance Test (MMTT) for Adipose Lipid Uptake

  • Prepare a mixed meal containing a lipid source and a tracer, such as ³H-triolein or ³H-retinyl palmitate.[8]

  • Administer the mixed meal to fasted animals via oral gavage.

  • At a specified time point post-gavage (e.g., 4 hours), euthanize the animal and collect blood and various tissues (liver, subcutaneous fat, epididymal fat).

  • Measure the radioactivity in plasma and tissue homogenates using liquid scintillation counting.

  • The incorporation of the radiolabel into tissue lipids reflects the uptake of meal-derived triglycerides.[8]

Visualizations

ANGPTL8_LPL_Inhibition_Pathway cluster_FedState Fed State Insulin Insulin ANGPTL8_Liver ANGPTL8 (Liver) Insulin->ANGPTL8_Liver stimulates Complex ANGPTL3-ANGPTL8 Complex ANGPTL8_Liver->Complex ANGPTL3 ANGPTL3 (Liver) ANGPTL3->Complex LPL_Muscle LPL Activity (Muscle/Heart) Complex->LPL_Muscle inhibits TG_Adipose TG Uptake (Adipose Tissue) LPL_Muscle->TG_Adipose diverts TG to

Caption: ANGPTL8-mediated inhibition of LPL in the fed state.

ASO_Experimental_Workflow start Start: High-Fat Diet Rodent Model aso_treatment ASO Treatment (Angptl8 ASO vs Control ASO) 25 mg/kg/week, IP start->aso_treatment monitoring In-life Monitoring (Body Weight, Food Intake) aso_treatment->monitoring assessment Metabolic Assessment monitoring->assessment insulin_sens Insulin Sensitivity (Clamp / GTT) assessment->insulin_sens lipid_met Lipid Metabolism (Plasma TG, MMTT) assessment->lipid_met termination Endpoint: Tissue Collection insulin_sens->termination lipid_met->termination analysis Ex vivo Analysis termination->analysis gene_exp Gene Expression (qPCR) analysis->gene_exp protein_exp Protein/Activity (LPL Assay) analysis->protein_exp histology Histology (Hepatic Steatosis) analysis->histology Downstream_Effects_of_ANGPTL8_Inhibition ASO Angptl8 ASO ANGPTL8_mRNA ANGPTL8 mRNA (Liver & Adipose) ASO->ANGPTL8_mRNA inhibits transcription ANGPTL8_Protein ANGPTL8 Protein ANGPTL8_mRNA->ANGPTL8_Protein reduces translation LPL_Activity LPL Activity (Adipose Tissue) ANGPTL8_Protein->LPL_Activity disinhibits Adipose_Uptake Adipose TG Uptake LPL_Activity->Adipose_Uptake promotes Hepatic_Steatosis Hepatic Steatosis (NAFLD) Adipose_Uptake->Hepatic_Steatosis prevents Hepatic_IR Hepatic Insulin Resistance Adipose_Uptake->Hepatic_IR prevents Hepatic_Steatosis->Hepatic_IR leads to Glucose_Tol Whole-Body Glucose Tolerance Hepatic_IR->Glucose_Tol improves

References

ANGPTL8: A Promising Therapeutic Target for Hypertriglyceridemia - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a key regulator of triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 and subsequent inhibition of lipoprotein lipase (B570770) (LPL).[1][2] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons.[3][4] By inhibiting LPL, ANGPTL8 plays a crucial role in directing circulating TGs to adipose tissue for storage, particularly in the fed state.[1][4] Dysregulation of this pathway is associated with hypertriglyceridemia, a condition characterized by elevated levels of triglycerides in the blood and a significant risk factor for cardiovascular disease and pancreatitis. This document provides a comprehensive overview of ANGPTL8 as a therapeutic target, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.

Mechanism of Action: The ANGPTL3-ANGPTL8-LPL Axis

ANGPTL8 functions in concert with ANGPTL3 to inhibit LPL activity.[2][5] While ANGPTL3 can independently inhibit LPL, its inhibitory potency is significantly enhanced when it forms a complex with ANGPTL8.[5][6] In the fed state, insulin (B600854) stimulates the expression and secretion of ANGPTL8 from the liver and adipose tissue.[1][3] Circulating ANGPTL8 then complexes with ANGPTL3, and this ANGPTL3/8 complex potently inhibits LPL in oxidative tissues like cardiac and skeletal muscle.[1][4][7] This tissue-specific inhibition of LPL redirects triglyceride-rich lipoproteins towards white adipose tissue for storage.[1] Conversely, during fasting, ANGPTL8 levels decrease, leading to reduced inhibition of LPL in muscle tissues, thereby allowing for fatty acid uptake and oxidation for energy.[1][4]

The following diagram illustrates the signaling pathway of ANGPTL8 in regulating triglyceride metabolism.

ANGPTL8_Pathway cluster_Fed_State Fed State cluster_Fasting_State Fasting State Insulin Insulin Liver_Adipose_Fed Liver & Adipose Tissue Insulin->Liver_Adipose_Fed stimulates ANGPTL8_Fed ANGPTL8 Secretion Liver_Adipose_Fed->ANGPTL8_Fed ANGPTL3_8_Complex ANGPTL3/8 Complex ANGPTL8_Fed->ANGPTL3_8_Complex forms complex with ANGPTL3 ANGPTL3 ANGPTL3->ANGPTL3_8_Complex LPL_Muscle_Fed LPL (Muscle) ANGPTL3_8_Complex->LPL_Muscle_Fed inhibits TG_to_Adipose Triglyceride uptake by Adipose Tissue LPL_Muscle_Fed->TG_to_Adipose redirection of TG Low_Insulin Low Insulin Liver_Adipose_Fasting Liver & Adipose Tissue Low_Insulin->Liver_Adipose_Fasting leads to Low_ANGPTL8 Reduced ANGPTL8 Secretion Liver_Adipose_Fasting->Low_ANGPTL8 LPL_Muscle_Fasting Active LPL (Muscle) Low_ANGPTL8->LPL_Muscle_Fasting reduced inhibition of TG_to_Muscle Triglyceride uptake by Muscle LPL_Muscle_Fasting->TG_to_Muscle allows

ANGPTL8 signaling in fed vs. fasting states.

Therapeutic Targeting of ANGPTL8

Inhibition of ANGPTL8 has emerged as a promising strategy for the treatment of hypertriglyceridemia. By blocking ANGPTL8, the potent inhibitory effect of the ANGPTL3/8 complex on LPL is attenuated, leading to increased LPL activity and enhanced clearance of triglycerides from the circulation.[8][9][10] Preclinical studies using monoclonal antibodies against ANGPTL8 have demonstrated significant reductions in plasma triglyceride levels in mice and non-human primates.[4][8][9][11] Furthermore, genetic inactivation of the Angptl8 gene in rodents results in lower plasma triglyceride levels and reduced adiposity.[12][13][14]

The following diagram illustrates the therapeutic approach of targeting ANGPTL8.

Therapeutic_Targeting ANGPTL8 ANGPTL8 ANGPTL3_8_Complex ANGPTL3/8 Complex ANGPTL8->ANGPTL3_8_Complex forms complex with ANGPTL3 ANGPTL3 ANGPTL3->ANGPTL3_8_Complex LPL Lipoprotein Lipase (LPL) ANGPTL3_8_Complex->LPL inhibits TG_Clearance Triglyceride Clearance LPL->TG_Clearance promotes Plasma_TG Plasma Triglycerides TG_Clearance->Plasma_TG reduces mAb Monoclonal Antibody (e.g., REGN3776) mAb->ANGPTL8 blocks

Therapeutic inhibition of ANGPTL8.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effect of ANGPTL8 inhibition on plasma triglyceride levels.

Table 1: Effect of ANGPTL8 Monoclonal Antibody (REGN3776) in Mice

Treatment GroupDoseChange in Plasma TriglyceridesReference
Angptl8hum/hum Mice10 mg/kg (single dose)~65% reduction[15]
Dyslipidemic Cynomolgus MonkeysSingle doseNormalized plasma TGs[8][9]

Table 2: Effect of Angptl8 Gene Knockout in Rodents

Animal ModelConditionChange in Plasma TriglyceridesReference
Angptl8-/- MiceFed state>50% reduction[12]
Angptl8 KO RatsFasted and refed statesSignificantly lower[13][14]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the study of ANGPTL8 and its role in triglyceride metabolism.

Protocol 1: Measurement of Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity

This protocol describes a fluorometric assay to measure LPL activity in post-heparin plasma from mice or rats.

Materials:

  • Heparin (0.2 Units/gram of body weight)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Refrigerated microcentrifuge

  • Fluorometric LPL activity assay kit (e.g., from commercial suppliers)

  • Microplate reader with Ex/Em = 482/515 nm capability

  • 37°C incubator

Procedure:

  • Inject the mouse or rat with 0.2 Units of heparin per gram of body weight via tail vein injection to release LPL from the endothelium into the circulation.[11]

  • Ten minutes after heparin injection, collect blood into tubes containing an anticoagulant.[11]

  • Immediately place the blood samples on ice.

  • Centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C.[11]

  • Carefully collect the plasma (supernatant) and transfer it to a clean, pre-chilled tube. Plasma can be used immediately or stored at -80°C for later analysis.

  • Prepare the LPL assay reagents according to the manufacturer's instructions of the commercial kit. This typically includes a reaction mix and a substrate.

  • Set up the reaction in a 96-well plate:

    • Standard wells: Add standard dilutions as per the kit protocol.

    • Sample wells: Add 1-10 µL of plasma per well and adjust the volume to 50 µL with ddH₂O.[11]

    • Background control wells: Add 50 µL of ddH₂O.

  • Add 50 µL of the Reaction Mix to each well.

  • Add 50 µL of the diluted Substrate to each sample and control well.

  • Pre-incubate the plate at 37°C for 10 minutes, protected from light.[11]

  • Measure the fluorescence in a kinetic mode at Ex/Em = 482/515 nm every 10 minutes for at least 1 hour at 37°C, protected from light.[11]

  • Calculate the LPL activity based on the rate of fluorescence increase, using the standard curve for quantification. LPL activity is typically expressed as µmol of substrate hydrolyzed per minute per mL of plasma.

Protocol 2: Quantification of ANGPTL8 Levels by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure ANGPTL8 concentrations in serum, plasma, or other biological fluids.

Materials:

  • ANGPTL8 ELISA kit (species-specific)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate washer (optional)

  • 37°C incubator

  • Samples (serum, plasma, etc.)

Procedure:

  • Bring all kit components and samples to room temperature before use.

  • Prepare the standard dilutions, wash buffer, and other reagents as instructed in the kit manual.

  • Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate.[1]

  • Cover the plate and incubate for 80 minutes at 37°C.[1]

  • Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Solution.[1]

  • Add 100 µL of the Biotin-conjugated detection antibody working solution to each well.

  • Cover the plate and incubate for 60 minutes at 37°C.

  • Aspirate and wash the plate 3 times as in step 5.

  • Add 100 µL of Streptavidin-HRP working solution to each well.[1]

  • Cover the plate and incubate for 50 minutes at 37°C.[1]

  • Aspirate and wash the plate 5 times.[1]

  • Add 90 µL of TMB Substrate Solution to each well.[1]

  • Cover the plate and incubate for 20 minutes at 37°C in the dark.[1]

  • Add 50 µL of Stop Solution to each well.[1]

  • Immediately measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculate the concentration of ANGPTL8 in the samples by plotting a standard curve of OD values versus known concentrations of the standards.

Protocol 3: In Vivo Administration of ANGPTL8 Monoclonal Antibody in Mice

This protocol describes a general procedure for administering a monoclonal antibody targeting ANGPTL8 to mice to study its effects on triglyceride metabolism.

Materials:

  • ANGPTL8 monoclonal antibody (e.g., REGN3776)[15]

  • Control antibody (isotype control)

  • Sterile phosphate-buffered saline (PBS) for dilution

  • Mice (e.g., C57BL/6 or humanized ANGPTL8 mice)

  • Syringes and needles for injection (e.g., intraperitoneal or subcutaneous)

Procedure:

  • House the mice under standard conditions with a regular chow diet or a high-fat diet to induce hypertriglyceridemia, depending on the study design.

  • Dilute the ANGPTL8 monoclonal antibody and the control antibody to the desired concentration in sterile PBS. A typical dose for mice is around 10 mg/kg.[15]

  • Administer the antibody or control solution to the mice via the chosen route of injection (e.g., a single intraperitoneal injection).

  • At specified time points after injection (e.g., daily or weekly), collect blood samples for the measurement of plasma triglyceride levels and other relevant parameters.

  • Monitor the mice for any changes in body weight, food intake, and overall health.

  • At the end of the study, tissues can be collected for further analysis, such as LPL activity in muscle and adipose tissue.

Protocol 4: Generation of Angptl8 Knockout Rats using CRISPR/Cas9

This protocol provides a summary of the steps involved in creating an Angptl8 knockout rat model using the CRISPR/Cas9 system.

Materials:

  • Guide RNAs (gRNAs) targeting the Angptl8 gene

  • Cas9 nuclease (mRNA or protein)

  • Rat zygotes (e.g., from F344/Stm rats)[8]

  • Microinjection setup

  • PCR reagents for genotyping

  • DNA sequencing services

Procedure:

  • Design gRNAs: Design two gRNAs that target exons of the rat Angptl8 gene.[8] Use software tools to predict unique and efficient target sites.

  • Prepare CRISPR/Cas9 components: Synthesize the designed gRNAs and obtain Cas9 nuclease.

  • Microinjection: Prepare a mixture of the Cas9 nuclease and the gRNAs and microinject it into the cytoplasm of rat zygotes.[8]

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female rats.

  • Genotyping: After the pups are born, extract genomic DNA from tail biopsies. Use PCR to amplify the targeted region of the Angptl8 gene.

  • Screen for Mutations: Analyze the PCR products by gel electrophoresis and DNA sequencing to identify pups with frameshift mutations (insertions or deletions) in the Angptl8 gene.[8]

  • Breeding: Breed the founder rats carrying the desired mutation to establish a colony of Angptl8 knockout rats.

  • Confirmation of Knockout: Confirm the absence of ANGPTL8 protein expression in the knockout rats using methods like Western blotting or ELISA.

The following diagram outlines the workflow for generating Angptl8 knockout rats.

CRISPR_Workflow gRNA_Design Design gRNAs targeting Angptl8 Microinjection Microinject gRNAs + Cas9 into Rat Zygotes gRNA_Design->Microinjection Embryo_Transfer Transfer Embryos to Pseudopregnant Female Microinjection->Embryo_Transfer Birth Birth of Pups Embryo_Transfer->Birth Genotyping Genotyping by PCR and Sequencing Birth->Genotyping Founder_Screening Identify Founder Rats with Mutations Genotyping->Founder_Screening Breeding Establish Knockout Colony Founder_Screening->Breeding Confirmation Confirm Protein Knockout Breeding->Confirmation

CRISPR/Cas9 workflow for Angptl8 knockout.

Conclusion

ANGPTL8's central role in regulating triglyceride metabolism through the inhibition of LPL makes it a highly attractive therapeutic target for hypertriglyceridemia. The preclinical data from studies involving monoclonal antibodies and genetic knockouts are compelling, demonstrating significant reductions in plasma triglyceride levels. The detailed protocols provided in this document offer a foundation for researchers to further investigate the biology of ANGPTL8 and to develop and evaluate novel therapeutic strategies targeting this important protein. Continued research in this area holds the promise of new and effective treatments for patients with hypertriglyceridemia and associated metabolic disorders.

References

Troubleshooting & Optimization

Troubleshooting low signal in ANGPTL8 western blot.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANGPTL8 western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges such as low or no signal in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not detecting any signal for ANGPTL8 in my western blot. What are the possible reasons?

A low or absent signal for ANGPTL8 can be due to several factors, ranging from sample type to antibody selection. Here’s a breakdown of potential issues and solutions:

  • Low Protein Abundance: ANGPTL8 expression is highest in the liver and adipose tissue.[1][2][3] If you are using other tissue types or cell lines, the expression level might be too low for detection by standard western blot.

    • Recommendation: Use liver or adipose tissue lysates as a positive control.[4] Consider enriching your protein of interest through methods like immunoprecipitation or cellular fractionation.[5][6]

  • Suboptimal Sample Preparation: The choice of lysis buffer is critical for efficient protein extraction.

    • Recommendation: For tissues like the liver and adipose, a robust lysis buffer such as RIPA is recommended to ensure complete lysis.[7] Always include protease inhibitors in your lysis buffer to prevent protein degradation.[5][8]

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal.

    • Recommendation: Use a PVDF membrane, which has a higher protein binding capacity than nitrocellulose and is recommended for low-abundance proteins.[7][9] Verify transfer efficiency using Ponceau S staining.[8]

  • Antibody Issues: The primary or secondary antibody may not be optimal or may have lost activity.

    • Recommendation: Check the antibody datasheet for recommended dilutions and applications.[10] It may be necessary to increase the antibody concentration or incubation time.[5][11] Always use freshly prepared antibody solutions.[8]

Q2: My ANGPTL8 signal is very weak. How can I enhance it?

Several strategies can be employed to boost a weak ANGPTL8 signal:

  • Increase Protein Load: For low-abundance proteins, increasing the amount of protein loaded per well can significantly improve detection.[5][10]

    • Recommendation: Increase the protein load to 50-100 µg per lane.[8]

  • Optimize Blocking Conditions: Over-blocking can sometimes mask the epitope.

    • Recommendation: Reduce the concentration of the blocking agent (e.g., from 5% to 1-3% non-fat milk or BSA) or decrease the blocking time.[9][12]

  • Enhance Detection Method: The choice of detection reagent is crucial for sensitivity.

    • Recommendation: Use a high-sensitivity chemiluminescent (ECL) substrate.[7] Chemiluminescence is generally more sensitive than fluorescent detection for low-abundance proteins.[7][9] Increase the exposure time to capture a stronger signal.[11]

  • Amplify the Signal: The choice of secondary antibody can also play a role in signal amplification.

    • Recommendation: Using a polyclonal secondary antibody can be advantageous as multiple secondary antibodies can bind to the primary antibody, thus amplifying the signal.[9]

Q3: I am trying to detect secreted ANGPTL8 from cell culture media, but I see no signal. Why?

Detecting secreted ANGPTL8 can be particularly challenging.

  • Co-expression with ANGPTL3 is often required for secretion: Studies have shown that ANGPTL8 may remain intracellular and is not readily secreted unless it is co-expressed with ANGPTL3.[13][14][15] The ANGPTL3-ANGPTL8 complex is what is efficiently secreted.[14]

    • Recommendation: If you are working with a cell line that does not endogenously express ANGPTL3, you may need to co-transfect with both ANGPTL8 and ANGPTL3 to detect secreted ANGPTL8.

  • Low Concentration in Media: The concentration of secreted protein in the culture medium might be too low for direct detection.

    • Recommendation: Concentrate the conditioned media before running the western blot. This can be done using centrifugal filter units.[14]

Quantitative Data Summary

ParameterRecommendation for Low Abundance Proteins (like ANGPTL8)
Protein Load 50-100 µg of total protein per lane[8]
Membrane Type PVDF (Polyvinylidene fluoride)[7][9]
Blocking Agent 1-5% BSA or non-fat dry milk in TBST. Consider reducing concentration for low abundance targets.[9]
Primary Antibody Dilution Start with the manufacturer's recommended dilution (e.g., 1:1000) and optimize. For a weak signal, try a lower dilution (e.g., 1:500).[8][16]
Secondary Antibody Dilution Typically 1:2,000 to 1:10,000, but should be optimized.[9]

Experimental Protocols

Sample Preparation: Lysis of Liver or Adipose Tissue
  • Excise and wash the tissue with ice-cold PBS to remove any blood.

  • Mince the tissue on ice.

  • Add 5-10 volumes of ice-cold RIPA buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Western Blotting
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 50-100 µg of protein per well onto an SDS-polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane. For a protein of ANGPTL8's size (~22 kDa), a wet transfer at 100V for 60-90 minutes at 4°C is recommended.[17]

  • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ANGPTL8 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Tissue Tissue/Cells Lysis Lysis & Homogenization Tissue->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Lysate Centrifugation->Supernatant SDS_PAGE SDS-PAGE Supernatant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Ponceau Ponceau S Staining Transfer->Ponceau Blocking Blocking Ponceau->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for ANGPTL8 Western Blotting.

ANGPTL8_Secretion_Pathway cluster_cell Hepatocyte / Adipocyte ANGPTL8_Gene ANGPTL8 Gene ANGPTL8_Protein ANGPTL8 Protein ANGPTL8_Gene->ANGPTL8_Protein Transcription & Translation Complex ANGPTL3-ANGPTL8 Complex ANGPTL8_Protein->Complex Secretion Secretion ANGPTL8_Protein->Secretion Inefficient ANGPTL3_Gene ANGPTL3 Gene ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_Gene->ANGPTL3_Protein Transcription & Translation ANGPTL3_Protein->Complex Complex->Secretion Extracellular Extracellular Space Secretion->Extracellular

Caption: ANGPTL8 Secretion Pathway.

References

Common issues with commercial ANGPTL8 ELISA kits.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered with commercial Angiopoietin-like protein 8 (ANGPTL8) ELISA kits. The information is tailored for researchers, scientists, and drug development professionals.

General Troubleshooting

My ELISA results are not as expected. Where do I start troubleshooting?

When encountering unexpected ELISA results, a systematic approach to troubleshooting is essential. Start by evaluating the most common sources of error.

Troubleshooting Workflow for Unexpected ELISA Results

ELISA_Troubleshooting start Unexpected Results (e.g., High Background, Low Signal, Poor Curve) check_reagents 1. Reagent & Kit Check - Expiration dates? - Correct storage? - Reagents at RT before use? start->check_reagents check_protocol 2. Protocol Adherence - Followed all steps correctly? - Correct incubation times/temps? - Correct volumes pipetted? check_reagents->check_protocol check_pipetting 3. Pipetting Technique - Calibrated pipettes? - No air bubbles? - New tips for each sample/reagent? check_protocol->check_pipetting check_washing 4. Plate Washing - Insufficient washing? - All wells filled/emptied? - Washer performance verified? check_pipetting->check_washing check_data 5. Data Analysis - Correct plate reader settings? - Appropriate curve fit used? check_washing->check_data specific_issue Isolate Specific Problem check_data->specific_issue poor_curve Poor Standard Curve specific_issue->poor_curve Yes high_background High Background specific_issue->high_background Yes low_signal Low/No Signal specific_issue->low_signal Yes high_variability High Variability specific_issue->high_variability Yes

Caption: A step-by-step guide to general ELISA troubleshooting.

Poor Standard Curve

Q1: My standard curve is non-linear or has a low R² value. What are the possible causes?

A poor standard curve is a frequent issue and can arise from several factors, including inaccurate preparation of the standards, pipetting errors, or degraded reagents.[1]

Troubleshooting a Poor Standard Curve

  • Pipetting Error : Inaccurate pipetting during the serial dilution of the standard is a primary cause.[1] Ensure pipettes are calibrated and that you are using the correct pipette for the volume range.[1][2]

  • Improper Standard Reconstitution : Briefly centrifuge the lyophilized standard vial before opening to ensure all powder is at the bottom.[3] Reconstitute according to the kit's manual.

  • Degraded Standard : Improper storage or repeated freeze-thaw cycles can degrade the standard protein.[1] Always aliquot and store the standard as recommended by the manufacturer.

  • Inadequate Mixing : Ensure thorough mixing of each standard dilution before proceeding to the next.

Workflow for Diagnosing a Poor Standard Curve

Poor_Standard_Curve start Poor Standard Curve (Low R²) check_dilutions Review Standard Dilution Calculations & Pipetting Technique start->check_dilutions check_reconstitution Verify Standard Reconstitution Protocol start->check_reconstitution check_storage Check Standard Storage Conditions & Freeze-Thaw Cycles start->check_storage check_mixing Ensure Proper Mixing at Each Dilution Step start->check_mixing rerun_standards Rerun Standards Only check_dilutions->rerun_standards check_reconstitution->rerun_standards check_storage->rerun_standards check_mixing->rerun_standards

Caption: A logical workflow for troubleshooting a poor standard curve.

High Background

Q2: I am observing high optical density (OD) readings in all wells, including the blanks. What could be the cause?

High background can mask the specific signal from your samples, making data interpretation difficult. Common causes include insufficient washing, overly concentrated reagents, or non-specific binding.[4]

Troubleshooting High Background

  • Insufficient Washing : This is a very common cause.[3][5] Ensure that wells are completely filled and emptied during each wash step. Increasing the number of washes or the soak time between washes can help.[2][3][4]

  • High Reagent Concentration : The concentration of the detection antibody or the enzyme conjugate may be too high.[6] Perform a titration to determine the optimal concentration.

  • Contamination : Reagents, particularly the wash buffer or substrate, can become contaminated.[5][7] Use fresh, sterile reagents. The TMB substrate should be colorless before use.[5][8]

  • Prolonged Incubation : Incubation times that are too long can lead to increased non-specific signal.[6][8] Adhere strictly to the times specified in the protocol.

  • Improper Blocking : Inadequate blocking can lead to non-specific binding of antibodies to the plate surface. Ensure the blocking step is performed according to the protocol.

Low or No Signal

Q3: My samples and standards are showing very low or no signal. What went wrong?

A lack of signal can be frustrating. This issue often points to a problem with a critical reagent or a mistake in the assay procedure.

Troubleshooting Low or No Signal

  • Expired or Improperly Stored Reagents : Check the expiration dates on all kit components.[2] Ensure all reagents have been stored at the recommended temperatures.

  • Omission of a Key Reagent : Systematically review the protocol to ensure that all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order.[9]

  • Incorrect Reagent Preparation : Double-check all dilution calculations for antibodies and standards.

  • Sample Concentration Below Detection Limit : The ANGPTL8 concentration in your samples may be lower than the sensitivity of the kit. Try running a more concentrated sample if possible.

  • Inhibiting Substances : The presence of substances like sodium azide (B81097) in buffers can inhibit the HRP enzyme activity.[3]

Specificity and Cross-Reactivity of ANGPTL8 Kits

Q4: Why are my ANGPTL8 results inconsistent when using different commercial ELISA kits?

Studies have shown that different commercial ANGPTL8 ELISA kits can yield poorly correlated results.[10] This discrepancy may be due to the specific epitopes recognized by the antibodies used in each kit.[11]

Key Considerations for ANGPTL8 Kit Specificity:

  • Antibody Specificity : Some kits may use antibodies that recognize the N-terminus of ANGPTL8, while others may target the C-terminus.[11] ANGPTL8 can be cleaved in vivo, so different kits may measure different forms of the protein (full-length vs. fragments).

  • Cross-Reactivity : ANGPTL8 shares sequence homology with other members of the angiopoietin-like protein family, such as ANGPTL3 and ANGPTL4. It is crucial to verify if the kit has been tested for cross-reactivity with these related proteins.[10] A well-validated kit should not show significant cross-reactivity.[10]

ANGPTL8 ELISA Specificity Considerations

ANGPTL8_Specificity cluster_kit Commercial ANGPTL8 ELISA Kit cluster_analytes Potential Analytes in Sample kit_antibodies Capture & Detection Antibodies angptl8 ANGPTL8 Protein (Full-length, Fragments) kit_antibodies->angptl8 Intended Binding (High Specificity) angptl3 ANGPTL3 kit_antibodies->angptl3 Potential Cross-Reactivity angptl4 ANGPTL4 kit_antibodies->angptl4 Potential Cross-Reactivity

Caption: Potential for cross-reactivity in ANGPTL8 ELISA kits.

Quantitative Data from Commercial Kits

The performance characteristics of commercial ANGPTL8 ELISA kits can vary. Below is a summary of typical quantitative data found in kit manuals. Always refer to the specific manual provided with your kit for precise details.

ParameterHuman ANGPTL8 KitsRat ANGPTL8 KitsMouse ANGPTL8 Kits
Detection Range 0.125 - 10 ng/mL[12][13][14]31.2 - 2000 pg/mL[15]Varies by manufacturer
Sensitivity 0.056 - 75.00 pg/mL[12][13][14]18.75 pg/mL[15]Varies by manufacturer
Intra-Assay CV (%) < 10%[12][13]< 4.8%[15]Varies by manufacturer
Inter-Assay CV (%) < 12%[12][13]< 5.5%[15]Varies by manufacturer
Sample Types Serum, Plasma, Tissue Homogenates, Other Biological Fluids[12][13]Serum, Plasma, Cell Culture Supernatant[15]Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants[16]

Note: CV = Coefficient of Variation. This data is compiled from various manufacturers and should be used as a general guide.

Experimental Protocols

What is a standard protocol for sample preparation?

Proper sample collection and preparation are critical for accurate results.

Serum

  • Collect whole blood in a tube without anticoagulant.

  • Allow the blood to clot at room temperature for 30-120 minutes.[17][18]

  • Centrifuge at 1000 x g for 10-20 minutes at 4°C.[17][18]

  • Carefully collect the supernatant (serum).

  • Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17][18]

Plasma

  • Collect whole blood into a tube containing an anticoagulant like EDTA or heparin.[18]

  • Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[18]

  • Collect the supernatant (plasma).

  • Assay immediately or aliquot and store at -20°C or -80°C.[18]

Tissue Homogenates

  • Rinse tissue with ice-cold PBS to remove excess blood.

  • Weigh the tissue and homogenize in an appropriate buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for analysis.

Can you outline a typical sandwich ELISA workflow?

Most ANGPTL8 kits utilize the sandwich ELISA principle.

Sandwich ELISA Workflow

Sandwich_ELISA_Workflow start Start: Plate Pre-coated with Capture Antibody add_sample 1. Add Standards & Samples Incubate (e.g., 90 min at 37°C) start->add_sample wash1 2. Wash Plate (3x) Removes unbound substances add_sample->wash1 add_detection_ab 3. Add Biotinylated Detection Ab Incubate (e.g., 60 min at 37°C) wash1->add_detection_ab wash2 4. Wash Plate (3x) Removes unbound Detection Ab add_detection_ab->wash2 add_hrp 5. Add HRP Conjugate Incubate (e.g., 30 min at 37°C) wash2->add_hrp wash3 6. Wash Plate (5x) Removes unbound HRP Conjugate add_hrp->wash3 add_substrate 7. Add TMB Substrate Incubate in dark (e.g., 15 min at 37°C) wash3->add_substrate add_stop 8. Add Stop Solution Color changes from blue to yellow add_substrate->add_stop read_plate 9. Read Absorbance at 450 nm add_stop->read_plate

Caption: A typical workflow for a commercial sandwich ELISA kit.[13]

References

ANGPTL8 Antibody Validation for Immunoprecipitation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ANGPTL8 antibodies for immunoprecipitation (IP). This resource offers detailed troubleshooting advice, frequently asked questions, a validated experimental protocol, and insights into relevant signaling pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the immunoprecipitation of ANGPTL8.

Question/Issue Potential Cause Recommended Solution
No or Weak ANGPTL8 Signal in Eluate Low ANGPTL8 expression in the sample: ANGPTL8 expression varies between tissues and cell types.- Confirm ANGPTL8 expression in your sample material by Western Blot before proceeding with IP.- Increase the total protein input for the IP.- Choose a cell line or tissue known to express high levels of ANGPTL8 (e.g., hepatocytes, adipocytes).
Inefficient antibody binding: The antibody may not be suitable for IP or may not recognize the native conformation of ANGPTL8.- Use an antibody specifically validated for immunoprecipitation.- Titrate the antibody concentration to find the optimal amount.- Ensure the antibody is compatible with the species of your sample.
Inefficient protein lysis: ANGPTL8 may not be effectively solubilized from the cells or tissue.- Use a lysis buffer containing non-ionic detergents (e.g., 1% NP-40 or Triton X-100).[1] A common lysis buffer for ANGPTL8 co-IP is a non-denaturing buffer containing 20 mM Tris HCl, 137 mM NaCl, 10% glycerol, 1% NP-40, and 2 mM EDTA with protease inhibitors.[1]
Protein degradation: ANGPTL8 may be degraded by proteases during the procedure.- Always add a fresh protease inhibitor cocktail to your lysis buffer.
High Background/Non-specific Bands Non-specific binding to beads: Proteins other than ANGPTL8 are binding to the Protein A/G beads.- Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.- Block the beads with BSA or normal serum from the same species as the primary antibody.
Too much antibody used: Excess antibody can lead to non-specific binding.- Reduce the amount of primary antibody used in the IP.
Insufficient washing: Non-specifically bound proteins are not adequately removed.- Increase the number of wash steps (typically 3-5 washes).- Use a more stringent wash buffer (e.g., with a slightly higher salt or detergent concentration).
Heavy and Light Chains Obscuring ANGPTL8 Band Antibody chains co-elute with the target protein: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are detected by the secondary antibody in the Western Blot.- Use an IP/Western Blot antibody from a different host species if possible.- Use a secondary antibody that specifically recognizes the native (non-reduced) primary antibody.- Covalently crosslink the antibody to the beads to prevent its elution with the antigen.
Difficulty Detecting ANGPTL8 Interaction Partners (Co-IP) Weak or transient interaction: The interaction between ANGPTL8 and its binding partner may be weak or only occur under specific conditions.- Use a gentle lysis buffer with lower concentrations of detergents and salts.- Consider cross-linking interacting proteins in vivo before cell lysis.
Interaction disrupted during IP: The experimental conditions may be too harsh.- Perform all incubation and wash steps at 4°C.- Minimize the number and stringency of wash steps.

ANGPTL8 Antibody Information for Immunoprecipitation

While direct comparative data for all available ANGPTL8 antibodies in IP is limited, the following table summarizes information on antibodies that have been successfully used in immunoprecipitation or are validated for this application by the manufacturer. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.

Antibody Type Host Species Validated Applications Manufacturer/Catalog No. Notes
PolyclonalRabbitWB, IHC, ICC, IPBiomatik / CAU21003[2]Validated for IP.
MonoclonalMouseWB, IHC, IF, ELISAProteintech / 66641-1-Ig[3]While not explicitly validated for IP on the datasheet, monoclonal antibodies can be effective for IP.
PolyclonalRabbitWB, IHC, IFSeveralMany polyclonal antibodies are available and are often a good choice for IP due to their ability to recognize multiple epitopes.

Detailed Experimental Protocol: Immunoprecipitation of ANGPTL8 from Human Serum

This protocol is adapted from a validated method for the co-immunoprecipitation of ANGPTL8 and its binding partners, ANGPTL3 and ANGPTL4, from human serum.[4] It can be modified for the immunoprecipitation of ANGPTL8 from cell lysates or other biological samples.

Materials:

  • Anti-ANGPTL8 antibody (validated for IP)

  • Tosyl-activated magnetic beads

  • Human serum (or cell lysate)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl pimelimidate (DMP) for crosslinking (optional)

  • Sample buffer (e.g., Laemmli buffer) for Western Blot analysis

Procedure:

  • Antibody Coupling to Beads:

    • Covalently couple the anti-ANGPTL8 antibody to tosyl-activated beads according to the manufacturer's instructions. This typically involves incubating the antibody with the beads in a suitable buffer.

    • (Optional) For a more stable linkage and to prevent antibody elution, the heavy and light chains can be further cross-linked using dimethyl pimelimidate.[4]

  • Sample Preparation:

    • If using human serum, dilute it 1:2 with PBS.[4]

    • If using cell culture, lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris HCl, 137 mM NaCl, 10% glycerol, 1% NP-40, 2 mM EDTA, and protease inhibitors).[1] Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Add the antibody-coupled beads to the prepared sample. A recommended starting point is 50 µL of beads containing 20 µg of antibody for 4 mL of diluted serum.[4]

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with cold PBS. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in sample buffer (e.g., 1X Laemmli buffer).

    • Boil the sample for 5-10 minutes to elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted ANGPTL8.

  • Analysis:

    • Analyze the eluted sample by Western Blotting using a primary antibody against ANGPTL8.

Signaling Pathways and Experimental Workflow Visualizations

ANGPTL8 Experimental Workflow for Immunoprecipitation

G cluster_prep Sample & Bead Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis prep_sample Prepare Sample (Serum or Cell Lysate) ip Incubate Sample with Antibody-Coupled Beads (Overnight at 4°C) prep_sample->ip prep_beads Couple anti-ANGPTL8 Antibody to Beads prep_beads->ip wash Wash Beads to Remove Non-specific Proteins ip->wash elute Elute Bound Proteins wash->elute wb Western Blot Analysis elute->wb

Caption: Workflow for ANGPTL8 Immunoprecipitation.

ANGPTL8 Signaling in Lipid Metabolism

G cluster_liver Liver cluster_circulation Circulation ANGPTL8 ANGPTL8 Complex ANGPTL3-ANGPTL8 Complex ANGPTL8->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex LPL Lipoprotein Lipase (B570770) (LPL) Complex->LPL Inhibition

Caption: ANGPTL8 and ANGPTL3 in LPL Regulation.

ANGPTL8 in Wnt/β-catenin and NF-κB Signaling

G cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway ANGPTL8 ANGPTL8 WIF1 WIF1 (Tumor Suppressor) ANGPTL8->WIF1 Upregulates beta_catenin β-catenin ANGPTL8->beta_catenin Downregulates IKK IKK Complex ANGPTL8->IKK Modulates Cell_Proliferation_Wnt Cell Proliferation beta_catenin->Cell_Proliferation_Wnt NFkB NF-κB Activation IKK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: ANGPTL8's role in Wnt and NF-κB signaling.

References

Technical Support Center: Interpreting Inconsistent ANGPTL8 Data in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiopoietin-like protein 8 (ANGPTL8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the often inconsistent and complex data surrounding ANGPTL8 in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on circulating ANGPTL8 levels in metabolic diseases like type 2 diabetes (T2D) and obesity?

A1: The inconsistency in reported ANGPTL8 levels in metabolic diseases is a well-documented issue.[1][2] Studies have reported increased, decreased, or unchanged levels of ANGPTL8 in patients with T2D and obesity.[2][3][4] Several factors may contribute to these discrepancies:

  • ELISA Kit Variability: Different enzyme-linked immunosorbent assay (ELISA) kits may target different epitopes of the ANGPTL8 protein (N-terminal vs. C-terminal), and protein processing can lead to different results.[4] The use of suboptimal antibodies and ELISA kits has been suggested as a significant reason for discordant findings.[3]

  • Nutritional Status: ANGPTL8 expression is highly sensitive to nutritional signals.[2][5] It is induced by feeding and suppressed by fasting.[6][7] Therefore, variations in the fasting or postprandial state of study participants can significantly impact measured ANGPTL8 levels.

  • Insulin (B600854) and Glucose Levels: Insulin is a key regulator of ANGPTL8 expression, with acute insulin administration increasing its expression in the liver and adipose tissue.[3][8] Circulating ANGPTL8 levels are sensitive to alterations in both insulin and glucose concentrations.[3]

  • Insulin Resistance: The effect of insulin on ANGPTL8 expression may be modified by insulin resistance.[3]

  • Genetic Variants: A nonsynonymous sequence variation in the ANGPTL8 gene (rs2278426, R59W) has been shown to cause lower plasma high-density lipoprotein-cholesterol (HDL-C) levels and accounts for a significant portion of the interindividual variation in ANGPTL8 levels.[1][2][9]

  • Vitamin D Status: Emerging evidence suggests that vitamin D status may interfere with the association between ANGPTL8 and cardiometabolic variables, with opposite associations observed in vitamin D deficient versus sufficient individuals.[1]

Q2: What is the established role of ANGPTL8 in lipid metabolism?

A2: ANGPTL8 is a crucial regulator of triglyceride (TG) metabolism.[1][2] Its primary function is to inhibit lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for TG hydrolysis and clearance from the plasma.[5] However, its regulatory role is complex and involves interaction with other ANGPTL family members:

  • Interaction with ANGPTL3: ANGPTL8 forms a complex with ANGPTL3, and this complex is a potent inhibitor of LPL.[2][10][11][12] ANGPTL8 requires ANGPTL3 to effectively inhibit LPL and increase plasma TG levels.[10] The ANGPTL3-ANGPTL8 complex plays a key role in directing circulating TGs to white adipose tissue for storage during the fed state.[5]

  • Interaction with ANGPTL4: In adipose tissue, ANGPTL8 can form a complex with ANGPTL4. This interaction appears to reduce ANGPTL4's ability to inhibit LPL, thereby promoting LPL activity and TG uptake in fat tissue.[13][14]

Q3: Is ANGPTL8 a valid therapeutic target for metabolic diseases?

A3: The therapeutic potential of targeting ANGPTL8 is still under investigation due to the conflicting data. While some studies suggest that inhibiting ANGPTL8 could be beneficial for treating dyslipidemia, the contradictory findings in glucose metabolism and other metabolic parameters warrant further research.[4][15][16] The initial excitement surrounding ANGPTL8 (then called betatrophin) as a potent stimulator of pancreatic β-cell proliferation has been largely refuted by subsequent studies.[1][2][17][18]

Troubleshooting Guides

Problem 1: My measured ANGPTL8 levels are inconsistent across different experiments or patient cohorts.

Potential Cause Troubleshooting Steps
Inconsistent Fasting/Feeding State Standardize the nutritional state of your subjects. Ensure consistent fasting durations before sample collection.
Variable Insulin/Glucose Levels Measure and account for plasma insulin and glucose concentrations in your analysis. Consider performing hyperinsulinemic-euglycemic clamps for more controlled studies.[3]
ELISA Kit Performance Validate your ELISA kit internally. If possible, use multiple kits targeting different epitopes to confirm your findings. Be aware of potential issues with antibody specificity and protein processing.[3][4]
Genetic Background of Subjects Genotype your study population for known ANGPTL8 variants, such as rs2278426 (R59W), which significantly impacts circulating levels.[9]
Underlying Medical Conditions Account for comorbidities that can affect ANGPTL8 levels, such as non-alcoholic fatty liver disease (NAFLD), polycystic ovary syndrome (PCOS), and renal dysfunction.[1][2]

Problem 2: I am observing conflicting effects of ANGPTL8 on glucose metabolism in my experiments.

Potential Cause Troubleshooting Steps
Experimental Model Differences Be cautious when extrapolating results between different animal models (e.g., mice vs. rats) and between animal models and humans, as ANGPTL8 regulation and function can differ.[2]
Off-target Effects of Reagents When using recombinant proteins or inhibitors, perform rigorous controls to rule out off-target effects. A collaborative, blinded study was instrumental in resolving the controversy over ANGPTL8 and β-cell proliferation.[17]
Complex Biological Role Recognize that ANGPTL8's role in glucose metabolism is complex and may be context-dependent.[16] Consider that its effects on lipid metabolism may indirectly influence glucose homeostasis.

Quantitative Data Summary

Table 1: Circulating ANGPTL8 Levels in Various Metabolic Conditions (Human Studies)

Condition Reported ANGPTL8 Levels References
Type 2 Diabetes Increased, Decreased, or Unchanged[1][2][3][4]
Obesity Increased, Decreased, or Unchanged[2][3]
Metabolic Syndrome Increased[5]
Non-alcoholic Fatty Liver Disease (NAFLD) Significantly Increased[5][19][20][21]
Polycystic Ovary Syndrome (PCOS) Increased[2][22]
Dyslipidemia (Low HDL-C) Significantly Lower[23]

Table 2: Effects of ANGPTL8 Manipulation on Metabolic Parameters (Animal Studies)

Manipulation Effect on Plasma Triglycerides Effect on Glucose Tolerance References
ANGPTL8 Overexpression IncreasedNo Change[1][24]
ANGPTL8 Knockout/Deficiency ReducedImproved[3][8]
Adipocyte-specific ANGPTL8 Knockout (High-Fat Diet) No significant changeImproved[7]

Key Experimental Protocols

1. Measurement of Circulating ANGPTL8 by ELISA

  • Principle: A quantitative sandwich enzyme immunoassay technique.

  • General Procedure:

    • Collect blood samples after a standardized fasting period.

    • Separate serum or plasma and store at -80°C.

    • Use a commercial ELISA kit (e.g., EIAAB, Wuhan, China, as cited in some studies).[24] Be aware of the manufacturer's specifications regarding the targeted epitope.

    • Follow the manufacturer's protocol for sample dilution, incubation with capture and detection antibodies, addition of substrate, and measurement of optical density.

    • Calculate ANGPTL8 concentrations based on a standard curve.

  • Critical Consideration: Due to the documented variability between kits, it is crucial to validate the chosen ELISA kit and, if possible, confirm findings with an alternative method or a kit from a different manufacturer.[3][4]

2. In Vivo Insulin Clamp Experiments in Mice

  • Objective: To assess the direct effect of insulin on Angptl8 gene expression in a controlled metabolic state.[8]

  • General Procedure:

    • Surgically implant catheters in the jugular vein for infusions and the carotid artery for sampling.

    • After a recovery period, fast the mice overnight.

    • Perform a hyperinsulinemic-euglycemic clamp by infusing human insulin at a constant rate.

    • Monitor blood glucose every 10 minutes and adjust a variable glucose infusion to maintain euglycemia.

    • At the end of the clamp, collect tissues (liver, adipose tissue) for gene expression analysis.

  • Key Measurement: Quantify Angptl8 mRNA levels using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflows

ANGPTL8_Regulation_and_Action cluster_regulation Regulation of ANGPTL8 Expression cluster_action Downstream Actions of ANGPTL8 Insulin Insulin Signaling LXR LXRα Insulin->LXR CEBPB C/EBPβ Insulin->CEBPB Feeding Feeding Feeding->Insulin Fasting Fasting ANGPTL8_Expression ANGPTL8 Gene Expression Fasting->ANGPTL8_Expression Stress Stress (via AMPK) Stress->LXR LXR->ANGPTL8_Expression CEBPB->ANGPTL8_Expression in hepatocytes ANGPTL8_Protein ANGPTL8 Protein ANGPTL8_Expression->ANGPTL8_Protein Translation Complex ANGPTL3-ANGPTL8 Complex ANGPTL8_Protein->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex LPL Lipoprotein Lipase (LPL) Complex->LPL Inhibits TG_Clearance Triglyceride Clearance LPL->TG_Clearance Plasma_TG Plasma Triglycerides TG_Clearance->Plasma_TG Reduces

Caption: Regulation and primary action of ANGPTL8 in lipid metabolism.

Troubleshooting_Workflow Start Inconsistent ANGPTL8 Data (e.g., variable levels) Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Validate Reagents (e.g., ELISA Kit) Start->Check_Reagents Check_Subjects Analyze Subject Characteristics Start->Check_Subjects Fasting Standardize Fasting/Fed State? Check_Protocol->Fasting Kit_Validation Validated ELISA Kit? Check_Reagents->Kit_Validation Genetics Account for Genetic Variants? Check_Subjects->Genetics Fasting->Check_Subjects Yes Revise_Protocol Revise Protocol Fasting->Revise_Protocol No Comorbidities Control for Comorbidities? Genetics->Comorbidities Yes Reanalyze_Data Re-analyze Data with Covariates Genetics->Reanalyze_Data No Comorbidities->Reanalyze_Data No Interpret_Cautiously Interpret Data Cautiously Comorbidities->Interpret_Cautiously Yes Alternative_Method Use Alternative Measurement Method? Kit_Validation->Alternative_Method Yes New_Reagents Source/Validate New Reagents Kit_Validation->New_Reagents No Alternative_Method->New_Reagents No Alternative_Method->Interpret_Cautiously Yes Revise_Protocol->Interpret_Cautiously Reanalyze_Data->Interpret_Cautiously New_Reagents->Interpret_Cautiously

Caption: A logical workflow for troubleshooting inconsistent ANGPTL8 data.

References

How to minimize plate-to-plate variation in ANGPTL8 ELISA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize plate-to-plate variation in ANGPTL8 ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of plate-to-plate (inter-assay) variation for an ANGPTL8 ELISA?

A1: Generally, an inter-assay coefficient of variation (%CV) of less than 15-20% is considered acceptable for most ELISA applications.[1][2] However, specific kit manufacturers may provide their own expected performance data. For instance, some commercially available ANGPTL8 ELISA kits report an inter-assay CV of less than 10%.[3] Always refer to the kit's manual for its specifications.

Q2: What are the primary causes of high plate-to-plate variation in ELISA assays?

A2: High inter-assay variation can stem from several factors, which can be broadly categorized as procedural, environmental, or reagent-related.[4] Key contributors include:

  • Procedural inconsistencies: Variations in pipetting, incubation times, and washing steps between assays.[4][5]

  • Environmental fluctuations: Differences in incubation temperature and humidity.[4]

  • Reagent variability: Inconsistent reagent preparation, storage, or using different batches of reagents across plates.[4]

  • Operator differences: Assays performed by different technicians can introduce variability.[4]

  • Instrument calibration: Inconsistent performance of plate readers or automated washers.[4]

Q3: How can I minimize the impact of different reagent lots on my results?

A3: To minimize variability from different reagent lots, it is best practice to purchase a single large lot of the ELISA kit sufficient for the entire study. If this is not possible, it is crucial to perform bridging studies to compare the performance of the new lot against the old one. Additionally, always run controls with known concentrations on each plate to monitor assay performance.[6]

Troubleshooting Guide: High Plate-to-Plate Variation

This guide addresses specific issues that can lead to high coefficient of variation (%CV) between different ANGPTL8 ELISA plates.

Observed Problem Potential Cause Recommended Solution
Inconsistent Standard Curves Across Plates 1. Pipetting Inaccuracy: Errors in serial dilutions of the standard.[5][7] 2. Reagent Temperature: Reagents not equilibrated to room temperature before use.[5][8] 3. Incubation Time Variation: Inconsistent incubation times for the standard curve on different plates.[9]1. Pipetting: Use calibrated pipettes and proper technique. Change tips for each dilution.[7][9] 2. Temperature: Allow all reagents, including the standard, to reach room temperature for at least 15-20 minutes before use.[10][11] 3. Incubation: Use a timer and ensure incubation times do not vary by more than ±5 minutes per hour.[9]
Drift in Optical Density (OD) Values 1. Temperature Gradients: Uneven temperature across the plate during incubation ("edge effects").[7][12] 2. Time Delays: Significant time delays in adding reagents or samples across the plate.[8]1. Temperature: Incubate plates in a temperature-controlled environment away from drafts. Avoid stacking plates.[5][9] 2. Reagent Addition: Use a multichannel pipette to add reagents quickly and consistently across the plate.[8][9]
High Background Signal on Some Plates 1. Insufficient Washing: Inadequate removal of unbound reagents.[8][13] 2. Reagent Contamination: Contamination of buffers or substrate.[2][14]1. Washing: Ensure thorough and consistent washing for all plates. If using an automated washer, check that all ports are clean.[15] Consider adding a 30-second soak time between washes.[9] 2. Reagents: Use fresh, sterile buffers and reagents for each assay.
Poor Reproducibility of Quality Control (QC) Samples 1. Sample Handling: Inconsistent sample collection, processing, or storage (e.g., repeated freeze-thaw cycles).[8] 2. Operator Variability: Different technicians performing the assay with slight variations in technique.[4]1. Sample Handling: Standardize sample handling procedures. Aliquot samples after collection to avoid multiple freeze-thaw cycles.[9] 2. Operator: If possible, have the same operator perform all assays in a single study. Ensure all operators are thoroughly trained on the protocol.

Experimental Protocols & Methodologies

Standard ANGPTL8 Sandwich ELISA Protocol

This is a generalized protocol based on commercially available kits.[3][16] Always refer to the specific manufacturer's instructions for your kit.

  • Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Dilute standards, samples, and controls as per the kit manual.

  • Standard and Sample Addition: Add 100µL of standard or sample to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 90 minutes at 37°C.[3]

  • Washing: Aspirate the liquid from each well and wash 3 times with the provided wash buffer.

  • Detection Antibody Addition: Add 100µL of biotinylated detection antibody working solution to each well. Cover and incubate for 60 minutes at 37°C.[3]

  • Washing: Repeat the wash step as in step 3.

  • HRP Conjugate Addition: Add 100µL of HRP conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[3]

  • Washing: Aspirate and wash the plate 5 times.

  • Substrate Addition: Add 90µL of substrate reagent to each well. Cover and incubate for 15 minutes at 37°C in the dark.[3][14]

  • Stop Reaction: Add 50µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density (OD) at 450nm immediately.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships for minimizing ELISA variability.

ELISA_Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis P1 Equilibrate all reagents and samples to RT P2 Prepare standard dilutions and QC samples P1->P2 P3 Calibrate pipettes P2->P3 A1 Add standards, QCs, and samples to plate P3->A1 A2 Incubate at specified temperature and time A1->A2 A3 Wash plate consistently A2->A3 A4 Add detection antibody A3->A4 A5 Incubate A4->A5 A6 Wash plate A5->A6 A7 Add conjugate A6->A7 A8 Incubate A7->A8 A9 Wash plate A8->A9 A10 Add substrate and develop A9->A10 A11 Stop reaction and read plate A10->A11 D1 Calculate concentrations using 4-parameter fit A11->D1 D2 Calculate Inter-Assay %CV D1->D2

Standardized ELISA Workflow for Reproducibility.

Troubleshooting_Logic Start High Plate-to-Plate Variation (>20% CV) Q1 Are standard curves inconsistent? Start->Q1 A1_Yes Review pipetting technique, reagent temperature, and incubation times. Q1->A1_Yes Yes Q2 Is there a drift in OD values across plates? Q1->Q2 No End Variation Minimized A1_Yes->End A2_Yes Check for temperature gradients (edge effects) and ensure consistent reagent addition times. Q2->A2_Yes Yes Q3 Is background high on some plates? Q2->Q3 No A2_Yes->End A3_Yes Improve washing procedure and check for reagent contamination. Q3->A3_Yes Yes Q4 Are QC samples reproducing poorly? Q3->Q4 No A3_Yes->End A4_Yes Standardize sample handling (aliquot, avoid freeze-thaw) and ensure operator consistency. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Troubleshooting Flowchart for High Inter-Assay CV.

References

Avoiding non-specific binding in ANGPTL8 co-immunoprecipitation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in Angiopoietin-like protein 8 (ANGPTL8) co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary interaction partners of ANGPTL8 that I should expect to see in my Co-IP?

A1: ANGPTL8 is known to form complexes with other members of the angiopoietin-like protein family, most notably ANGPTL3 and ANGPTL4.[1][2] These interactions are crucial for regulating lipid metabolism by inhibiting lipoprotein lipase (B570770) (LPL).[1][2] Therefore, when performing a Co-IP with an antibody against ANGPTL8, the presence of ANGPTL3 and/or ANGPTL4 would be an expected positive result.

Q2: What type of lysis buffer is recommended for ANGPTL8 Co-IP to preserve protein-protein interactions?

A2: To maintain the native conformation of protein complexes, a non-denaturing lysis buffer is recommended. A commonly used lysis buffer for ANGPTL8 Co-IP contains 20 mM Tris HCl, 137 mM NaCl, 10% glycerol, 1% NP-40, and 2 mM EDTA, supplemented with fresh protease inhibitors.[2] It is important to avoid harsh ionic detergents like SDS, which can disrupt protein-protein interactions.

Q3: Should I pre-clear my lysate before proceeding with the immunoprecipitation of ANGPTL8?

A3: Yes, pre-clearing the lysate is a highly recommended step to reduce non-specific binding. This involves incubating the cell lysate with beads (e.g., Protein A/G agarose (B213101) or magnetic beads) alone before adding the specific antibody. This step helps to remove proteins from the lysate that non-specifically bind to the beads, thereby reducing background in your final elution.

Q4: How can I be sure that the proteins I've pulled down are specific interactors of ANGPTL8 and not just contaminants?

A4: Including proper controls is essential. A key negative control is to perform a parallel Co-IP experiment using a non-specific IgG antibody of the same isotype as your anti-ANGPTL8 antibody. Any proteins that are pulled down in the IgG control are likely non-specific binders. Additionally, performing a "beads-only" control (lysate incubated with beads without any antibody) can help identify proteins that bind non-specifically to the beads themselves.

Troubleshooting Guide: Non-Specific Binding in ANGPTL8 Co-IP

High background and non-specific binding are common issues in Co-IP experiments. This guide provides a systematic approach to troubleshooting these problems in the context of ANGPTL8 Co-IP.

Problem 1: High Background in the Negative Control Lane (IgG Control)
Possible Cause Recommended Solution
Insufficiently stringent washing steps. Increase the number of washes (from 3 to 5) and/or the duration of each wash. You can also increase the stringency of the wash buffer by moderately increasing the salt or detergent concentration (see Table 1).
Too much antibody used. Reduce the amount of both the primary antibody and the control IgG. Titrating the optimal antibody concentration is recommended.
Proteins are non-specifically binding to the antibody Fc region. Ensure that you are using high-quality Protein A/G beads that are properly blocked. Pre-blocking the beads with a non-relevant protein like Bovine Serum Albumin (BSA) can help.
Problem 2: Multiple Unexpected Bands in the ANGPTL8 IP Lane
Possible Cause Recommended Solution
Suboptimal Lysis Buffer Composition. The lysis buffer may not be stringent enough to disrupt weak, non-specific interactions. Consider adjusting the detergent and salt concentrations in your lysis buffer. However, be cautious as overly harsh conditions can also disrupt true interactions.
Cellular debris or aggregates in the lysate. Ensure complete clarification of the cell lysate by centrifugation at a higher speed or for a longer duration after lysis. Passing the lysate through a fine-gauge needle can also help to shear aggregates.
Antibody is cross-reacting with other proteins. Validate the specificity of your anti-ANGPTL8 antibody using techniques like Western blotting on a total cell lysate. If cross-reactivity is observed, consider using a different, more specific antibody.

Data Presentation

Table 1: Comparison of Lysis and Wash Buffer Components for ANGPTL8 Co-IP

Buffer ComponentStandard ConcentrationHigh Stringency ConcentrationPurpose & Rationale
Tris-HCl (pH 7.4-8.0) 20-50 mM20-50 mMMaintains a stable pH to preserve protein structure and interactions.
NaCl 137-150 mM250-500 mMMimics physiological salt concentration. Increasing the concentration can disrupt weak, non-specific ionic interactions.
Non-ionic Detergent (NP-40 or Triton X-100) 0.5-1%1-2%Solubilizes proteins from membranes while being mild enough to preserve most protein-protein interactions. Higher concentrations can reduce non-specific hydrophobic interactions.
EDTA 1-2 mM1-2 mMA chelating agent that inhibits metalloproteases.
Glycerol 5-10%5-10%Acts as a stabilizing agent for proteins.
Protease/Phosphatase Inhibitors 1X Cocktail1X CocktailEssential to prevent protein degradation and dephosphorylation, which can affect interactions. Always add fresh.

Experimental Protocols

Detailed Co-immunoprecipitation Protocol for ANGPTL8

This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.

1. Cell Lysis a. Wash cultured cells (e.g., HEK293T or HepG2) twice with ice-cold PBS. b. Add 1 mL of ice-cold non-denaturing lysis buffer (20 mM Tris HCl pH 7.5, 137 mM NaCl, 10% glycerol, 1% NP-40, 2 mM EDTA) supplemented with a protease inhibitor cocktail to a 10 cm dish of confluent cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on a rotator for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

3. Immunoprecipitation a. Determine the protein concentration of the pre-cleared lysate. b. To 500-1000 µg of protein lysate, add the appropriate amount of your primary anti-ANGPTL8 antibody (typically 1-5 µg, but this should be optimized). c. For the negative control, add the same amount of a corresponding isotype control IgG antibody to a separate tube of lysate. d. Incubate on a rotator for 2-4 hours or overnight at 4°C. e. Add 30-40 µL of a 50% slurry of Protein A/G beads to each tube. f. Incubate on a rotator for 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer (can be the same as the lysis buffer or a modified version with adjusted salt/detergent concentrations). d. Repeat the centrifugation and resuspension steps for a total of 3-5 washes.

5. Elution a. After the final wash, carefully remove all of the supernatant. b. Resuspend the bead pellet in 30-50 µL of 2X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Centrifuge at high speed for 1 minute to pellet the beads. e. Carefully transfer the supernatant containing the eluted proteins to a new tube for analysis by Western blotting.

Mandatory Visualization

CoIP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis Clarification 3. Lysate Clarification Lysis->Clarification Preclearing 4. Pre-clearing Clarification->Preclearing AntibodyIncubation 5. Antibody Incubation Preclearing->AntibodyIncubation Pre-cleared Lysate NonSpecific_Preclearing Non-specific binders to beads removed here Preclearing->NonSpecific_Preclearing BeadCapture 6. Bead Capture AntibodyIncubation->BeadCapture Antibody-Protein Complex Washing 7. Washing BeadCapture->Washing Elution 8. Elution Washing->Elution NonSpecific_Washing Non-specific binders to Ab/beads removed here Washing->NonSpecific_Washing Analysis 9. Western Blot / MS Elution->Analysis

Caption: Workflow for Co-immunoprecipitation Highlighting Stages to Reduce Non-specific Binding.

ANGPTL8_Signaling ANGPTL8 ANGPTL8 Complex3 ANGPTL8-ANGPTL3 Complex ANGPTL8->Complex3 Complex4 ANGPTL8-ANGPTL4 Complex ANGPTL8->Complex4 NFkB NF-κB Pathway ANGPTL8->NFkB Modulates Wnt Wnt Signaling ANGPTL8->Wnt Modulates ANGPTL3 ANGPTL3 ANGPTL3->Complex3 ANGPTL4 ANGPTL4 ANGPTL4->Complex4 LPL Lipoprotein Lipase (LPL) Complex3->LPL Inhibition Complex4->LPL Inhibition Triglycerides Triglyceride Metabolism LPL->Triglycerides Regulates Inflammation Inflammation NFkB->Inflammation CellProliferation Cell Proliferation Wnt->CellProliferation

Caption: ANGPTL8 Interaction and Signaling Pathways.

References

Best practices for handling recombinant ANGPTL8 protein.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and utilizing recombinant ANGPTL8 protein. Find answers to frequently asked questions and troubleshooting tips for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is recombinant ANGPTL8, and what are its common applications?

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, lipasin, or RIFL, is a secreted protein primarily expressed in the liver and adipose tissue.[1][2][3] It is a key regulator of lipid metabolism, particularly in partitioning fatty acids during feeding and fasting states.[1][4] Recombinant ANGPTL8 is widely used in research to study:

  • Lipid and glucose metabolism.[5][6]

  • Its interaction with ANGPTL3 and ANGPTL4 to regulate lipoprotein lipase (B570770) (LPL) activity.[4][7][8][9][10]

  • Its potential role in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][11]

  • Cell signaling pathways, including those involving ERK and Akt.[11][12]

Q2: How should I properly store and handle lyophilized recombinant ANGPTL8?

Proper storage is critical to maintain the bioactivity of recombinant ANGPTL8.

  • Unopened Lyophilized Protein: Store at -20°C to -80°C for up to 12 months.[13][14][15] Use a manual defrost freezer and avoid repeated freeze-thaw cycles.[13]

  • Shipping: Proteins are typically shipped on dry or blue ice.[13]

Q3: What is the recommended procedure for reconstituting lyophilized ANGPTL8?

Reconstitution should be performed carefully to ensure the protein dissolves completely without denaturation.

  • Equilibration: Allow the vial and the reconstitution diluent to reach room temperature.[13]

  • Centrifugation: Briefly centrifuge the vial to collect all lyophilized powder at the bottom.[13][16]

  • Diluent Addition: Reconstitute in sterile, deionized water to a concentration of 0.1-1.0 mg/mL.[16] Some suppliers may recommend specific buffers like PBS.[13]

  • Mixing: Gently invert the vial or use a slow rocking platform to mix. Do not vortex or pipette up and down , as this can cause aggregation and denaturation.[13]

  • Incubation: Let the vial sit at room temperature for at least 15 minutes with gentle agitation to ensure complete dissolution.[13]

Q4: How should I store the reconstituted ANGPTL8 solution?

  • Short-term (frequent use): Store at 2°C to 8°C for up to one week.[15][17]

  • Long-term: For extended storage, add a carrier protein (e.g., 0.1% BSA or 5-50% glycerol) and prepare single-use aliquots of at least 10 μL to minimize freeze-thaw cycles.[13][16][17] Store aliquots at -20°C or -80°C.[16][17]

Troubleshooting Guides

General Handling
IssuePossible CauseRecommended Solution
Low Bioactivity Improper storage or handling.Ensure the protein was stored at the correct temperature and freeze-thaw cycles were minimized. Re-evaluate reconstitution protocol.
Protein degradation.Prepare fresh aliquots from a new vial. Include protease inhibitors in your experimental buffers if necessary.
Protein Aggregation Incorrect reconstitution.Avoid vortexing or vigorous shaking. Ensure the protein is fully dissolved before use. Consider using a different reconstitution buffer if issues persist.
High protein concentration.Reconstitute to a lower concentration (0.1-1.0 mg/mL).[16]
Western Blotting
IssuePossible CauseRecommended Solution
No or Weak Signal Insufficient protein loaded.Increase the amount of ANGPTL8 protein loaded onto the gel.
Poor antibody binding.Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[18] Ensure the primary antibody is validated for ANGPTL8.
Inefficient transfer.Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage based on the protein's molecular weight (~22-25 kDa).[11][16]
High Background Primary antibody concentration too high.Dilute the primary antibody further.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[18][19]
Inadequate washing.Increase the number and duration of wash steps.[20]
Non-specific Bands Protein degradation.Prepare fresh samples and use protease inhibitors.[21]
Secondary antibody cross-reactivity.Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[19]
ELISA
IssuePossible CauseRecommended Solution
Low Signal/Sensitivity Incorrect standard curve dilution.Prepare fresh standards for each assay and ensure accurate pipetting.[22]
Insufficient incubation times/temperatures.Follow the kit manufacturer's protocol for incubation times and temperatures precisely.[23]
Inactive reagents.Ensure all reagents are within their expiration date and have been stored correctly.[23]
High Background Insufficient washing.Ensure all wells are thoroughly washed between steps. Use an automated plate washer if available.
High antibody concentration.Optimize the concentration of detection and HRP-conjugated antibodies.
Cross-reactivity.Ensure the antibody pair is specific for ANGPTL8 and does not cross-react with other proteins.[22]
High Coefficient of Variation (CV) Pipetting inconsistency.Use calibrated pipettes and ensure consistent technique.
Incomplete mixing.Gently tap the plate to ensure thorough mixing of reagents in the wells.[22]

Experimental Protocols & Data

Reconstitution of Lyophilized ANGPTL8
  • Before opening, briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.[13][16]

  • Add sterile deionized water or sterile PBS to a final concentration of 0.1-1.0 mg/mL.[16]

  • Replace the cap and gently agitate the vial until the contents are fully dissolved. Allow the vial to sit at room temperature for at least 15 minutes.[13] Do not vortex .[13]

  • For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 5-50% and aliquot into single-use tubes.[16] Store at -80°C.[16]

ANGPTL8 LPL Inhibition Assay (In Vitro)

This protocol is adapted from studies demonstrating the interaction between ANGPTL8, ANGPTL3, and LPL.[7][9]

  • Culture HEK293T cells and transfect with expression plasmids for human ANGPTL8, ANGPTL3, or both. Use an empty vector as a control.

  • 24 hours post-transfection, replace the medium. For antibody blocking experiments, add the desired antibody at this stage.

  • After another 24-48 hours, collect the conditioned media containing the secreted proteins.

  • In a separate set of wells, add conditioned media from cells expressing human LPL.

  • Incubate for 6 hours at 37°C.

  • Measure LPL activity using a fluorogenic substrate assay according to the manufacturer's instructions.

Quantitative Data Summary
ParameterValueSpeciesReference
Molecular Weight ~22-25 kDaHuman/Mouse[11][15][16]
Reconstitution Concentration 0.1 - 1.0 mg/mLN/A[16]
ELISA Detection Range 0.156 - 10 ng/mLHuman[23]
ELISA Sensitivity < 1.56 pg/mLHuman[22]
ANGPTL3:ANGPTL8 Complex Ratio 3:1Human[24]
ANGPTL4:ANGPTL8 Complex Ratio 1:1Human[24]

Signaling Pathways & Diagrams

ANGPTL8 is involved in several key signaling pathways that regulate metabolism. In the fed state, elevated insulin (B600854) and glucose levels stimulate ANGPTL8 expression.[25] ANGPTL8 then forms a complex with ANGPTL3 to inhibit LPL in oxidative tissues like muscle, thereby directing triglycerides to adipose tissue for storage.[1][8]

ANGPTL8_Fed_State_Pathway Insulin Insulin/Glucose Liver Liver/ Adipose Tissue Insulin->Liver stimulates ANGPTL8_exp ANGPTL8 Expression Liver->ANGPTL8_exp increases ANGPTL8 ANGPTL8 ANGPTL8_exp->ANGPTL8 ANGPTL3 ANGPTL3 Complex ANGPTL3/8 Complex ANGPTL3->Complex ANGPTL8->Complex LPL LPL (Muscle) Complex->LPL inhibits TG_storage Triglyceride Storage (Adipose Tissue) LPL->TG_storage allows ANGPTL8_Fasting_State_Pathway Fasting Fasting Liver Liver/ Adipose Tissue Fasting->Liver signals ANGPTL8_exp ANGPTL8 Expression Liver->ANGPTL8_exp suppresses ANGPTL4_exp ANGPTL4 Expression Liver->ANGPTL4_exp increases LPL_muscle LPL (Muscle) ANGPTL8_exp->LPL_muscle reduced inhibition ANGPTL4_exp->LPL_muscle allows activation TG_oxidation Triglyceride Oxidation (Energy) LPL_muscle->TG_oxidation promotes Experimental_Workflow_LPL_Assay start Start transfect Transfect HEK293T cells with ANGPTL8/ANGPTL3 plasmids start->transfect collect_media Collect conditioned media (contains secreted proteins) transfect->collect_media incubate_lpl Incubate with LPL-containing conditioned media collect_media->incubate_lpl measure Measure LPL activity (Fluorogenic Assay) incubate_lpl->measure end End measure->end

References

Normalizing ANGPTL8 expression data in different tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopoietin-like protein 8 (ANGPTL8). The guides focus on the normalization of ANGPTL8 expression data across different tissues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ANGPTL8 and in which tissues is it primarily expressed?

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that plays a significant role in lipid and glucose metabolism.[1][2] In humans, ANGPTL8 is predominantly expressed in the liver.[1][3][4] In mice, it is highly expressed in both the liver and adipose tissues (white and brown).[1][5] Its expression is regulated by nutritional status, such as fasting and refeeding, as well as by hormones like insulin.[5][6][7][8]

Q2: Why is normalization of gene expression data crucial when comparing different tissues?

Normalization is a critical step to control for technical variability and ensure that observed differences in gene expression are due to biological changes rather than experimental artifacts.[9][10] When comparing diverse tissues, such as liver and adipose, normalization is particularly challenging because:

  • The total amount and composition of RNA can vary significantly between tissue types.[11][12]

  • Commonly used housekeeping genes may have different expression stabilities in different tissues.[10][13][14]

  • Each tissue has a unique gene expression profile, with a mix of commonly expressed and tissue-specific genes, which can confound standard normalization methods.[11][12]

Proper normalization ensures that comparisons of ANGPTL8 expression levels between tissues are accurate and meaningful.[11]

Q3: What are the common methods for quantifying ANGPTL8 expression?

ANGPTL8 expression can be quantified at both the mRNA and protein levels using several standard laboratory techniques:

  • Quantitative Polymerase Chain Reaction (qPCR): A sensitive method for measuring ANGPTL8 mRNA levels. It requires normalization to stable reference genes.[9][15]

  • RNA-Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive view of the transcriptome, allowing for the quantification of ANGPTL8 mRNA and the discovery of novel transcripts. This method also requires robust normalization techniques for cross-tissue comparisons.[16][17]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay used to quantify ANGPTL8 protein concentrations in biological fluids like serum and plasma, or in cell culture supernatants.[18][19][20][21][22]

  • Western Blotting: A technique used to detect and semi-quantify ANGPTL8 protein levels in tissue lysates.[6]

Troubleshooting Guides

Quantitative PCR (qPCR) Normalization

Q4: My reference (housekeeping) gene expression varies between liver and adipose tissue. What should I do?

This is a common issue, as the stability of many housekeeping genes can be tissue-dependent. Genes like ACTB and GAPDH have been shown to be unstable in adipose and liver tissues under certain conditions, such as high-fat diets.[13][14]

Troubleshooting Steps:

  • Validate Your Reference Genes: Do not assume a common housekeeping gene is stable. You must validate a panel of candidate reference genes for your specific experimental conditions and tissues.

  • Use Multiple Stable Reference Genes: The use of the geometric mean of two or more stable reference genes for normalization is highly recommended for accuracy.[9]

  • Consult Literature and Databases: Research studies that have validated reference genes specifically in human or mouse liver and adipose tissue.[23][24][25] For diet-induced obesity models in mice, PPIA, RPLP0, and YWHAZ have been suggested as more stable alternatives to GAPDH and ACTB.[13][14]

Q5: I'm getting inconsistent or non-reproducible qPCR results for ANGPTL8. What are the potential causes?

Inconsistent results can stem from various factors ranging from sample quality to data analysis.[15][26]

Troubleshooting Steps:

  • Check RNA Quality and Quantity: Ensure that the RNA extracted from all tissues is of high purity (A260/280 ratio of ~2.0) and integrity (RIN > 7). Variations in starting material are a major source of error.[10]

  • Assess Primer/Probe Specificity: Verify that your qPCR assay is specific to ANGPTL8 and does not amplify off-target sequences or genomic DNA. Run a melt curve analysis for SYBR Green assays or use sequence-specific probes.

  • Optimize the Reaction: Ensure your qPCR reaction is efficient. This can be checked by running a standard curve with a serial dilution of a template. The efficiency should be between 90-110%.

  • Review Amplification Curves: Analyze the shape of your amplification curves. Irregular curves can indicate issues like contamination, low target expression, or incorrect assay setup.[15][26]

Data Presentation: Reference Genes and Normalization Methods

Table 1: Recommended Reference Genes for ANGPTL8 qPCR in Liver and Adipose Tissue

TissueSpeciesConditionRecommended Stable GenesPotentially Unstable GenesReference
Adipose TissueMouseHigh-Fat DietPPIA, RPLP0, YWHAZACTB, GAPDH[13][14]
LiverMouseHigh-Fat DietPPIA, RPLP0, YWHAZGAPDH[13][14]
Adipose TissueHumanGeneralSee HT Atlas Database-[24]
LiverHumanObesityRPLP0, GAPDHB2M[23][25]

Note: The stability of reference genes should always be validated for your specific experimental model.

Table 2: Comparison of Common RNA-Seq Normalization Methods for Cross-Tissue Analysis

MethodDescriptionProsCons
TPM (Transcripts Per Million)Normalizes for gene length and sequencing depth.[17]Allows for comparison of gene expression levels within and between samples.Not recommended for differential expression analysis.[16]
TMM (Trimmed Mean of M-values)Accounts for differences in RNA composition between samples by using a weighted trimmed mean of log-expression ratios.[27]Robust against a high number of differentially expressed genes; suitable for cross-tissue comparison.Assumes that most genes are not differentially expressed.
DESeq2 Median of Ratios Calculates size factors based on the geometric mean of gene counts across all samples.[16][28]Robust in the presence of outliers and suitable for differential expression analysis.Assumes that most genes are not differentially expressed.

Experimental Protocols & Workflows

Protocol 1: Relative Quantification of ANGPTL8 mRNA using qPCR
  • RNA Extraction: Isolate total RNA from liver and adipose tissue samples using a suitable method (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Assay:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for ANGPTL8 (and reference genes), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

    • Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA amplification.

  • Data Analysis (ΔΔCt Method):

    • For each sample, calculate the ΔCt by subtracting the average Ct of the reference gene(s) from the Ct of the target gene (ANGPTL8): ΔCt = Ct(ANGPTL8) - Ct(Reference).[9]

    • Select one sample or group as the calibrator (e.g., control tissue).

    • Calculate the ΔΔCt by subtracting the ΔCt of the calibrator from the ΔCt of each sample: ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator).[9]

    • Calculate the relative expression (fold change) as 2-ΔΔCt.

Protocol 2: Quantification of Circulating ANGPTL8 using ELISA
  • Sample Preparation: Collect blood samples and process to obtain serum or EDTA-plasma. Store at -80°C until use. Avoid repeated freeze-thaw cycles.[20]

  • Assay Procedure: Follow the manufacturer's instructions for the specific ANGPTL8 ELISA kit.[18][21] A general workflow is as follows:

    • Add standards and diluted samples to the wells of the antibody-coated microplate. Incubate.[18]

    • Wash the plate, then add the biotinylated detection antibody. Incubate.[18]

    • Wash the plate, then add the HRP-conjugate. Incubate.[18]

    • Wash the plate, then add the substrate solution and incubate until color develops.[18]

    • Add the stop solution and immediately read the optical density (OD) at 450 nm.[18][19]

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.[20]

    • Use the regression equation from the standard curve to calculate the concentration of ANGPTL8 in the unknown samples.[20]

    • Adjust for any dilution factors used during sample preparation.

Visualizations

qPCR_Normalization_Workflow cluster_sample_prep 1. Sample Preparation cluster_rt_qpcr 2. RT-qPCR cluster_analysis 3. Data Analysis cluster_result 4. Result Tissue1 Liver Tissue RNA_Extraction Total RNA Extraction Tissue1->RNA_Extraction Tissue2 Adipose Tissue Tissue2->RNA_Extraction QC Quality Control (Purity & Integrity) RNA_Extraction->QC cDNA cDNA Synthesis QC->cDNA qPCR qPCR Amplification cDNA->qPCR Target Gene (ANGPTL8) + Reference Gene(s) Ct Obtain Ct Values qPCR->Ct DeltaCt Calculate ΔCt (Ct_target - Ct_ref) Ct->DeltaCt DeltaDeltaCt Calculate ΔΔCt (ΔCt_sample - ΔCt_calibrator) DeltaCt->DeltaDeltaCt FoldChange Calculate Fold Change (2^-ΔΔCt) DeltaDeltaCt->FoldChange Result Normalized ANGPTL8 Expression Level FoldChange->Result

Caption: Workflow for qPCR data normalization using the ΔΔCt method.

ANGPTL8_Signaling_Pathway cluster_regulation Regulation of ANGPTL8 Expression cluster_function Downstream Function Insulin Insulin Signaling ANGPTL8_exp ANGPTL8 Gene Expression (in Liver & Adipose Tissue) Insulin->ANGPTL8_exp + Glucose Glucose Glucose->ANGPTL8_exp + (in adipose) AMPK AMPK Signaling AMPK->ANGPTL8_exp - ANGPTL8_protein ANGPTL8 Protein ANGPTL8_exp->ANGPTL8_protein Complex ANGPTL8/ANGPTL3 Complex ANGPTL8_protein->Complex ANGPTL3 ANGPTL3 ANGPTL3->Complex LPL Lipoprotein Lipase (LPL) Activity Complex->LPL - TG_Hydrolysis Triglyceride (TG) Hydrolysis LPL->TG_Hydrolysis + Plasma_TG Plasma TG Levels TG_Hydrolysis->Plasma_TG -

Caption: Regulation and function of the ANGPTL8 signaling pathway.

Experimental_Workflow cluster_tissues 1. Tissue Collection cluster_extraction 2. Molecular Extraction cluster_analysis 3. Expression Analysis cluster_normalization 4. Normalization cluster_comparison 5. Comparison Tissues Collect Liver & Adipose Tissues RNA RNA Extraction Tissues->RNA Protein Protein Extraction Tissues->Protein qPCR qPCR RNA->qPCR RNASeq RNA-Seq RNA->RNASeq ELISA ELISA / Western Blot Protein->ELISA Norm_mRNA Normalize to Stable Reference Genes (qPCR) or use TMM/DESeq2 (RNA-Seq) qPCR->Norm_mRNA RNASeq->Norm_mRNA Norm_Protein Normalize to Total Protein or Loading Control ELISA->Norm_Protein Compare Compare Normalized ANGPTL8 Expression between Tissues Norm_mRNA->Compare Norm_Protein->Compare

Caption: Workflow for comparing ANGPTL8 expression across tissues.

References

Cross-reactivity issues with ANGPTL8 antibodies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANGPTL8 antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ANGPTL8 antibodies in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why are my ANGPTL8 ELISA results inconsistent when using different commercial kits?

A1: Discrepancies in ANGPTL8 concentrations measured by different ELISA kits are a well-documented issue. The primary reason for this is the recognition of different epitopes on the ANGPTL8 protein.[1] ANGPTL8 can exist as a full-length protein or as cleaved fragments. Some ELISA kits utilize antibodies that detect the N-terminus of ANGPTL8, thus measuring only the full-length protein.[1] Other kits use antibodies that recognize the C-terminus, which may detect both the full-length protein and C-terminal fragments.[1] This difference in what is being measured can lead to significant variations in reported concentrations. It is crucial to consult the manufacturer's datasheet to understand which form of ANGPTL8 the kit is designed to detect.

Q2: I am observing multiple bands in my Western Blot for ANGPTL8. What are the possible causes?

A2: The presence of multiple bands in a Western Blot for ANGPTL8 can be attributed to several factors:

  • Protein Cleavage: ANGPTL8 is known to be cleaved, which can result in the detection of lower molecular weight fragments in addition to the full-length protein.

  • Post-Translational Modifications: Glycosylation and other post-translational modifications can alter the apparent molecular weight of the protein on SDS-PAGE, leading to the appearance of multiple, often smeared, bands.

  • Protein Multimers: ANGPTL8 can form complexes with other proteins, most notably ANGPTL3 and ANGPTL4.[2] If the sample preparation does not sufficiently denature these complexes, higher molecular weight bands may be observed. Some proteins can also form dimers or trimers, which can be resistant to dissociation under standard SDS-PAGE conditions.

  • Splice Variants: The existence of different splice variants of ANGPTL8 has been reported, which would result in proteins of different molecular weights.[3]

  • Protease Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to multiple lower molecular weight bands. The use of protease inhibitors during sample preparation is highly recommended.

Q3: My ANGPTL8 antibody is showing non-specific binding in my immunoassay. How can I reduce this?

A3: Non-specific binding can be a common issue in immunoassays. Here are several strategies to minimize it:

  • Optimize Blocking: Ensure you are using an appropriate blocking buffer and that the blocking step is performed for a sufficient duration (e.g., at least 1 hour at room temperature or overnight at 4°C). Adding a detergent like Tween 20 to the blocking and wash buffers (typically at a final concentration of 0.05%) can also help reduce non-specific interactions.

  • Titrate Your Antibodies: Both primary and secondary antibody concentrations should be optimized. Using too high a concentration can lead to increased non-specific binding.

  • Increase Wash Steps: Increasing the number and duration of wash steps after antibody incubations can help remove non-specifically bound antibodies.

  • Use High-Quality Antibodies: Whenever possible, use affinity-purified antibodies, as they have a higher specificity for the target antigen.

  • Include Proper Controls: Always include negative controls, such as samples from knockout animals or cells where the target protein is not expressed, to confirm the specificity of your antibody. A secondary antibody-only control should also be included to check for non-specific binding of the secondary antibody.

Q4: Does the formation of complexes between ANGPTL8 and other ANGPTL family members affect antibody binding?

A4: Yes, the formation of complexes between ANGPTL8 and other proteins, particularly ANGPTL3 and ANGPTL4, can significantly impact antibody binding. Some antibodies are specifically designed to recognize the ANGPTL3/ANGPTL8 complex and will not bind to either ANGPTL3 or ANGPTL8 alone.[4] Conversely, the epitope for your ANGPTL8 antibody may be masked when it is in a complex with another protein. It is important to consider the biological context of your sample and to choose an antibody that is validated for the detection of the form of ANGPTL8 (free or complexed) that you are interested in. Some studies have shown that an antibody targeting the C-terminus of ANGPTL8 can reverse the inhibitory effect of the ANGPTL8:ANGPTL3 complex on lipoprotein lipase (B570770) (LPL) without disrupting the complex itself, suggesting that the C-terminus may remain accessible.[5]

Quantitative Data Summary

The specificity of ANGPTL8 antibodies is critical for accurate experimental results. Below is a summary of reported cross-reactivity data.

Antibody TargetCross-Reactant(s)Reported Cross-Reactivity (%)ApplicationReference
Human ANGPTL8Human ANGPTL3, Human ANGPTL4< 0.1%ELISA[6]
ANGPTL3/8 ComplexANGPTL3 alone, ANGPTL8 aloneNegligibleBiolayer Interferometry[4]

Experimental Protocols

Western Blot Protocol for ANGPTL8

This protocol is a general guideline and may require optimization for your specific antibody and sample type.

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.

    • For tissues, homogenize in RIPA buffer with protease inhibitors on ice.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1 hour in a cold transfer buffer.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the ANGPTL8 primary antibody in the blocking buffer at the manufacturer's recommended dilution (a starting point of 1:1000 to 1:4000 is common).[7]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

ELISA Protocol for ANGPTL8 (Sandwich ELISA)

This is a generalized protocol based on commercially available sandwich ELISA kits. Always refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the microplate, which has been pre-coated with an ANGPTL8-specific antibody.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate (e.g., 1 hour at 37°C).

  • Washing: Repeat the wash step as described in step 4.

  • Enzyme Conjugate Addition: Add 100 µL of HRP-conjugated streptavidin to each well.

  • Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15-30 minutes at 37°C).

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of ANGPTL8 in the samples.

Immunohistochemistry (IHC) Protocol for ANGPTL8 (Paraffin-Embedded Tissues)

This protocol provides a general framework for IHC staining of ANGPTL8 in paraffin-embedded tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene two times for 5 minutes each.

    • Immerse slides in 100% ethanol (B145695) two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0, or Tris-EDTA, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Block non-specific binding by incubating the slides in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the ANGPTL8 primary antibody in the blocking solution at the manufacturer's recommended dilution (e.g., 1:200 to 1:800).[7]

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate the slides with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the slides three times for 5 minutes each with PBST.

  • Detection:

    • If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

    • Incubate the slides with a DAB substrate-chromogen solution until the desired stain intensity develops.

  • Counterstaining:

    • Counterstain the slides with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol and xylene.

    • Mount a coverslip using a permanent mounting medium.

Visualizations

ANGPTL8_Signaling_Pathway cluster_upstream Upstream Regulators cluster_intracellular Intracellular Signaling cluster_gene Gene Expression cluster_protein Protein and Downstream Effects Insulin Insulin Insulin_Signaling Insulin Signaling (AKT/mTORC1) Insulin->Insulin_Signaling Glucose Glucose Glucose->Insulin_Signaling LXR_agonists LXR Agonists LXR_alpha LXRα LXR_agonists->LXR_alpha Stress Stress AMPK_Pathway AMPK Pathway Stress->AMPK_Pathway Insulin_Signaling->LXR_alpha SREBP_1c SREBP-1c Insulin_Signaling->SREBP_1c AMPK_Pathway->LXR_alpha inhibits ANGPTL8_Gene ANGPTL8 Gene LXR_alpha->ANGPTL8_Gene activates SREBP_1c->ANGPTL8_Gene activates ANGPTL8_Protein ANGPTL8 Protein ANGPTL8_Gene->ANGPTL8_Protein expression ANGPTL3_Complex ANGPTL8-ANGPTL3 Complex ANGPTL8_Protein->ANGPTL3_Complex forms complex with ANGPTL3 LPL Lipoprotein Lipase (LPL) ANGPTL3_Complex->LPL inhibits TG_Metabolism Triglyceride Metabolism LPL->TG_Metabolism regulates Experimental_Workflow cluster_sample Sample Preparation cluster_assay Immunoassay cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions Tissue_Cells Tissue/Cells Lysis Lysis with Protease Inhibitors Tissue_Cells->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot ELISA ELISA Quantification->ELISA IHC IHC Quantification->IHC No_Signal No/Weak Signal Western_Blot->No_Signal High_Background High Background Western_Blot->High_Background Multiple_Bands Multiple Bands Western_Blot->Multiple_Bands ELISA->No_Signal ELISA->High_Background ELISA->Multiple_Bands IHC->No_Signal IHC->High_Background IHC->Multiple_Bands Check_Antibody Check Antibody (Dilution, Storage) No_Signal->Check_Antibody Sample_Integrity Check Sample Integrity (Degradation) No_Signal->Sample_Integrity Positive_Control Use Positive Control No_Signal->Positive_Control High_Background->Check_Antibody Optimize_Blocking Optimize Blocking (Buffer, Time) High_Background->Optimize_Blocking Adjust_Washes Adjust Wash Steps High_Background->Adjust_Washes Multiple_Bands->Check_Antibody Multiple_Bands->Sample_Integrity Logical_Relationship cluster_fed Fed State cluster_fasting Fasting State Fed_Insulin Increased Insulin Fed_ANGPTL8 Increased ANGPTL8 Expression Fed_Insulin->Fed_ANGPTL8 Fed_Complex ANGPTL8-ANGPTL3 Complex Formation Fed_ANGPTL8->Fed_Complex Fed_LPL LPL Inhibition in Muscle Fed_Complex->Fed_LPL Fed_TG TG Storage in Adipose Tissue Fed_LPL->Fed_TG Fasting_Insulin Decreased Insulin Fasting_ANGPTL8 Decreased ANGPTL8 Expression Fasting_Insulin->Fasting_ANGPTL8 Fasting_ANGPTL4 Increased ANGPTL4 Expression Fasting_Insulin->Fasting_ANGPTL4 (indirectly) Fasting_LPL LPL Inhibition in Adipose Tissue Fasting_ANGPTL4->Fasting_LPL Fasting_TG TG Utilization in Muscle Fasting_LPL->Fasting_TG

References

Technical Support Center: ANGPTL8 Experiments and Nutritional Status Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopoietin-like protein 8 (ANGPTL8). The following information is designed to help control for the significant variable of nutritional status in your experiments.

Frequently Asked Questions (FAQs)

Q1: How does nutritional status fundamentally impact ANGPTL8 expression?

A1: Nutritional status is a primary regulator of ANGPTL8 expression. Expression levels are markedly decreased during fasting and significantly increased upon re-feeding[1][2][3]. This dynamic regulation is crucial for ANGPTL8's role in partitioning fatty acids between adipose tissue and skeletal muscle[4]. In the fed state, elevated ANGPTL8 promotes triglyceride storage in adipose tissue, while in the fasted state, reduced levels allow for the release of fatty acids for energy utilization in other tissues[3][5].

Q2: What is the specific role of macronutrients in regulating ANGPTL8?

A2: Macronutrient composition significantly influences ANGPTL8 levels. High-fat diets have been shown to increase ANGPTL8 expression in both the liver and brown adipose tissue in mice[6]. In human studies, a diet's protein content, particularly from animal sources, has been inversely correlated with ANGPTL8 levels[6][7]. The overall ratio of dietary macronutrients can alter metabolic profiles and, consequently, ANGPTL8 expression[8].

Q3: Which signaling pathways are involved in the nutritional regulation of ANGPTL8?

A3: Several key signaling pathways mediate the effects of nutritional status on ANGPTL8. Insulin (B600854) is a potent inducer of ANGPTL8 expression in both liver and adipose tissue, acting through the canonical PI3K-AKT and MAPK (ERK) pathways[9][10]. Glucose can further enhance insulin-stimulated ANGPTL8 expression in adipocytes[9][11]. Conversely, AMP-activated protein kinase (AMPK) signaling acts as a negative regulator, antagonizing the effects of insulin[9][11].

Q4: What are the best practices for standardizing nutritional intake in animal models for ANGPTL8 studies?

A4: To ensure reproducibility, it is critical to use standardized and well-defined diets. For studies involving high-fat diets, a matched control diet with a lower fat content, where the caloric difference is replaced by a component like cornstarch while keeping other macro- and micronutrients constant, is recommended[12]. Using standardized diets like the AIN-93G for control groups helps eliminate significant experimental variation[13]. It is also crucial to report detailed information about the diet composition in publications[12].

Q5: How do fasting and re-feeding protocols typically work in ANGPTL8 experiments?

A5: A common protocol involves fasting rodents overnight (e.g., 16 hours) to establish a baseline low level of ANGPTL8[14]. Re-feeding is then initiated by providing ad libitum access to food. The timing of sample collection post-re-feeding is critical, as ANGPTL8 expression can increase rapidly[2][9]. For example, a post-fast re-feeding period of 24 to 72 hours can be used to assess the regenerative and proliferative effects influenced by nutritional changes[15].

Troubleshooting Guides

Issue 1: High Variability in Baseline ANGPTL8 Levels Between Animals in the Same Group
Potential Cause Troubleshooting Step
Inconsistent food access prior to fasting. Ensure all animals have ad libitum access to the same diet for an adequate acclimation period before the experiment begins.
Differences in the timing of food withdrawal. Standardize the exact time of day for food removal to initiate the fasting period for all cages and animals.
Coprophagy (animals consuming feces). House animals in cages with wire-mesh floors during the fasting period to prevent coprophagy, which can affect nutritional status.
Underlying health differences. Monitor animal health closely and exclude any outliers that show signs of illness or significant weight loss beyond what is expected from fasting.
Issue 2: Inconsistent or Unexpected ANGPTL8 Response to High-Fat Diet Feeding
Potential Cause Troubleshooting Step
Inappropriate control diet. Use a matched low-fat control diet from the same manufacturer with identical micronutrient composition. Avoid using standard chow as a control for a purified high-fat diet[12].
Duration of diet exposure. Ensure the high-fat diet feeding period is sufficiently long to induce the desired metabolic phenotype. Short-term feeding may not be enough to see significant changes in ANGPTL8.
Strain and sex differences in mice. Be aware that different mouse strains and sexes can respond differently to high-fat diets. Use a consistent strain and sex throughout the experiment and report these details.
Food intake monitoring. Quantify food intake to ensure that differences in ANGPTL8 are not simply due to variations in caloric consumption between groups.
Issue 3: Discrepancies Between In Vitro and In Vivo ANGPTL8 Regulation
Potential Cause Troubleshooting Step
Hormonal and metabolic differences. Recognize that in vitro systems lack the complex hormonal and metabolic milieu of a whole organism. For example, the interplay between ANGPTL3, ANGPTL4, and ANGPTL8 that occurs in vivo is not fully replicated in cell culture[5][7].
Nutrient concentrations in media. Carefully control glucose and insulin concentrations in cell culture media to mimic fed or fasted states. For instance, insulin has been shown to upregulate ANGPTL8 mRNA in a dose- and time-dependent manner in cultured hepatocytes[9].
Cell type-specific responses. Be aware that ANGPTL8 is expressed and regulated differently in various cell types (e.g., hepatocytes vs. adipocytes). Choose the appropriate cell line or primary cells for your research question.

Quantitative Data Summary

Table 1: Impact of Nutritional State on ANGPTL8 and Related Factors in Human Adipose Tissue

Parameter Change with Fasting Reference
LPL ActivityDecreased (~60%)[16]
ANGPTL4 mRNAIncreased (~90%)[16]
ANGPTL8 mRNADecreased (~94%)[16]
ANGPTL4 ProteinIncreased (~46%)[16]
Plasma ANGPTL4Increased (~100%)[16]
Plasma ANGPTL8Decreased (~79%)[16]

Experimental Protocols

1. In Vivo Glucose Tolerance Test (GTT) in Mice on a High-Fat Diet

  • Animal Model: Mice fed a high-fat diet (HFD) for 10-24 weeks.

  • Fasting: Fast mice for 6 hours prior to the test.

  • Glucose Injection: Administer an intraperitoneal (IP) injection of glucose. The dosage may need to be adjusted based on the diet (e.g., 2 g/kg for normal chow diet-fed mice, 1.3 g/kg for HFD-fed mice)[17].

  • Blood Sampling: Collect blood samples at 0, 30, 60, 90, and 120 minutes post-injection.

  • Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated for further analysis of insulin or other metabolites[17].

2. In Vivo Insulin Tolerance Test (ITT)

  • Animal Model: Mice on the experimental diet.

  • Fasting: Fast mice for 4 hours.

  • Insulin Injection: Administer an IP injection of human insulin (e.g., 0.75 U/kg)[17].

  • Blood Sampling: Measure blood glucose at 0, 15, 30, 60, and 90 minutes post-injection using a glucometer[17].

3. In Vitro Regulation of Angptl8 Expression in Hepatocytes

  • Cell Line: Rat H4IIE hepatic cell line or primary hepatocytes.

  • Stimulation: Treat cells with varying concentrations of insulin (e.g., starting from 1 nM) for different durations (e.g., starting from 60 minutes)[9]. High glucose can also be added alone or in combination with insulin[9].

  • Analysis: Extract RNA and perform qPCR to quantify Angptl8 mRNA expression levels.

Visualizations

ANGPTL8_Regulation_Pathway Fed_State Fed State (High Insulin, High Glucose) Insulin Insulin Fed_State->Insulin increases Glucose Glucose Fed_State->Glucose increases Fasted_State Fasted State (Low Insulin, High Glucagon) AMPK AMPK Fasted_State->AMPK activates PI3K_AKT PI3K/Akt Pathway Insulin->PI3K_AKT activates ANGPTL8_Expression ANGPTL8 Expression (Liver & Adipose Tissue) Glucose->ANGPTL8_Expression enhances insulin effect (in adipose tissue) AMPK->ANGPTL8_Expression inhibits CEBPB C/EBPβ PI3K_AKT->CEBPB activates CEBPB->ANGPTL8_Expression promotes transcription Experimental_Workflow_Nutritional_Control cluster_0 Animal Acclimation cluster_1 Experimental Groups cluster_2 Nutritional State Control cluster_3 Sample Collection & Analysis Acclimation Acclimation Period (Standardized Diet) Control_Diet Control Diet Group (e.g., Low-Fat Matched) Acclimation->Control_Diet Experimental_Diet Experimental Diet Group (e.g., High-Fat Diet) Acclimation->Experimental_Diet Fasting Standardized Fasting (e.g., 16 hours overnight) Control_Diet->Fasting Experimental_Diet->Fasting Refeeding Refeeding (Ad libitum access) Fasting->Refeeding Sample_Collection Tissue/Blood Collection (Standardized Time Points) Refeeding->Sample_Collection Analysis ANGPTL8 Measurement (qPCR, ELISA, etc.) Sample_Collection->Analysis

References

ANGPTL Protein Refolding & Complex Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vitro refolding of angiopietin-like protein 8 (ANGPTL8) and its complex formation with ANGPTL3 and ANGPTL4.

I. Frequently Asked Questions (FAQs)

Q1: We are trying to form the ANGPTL3/8 complex by mixing purified, refolded ANGPTL3 and ANGPTL8, but the efficiency is very low. Why is this?

A1: This is a common and significant challenge. Studies have consistently shown that the formation of a functional ANGPTL3/8 complex is highly inefficient when the two proteins are mixed after individual expression and purification.[1] The primary reason is that proper complex formation likely requires co-translational and co-folding events that occur within the host cell during expression.[1] Post-translational modifications that happen intracellularly may also play a crucial role. Therefore, co-expression of ANGPTL3 and ANGPTL8 in the same host cell is the recommended and far more efficient method to produce the active complex.[1][2]

Q2: What is the functional consequence of forming the ANGPTL3/8 versus the ANGPTL4/8 complex?

A2: The formation of these two complexes has opposing effects on the inhibition of lipoprotein lipase (B570770) (LPL). The ANGPTL3/8 complex is a significantly more potent inhibitor of LPL than ANGPTL3 alone.[3][4] In contrast, the formation of the ANGPTL4/8 complex dramatically reduces the LPL inhibitory activity of ANGPTL4.[3] This differential regulation is a key mechanism for controlling lipid metabolism in different nutritional states.[5][6]

Q3: We have expressed ANGPTL8 in E. coli and it has formed inclusion bodies. What is the general strategy to recover active protein?

A3: Expressing ANGPTL8 in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies. The general workflow to recover folded protein involves:

  • Isolation and Washing of Inclusion Bodies: This step aims to remove contaminating cellular debris and proteins.

  • Solubilization: The washed inclusion bodies are solubilized using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) to unfold the aggregated protein into a linear state.

  • Refolding: The denatured ANGPTL8 is then refolded into its active conformation by removing the denaturant, typically through methods like dialysis or rapid dilution into a refolding buffer. This buffer often contains additives to prevent aggregation and promote correct folding.

Q4: What are the expected challenges when purifying ANGPTL proteins and their complexes?

A4: A primary challenge is protein aggregation, especially during purification and after elution.[7][8][9] ANGPTL proteins, particularly ANGPTL4, can be prone to instability. Maintaining appropriate buffer conditions (pH, ionic strength) and protein concentration is crucial. For the complexes, ensuring the correct stoichiometry and preventing the dissociation of the complex during purification are key considerations.

II. Troubleshooting Guides

Troubleshooting ANGPTL8 Refolding from Inclusion Bodies
Problem Possible Cause Suggested Solution
Low yield of solubilized ANGPTL8 from inclusion bodies Incomplete cell lysis.Ensure complete cell disruption using methods like sonication or high-pressure homogenization.
Inefficient solubilization buffer.Use strong denaturants like 6 M GdnHCl or 8 M urea. Ensure the pH is optimal for solubilization (e.g., pH 8.0).[10] Include a reducing agent like DTT or β-mercaptoethanol to break incorrect disulfide bonds.[11]
Precipitation of ANGPTL8 during refolding Protein concentration is too high.Perform refolding at a lower protein concentration. Rapid dilution into a large volume of refolding buffer is often preferred over dialysis for this reason.[12]
Suboptimal refolding buffer composition.Screen different refolding buffer additives. Common additives that can help prevent aggregation include L-arginine, glycerol (B35011), and non-detergent sulfobetaines.[13][14]
Incorrect redox environment.If your protein has disulfide bonds, optimize the ratio of reduced and oxidized glutathione (B108866) (GSH/GSSG) in the refolding buffer to facilitate correct disulfide bond formation.
Refolded ANGPTL8 is inactive Misfolded protein.Try different refolding strategies such as on-column refolding where the protein is bound to a chromatography resin while the denaturant is gradually removed.[10]
Absence of a required binding partner for activity.ANGPTL8 on its own has a functional LPL inhibitory motif, but it requires interaction with ANGPTL3 to inhibit LPL and raise plasma triglyceride levels.[15] Therefore, the activity of refolded ANGPTL8 should be assessed in the presence of ANGPTL3.
Troubleshooting Co-expression and Co-purification of ANGPTL Complexes
Problem Possible Cause Suggested Solution
Low expression level of the complex Suboptimal vector design or transfection efficiency.Ensure that both protein constructs are efficiently co-transfected. Using a single vector with internal ribosome entry sites (IRES) or multiple expression cassettes can improve co-expression efficiency.
Protein toxicity to host cells.Use an inducible expression system to control the timing and level of protein expression. Lowering the expression temperature can also sometimes improve yield.
Incorrect stoichiometry of the purified complex Unequal expression levels of the two proteins.Optimize the ratio of the plasmids used for co-transfection.
Dissociation of the complex during purification.Perform purification steps at 4°C and minimize the number of steps. Use gentle elution conditions.
Aggregation of the complex during purification Inappropriate buffer conditions.Optimize the pH and salt concentration of the purification buffers. Consider adding stabilizing agents like glycerol or arginine to the buffers.[9]
High protein concentration after elution.Elute the complex into a larger volume or perform a buffer exchange into a stabilizing buffer immediately after elution.

III. Experimental Protocols

Protocol 1: Refolding of ANGPTL8 from E. coli Inclusion Bodies (General Protocol)

This protocol provides a general framework. Optimization of buffer components and concentrations is often necessary for each specific protein.

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet from a 1 L culture in 50 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells by sonication on ice.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet by resuspending in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants.[11] Repeat this wash step twice.

    • Perform a final wash with a buffer without detergent to remove residual detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl or 8 M urea, 10 mM DTT).[10][16]

    • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding by Rapid Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG). The optimal composition may need to be determined empirically.[17]

    • Rapidly dilute the solubilized ANGPTL8 into the refolding buffer with vigorous stirring. A dilution factor of 1:50 to 1:100 is common.

    • Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

  • Purification of Refolded ANGPTL8:

    • Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators).

    • Purify the refolded ANGPTL8 using size-exclusion chromatography to separate correctly folded monomers from aggregates and any remaining unfolded protein.

Protocol 2: Co-expression and Co-purification of ANGPTL3/8 Complex from Expi293 Cells

This protocol is adapted from established methods for producing the ANGPTL3/8 complex.[2]

  • Vector Construction:

    • Clone the coding sequences for human ANGPTL3 and ANGPTL8 into a mammalian expression vector.

    • To facilitate purification, add different affinity tags to each protein. For example, a Strep-tag II at the N-terminus of ANGPTL3 and a His-tag at the C-terminus of ANGPTL8.[2]

  • Co-transfection:

    • Co-transfect Expi293 cells with the ANGPTL3 and ANGPTL8 expression vectors according to the manufacturer's protocol.

    • Culture the cells for 4-5 days post-transfection.

  • Harvesting and Initial Purification:

    • Centrifuge the cell culture at high speed (e.g., 27,000 x g) for 1 hour to pellet the cells and debris.[2]

    • Collect the supernatant containing the secreted ANGPTL3/8 complex.

    • Pass the supernatant over a Ni-NTA affinity resin column to bind the His-tagged ANGPTL8, and by extension, the complexed ANGPTL3.[2]

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

    • Elute the complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional but Recommended):

    • Further purify the eluted complex using anion-exchange chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous preparation.[2]

IV. Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) for LPL inhibition by various ANGPTL proteins and their complexes.

Protein/ComplexLPL Inhibition IC50Reference
ANGPTL3~180 nM[4]
ANGPTL4~2 nM[4]
ANGPTL3/8 Complex ~6.062 nM [2]
ANGPTL4/8 Complex >100-fold less potent than ANGPTL4 [3]
ApoC3~0.5 µM[18]

Note: IC50 values can vary depending on the specific assay conditions.

V. Signaling Pathway and Experimental Workflow Diagrams

ANGPTL3-4-8 Model of Triglyceride Trafficking

The following diagram illustrates the "ANGPTL3-4-8 model," which describes how these proteins regulate the trafficking of triglycerides (TG) to different tissues based on nutritional status.[6]

ANGPTL_Signaling cluster_Fasting Fasting State cluster_Fed Fed State Fasting Fasting ANGPTL4_Adipose ANGPTL4 Expression in Adipose Tissue Fasting->ANGPTL4_Adipose induces LPL_Adipose_Inhibition LPL Inhibition in Adipose Tissue ANGPTL4_Adipose->LPL_Adipose_Inhibition TG_to_Muscle TG Trafficking to Muscle for Oxidation LPL_Adipose_Inhibition->TG_to_Muscle Fed Feeding ANGPTL8_Liver ANGPTL8 Expression in Liver Fed->ANGPTL8_Liver induces ANGPTL8_Adipose ANGPTL8 Expression in Adipose Tissue Fed->ANGPTL8_Adipose induces ANGPTL3_Activation ANGPTL3 Activation ANGPTL8_Liver->ANGPTL3_Activation ANGPTL3_8_Complex ANGPTL3/8 Complex (Endocrine) ANGPTL3_Activation->ANGPTL3_8_Complex LPL_Muscle_Inhibition LPL Inhibition in Muscle ANGPTL3_8_Complex->LPL_Muscle_Inhibition TG_to_Adipose TG Trafficking to Adipose for Storage LPL_Muscle_Inhibition->TG_to_Adipose ANGPTL4_8_Complex ANGPTL4/8 Complex (Local) ANGPTL8_Adipose->ANGPTL4_8_Complex ANGPTL4_Inhibition_Reduced Reduced ANGPTL4-mediated LPL Inhibition ANGPTL4_8_Complex->ANGPTL4_Inhibition_Reduced ANGPTL4_Inhibition_Reduced->TG_to_Adipose

Caption: ANGPTL3-4-8 signaling in fasting vs. fed states.

Experimental Workflow: Co-expression and Co-purification of ANGPTL3/8

This diagram outlines the key steps for producing the ANGPTL3/8 complex using a co-expression strategy.

CoExpression_Workflow start Start: Vector Construction (ANGPTL3-Strep, ANGPTL8-His) co_transfection Co-transfection into Mammalian Cells (e.g., Expi293) start->co_transfection cell_culture Cell Culture (4-5 days) co_transfection->cell_culture harvest Harvest Supernatant (Centrifugation) cell_culture->harvest ni_nta Ni-NTA Affinity Chromatography (Binds His-ANGPTL8 and Complex) harvest->ni_nta elution Elution with Imidazole ni_nta->elution sec Size-Exclusion Chromatography (Further Purification) elution->sec end End: Pure ANGPTL3/8 Complex sec->end

Caption: Workflow for ANGPTL3/8 co-expression and purification.

References

Addressing variability in ANGPTL8 knockout mouse phenotypes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ANGPTL8 knockout mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed variability in ANGPTL8 knockout mouse phenotypes.

Frequently Asked Questions (FAQs)

Q1: We recently generated ANGPTL8 knockout mice, and our initial characterization shows a different phenotype than what is reported in some publications. Is this expected?

A1: Yes, variability in the phenotype of ANGPTL8 knockout mice is a known issue in the field. Discrepancies have been reported across different studies, particularly concerning body weight, fat mass, and glucose homeostasis.[1][2] This variability can arise from a number of factors, including the genetic background of the mice, their sex, diet, and the specific experimental conditions used for phenotyping.

Q2: What is the most consistent phenotype observed in ANGPTL8 knockout mice?

A2: The most consistently reported phenotype in ANGPTL8 knockout mice is a disruption in triglyceride metabolism. Specifically, these mice typically exhibit lower plasma triglyceride levels, especially in the fed or postprandial state.[3][4][5][6] This is attributed to the role of ANGPTL8 in forming a complex with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for clearing triglycerides from the circulation. In the absence of ANGPTL8, LPL activity in oxidative tissues like heart and skeletal muscle is increased, leading to enhanced triglyceride clearance.[5][6]

Q3: The effect of ANGPTL8 knockout on glucose metabolism seems to be controversial. Why is that?

A3: The role of ANGPTL8 in glucose homeostasis is indeed a point of contention. Some studies have reported no significant changes in glucose tolerance or insulin (B600854) sensitivity in ANGPTL8 knockout mice.[3][4][5][7] Conversely, other studies have observed improved glucose tolerance, particularly in mice on a high-fat diet.[1] These discrepancies may be due to differences in experimental design, such as the use of whole-body versus tissue-specific knockouts, the age of the mice, the specific diet used, and the genetic background.[1][2]

Q4: How does the genetic background of the mouse strain influence the ANGPTL8 knockout phenotype?

Q5: Are there sex-specific differences in the phenotype of ANGPTL8 knockout mice?

A5: Yes, sex-specific differences have been reported. For instance, some studies have noted a more pronounced reduction in body weight and fat mass in female ANGPTL8 knockout mice compared to males on a standard chow diet.[1] Additionally, ANGPTL8 expression itself can be influenced by sex hormones, with some evidence suggesting higher ANGPTL8 levels in males.[11][12] It is therefore critical to analyze and report data for male and female mice separately.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
No difference in plasma triglycerides between WT and ANGPTL8 KO mice. 1. Nutritional Status: ANGPTL8's effect on triglycerides is most prominent in the fed state.1. Ensure triglyceride measurements are performed in both fasted and fed (or postprandial) states. A standard protocol is to fast mice for 4-6 hours, then provide food for a set period (e.g., 4 hours) before blood collection.
2. Age of Mice: The metabolic phenotype may be more pronounced in older mice.2. Characterize mice at different ages to determine the onset and progression of the phenotype.
Inconsistent results in glucose tolerance tests (GTT). 1. Fasting Duration: Prolonged fasting can induce stress and alter glucose metabolism.1. Standardize the fasting period to 4-6 hours before the GTT. Overnight fasting can lead to confounding metabolic changes.
2. Diet: The effect on glucose metabolism may only be apparent under metabolic stress.2. Perform GTTs on mice fed both a standard chow diet and a high-fat diet (HFD) for a sufficient duration (e.g., 8-12 weeks).
3. Genetic Drift: Genetic drift within a mouse colony can lead to phenotypic divergence over time.3. Regularly refresh your breeder colony from a reputable vendor to ensure genetic stability.
Unexpected body weight and fat mass phenotype. 1. Sex Differences: As noted, the effect on adiposity can be more significant in females.1. Analyze and report body weight and composition data separately for each sex.
2. Housing Conditions: Housing temperature and enrichment can influence energy expenditure.2. Maintain consistent and standardized housing conditions for all experimental and control groups.
Variable LPL activity measurements. 1. Sample Collection: The timing of blood collection after heparin injection is critical.1. Adhere strictly to a standardized protocol for post-heparin plasma collection (e.g., exactly 10 minutes post-injection).
2. Assay Conditions: The LPL assay is sensitive to substrate and enzyme concentrations.2. Use a validated LPL activity assay kit and follow the manufacturer's instructions carefully. Run appropriate controls.

Data Presentation: Comparative Phenotypes

Table 1: Metabolic Phenotype of Male vs. Female ANGPTL8 KO Mice on a C57BL/6 Background (Chow Diet)

Parameter Male WT Male ANGPTL8 KO Female WT Female ANGPTL8 KO Reference
Body Weight No significant differenceNo significant differenceSignificant reduction[1]
Fed Plasma Triglycerides ~100 mg/dL~40 mg/dL (Significant reduction)~80 mg/dL~35 mg/dL (Significant reduction)[1]
Fasted Plasma Triglycerides ~60 mg/dL~50 mg/dL (No significant difference)~55 mg/dL~45 mg/dL (No significant difference)[1]
Fed Plasma Free Fatty Acids No significant differenceSignificant reduction[1]
Glucose Tolerance (AUC) No significant differenceModest but significant improvement[1]

Note: The values presented are approximate and intended for comparative purposes. Please refer to the cited literature for precise data and statistical analysis.

Table 2: Metabolic Phenotype of ANGPTL8 KO Mice on a C57BL/6 Background (High-Fat Diet)

Parameter Male WT Male ANGPTL8 KO Female WT Female ANGPTL8 KO Reference
Body Weight No significant differenceNo significant difference[1]
Fed Plasma Triglycerides Significant reductionSignificant reduction[1]
Glucose Tolerance ImpairedImproved compared to WTImpairedImproved compared to WT[1]
Insulin Resistance IncreasedReduced peripheral insulin resistanceIncreasedReduced peripheral insulin resistance[1]

Experimental Protocols

Mouse Genotyping for ANGPTL8 Knockout Allele

a. DNA Extraction:

  • A small piece of ear or tail tissue (2-3 mm) is collected from each mouse.

  • DNA is extracted using a commercial DNA extraction kit or a standard phenol-chloroform protocol.

b. PCR Amplification:

  • PCR is performed using a three-primer strategy to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes.

    • Forward Primer 1 (WT allele): Binds to the genomic region deleted in the knockout allele.

    • Forward Primer 2 (KO allele): Binds to the selection cassette (e.g., Neo) inserted in the knockout allele.

    • Common Reverse Primer: Binds downstream of the targeted region.

  • PCR products are resolved on a 1.5-2% agarose (B213101) gel. The presence of a band for the WT allele and/or the KO allele will determine the genotype.

Measurement of VLDL-Triglyceride Secretion Rate

This protocol is adapted from established methods using a lipoprotein lipase inhibitor.

a. Animal Preparation:

  • Mice are fasted for 4 hours to reduce plasma triglyceride levels.

  • A baseline blood sample (t=0) is collected via the tail vein.

b. LPL Inhibition:

  • Mice are injected intravenously with a lipoprotein lipase inhibitor, such as Triton WR-1339 (500 mg/kg body weight) or Poloxamer 407 (1 g/kg body weight), to block the clearance of newly secreted VLDL particles.[5]

c. Blood Sampling:

  • Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the injection.

d. Triglyceride Measurement and Calculation:

  • Plasma is isolated from each blood sample, and triglyceride concentrations are measured using a commercial kit.

  • The VLDL-triglyceride secretion rate is calculated from the slope of the linear increase in plasma triglyceride concentration over time.

Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity Assay

a. Sample Collection:

  • A baseline (pre-heparin) blood sample is collected.

  • Mice are injected intravenously with heparin (e.g., 100 U/kg body weight) to release LPL from the endothelial surface into the circulation.

  • Exactly 10 minutes post-injection, a second blood sample (post-heparin) is collected.[3]

b. LPL Activity Measurement:

  • Plasma is prepared from both pre- and post-heparin samples.

  • LPL activity is measured using a commercially available fluorometric or radiometric assay kit that uses a triglyceride substrate. The assay measures the release of free fatty acids.

  • LPL activity is calculated by subtracting the pre-heparin lipase activity from the post-heparin lipase activity.

Mandatory Visualizations

ANGPTL8_Signaling_Pathway cluster_Fed_State Fed State cluster_Liver cluster_Adipose cluster_Tissues Insulin Insulin/ Feeding Liver Liver Insulin->Liver Stimulates Adipose Adipose Tissue Insulin->Adipose Stimulates ANGPTL8_Liver ANGPTL8 (Upregulated) Liver->ANGPTL8_Liver ANGPTL8_Adipose ANGPTL8 (Upregulated) Adipose->ANGPTL8_Adipose ANGPTL4 ANGPTL4 (Downregulated) Adipose->ANGPTL4 ANGPTL3_8_complex ANGPTL3-ANGPTL8 Complex ANGPTL8_Liver->ANGPTL3_8_complex ANGPTL3 ANGPTL3 ANGPTL3->ANGPTL3_8_complex LPL_Muscle LPL (Oxidative Tissues) ANGPTL3_8_complex->LPL_Muscle Inhibits ANGPTL4_8_complex ANGPTL4-ANGPTL8 Complex ANGPTL8_Adipose->ANGPTL4_8_complex ANGPTL4->ANGPTL4_8_complex LPL_Adipose LPL (Adipose Tissue) ANGPTL4_8_complex->LPL_Adipose Less Inhibition TG_Muscle TG Uptake (Muscle/Heart) LPL_Muscle->TG_Muscle Reduced TG_Adipose TG Storage (Adipose) LPL_Adipose->TG_Adipose Promoted

Caption: ANGPTL8 signaling in the fed state.

Experimental_Workflow cluster_Phenotyping Metabolic Phenotyping cluster_Lipid_Metabolism Lipid Metabolism Assays start Start with ANGPTL8 KO and WT mice Diet Place on Chow vs. High-Fat Diet start->Diet BodyComp Monitor Body Weight & Composition Diet->BodyComp Triglycerides Measure Plasma Triglycerides (Fasted & Fed) Diet->Triglycerides GTT Glucose Tolerance Test (GTT) BodyComp->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Data Analyze Data Separately by Sex and Diet ITT->Data VLDL VLDL Secretion Assay Triglycerides->VLDL LPL Post-Heparin LPL Activity Assay VLDL->LPL LPL->Data

Caption: Experimental workflow for phenotyping ANGPTL8 KO mice.

Troubleshooting_Logic start Inconsistent Phenotype Observed q1 Are you analyzing males and females separately? start->q1 q2 Is the genetic background of WT controls identical? q1->q2 Yes a1_no Separate data by sex and re-analyze. q1->a1_no No q3 Are you testing under both fasted and fed conditions? q2->q3 Yes a2_no Obtain correct WT controls and repeat experiments. q2->a2_no No q4 Is the diet consistent across all groups? q3->q4 Yes a3_no Incorporate both fasted and fed measurements. q3->a3_no No a4_no Ensure identical diet formulation and duration. q4->a4_no No end Review experimental protocols for other variables. q4->end Yes a1_no->q2 a2_no->q3 a3_no->q4 a4_no->end

Caption: Troubleshooting logic for inconsistent phenotypes.

References

Technical Support Center: Enhancing ANGPTL8 Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability of Angiopoietin-like protein 8 (ANGPTL8) in various in vitro applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, offering practical solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting ANGPTL8 stability in vitro?

ANGPTL8, like many recombinant proteins, can be susceptible to several instability issues in vitro, including:

  • Degradation: Proteolytic cleavage can lead to loss of full-length, active protein.

  • Aggregation: At high concentrations or under suboptimal buffer conditions, ANGPTL8 may form soluble or insoluble aggregates, reducing its biological activity.

  • Loss of Activity: Improper storage, handling, or assay conditions can lead to a decline in the biological activity of ANGPTL8, particularly its ability to regulate Lipoprotein Lipase (B570770) (LPL) activity in complex with ANGPTL3 or ANGPTL4.

  • Surface Adsorption: The protein can adsorb to the surface of storage vials or assay plates, leading to a decrease in the effective concentration.

Q2: What are the recommended storage conditions for recombinant ANGPTL8?

Proper storage is critical for maintaining the stability and activity of recombinant ANGPTL8. Here are general guidelines based on supplier recommendations:

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C to -80°CUp to 12 monthsStore in a desiccated environment.
Reconstituted Stock Solution 4°CUp to 1 weekFor short-term use.
Reconstituted Stock Solution -20°C or -80°CFor longer-term storageCrucial: Aliquot to avoid repeated freeze-thaw cycles. The addition of a carrier protein is highly recommended.

Q3: How should I reconstitute lyophilized ANGPTL8?

To ensure optimal recovery and stability, follow this general reconstitution protocol:

  • Centrifuge the vial: Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.

  • Use recommended solvent: Reconstitute in sterile, distilled water or the buffer specified on the product datasheet.

  • Gentle mixing: After adding the solvent, gently swirl or invert the vial to dissolve the protein. Avoid vigorous shaking or vortexing , as this can cause aggregation.

  • Allow to dissolve: Let the vial sit at room temperature for a few minutes to ensure complete dissolution.

Q4: What is the role of a carrier protein, and when should I use one?

A carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is often added to dilute protein solutions to prevent surface adsorption and improve stability.

  • When to use: It is highly recommended to add a carrier protein (typically to a final concentration of 0.1%) to your reconstituted ANGPTL8 stock solutions, especially for long-term storage at -20°C or -80°C and for working solutions at low concentrations.

  • Consideration: Be aware that the carrier protein may interfere with certain downstream applications. Always check for compatibility with your specific assay.

Troubleshooting Guides

Issue 1: Low or No Signal in ANGPTL8 ELISA

A weak or absent signal in an ELISA can be frustrating. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Troubleshooting Step
Improper Storage/Handling of ANGPTL8 Standard - Ensure the standard was reconstituted correctly and stored as recommended. - Avoid repeated freeze-thaw cycles of the standard. Prepare single-use aliquots.
Low ANGPTL8 Concentration in Sample - Concentrate your sample if possible. - If using cell culture supernatant, optimize culture conditions to increase ANGPTL8 expression.
Antibody Issues - Confirm that the primary and secondary antibodies are compatible and used at the recommended dilutions. - Ensure the capture and detection antibodies recognize different epitopes on ANGPTL8.
Suboptimal Assay Conditions - Increase incubation times for antibodies and/or substrate. - Optimize incubation temperatures.
ANGPTL8 Degradation - Add protease inhibitors to your sample preparation buffer. - Handle samples on ice to minimize proteolytic activity.
Issue 2: Inconsistent Results in LPL Activity Assays

The biological activity of ANGPTL8 is often assessed by its ability to modulate LPL activity, typically in complex with ANGPTL3 or ANGPTL4. Inconsistent results can arise from several factors:

Potential Cause Troubleshooting Step
Inactive ANGPTL8 - Verify the activity of your ANGPTL8 lot using a positive control if available. - Ensure proper storage and handling to prevent loss of activity.
Absence of Binding Partner - ANGPTL8's primary function in LPL regulation is through its interaction with ANGPTL3 or ANGPTL4. Ensure the appropriate binding partner is included in the assay at an optimal molar ratio.[1][2]
Suboptimal Assay Buffer - The pH and ionic strength of the assay buffer can impact protein stability and enzyme kinetics. Optimize buffer conditions.
Detergent Effects - Some detergents used in LPL activity assays can affect the stability and activity of ANGPTL8 and its complex. If possible, test different non-ionic detergents at various concentrations.
Inconsistent Complex Formation - Pre-incubate ANGPTL8 with its binding partner (ANGPTL3 or ANGPTL4) to allow for complex formation before adding to the LPL reaction.
Issue 3: Evidence of ANGPTL8 Aggregation

Protein aggregation can manifest as visible precipitates or lead to reduced activity and inconsistent assay results.

Potential Cause Troubleshooting Step
High Protein Concentration - Store and handle ANGPTL8 at the lowest feasible concentration.
Suboptimal Buffer Conditions - Adjust the pH of your buffer. Proteins are often least soluble at their isoelectric point (pI). - Modify the ionic strength by adjusting the salt concentration.
Freeze-Thaw Cycles - Aliquot reconstituted ANGPTL8 into single-use volumes to minimize freeze-thaw events.
Mechanical Stress - Avoid vigorous mixing or vortexing of ANGPTL8 solutions.
Lack of Stabilizing Excipients - Consider adding cryoprotectants like glycerol (B35011) (5-10%), or sugars such as trehalose (B1683222) or mannitol (B672) to your storage buffer for frozen aliquots.

Experimental Protocols & Methodologies

Protocol 1: General Handling and Storage of Recombinant ANGPTL8
  • Receiving and Initial Storage: Upon receipt, store the lyophilized ANGPTL8 protein at -20°C or -80°C.

  • Reconstitution:

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Reconstitute with sterile, high-purity water or a recommended buffer (e.g., PBS, pH 7.4) to a concentration of 0.1-1.0 mg/mL.

    • Gently mix by inversion or swirling. Do not vortex.

    • Allow the solution to sit for 15-20 minutes at room temperature to ensure complete dissolution.

  • Aliquoting and Long-Term Storage:

    • For long-term stability, add a carrier protein such as sterile BSA or HSA to a final concentration of 0.1%.

    • For frozen storage, consider adding a cryoprotectant like glycerol to a final concentration of 10%.

    • Aliquot the reconstituted protein into single-use volumes in low-protein-binding microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.

Protocol 2: ANGPTL8-mediated LPL Activity Assay

This protocol provides a general workflow for assessing the inhibitory effect of the ANGPTL8/ANGPTL3 complex on LPL activity.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human LPL.

    • Prepare stock solutions of recombinant human ANGPTL8 and ANGPTL3.

    • Prepare an assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and fatty acid-free BSA).

    • Prepare a fluorescent lipase substrate solution.

  • Complex Formation:

    • In a microplate, pre-incubate ANGPTL8 and ANGPTL3 together in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for complex formation. Include a control with ANGPTL3 alone and a buffer-only control.

  • LPL Inhibition:

    • Add the LPL solution to the wells containing the ANGPTL complexes and controls.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for LPL inhibition.

  • Activity Measurement:

    • Initiate the reaction by adding the fluorescent lipase substrate.

    • Measure the fluorescence signal over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (LPL activity) for each condition.

    • Determine the percent inhibition of LPL activity by the ANGPTL8/ANGPTL3 complex compared to the control.

Visualizations

ANGPTL8_Stability_Workflow cluster_storage Storage cluster_handling Handling cluster_assay In Vitro Assay cluster_issues Potential Issues Lyophilized Lyophilized Reconstitution Reconstitution Lyophilized->Reconstitution -20°C / -80°C Reconstituted Reconstituted Aliquoted Aliquoted Reconstituted->Aliquoted + Carrier Protein + Cryoprotectant Degradation Degradation Reconstituted->Degradation Dilution Dilution Aliquoted->Dilution Reconstitution->Reconstituted Gentle Mix Assay_Setup Assay Setup Dilution->Assay_Setup Aggregation Aggregation Dilution->Aggregation Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Loss_of_Activity Loss of Activity Incubation->Loss_of_Activity LPL_Inhibition_Pathway ANGPTL8 ANGPTL8 ANGPTL8_ANGPTL3_Complex ANGPTL8/ANGPTL3 Complex ANGPTL8->ANGPTL8_ANGPTL3_Complex ANGPTL3 ANGPTL3 ANGPTL3->ANGPTL8_ANGPTL3_Complex LPL Lipoprotein Lipase (Active) ANGPTL8_ANGPTL3_Complex->LPL Inhibits Inactive_LPL Inactive LPL LPL->Inactive_LPL Free_Fatty_Acids Free Fatty Acids LPL->Free_Fatty_Acids Hydrolyzes Triglycerides Triglycerides Triglycerides->LPL Troubleshooting_Logic Problem Problem Check_Storage Check Storage & Handling Problem->Check_Storage Check_Reagents Verify Reagents Problem->Check_Reagents Optimize_Assay Optimize Assay Parameters Problem->Optimize_Assay Consider_Complex Assess Complex Formation Problem->Consider_Complex Solution Solution Check_Storage->Solution Aliquot, use carrier protein, avoid freeze-thaw Check_Reagents->Solution Check concentrations, compatibility, activity Optimize_Assay->Solution Adjust incubation times, temperatures, buffers Consider_Complex->Solution Ensure presence of binding partner (ANGPTL3/4)

References

Validation & Comparative

Comparing ANGPTL8 function with ANGPTL3 and ANGPTL4.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of ANGPTL3, ANGPTL4, and ANGPTL8 Functions in Metabolism

Angiopoietin-like proteins (ANGPTLs) 3, 4, and 8 are key secreted factors that have emerged as critical regulators of lipid and glucose metabolism. Their primary mechanism of action involves the modulation of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for the hydrolysis of triglycerides from circulating lipoproteins. Understanding the distinct and overlapping functions of these proteins is crucial for researchers, scientists, and drug development professionals exploring therapeutic targets for metabolic diseases. This guide provides an objective comparison of ANGPTL3, ANGPTL4, and ANGPTL8, supported by experimental data, detailed protocols, and visual diagrams of their signaling pathways.

Core Functional Comparison

ANGPTL3, ANGPTL4, and ANGPTL8 work in a coordinated, yet distinct, manner to regulate triglyceride trafficking in response to nutritional cues. The "ANGPTL3-4-8 model" provides a framework for understanding their interplay. In the fasted state, ANGPTL4 is induced in adipose tissue, where it inhibits LPL activity to limit fat storage and divert triglycerides to oxidative tissues like muscle for energy.[1][2] Conversely, in the fed state, ANGPTL8 expression is induced in the liver and adipose tissue.[3] Hepatic ANGPTL8 forms a complex with ANGPTL3, which then acts as a potent endocrine inhibitor of LPL in oxidative tissues, thereby directing circulating triglycerides towards adipose tissue for storage.[1][2] In adipose tissue, ANGPTL8 complexes with ANGPTL4, which paradoxically reduces ANGPTL4's inhibitory effect on LPL, further promoting triglyceride uptake and storage in fat.[3][4]

Key Distinctions at a Glance:
FeatureANGPTL3ANGPTL4ANGPTL8
Primary Site of Expression Liver[5][6]Adipose tissue, liver, heart, skeletal muscle[3]Liver, adipose tissue[3][7]
Regulation by Nutritional Status Expression is relatively stable[2]Induced by fasting[2][3]Induced by feeding[2][3]
Primary Role in TG Metabolism Systemic LPL inhibition (in complex with ANGPTL8) in the fed state[1][2]Local LPL inhibition in adipose tissue during fasting[1][2]Modulator of ANGPTL3 and ANGPTL4 activity[4][8]
Interaction with other ANGPTLs Forms a highly active inhibitory complex with ANGPTL8[8]Forms a less active inhibitory complex with ANGPTL8[3][4]Essential for the potent LPL inhibitory activity of ANGPTL3 and modulates ANGPTL4 activity[4][8]
Effect on Glucose Metabolism Loss-of-function associated with improved insulin (B600854) sensitivity[5]Overexpression can impair glucose tolerance, while deficiency may improve it[9]Deficiency can improve glucose tolerance[10]

Quantitative Data from Murine Models

The following tables summarize the quantitative data from studies using knockout (KO) and overexpression (Tg) mouse models for each of the ANGPTL proteins. These studies provide crucial insights into their in vivo functions.

Table 1: Effects of ANGPTL Knockout on Plasma Lipids in Mice
GenotypeNutritional StatePlasma Triglycerides (mg/dL)Plasma Cholesterol (mg/dL)Reference
ANGPTL3 KO Fed (ad libitum)42.42 ± 8.80 (vs. 122.02 ± 55.09 in WT)44.00 ± 9.11 (vs. 76.51 ± 15.87 in WT)[11]
ANGPTL4 KO Fasted~90% reduction in males, ~65% reduction in females (vs. WT)Significantly decreased in males[12]
ANGPTL8 KO Fed (refeeding)~70% reduction (vs. WT)-[13]
Table 2: Effects of ANGPTL Overexpression on Plasma Lipids in Mice
GenotypeNutritional StatePlasma Triglycerides (mg/dL)Plasma Cholesterol (mg/dL)Reference
ANGPTL3 Overexpression -IncreasedIncreased[14]
ANGPTL4 Overexpression Fed>3-fold increase in males, 2.6-fold increase in females (vs. WT)25% higher[12]
ANGPTL8 Overexpression -Increased (dependent on ANGPTL3)-[13][15]

Signaling Pathways and Regulatory Mechanisms

The intricate interplay between ANGPTL3, ANGPTL4, and ANGPTL8 is best understood through their signaling pathways, which are primarily centered on the regulation of LPL activity in a tissue-specific and nutritional state-dependent manner.

ANGPTL_Fasting_State Fasting State: Triglyceride Trafficking cluster_adipose Adipose Tissue cluster_muscle Oxidative Tissues (Muscle, Heart) cluster_liver Liver ANGPTL4 ANGPTL4 (Induced by Fasting) LPL_adipose LPL Activity ANGPTL4->LPL_adipose inhibits TG_uptake_adipose Triglyceride Uptake LPL_adipose->TG_uptake_adipose decreases LPL_muscle LPL Activity TG_uptake_muscle Triglyceride Uptake LPL_muscle->TG_uptake_muscle increases ANGPTL3 ANGPTL3 (Constitutively expressed) ANGPTL3_8_complex ANGPTL3-ANGPTL8 Complex (Low levels) ANGPTL8 ANGPTL8 (Suppressed by Fasting) Circulation Circulation->LPL_muscle Minimal Inhibition

Fasting State Signaling Pathway

ANGPTL_Fed_State Fed State: Triglyceride Trafficking cluster_adipose Adipose Tissue cluster_muscle Oxidative Tissues (Muscle, Heart) cluster_liver Liver ANGPTL4_fed ANGPTL4 (Suppressed) ANGPTL4_8_complex ANGPTL4-ANGPTL8 Complex ANGPTL4_fed->ANGPTL4_8_complex ANGPTL8_adipose ANGPTL8 (Induced) ANGPTL8_adipose->ANGPTL4_8_complex LPL_adipose LPL Activity ANGPTL4_8_complex->LPL_adipose reduces inhibition TG_uptake_adipose Triglyceride Uptake LPL_adipose->TG_uptake_adipose increases LPL_muscle LPL Activity TG_uptake_muscle Triglyceride Uptake LPL_muscle->TG_uptake_muscle decreases ANGPTL3 ANGPTL3 ANGPTL3_8_complex ANGPTL3-ANGPTL8 Complex (High levels) ANGPTL3->ANGPTL3_8_complex ANGPTL8_liver ANGPTL8 (Induced) ANGPTL8_liver->ANGPTL3_8_complex Circulation ANGPTL3_8_complex->Circulation Circulation->LPL_muscle Potent Inhibition

Fed State Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to elucidate the functions of ANGPTL3, 4, and 8.

Lipoprotein Lipase (LPL) Activity Assay

Objective: To measure the inhibitory effect of ANGPTL proteins on LPL activity.

Principle: This assay measures the hydrolysis of a triglyceride substrate by LPL, which releases a fluorescent product. The rate of fluorescence increase is proportional to LPL activity.

Materials:

  • Recombinant LPL

  • Recombinant ANGPTL3, ANGPTL4, and ANGPTL8 proteins

  • Fluorescent triglyceride substrate (e.g., based on 1,2-dioleoyl-rac-glycerol)

  • Assay buffer (e.g., PBS with 1% fatty acid-free BSA)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent triglyceride substrate according to the manufacturer's instructions.

  • In a 96-well plate, add a fixed amount of recombinant LPL to each well.

  • Add varying concentrations of the ANGPTL protein (or complex) to be tested to the wells. Include a control with no ANGPTL protein.

  • Pre-incubate the LPL and ANGPTL proteins at 37°C for 30 minutes to allow for binding.

  • Initiate the reaction by adding the fluorescent triglyceride substrate to each well.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Record fluorescence readings at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.

  • Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each condition.

  • Express the LPL activity in the presence of ANGPTL proteins as a percentage of the activity in the control wells.

Measurement of Plasma Triglycerides and Cholesterol in Mouse Models

Objective: To quantify the in vivo effects of ANGPTL proteins on plasma lipid profiles.

Materials:

  • Mouse models (knockout, transgenic, or wild-type)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Commercial colorimetric assay kits for triglycerides and total cholesterol

Procedure:

  • Fast mice for an appropriate period (e.g., 4-6 hours for a fasted state measurement) or collect blood in the ad libitum fed state, depending on the experimental design.

  • Collect blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Transfer the blood to EDTA-containing tubes and keep on ice.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant.

  • Using commercial colorimetric assay kits, measure the concentration of triglycerides and total cholesterol in the plasma samples according to the manufacturer's protocols.

  • Read the absorbance on a microplate reader at the specified wavelength.

  • Calculate the concentrations of triglycerides and cholesterol based on the standard curve provided in the kit.

Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of ANGPTL proteins on glucose clearance and insulin sensitivity.

Materials:

  • Mouse models

  • Glucose solution (e.g., 20% dextrose in sterile saline)

  • Glucometer and test strips

  • Scale for weighing mice

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Record the body weight of each mouse.

  • Take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.

  • Administer a bolus of glucose via intraperitoneal (IP) injection. A typical dose is 2 g of glucose per kg of body weight.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the blood glucose concentration over time for each group of mice.

  • Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.

Conclusion

ANGPTL3, ANGPTL4, and ANGPTL8 are intricately linked in a complex regulatory network that governs lipid metabolism in a highly dynamic and tissue-specific manner. While all three proteins ultimately influence LPL activity, their distinct expression patterns, regulation by nutritional status, and formation of functional complexes result in precise control over triglyceride partitioning. ANGPTL3, in concert with ANGPTL8, acts as a systemic regulator in the fed state, while ANGPTL4 functions as a local regulator in adipose tissue during fasting. ANGPTL8 serves as a crucial modulator, fine-tuning the activities of both ANGPTL3 and ANGPTL4. The experimental data from various murine models consistently support these roles and highlight their potential as therapeutic targets for dyslipidemia and other metabolic disorders. The provided protocols offer a foundation for further research into the nuanced functions of these important metabolic regulators.

References

Differential Regulation of Lipoprotein Lipase by ANGPTL3/8 and ANGPTL4/8 Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory effects of angiopoietin-like protein (ANGPTL) 3/8 and ANGPTL4/8 complexes on lipoprotein lipase (B570770) (LPL) activity. The differential regulation of LPL by these complexes plays a pivotal role in triglyceride metabolism and presents distinct opportunities for therapeutic intervention in dyslipidemia.

Quantitative Comparison of LPL Inhibition

The ANGPTL3/8 and ANGPTL4/8 complexes exhibit markedly different effects on LPL activity. The ANGPTL3/8 complex is a potent inhibitor of LPL, whereas the ANGPTL4/8 complex is a significantly weaker inhibitor. This differential activity is central to the physiological regulation of lipid trafficking in response to nutritional states.

Inhibitor/ComplexTargetIC50 (nM)Fold Change in PotencyStoichiometry (ANGPTL:ANGPTL8)Reference
ANGPTL3 LPL26--[1]
ANGPTL3/8 Complex LPL0.14186-fold increase vs. ANGPTL33:1[1]
ANGPTL4 LPL0.29--[1]
ANGPTL4/8 Complex LPL37128-fold decrease vs. ANGPTL41:1[1]
ANGPTL3 GPIHBP1-LPL Complex38.7--[2]
ANGPTL3/8 Complex GPIHBP1-LPL Complex1.624-fold increase vs. ANGPTL33:1[2]
ANGPTL4 GPIHBP1-LPL Complex31--[2]
ANGPTL4/8 Complex GPIHBP1-LPL Complex1133.6-fold decrease vs. ANGPTL41:1[2]

Signaling Pathways and Physiological Regulation

The differential regulation of LPL by ANGPTL3/8 and ANGPTL4/8 is best understood through the "A3-4-8 model" of triglyceride trafficking, which describes how these proteins coordinate to partition fatty acids between storage in adipose tissue and oxidation in muscle, depending on the nutritional state.

The ANGPTL3-4-8 Model of Triglyceride Trafficking

This model outlines the distinct roles of ANGPTL3, ANGPTL4, and ANGPTL8 in the fed and fasted states.

ANGPTL3_4_8_Model cluster_fed Fed State cluster_fasting Fasting State Fed_Liver Liver Fed_ANGPTL8_up ↑ ANGPTL8 Fed_Liver->Fed_ANGPTL8_up Insulin (B600854) Signal Fed_ANGPTL3 ANGPTL3 Fed_Liver->Fed_ANGPTL3 Fed_Adipose Adipose Tissue Fed_Adipose->Fed_ANGPTL8_up Insulin Signal Fed_ANGPTL4_down ↓ ANGPTL4 Fed_Adipose->Fed_ANGPTL4_down Fed_Muscle Muscle Fed_ANGPTL3_8 ANGPTL3/8 Complex (Potent LPL Inhibitor) Fed_ANGPTL8_up->Fed_ANGPTL3_8 Fed_ANGPTL4_8 ANGPTL4/8 Complex (Weak LPL Inhibitor) Fed_ANGPTL8_up->Fed_ANGPTL4_8 Fed_ANGPTL3->Fed_ANGPTL3_8 Fed_LPL_Muscle LPL Fed_ANGPTL3_8->Fed_LPL_Muscle Inhibits Fed_ANGPTL4_down->Fed_ANGPTL4_8 Fed_LPL_Adipose LPL Fed_ANGPTL4_8->Fed_LPL_Adipose Protects/Weakly Inhibits Fed_TG_Muscle ↓ TG Uptake Fed_LPL_Muscle->Fed_TG_Muscle Reduced Activity Fed_TG_Adipose ↑ TG Storage Fed_LPL_Adipose->Fed_TG_Adipose Increased Activity Fasting_Liver Liver Fasting_ANGPTL8_down ↓ ANGPTL8 Fasting_Liver->Fasting_ANGPTL8_down Fasting_ANGPTL3 ANGPTL3 (Weak Inhibitor Alone) Fasting_Liver->Fasting_ANGPTL3 Fasting_Adipose Adipose Tissue Fasting_ANGPTL4_up ↑ ANGPTL4 (Potent LPL Inhibitor) Fasting_Adipose->Fasting_ANGPTL4_up Fasting_Muscle Muscle Fasting_LPL_Muscle LPL Fasting_ANGPTL3->Fasting_LPL_Muscle Weak Inhibition Fasting_LPL_Adipose LPL Fasting_ANGPTL4_up->Fasting_LPL_Adipose Inhibits Fasting_TG_Muscle ↑ TG for Oxidation Fasting_LPL_Muscle->Fasting_TG_Muscle Active Fasting_TG_Adipose ↓ TG Uptake Fasting_LPL_Adipose->Fasting_TG_Adipose Inhibited

Fig. 1: The ANGPTL3-4-8 model of triglyceride trafficking.

In the fed state , insulin stimulates the expression of ANGPTL8 in both the liver and adipose tissue.[1] In the liver, ANGPTL8 complexes with ANGPTL3, forming a potent LPL inhibitor that circulates and acts on oxidative tissues like muscle to reduce triglyceride uptake.[1][3] In adipose tissue, ANGPTL8 complexes with ANGPTL4, which significantly attenuates the inhibitory activity of ANGPTL4 on LPL.[1] This, coupled with decreased ANGPTL4 expression, leads to increased LPL activity in fat tissue, promoting triglyceride storage.[3]

In the fasting state , ANGPTL8 levels are low.[1] ANGPTL4 expression is upregulated in adipose tissue, leading to potent LPL inhibition and reduced triglyceride uptake.[3] In the absence of sufficient ANGPTL8, ANGPTL3 is a much weaker LPL inhibitor, allowing LPL in oxidative tissues to remain active and utilize triglycerides for energy.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ANGPTL-LPL interactions. Below are protocols for key experiments.

Fluorometric LPL Activity Assay

This assay measures the enzymatic activity of LPL by quantifying the fluorescence released from a quenched substrate upon hydrolysis.

LPL_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis reagents Prepare Reagents: - LPL Assay Buffer - Fluorometric Substrate - LPL Standard - ANGPTL Complexes samples Prepare Samples: - Dilute LPL Source (e.g., plasma, cell lysate) - Prepare ANGPTL inhibitor dilutions reagents->samples plate Plate Loading: - Add LPL standards and samples to 96-well plate samples->plate incubation1 Pre-incubation with Inhibitor: - Add ANGPTL complexes to sample wells - Incubate (e.g., 1 hour at room temperature) plate->incubation1 substrate_add Substrate Addition: - Add fluorometric substrate to all wells incubation1->substrate_add incubation2 Incubation: - Incubate plate (e.g., 30 min at 37°C), protected from light substrate_add->incubation2 stop Stop Reaction: - Add Stop Solution incubation2->stop read Measure Fluorescence: - Ex/Em ~485/520 nm stop->read analysis Data Analysis: - Generate standard curve - Calculate LPL activity - Determine IC50 values for inhibitors read->analysis

Fig. 2: Workflow for a fluorometric LPL activity assay.

Materials:

  • 96-well black, clear-bottom microplate

  • Fluorometric LPL activity assay kit (e.g., from Sigma-Aldrich, Cell Biolabs, or Kamiya Biomedical) containing LPL assay buffer, fluorometric substrate, LPL standard, and stop solution.[4][5]

  • Purified LPL or biological samples (plasma, serum, cell/tissue lysates)

  • Purified recombinant ANGPTL3/8 and ANGPTL4/8 complexes

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Dilute the LPL standard to generate a standard curve. Prepare serial dilutions of the ANGPTL complexes in assay buffer.

  • Sample Preparation: Dilute plasma (e.g., 1:50 to 1:200) or cell/tissue lysates (e.g., 1:20 to 1:100 or greater) in 1X LPL Assay Buffer.[5]

  • Assay Plate Setup: Add diluted LPL standards and samples to duplicate wells of the 96-well plate.

  • Inhibitor Addition: Add the prepared dilutions of ANGPTL3/8 or ANGPTL4/8 complexes to the sample wells. For control wells, add assay buffer.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature with gentle shaking to allow the inhibitors to interact with LPL.[1]

  • Reaction Initiation: Add the diluted LPL fluorometric substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[5]

  • Reaction Termination: Add the stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480-485/515-525 nm).[4]

  • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the LPL activity in the samples. Calculate the percent inhibition for each concentration of the ANGPTL complexes and determine the IC50 values.

Co-Immunoprecipitation (Co-IP) of ANGPTL-ANGPTL Complexes

Co-IP is used to demonstrate the physical interaction between ANGPTL3 and ANGPTL8, or ANGPTL4 and ANGPTL8, in a cellular context.

CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis transfection Cell Transfection: - Co-express tagged ANGPTL3/4 and ANGPTL8 (e.g., Strep-tag and His-tag) harvest Cell Harvest & Lysis: - Harvest cells and lyse in ice-cold IP lysis buffer transfection->harvest clarify Clarify Lysate: - Centrifuge to pellet cell debris harvest->clarify preclear Pre-clearing Lysate: - Incubate with beads to reduce non-specific binding clarify->preclear antibody Antibody Incubation: - Incubate lysate with antibody against one tag (e.g., anti-Strep) preclear->antibody beads Bead Incubation: - Add Protein A/G magnetic beads to capture antibody-protein complexes antibody->beads wash Wash Beads: - Pellet beads and wash multiple times to remove unbound proteins beads->wash elute Elution: - Elute proteins from beads using SDS-PAGE sample buffer wash->elute western Western Blot Analysis: - Separate proteins by SDS-PAGE - Probe with antibodies against both tags (e.g., anti-Strep and anti-His) elute->western

References

ANGPTL8 Knockout vs. Wild-Type Mice: A Comparative Guide to Metabolic Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate role of Angiopoietin-like protein 8 (ANGPTL8) in metabolic regulation is crucial. This guide provides an objective comparison of the metabolic phenotypes of ANGPTL8 knockout (KO) versus wild-type (WT) mice, supported by experimental data from key research articles.

The inactivation of the Angptl8 gene in murine models has revealed its significant, albeit sometimes debated, role in lipid metabolism, glucose homeostasis, and energy balance. While a consensus points to ANGPTL8 as a key regulator of triglyceride (TG) trafficking, particularly in the postprandial state, its influence on glucose metabolism and body weight remains an area of active investigation with some conflicting findings.

Core Metabolic Phenotype Comparison

Deletion of ANGPTL8 in mice predominantly leads to a striking disruption in triglyceride metabolism.[1][2][3] In the fed state, ANGPTL8 KO mice exhibit markedly reduced plasma triglyceride levels compared to their wild-type littermates.[1][2][3] This is attributed to a combination of decreased hepatic very-low-density lipoprotein (VLDL) secretion and increased lipoprotein lipase (B570770) (LPL) activity.[1][2] Paradoxically, despite the increase in overall LPL activity, the uptake of VLDL-TG into adipose tissue is significantly impaired in these mice, leading to a failure to replenish fat stores after feeding.[1][2][4]

The impact on glucose homeostasis is less clear-cut. Several studies report no significant alterations in glucose tolerance, insulin (B600854) sensitivity, or pancreatic β-cell function in ANGPTL8 KO mice, even when challenged with a high-fat diet.[1][4][5][6] However, other research suggests that ANGPTL8 knockout can improve glucose tolerance, particularly under obesogenic conditions.[7][8] These discrepancies may arise from differences in the genetic background of the mouse strains used in the studies.[7]

Regarding body composition, ANGPTL8 KO mice often display a leaner phenotype, with slower weight gain and a selective reduction in adipose tissue mass.[1][2][9][10] This is consistent with the impaired triglyceride storage in adipocytes. Some studies also suggest that blocking ANGPTL8 function can increase energy expenditure, contributing to the reduced body weight.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies between ANGPTL8 KO and WT mice.

Table 1: Lipid Profile
ParameterGenotypeDietConditionValue (relative to WT)Citation
Plasma TriglyceridesANGPTL8 KOChowFed~50-70% reduction[1]
Plasma TriglyceridesANGPTL8 KOChowFastedNo significant difference[1][2]
VLDL SecretionANGPTL8 KOChowFedMarkedly reduced[1][2]
LPL ActivityANGPTL8 KOChowFedSignificantly increased[1][2]
Adipose Tissue VLDL-TG UptakeANGPTL8 KOChowFedMarkedly reduced[1][4]
Plasma CholesterolANGPTL8 KOChowAd libitumNo significant difference[1]
Table 2: Glucose Homeostasis
ParameterGenotypeDietResultCitation
Glucose ToleranceANGPTL8 KOChow & High-FatNo significant difference[1][5][6]
Glucose ToleranceANGPTL8 KOChow & High-FatImproved[7][8]
Insulin SensitivityANGPTL8 KOChow & High-FatNo significant difference[1][4][5]
Fasting GlucoseANGPTL8 KOChowNo significant difference[1][4]
Fasting InsulinANGPTL8 KOChowNo significant difference[1][4]
Table 3: Body Composition and Energy Metabolism
ParameterGenotypeDietResultCitation
Body Weight GainANGPTL8 KOChowSlower than WT[1][2][4]
Body Weight GainAdipocyte-specific ANGPTL8 KOHigh-Fat High FructoseDecreased[11]
Adipose Tissue MassANGPTL8 KOChowSelectively reduced[1][2][10]
Energy ExpenditureANGPTL8 KO (antibody blockade)High-Fat High-CholesterolIncreased[9]
Energy ExpenditureAdipocyte-specific ANGPTL8 KOHigh-Fat High FructoseElevated in early dark phase[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches, the following diagrams are provided.

ANGPTL8_Triglyceride_Metabolism cluster_Fed_State Fed State cluster_KO_State ANGPTL8 KO State Food Food Intake Liver Liver Food->Liver stimulates VLDL VLDL-TG Liver->VLDL secretes ANGPTL8_WT ANGPTL8 (WT) Liver->ANGPTL8_WT secretes ANGPTL3 ANGPTL3 Liver->ANGPTL3 secretes Adipose Adipose Tissue TG_Storage_WT Triglyceride Storage Adipose->TG_Storage_WT facilitates VLDL->Adipose delivery to LPL_WT LPL ANGPTL8_WT->LPL_WT inhibits (with ANGPTL3) LPL_WT->VLDL hydrolyzes Liver_KO Liver VLDL_KO Reduced VLDL-TG Liver_KO->VLDL_KO reduced secretion Adipose_KO Adipose Tissue TG_Storage_KO Impaired Triglyceride Storage Adipose_KO->TG_Storage_KO leads to VLDL_KO->Adipose_KO impaired delivery to ANGPTL8_KO No ANGPTL8 LPL_KO Increased LPL Activity LPL_KO->VLDL_KO hydrolyzes

Caption: ANGPTL8's role in postprandial triglyceride trafficking.

GTT_Workflow start Start fasting Fast Mice (e.g., 6 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (Time 0) fasting->baseline_glucose glucose_injection Oral Gavage or IP Injection of Glucose (e.g., 2 g/kg) baseline_glucose->glucose_injection measure_glucose Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) glucose_injection->measure_glucose auc Calculate Area Under the Curve (AUC) measure_glucose->auc end End auc->end

Caption: Standard workflow for a Glucose Tolerance Test (GTT).

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of protocols commonly used in the cited studies.

Animal Models and Husbandry
  • Mouse Strains: ANGPTL8 knockout mice are typically generated on a C57BL/6J or C57BL/6NTac background.[7] Wild-type littermates serve as controls.

  • Housing: Mice are housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle.

  • Diets: Standard chow or high-fat diets (HFD), often with 60% of calories from fat, are provided ad libitum.[1][10]

Metabolic Phenotyping
  • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).

  • Food Intake and Energy Expenditure: Food consumption is measured over a set period. Energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) are assessed using indirect calorimetry systems.[10]

Lipid Analysis
  • Plasma Lipid Measurement: Blood is collected from fasted or fed mice. Plasma levels of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) are measured using commercially available enzymatic assay kits.

  • VLDL Secretion Rate: Mice are injected with a lipoprotein lipase inhibitor (e.g., Poloxamer 407). Blood samples are taken at various time points to measure the rate of triglyceride accumulation in the plasma.[1]

Glucose Homeostasis Assessment
  • Glucose Tolerance Test (GTT): Following a fast (typically 6 hours), mice are administered a bolus of glucose (e.g., 2 g/kg body weight) either orally (gavage) or via intraperitoneal (IP) injection. Blood glucose levels are measured from the tail vein at specified intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.[12]

  • Insulin Tolerance Test (ITT): After a short fast, mice are given an IP injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is then monitored at regular intervals to assess insulin sensitivity.[12]

Conclusion

The collective evidence strongly supports a critical role for ANGPTL8 in the regulation of postprandial triglyceride metabolism. Its absence leads to a dramatic reduction in circulating triglycerides in the fed state due to a dual effect on VLDL secretion and LPL activity. The consequences for glucose metabolism are less definitive and may be context-dependent. The leaner phenotype of ANGPTL8 KO mice highlights its importance in adipose tissue energy storage. These findings position ANGPTL8 as a compelling therapeutic target for dyslipidemia, with potential, though less established, implications for obesity and insulin resistance. Further research is warranted to fully elucidate the tissue-specific roles of ANGPTL8 and to reconcile the divergent findings regarding its impact on glucose homeostasis.

References

ANGPTL8: A Novel Biomarker for Metabolic Syndrome in Comparison to Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic syndrome (MetS), a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, has intensified the search for reliable biomarkers for early diagnosis and therapeutic monitoring. Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a promising candidate. This guide provides an objective comparison of ANGPTL8's performance against other established and emerging biomarkers for MetS, supported by experimental data.

Performance of ANGPTL8 vs. Other Metabolic Syndrome Biomarkers

Circulating levels of ANGPTL8 are frequently elevated in individuals with metabolic disorders, including MetS, type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its association with key components of MetS, such as insulin (B600854) resistance, dyslipidemia, and inflammation, has positioned it as a potential diagnostic and prognostic tool.

Quantitative Comparison of Diagnostic Accuracy

The following table summarizes the diagnostic performance of ANGPTL8 and other key biomarkers in identifying metabolic syndrome, based on data from various clinical studies. It is important to note that direct head-to-head comparisons in a single cohort are limited, and the performance characteristics may vary depending on the study population and diagnostic criteria used for MetS.

BiomarkerAUC (Area Under the Curve)Sensitivity (%)Specificity (%)Optimal CutoffStudy PopulationCitation(s)
ANGPTL8 0.8792.475.4Not SpecifiedWomen with Polycystic Ovary Syndrome
0.83280.073.131.18 pg/mLPatients with MAFLD
Adiponectin 0.8178.068.0Not SpecifiedMeta-analysis[4][5]
0.7373.061.05.75 µg/mLMetabolically unhealthy obese vs. healthy[6]
0.6950.080.06.9 µg/mLPanamanian population[7]
Leptin 0.6667.064.08.1 ng/mLMetabolically unhealthy obese vs. healthy[6]
Not SpecifiedNot SpecifiedNot Specified3.6-4.1 ng/mL (Men), 11.0 ng/mL (Women)Iranian population[8]
hs-CRP 0.77Not SpecifiedNot Specified>3.0 mg/LWomen's Health Study[9]

Note: MAFLD (Metabolic dysfunction-associated fatty liver disease) is closely related to metabolic syndrome. The diagnostic accuracy of these biomarkers can be influenced by factors such as ethnicity, age, and the presence of co-morbidities.

Correlation with Metabolic Syndrome Components and Other Markers

Studies have consistently shown a positive correlation between ANGPTL8 levels and various components of metabolic syndrome. In contrast, adiponectin, an anti-inflammatory and insulin-sensitizing adipokine, is typically found in lower concentrations in individuals with MetS.

BiomarkerCorrelation with MetS Components
ANGPTL8 Positive correlation with: • Triglycerides (TG) • Fasting Blood Glucose (FBG) • Insulin Resistance (HOMA-IR) • Body Mass Index (BMI) • Waist Circumference • Blood Pressure Negative correlation with: • High-Density Lipoprotein (HDL) Cholesterol
Adiponectin Negative correlation with: • TG • FBG • Insulin Resistance • BMI • Waist Circumference • Blood Pressure Positive correlation with: • HDL Cholesterol
Leptin Positive correlation with: • BMI • Waist Circumference • Insulin Resistance
hs-CRP Positive correlation with: • BMI • Waist Circumference • TG • FBG • Insulin Resistance Negative correlation with: • HDL Cholesterol

ANGPTL8 Signaling Pathways in Metabolic Syndrome

ANGPTL8 plays a crucial role in lipid metabolism, primarily through its interaction with ANGPTL3, leading to the inhibition of lipoprotein lipase (B570770) (LPL). This inhibition reduces the clearance of triglycerides from the circulation, contributing to hypertriglyceridemia, a key feature of MetS. Emerging evidence also suggests its involvement in other pathways related to inflammation and cell proliferation.

ANGPTL8_Signaling_Pathway cluster_regulation Regulation of ANGPTL8 Expression cluster_function Downstream Effects of ANGPTL8 Insulin Insulin ANGPTL8_Gene ANGPTL8 Gene Insulin->ANGPTL8_Gene + Glucocorticoids Glucocorticoids Glucocorticoids->ANGPTL8_Gene - Inflammation Inflammation (e.g., TNF-α) Inflammation->ANGPTL8_Gene - ANGPTL8 ANGPTL8 (Secreted Protein) ANGPTL8_Gene->ANGPTL8 Expression & Secretion ANGPTL3 ANGPTL3 ANGPTL8->ANGPTL3 Forms complex ERK_Pathway ERK Signaling Pathway ANGPTL8->ERK_Pathway Activates Wnt_Pathway Wnt/β-catenin Signaling Pathway ANGPTL8->Wnt_Pathway Inhibits LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL Inhibits Triglycerides Triglyceride Clearance LPL->Triglycerides Mediates Hypertriglyceridemia Hypertriglyceridemia Triglycerides->Hypertriglyceridemia Reduced clearance leads to Adipogenesis Adipogenesis ERK_Pathway->Adipogenesis Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation

Caption: ANGPTL8 signaling in metabolic regulation.

Experimental Protocols

The quantification of ANGPTL8 and other biomarkers in the cited studies predominantly relies on the enzyme-linked immunosorbent assay (ELISA). While specific protocols may vary between studies and commercial kits, a general workflow is outlined below.

General ELISA Workflow for Biomarker Quantification

ELISA_Workflow start Start: Patient Cohort Selection (MetS vs. Healthy Controls) sample_collection Blood Sample Collection (e.g., Serum, Plasma) start->sample_collection sample_processing Sample Processing (Centrifugation, Aliquoting, Storage at -80°C) sample_collection->sample_processing add_samples Addition of Standards and Samples to Wells sample_processing->add_samples elisa_plate ELISA Plate Preparation (Coated with capture antibody) elisa_plate->add_samples incubation1 Incubation add_samples->incubation1 wash1 Washing Step incubation1->wash1 add_detection_ab Addition of Detection Antibody (Biotinylated) wash1->add_detection_ab incubation2 Incubation add_detection_ab->incubation2 wash2 Washing Step incubation2->wash2 add_enzyme Addition of Enzyme Conjugate (e.g., Streptavidin-HRP) wash2->add_enzyme incubation3 Incubation add_enzyme->incubation3 wash3 Washing Step incubation3->wash3 add_substrate Addition of Substrate (e.g., TMB) wash3->add_substrate color_development Color Development add_substrate->color_development stop_reaction Stopping the Reaction (e.g., with acid) color_development->stop_reaction read_plate Plate Reading (OD at specific wavelength) stop_reaction->read_plate analysis Data Analysis (Standard curve generation, concentration calculation) read_plate->analysis end End: Biomarker Level Determination analysis->end

Caption: General workflow for biomarker quantification using ELISA.

Key Experimental Details
  • Patient Cohort: Subjects are typically diagnosed with Metabolic Syndrome based on established criteria (e.g., NCEP-ATP III, IDF). Control groups consist of age- and sex-matched healthy individuals.

  • Sample Type: Serum or plasma is the most common sample type used for measuring circulating biomarker levels.

  • Assay Method: Commercially available sandwich ELISA kits are widely used for the quantification of ANGPTL8, adiponectin, leptin, and hs-CRP.[10][11][12] These kits typically include a microplate pre-coated with a capture antibody specific to the target protein. The assay involves the sequential addition of the sample, a biotinylated detection antibody, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase), and a substrate. The resulting colorimetric reaction is proportional to the amount of biomarker present in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of the recombinant biomarker. The concentrations of the biomarker in the patient samples are then determined by interpolating their optical density readings from the standard curve. Statistical analyses, such as t-tests or ANOVA, are used to compare biomarker levels between groups. Receiver Operating Characteristic (ROC) curve analysis is employed to determine the diagnostic accuracy of the biomarker.

Conclusion

ANGPTL8 shows considerable promise as a biomarker for metabolic syndrome, demonstrating good diagnostic accuracy in several studies. Its strong positive correlation with key components of MetS, particularly hypertriglyceridemia and insulin resistance, underscores its potential clinical utility. However, further large-scale, prospective studies are needed to validate its performance against and in combination with established biomarkers like adiponectin, leptin, and hs-CRP. Standardization of ANGPTL8 assays will also be crucial for its integration into routine clinical practice. The elucidation of its role in various signaling pathways may also open new avenues for therapeutic interventions in metabolic diseases.

References

Efficacy of ANGPTL8 Inhibition Versus ANGPTL3 Inhibition for Hyperlipidemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The angiopoietin-like protein (ANGPTL) family, particularly ANGPTL3 and ANGPTL8, has emerged as a pivotal regulator of lipid metabolism, making them promising therapeutic targets for hyperlipidemia. This guide provides an objective comparison of the efficacy of inhibiting ANGPTL8 versus ANGPTL3, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Mechanism of Action: A Tale of Two Proteins, One Complex

ANGPTL3, primarily synthesized in the liver, is a key inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL).[1][2][3][4][5] LPL is the primary enzyme responsible for hydrolyzing triglycerides from triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDLs) and chylomicrons, while EL primarily hydrolyzes phospholipids (B1166683) in high-density lipoproteins (HDL).[2][6] Inhibition of LPL and EL by ANGPTL3 leads to elevated levels of triglycerides and cholesterol in the bloodstream.[1][2][7]

ANGPTL8, also known as betatrophin, is predominantly expressed in the liver and adipose tissue.[8] While initial studies suggested ANGPTL8 could independently inhibit LPL, it is now understood that its primary role in LPL inhibition is dependent on forming a complex with ANGPTL3.[9][10][11][12][13] The ANGPTL3-ANGPTL8 complex is a much more potent inhibitor of LPL than ANGPTL3 alone.[11][12][13] This complex formation is crucial for regulating postprandial lipid trafficking, directing triglycerides to adipose tissue for storage by inhibiting LPL in oxidative tissues like heart and skeletal muscle.[14][15][16] Interestingly, ANGPTL8 can also form a complex with ANGPTL4, which in contrast, reduces the LPL inhibitory activity of ANGPTL4.[14][17]

Therefore, inhibiting ANGPTL3 directly targets the primary inhibitor of LPL and EL. In contrast, inhibiting ANGPTL8 primarily disrupts the formation of the highly potent ANGPTL3-ANGPTL8 complex, thereby reducing LPL inhibition.[18] This distinction in their mechanism of action forms the basis for the differential effects observed with their respective inhibitors.

cluster_FedState Fed State Liver_Fed Liver ANGPTL3_Fed ANGPTL3 Liver_Fed->ANGPTL3_Fed Secretes ANGPTL8_Fed ANGPTL8 (Induced) Liver_Fed->ANGPTL8_Fed Secretes Adipose_Fed Adipose Tissue TG_Uptake_Adipose Triglyceride Uptake Adipose_Fed->TG_Uptake_Adipose Complex_Fed ANGPTL3-ANGPTL8 Complex ANGPTL3_Fed->Complex_Fed ANGPTL8_Fed->Complex_Fed LPL_Oxidative LPL (Oxidative Tissues) Complex_Fed->LPL_Oxidative Inhibits LPL_Oxidative->TG_Uptake_Adipose Allows

Caption: ANGPTL3-ANGPTL8 signaling in the fed state.

Comparative Efficacy from Clinical and Preclinical Studies

Inhibition of ANGPTL3 has been more extensively studied in clinical trials, with two prominent therapies, Evinacumab (a monoclonal antibody) and Vupanorsen (an antisense oligonucleotide), demonstrating significant lipid-lowering effects.[1][12] In contrast, the development of specific ANGPTL8 inhibitors is still in earlier, preclinical stages.

ANGPTL3 Inhibition
Therapeutic AgentMechanismKey Efficacy DataReference
Evinacumab Monoclonal antibody against ANGPTL3- Homozygous Familial Hypercholesterolemia (HoFH): ~50% reduction in LDL-C.[19][20] - Refractory Hypercholesterolemia: Significant reductions in LDL-C, triglycerides, and other atherogenic lipoproteins.[20][19][20]
Vupanorsen Antisense oligonucleotide targeting ANGPTL3 mRNA- Hypertriglyceridemia, Type 2 Diabetes, NAFLD: Dose-dependent reductions in triglycerides (up to 63.1%) and LDL-C (up to 32.9%).[21] - Statin-treated patients with elevated cholesterol: Significant reductions in non-HDL-C and triglycerides.[22][21][22]
ANGPTL8 Inhibition

Preclinical studies on ANGPTL8 inhibition, primarily through genetic knockout models or monoclonal antibodies in animal models, have shown promising results in modulating lipid profiles.

Experimental ModelKey FindingsReference
ANGPTL8 Knockout Mice - Significantly reduced plasma triglyceride levels.[17] - Increased LPL activity.[17] - Decreased VLDL secretion from the liver.[17][17]
Monoclonal Antibody against ANGPTL8 (in mice) - Decreased plasma triglycerides.[4] - Increased postprandial LPL activity in cardiac and skeletal muscles.[4][4]

While direct comparative clinical trials are lacking, the data suggests that both approaches effectively lower triglycerides. A key differentiator appears to be the more pronounced and consistent reduction in LDL-C observed with ANGPTL3 inhibitors, which is a significant advantage for treating hypercholesterolemia. The LDL-C lowering effect of ANGPTL3 inhibition is notably independent of the LDL receptor, making it a valuable option for patients with familial hypercholesterolemia.[5][20]

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments cited in this guide are provided below.

Lipoprotein Lipase (LPL) Activity Assay

This assay measures the enzymatic activity of LPL in plasma or tissue extracts.

Principle: A fluorogenic substrate, which is a triglyceride analog, is used. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by LPL, a fluorescent product is released, and the increase in fluorescence is proportional to LPL activity.[2][3][6][14]

Protocol:

  • Sample Preparation:

    • For post-heparin plasma LPL activity, inject mice with heparin (0.2 Units/gram body weight) via the tail vein.

    • Collect blood after 10 minutes and centrifuge to obtain plasma.

  • Reaction Setup:

    • Prepare a reaction mix containing LPL assay buffer.

    • In a 96-well plate, add diluted plasma samples, positive controls (purified LPL), and negative controls.

    • Add the fluorogenic LPL substrate to all wells.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure fluorescence kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm).

  • Data Analysis:

    • Calculate the rate of fluorescence increase over time.

    • Determine LPL activity by comparing the sample rates to a standard curve generated with known concentrations of a fluorescent standard.

Start Start SamplePrep Sample Preparation (e.g., Post-Heparin Plasma) Start->SamplePrep ReactionSetup Reaction Setup in 96-well Plate (Sample + Substrate) SamplePrep->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Measurement Kinetic Fluorescence Measurement Incubation->Measurement DataAnalysis Data Analysis (Calculate Activity) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Lipoprotein Lipase (LPL) Activity Assay.
Co-Immunoprecipitation (Co-IP) for ANGPTL3 and ANGPTL8 Interaction

This technique is used to demonstrate the physical interaction between ANGPTL3 and ANGPTL8 in a cellular context.[19][20][23]

Principle: An antibody specific to a "bait" protein (e.g., ANGPTL3) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., ANGPTL8) is bound to the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Culture cells co-expressing tagged versions of ANGPTL3 and ANGPTL8.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Centrifuge to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the tag on ANGPTL3.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the tag on ANGPTL8.

In Vivo Hyperlipidemia Mouse Models

These models are essential for evaluating the efficacy of lipid-lowering therapies.[24][25][26][27]

Models:

  • Diet-Induced Hyperlipidemia: C57BL/6J mice fed a high-fat, high-cholesterol diet.[27]

  • Genetic Models:

    • ApoE knockout (ApoE-/-) mice: Develop spontaneous hypercholesterolemia and atherosclerosis.[25][27]

    • LDLR knockout (LDLR-/-) mice: Exhibit elevated LDL-C levels, especially on a high-fat diet.[27]

Experimental Procedure:

  • Acclimatization and Diet:

    • House mice under standard conditions.

    • For diet-induced models, provide the specific high-fat/high-cholesterol diet for a designated period (e.g., 8-12 weeks).

  • Treatment Administration:

    • Administer the ANGPTL3 or ANGPTL8 inhibitor (or vehicle control) via the appropriate route (e.g., intravenous, subcutaneous).

  • Monitoring:

    • Collect blood samples at baseline and various time points post-treatment.

    • Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays.

  • Tissue Analysis (Optional):

    • At the end of the study, harvest tissues like the liver and aorta for histological analysis of lipid accumulation and atherosclerotic plaque formation.

Signaling Pathways and Logical Relationships

The interplay between ANGPTL3, ANGPTL8, and LPL is a critical regulatory node in lipid metabolism. The following diagram illustrates this relationship.

ANGPTL3 ANGPTL3 ANGPTL3_ANGPTL8_Complex ANGPTL3-ANGPTL8 Complex ANGPTL3->ANGPTL3_ANGPTL8_Complex ANGPTL8 ANGPTL8 ANGPTL8->ANGPTL3_ANGPTL8_Complex LPL Lipoprotein Lipase (LPL) ANGPTL3_ANGPTL8_Complex->LPL Potent Inhibition Triglyceride_Hydrolysis Triglyceride Hydrolysis LPL->Triglyceride_Hydrolysis Catalyzes TRL Triglyceride-Rich Lipoproteins (TRLs) TRL->Triglyceride_Hydrolysis ANGPTL3_Inhibitor ANGPTL3 Inhibitor (e.g., Evinacumab) ANGPTL3_Inhibitor->ANGPTL3 Blocks ANGPTL8_Inhibitor ANGPTL8 Inhibitor ANGPTL8_Inhibitor->ANGPTL8 Blocks

Caption: Interaction of ANGPTL3, ANGPTL8, and their inhibitors on LPL activity.

Conclusion

Both ANGPTL3 and ANGPTL8 are validated targets for the treatment of hyperlipidemia. Current clinical data strongly support the efficacy of ANGPTL3 inhibition, with approved therapies demonstrating robust reductions in both LDL-C and triglycerides. The mechanism of ANGPTL3 inhibitors is direct and impacts both LPL and EL activity.

Inhibition of ANGPTL8 presents a more nuanced approach, primarily targeting the potent LPL-inhibitory function of the ANGPTL3-ANGPTL8 complex. While preclinical data is encouraging for triglyceride reduction, the clinical potential of specific ANGPTL8 inhibitors for comprehensive lipid management, including LDL-C lowering, requires further investigation.

For drug development professionals, targeting ANGPTL3 offers a clinically validated pathway with proven efficacy across different forms of hyperlipidemia. The development of ANGPTL8 inhibitors, while less advanced, may offer a more targeted approach to modulating postprandial hypertriglyceridemia and could be a valuable area for further research, potentially as a complementary therapy. The choice between these two strategies will depend on the specific patient population and the desired lipid-lowering profile.

References

ANGPTL8's effect on triglyceride metabolism in the presence of ANGPTL3 knockout.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the canonical triglyceride-raising effect of Angiopoietin-like protein 8 (ANGPTL8) is critically dependent on the presence of Angiopoietin-like protein 3 (ANGPTL3). In the absence of ANGPTL3, the function of ANGPTL8 in regulating lipid metabolism is not only nullified but may be inverted, suggesting a more complex interaction than previously understood.

Researchers and drug development professionals investigating therapeutic targets for hypertriglyceridemia should note the intricate relationship between these two proteins. While ANGPTL8 has been a focal point for its role in lipid regulation, experimental evidence from ANGPTL3 knockout models underscores that its primary mechanism of action is intricately linked to ANGPTL3.

Comparative Analysis of Key Metabolic Parameters

Experimental data from studies on murine models consistently demonstrate that the hypertriglyceridemic effect of ANGPTL8 is abolished in ANGPTL3 knockout (KO) mice. The following tables summarize the quantitative data from key experiments, highlighting the differential effects of ANGPTL8 in the presence and absence of ANGPTL3.

Plasma Triglyceride Levels
Experimental ConditionWild-Type (WT) MiceANGPTL3 KO MiceKey Finding
Baseline Normal Triglyceride LevelsLower Triglyceride LevelsANGPTL3 deficiency leads to reduced baseline triglycerides.
ANGPTL8 Overexpression ~5-fold increase in Triglycerides[1]No significant change or a decrease in Triglycerides[1][2]ANGPTL8's TG-raising effect is dependent on ANGPTL3.[1][3]
ANGPTL8 Deficiency ~2-fold decrease in Triglycerides[1]No further significant reductionANGPTL8's primary role in TG metabolism is mediated through ANGPTL3.
VLDL-Triglyceride Secretion
Experimental ConditionWild-Type (WT) MiceANGPTL3 KO MiceKey Finding
ANGPTL8 Overexpression Increased VLDL-TG Secretion[1]Not significantly affectedANGPTL8's influence on VLDL-TG secretion is ANGPTL3-dependent.
ANGPTL3 Inactivation Reduced hepatic VLDL-TG secretion[4][5]N/AANGPTL3 itself plays a role in hepatic VLDL-TG secretion.
Post-Heparin Plasma Lipoprotein Lipase (B570770) (LPL) Activity
Experimental ConditionWild-Type (WT) MiceANGPTL3 KO MiceKey Finding
Baseline Normal LPL ActivityElevated LPL Activity[6]ANGPTL3 is an inhibitor of LPL.
ANGPTL8 Overexpression Decreased LPL ActivityNo significant change in LPL activityANGPTL8 requires ANGPTL3 to inhibit LPL.[7][8]
ANGPTL8 Deficiency Increased postprandial LPL activity[1]No further significant increaseThe inhibitory effect of ANGPTL8 on LPL is mediated by ANGPTL3.

Signaling Pathways and Molecular Interactions

The primary mechanism by which ANGPTL8 influences triglyceride metabolism is through its interaction with ANGPTL3 to inhibit lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.

ANGPTL3_ANGPTL8_Pathway cluster_liver Hepatocyte cluster_circulation Circulation cluster_tissue Peripheral Tissue (e.g., Muscle) ANGPTL3 ANGPTL3 Complex ANGPTL3-ANGPTL8 Complex ANGPTL3->Complex ANGPTL8 ANGPTL8 ANGPTL8->Complex Complex_circ Secreted ANGPTL3-ANGPTL8 Complex Complex->Complex_circ Secretion VLDL VLDL-Triglycerides Uptake Fatty Acid Uptake VLDL->Uptake Fatty Acids LPL Lipoprotein Lipase (LPL) LPL->VLDL Hydrolysis Complex_circ->LPL Inhibition ANGPTL3_KO_Pathway cluster_liver Hepatocyte (ANGPTL3 KO) cluster_circulation Circulation cluster_tissue Peripheral Tissue (e.g., Muscle) ANGPTL8 ANGPTL8 ANGPTL8_circ Secreted ANGPTL8 ANGPTL8->ANGPTL8_circ Secretion No_ANGPTL3 ANGPTL3 Absent VLDL VLDL-Triglycerides Uptake Enhanced Fatty Acid Uptake VLDL->Uptake Fatty Acids LPL Lipoprotein Lipase (LPL) (Active) LPL->VLDL Enhanced Hydrolysis ANGPTL8_circ->LPL No significant inhibition

References

Unraveling ANGPTL8 Expression: A Comparative Analysis in Metabolic Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent scientific literature reveals a complex and often contradictory landscape regarding the expression of Angiopoietin-like protein 8 (ANGPTL8) in various metabolic states. This guide offers an objective comparison of ANGPTL8 expression in obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), supported by experimental data, detailed methodologies, and visual representations of key biological pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of ANGPTL8 in metabolic regulation and its potential as a therapeutic target.

Quantitative Comparison of Circulating ANGPTL8 Levels

Circulating levels of ANGPTL8 have been a focal point of investigation in metabolic research, with numerous studies reporting divergent findings. The following table summarizes quantitative data from several key studies, highlighting the expression of ANGPTL8 across different metabolic conditions compared to healthy controls. The variability in reported concentrations underscores the need for standardized measurement protocols and further investigation into the factors influencing ANGPTL8 levels.

Metabolic StateSubject GroupNANGPTL8 Concentration (Mean ± SD or Median [Range])Fold Change vs. Healthy ControlsReference
Obesity Non-obese82775.54 ± 46.12 pg/mL-[1][2]
Obese621150.04 ± 108.10 pg/mL~1.5x increase[1][2][3]
Normal weight-32.45 ± 5.57 ng/mL-[4]
Obesity-19.69 ± 1.49 ng/mL~0.6x decrease[4]
Type 2 Diabetes Healthy Controls (NGT)220.38 ± 0.25 ng/mL-[5]
Impaired Glucose Regulation (IGR)740.92 - 1.23 ng/mL~2.4-3.2x increase[5]
Type 2 Diabetes (T2DM)330.85 ± 0.67 ng/mL~2.2x increase[5]
Non-diabetic1047731.3 [59.5–10625.0] pg/ml-[6]
Type 2 Diabetes (T2DM)5561710.5 [197.4–12361.1] pg/ml~2.3x increase[6]
NAFLD Healthy Controls-900.0 ± 574.0 pg/mL-[7]
NAFLD Patients-1301.0 ± 617.0 pg/mL~1.4x increase[7]
Healthy Controls-254.5 ± 109.2 pg/mL-[7]
NAFLD Patients-279.1 ± 118.6 pg/mL~1.1x increase[7]
Healthy Controls-2340.0 ± 60.0 pg/mL-[7]
NAFLD Patients-1940.0 ± 90.0 pg/mL~0.8x decrease[7]
Non-MAFLD-24.9 ± 13.4 pg/mL-[7]
MAFLD Patients-45.5 ± 18.6 pg/mL~1.8x increase[7]
Obesity with Normal Liver-11.94 ± 1.60 ng/mL-[4]
Obesity with NAFLD-20.00 ± 1.96 ng/mL~1.7x increase[4]

Note: NGT: Normal Glucose Tolerance; IGR: Impaired Glucose Regulation; T2DM: Type 2 Diabetes Mellitus; NAFLD: Non-alcoholic Fatty Liver Disease; MAFLD: Metabolic dysfunction-associated Fatty Liver Disease. Concentrations are presented as reported in the respective studies and may have been measured using different assays.

Key Signaling Pathways Involving ANGPTL8

The expression and function of ANGPTL8 are intricately linked to key metabolic signaling pathways. The following diagrams illustrate the regulatory network governing ANGPTL8 expression and its downstream effects on lipid metabolism.

ANGPTL8_Regulation cluster_upstream Upstream Regulators Insulin Insulin ANGPTL8 ANGPTL8 Expression Insulin->ANGPTL8 stimulates Glucose Glucose Glucose->ANGPTL8 stimulates AMPK AMPK AMPK->ANGPTL8 inhibits Fasting Fasting Fasting->ANGPTL8 inhibits

Upstream regulation of ANGPTL8 expression.

ANGPTL8_Function cluster_angptl ANGPTL Complex ANGPTL8 ANGPTL8 ANGPTL3 ANGPTL3 ANGPTL8->ANGPTL3 forms complex with ANGPTL4 ANGPTL4 ANGPTL8->ANGPTL4 forms complex with LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL inhibits ANGPTL4->LPL inhibits Triglyceride_Metabolism Triglyceride Metabolism LPL->Triglyceride_Metabolism regulates

ANGPTL8's role in triglyceride metabolism.

Experimental Protocols

Accurate quantification of ANGPTL8 is paramount for comparative studies. Below are detailed methodologies for the key experiments cited in the literature.

Quantification of Circulating ANGPTL8 by ELISA

The enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying ANGPTL8 in serum and plasma.

  • Principle: A sandwich ELISA format is typically employed. A capture antibody specific for ANGPTL8 is coated onto the wells of a microplate. Samples, standards, and controls are added, and any ANGPTL8 present binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on ANGPTL8 is then added. Following incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of ANGPTL8 in the sample. The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.

  • Typical Protocol:

    • Plate Preparation: A 96-well microplate is pre-coated with a monoclonal or polyclonal antibody against human ANGPTL8.

    • Sample and Standard Preparation: Serum or plasma samples are collected and stored at -80°C. On the day of the assay, samples and recombinant human ANGPTL8 standards are thawed and diluted as required.

    • Incubation: 100 µL of standards and samples are added to the appropriate wells and incubated for 1.5-2 hours at 37°C.

    • Washing: The plate is washed 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Detection Antibody: 100 µL of biotinylated anti-human ANGPTL8 detection antibody is added to each well and incubated for 1 hour at 37°C.

    • Washing: The plate is washed as described in step 4.

    • Streptavidin-HRP: 100 µL of streptavidin-HRP conjugate is added to each well and incubated for 30 minutes at 37°C.

    • Washing: The plate is washed as described in step 4.

    • Substrate Development: 90 µL of TMB substrate solution is added to each well and incubated in the dark for 15-20 minutes at 37°C.

    • Stop Reaction: 50 µL of stop solution (e.g., 2N H₂SO₄) is added to each well.

    • Measurement: The optical density is measured at 450 nm using a microplate reader.

  • Commercially Available Kits: Several manufacturers provide ELISA kits for human ANGPTL8, including Elabscience, Aviscera Bioscience, and MyBioSource.[8][9][10] It is crucial to report the specific kit and manufacturer used, as inter-kit variability can be a significant source of discrepancy in reported concentrations.

ANGPTL8 Protein Expression by Western Blotting

Western blotting is used to detect and semi-quantify ANGPTL8 protein in tissue or cell lysates.

  • Principle: Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to ANGPTL8. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

  • Typical Protocol:

    • Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: 20-40 µg of protein per lane is loaded onto a 10-12% SDS-polyacrylamide gel and electrophoresed.

    • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against ANGPTL8 (e.g., from Thermo Fisher Scientific, catalog # 23792-1-AP) diluted in blocking buffer.[11]

    • Washing: The membrane is washed three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Washing: The membrane is washed as described in step 6.

    • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected.

    • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

ANGPTL8 mRNA Expression by Quantitative PCR (qPCR)

qPCR is a sensitive technique used to measure the relative or absolute quantity of ANGPTL8 mRNA in tissues or cells.

  • Principle: Total RNA is first extracted from the sample and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification using primers specific for the ANGPTL8 gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the amplified DNA is included in the reaction. The fluorescence intensity is measured in real-time during the PCR cycles, and the cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

  • Typical Protocol:

    • RNA Extraction: Total RNA is isolated from tissues or cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR Reaction: The qPCR reaction is set up with cDNA, ANGPTL8-specific primers, and a qPCR master mix containing DNA polymerase and a fluorescent dye.

    • Primer Sequences: An example of human ANGPTL8 primer sequences could be: Forward: 5'-CCTGGCACCCAGCACAAT-3' and Reverse: 5'-GGGCCGGACTCGTCATAC-3' for a housekeeping gene like β-ACTIN.[12] Commercially available pre-designed primer sets are also widely used (e.g., from OriGene Technologies).[13]

    • Thermal Cycling: The reaction is run in a real-time PCR instrument with a typical program including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: The relative expression of ANGPTL8 mRNA is calculated using the ΔΔCq method, normalizing the data to a stable housekeeping gene (e.g., GAPDH or β-actin).

Experimental Workflow for ANGPTL8 Quantification

The following diagram outlines a typical workflow for the comparative analysis of ANGPTL8 expression.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Analysis Patient_Groups Patient Cohorts (Obesity, T2DM, NAFLD, Healthy) Blood_Sample Blood Collection (Serum/Plasma) Patient_Groups->Blood_Sample Tissue_Biopsy Tissue Biopsy (Liver, Adipose) Patient_Groups->Tissue_Biopsy ELISA ELISA (Circulating ANGPTL8) Blood_Sample->ELISA Western_Blot Western Blot (Tissue Protein) Tissue_Biopsy->Western_Blot qPCR qPCR (Tissue mRNA) Tissue_Biopsy->qPCR Data_Comparison Data Comparison & Statistical Analysis ELISA->Data_Comparison Western_Blot->Data_Comparison qPCR->Data_Comparison

Workflow for ANGPTL8 expression analysis.

Conclusion

The expression of ANGPTL8 is clearly altered in metabolic diseases such as obesity, T2DM, and NAFLD. However, the direction and magnitude of this change are inconsistent across studies, likely due to differences in patient cohorts, disease severity, and analytical methods. The provided data and protocols offer a framework for researchers to design and interpret studies on ANGPTL8, contributing to a more cohesive understanding of its role in metabolic health and disease. Further research with standardized methodologies is crucial to fully elucidate the potential of ANGPTL8 as a biomarker and therapeutic target.

References

Unraveling the Role of ANGPTL8 in Glucose Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a significant, albeit complex, player in metabolic regulation. Initially lauded for its potential role in pancreatic beta-cell proliferation, subsequent research has shifted focus to its more established functions in lipid metabolism and its intricate interplay with glucose homeostasis. This guide provides an objective comparison of experimental findings on ANGPTL8's role in glucose metabolism, contrasting its effects with key alternatives, and presenting supporting data and methodologies for critical evaluation.

ANGPTL8's Contradictory Role in Glucose Homeostasis

The scientific literature presents a divided view on the precise impact of ANGPTL8 on glucose metabolism. While some studies suggest a beneficial role in improving glucose tolerance and insulin (B600854) sensitivity, others report no significant effect. This discrepancy may arise from differences in experimental models (e.g., genetic knockout vs. antisense oligonucleotide knockdown), dietary conditions, and the specific tissues being examined.

ANGPTL8 Knockout and Overexpression Studies: A Data-Driven Comparison

To facilitate a clear comparison of the effects of ANGPTL8 modulation on glucose metabolism, the following tables summarize quantitative data from key mouse model studies.

Table 1: Metabolic Parameters in ANGPTL8 Knockout (KO) Mouse Models

ParameterMouse ModelDietWild-Type (WT) ValueANGPTL8 KO ValueOutcome
Fasting Glucose C57BL/6JChow~150 mg/dLNo significant differenceNo change in fasting glucose.[1][2][3]
C57BL/6JHigh-Fat Diet (HFD)ElevatedNo significant differenceNo change in fasting glucose on HFD.[4]
Glucose Tolerance (OGTT/IPGTT) C57BL/6JChowNormalNo significant difference in some studiesContradictory results on glucose tolerance in chow-fed mice.[1][2]
C57BL/6JHFDImpairedImproved glucose toleranceANGPTL8 KO may protect against diet-induced glucose intolerance.[4]
Insulin Sensitivity (ITT) C57BL/6JChowNormalNo significant differenceNo significant change in insulin sensitivity on a normal diet.[1][2]
Adipocyte-specific KOHFDImpairedSlightly improved insulin sensitivityAdipocyte-specific deletion shows modest improvements in insulin sensitivity.
Plasma Insulin C57BL/6JChow (Fasted)NormalNo significant differenceNo change in fasting insulin levels.[1][2]
C57BL/6JChow (Fed)NormalNo significant differenceNo change in fed insulin levels.[1][2]

Table 2: Metabolic Parameters in ANGPTL8 Overexpression Mouse Models

ParameterMouse ModelMethod of OverexpressionWild-Type (WT)/Control ValueANGPTL8 Overexpression ValueOutcome
Fasting Glucose B6.129Hydrodynamic tail vein injectionNormalNo significant differenceOverexpression does not alter fasting glucose.[5][6]
Glucose Tolerance (GTT) B6.129Hydrodynamic tail vein injectionNormalNo significant differenceNo improvement in glucose tolerance observed.[5][6]
Insulin Sensitivity (ITT) B6.129Hydrodynamic tail vein injectionNormalNo significant differenceNo change in insulin sensitivity with overexpression.[5][6]
Plasma Insulin ICRHydrodynamic tail vein injectionNormalInitially reported to increaseThe initial finding of increased insulin secretion has been contested.[6]

The ANGPTL Protein Family: A Comparative Overview

ANGPTL8 functions within a larger family of angiopoietin-like proteins, with ANGPTL3 and ANGPTL4 being key players in metabolic regulation. Understanding their distinct and overlapping roles is crucial for contextualizing the function of ANGPTL8.

Table 3: Comparison of ANGPTL3, ANGPTL4, and ANGPTL8 in Glucose and Lipid Metabolism

FeatureANGPTL3ANGPTL4ANGPTL8
Primary Site of Expression LiverAdipose tissue, liver, intestineLiver, adipose tissue
Regulation by Nutritional Status Relatively stable.[7]Induced by fasting.Induced by refeeding.[8]
Role in Lipid Metabolism Inhibits lipoprotein lipase (B570770) (LPL), increasing circulating triglycerides.[9][10]Inhibits LPL, particularly in adipose tissue during fasting.[11]In complex with ANGPTL3, inhibits LPL in muscle to direct triglycerides to adipose tissue for storage during feeding.[12]
Effect on Glucose Metabolism Deficiency is associated with improved insulin sensitivity.[10][13]Conflicting reports: some studies show improved glucose tolerance with knockout, while others show no change.[14][15]Contradictory findings; some knockout studies show improved glucose tolerance, especially on a high-fat diet, while overexpression studies often show no effect.[4][6]

Signaling Pathways and Experimental Workflows

The molecular mechanisms underlying ANGPTL8's effects on glucose metabolism are still under investigation, but a key area of focus is its interaction with the insulin signaling pathway.

ANGPTL8 and the Insulin Signaling Pathway

Several studies suggest that ANGPTL8 may modulate the insulin signaling cascade, particularly the PI3K/Akt pathway. Overexpression of ANGPTL8 has been shown to enhance insulin-stimulated phosphorylation of Akt, GSK3β, and FoxO1 in hepatocytes.[16][17] This suggests a potential mechanism for improving insulin sensitivity and regulating hepatic glucose production.

ANGPTL8_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR ANGPTL8 ANGPTL8 Akt Akt ANGPTL8->Akt Enhances Phosphorylation PI3K PI3K IR->PI3K Activates PI3K->Akt Activates (Phosphorylation) GSK3b GSK3β Akt->GSK3b Inhibits FoxO1 FoxO1 Akt->FoxO1 Inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Gluconeogenesis_Genes Gluconeogenic Genes FoxO1->Gluconeogenesis_Genes Activates

Caption: ANGPTL8's potential interaction with the insulin signaling pathway.

Experimental Workflow for Assessing ANGPTL8 Function

Investigating the role of ANGPTL8 in glucose metabolism typically involves a series of in vivo and in vitro experiments. The following diagram outlines a common experimental workflow.

Experimental_Workflow cluster_model Experimental Model Generation cluster_phenotyping Metabolic Phenotyping cluster_molecular Molecular Analysis KO_mouse ANGPTL8 KO Mouse Model GTT Glucose Tolerance Test (GTT) KO_mouse->GTT ITT Insulin Tolerance Test (ITT) KO_mouse->ITT Clamp Hyperinsulinemic- Euglycemic Clamp KO_mouse->Clamp Metabolite_analysis Plasma Glucose, Insulin, and Lipid Analysis KO_mouse->Metabolite_analysis OE_mouse ANGPTL8 Overexpression Mouse Model OE_mouse->GTT OE_mouse->ITT OE_mouse->Clamp OE_mouse->Metabolite_analysis Cell_culture Hepatocyte/Adipocyte Cell Culture Western_blot Western Blot (Signaling Proteins) Cell_culture->Western_blot qPCR qPCR (Gene Expression) Cell_culture->qPCR GTT->Metabolite_analysis ITT->Metabolite_analysis Clamp->Metabolite_analysis

Caption: A typical experimental workflow for validating ANGPTL8's metabolic role.

Detailed Experimental Protocols

For reproducibility and accurate comparison of results, detailed experimental protocols are essential. Below are standardized methodologies for key in vivo assessments of glucose metabolism.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Procedure:

  • Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (Time 0).

  • Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.

  • Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

Objective: To assess the whole-body insulin sensitivity.

Procedure:

  • Fasting: Mice are fasted for 4-6 hours prior to the test.

  • Baseline Blood Glucose: A baseline blood sample is collected to measure fasting blood glucose (Time 0).

  • Insulin Administration: Human regular insulin is administered via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.

  • Blood Sampling: Blood samples are collected at 15, 30, 45, and 60 minutes post-insulin injection.

  • Glucose Measurement: Blood glucose levels are measured at each time point.

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp

Objective: To provide a quantitative measure of insulin sensitivity.

Procedure:

  • Catheterization: Mice are surgically fitted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

  • Fasting: Mice are fasted for 5-6 hours.

  • Insulin and Glucose Infusion: A constant infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

  • Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

  • Glucose Infusion Rate (GIR): The GIR required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity.

  • Isotope Tracers (Optional): Radiolabeled glucose tracers (e.g., [3-³H]glucose) can be used to assess hepatic glucose production and tissue-specific glucose uptake.

Conclusion

The role of ANGPTL8 in glucose metabolism is multifaceted and, at times, contradictory. While its impact on lipid metabolism is more clearly defined, its direct effects on glucose homeostasis appear to be context-dependent. The presented data and methodologies provide a framework for researchers to critically evaluate the existing literature and design future studies to further elucidate the precise mechanisms by which ANGPTL8 influences glucose metabolism. A deeper understanding of its interactions with other ANGPTL family members and its downstream signaling targets will be crucial for determining its potential as a therapeutic target in metabolic diseases.

References

ANGPTL8's Dichotomous Dance: A Comparative Guide to its Interactions with ANGPTL3 and ANGPTL4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular interactions governing lipid metabolism, this guide provides a comprehensive comparison of Angiopoietin-like protein 8 (ANGPTL8)'s engagement with ANGPTL3 and ANGPTL4. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the complex signaling pathways that underpin these critical interactions.

Angiopoietin-like protein 8 (ANGPTL8) has emerged as a pivotal regulator of triglyceride metabolism, primarily through its interactions with fellow ANGPTL family members, ANGPTL3 and ANGPTL4. These interactions, however, are not uniform, leading to starkly contrasting effects on the activity of lipoprotein lipase (B570770) (LPL), the gatekeeper of fatty acid uptake into tissues. Understanding the nuances of ANGPTL8's differential binding and functional modulation of ANGPTL3 versus ANGPTL4 is crucial for the development of novel therapeutics targeting dyslipidemia.

At a Glance: ANGPTL8's Opposing Effects

ANGPTL8's interaction with ANGPTL3 results in a potent LPL inhibitor, while its association with ANGPTL4 significantly curtails ANGPTL4's inherent LPL-inhibitory capacity. This dichotomy is central to the "ANGPTL3-4-8 model," which elegantly describes the dynamic regulation of triglyceride trafficking in response to nutritional cues.[1][2]

In the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in both the liver and adipose tissue.[3][4] In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[2][5][6] This ANGPTL3/8 complex is a powerful inhibitor of LPL in oxidative tissues like skeletal muscle and the heart, thereby diverting circulating triglycerides towards adipose tissue for storage.[1][2][4]

Conversely, in adipose tissue, the newly synthesized ANGPTL8 interacts with locally produced ANGPTL4.[1][5] This interaction forms an ANGPTL4/8 complex that is a much weaker LPL inhibitor than ANGPTL4 alone.[3][7][8] The formation of this less inhibitory complex, coupled with the potential of the ANGPTL4/8 complex to shield LPL from the potent inhibition by the circulating ANGPTL3/8 complex, ensures efficient triglyceride uptake and storage in fat depots.[1][3][9]

During fasting, ANGPTL8 levels decrease while ANGPTL4 expression in adipose tissue increases. This leads to potent LPL inhibition in adipose tissue, preserving triglycerides for use by oxidative tissues.[1][2][4][6]

Quantitative Comparison of Interactions and LPL Inhibition

The following tables summarize the key quantitative data comparing the interactions of ANGPTL8 with ANGPTL3 and ANGPTL4, and their subsequent effects on LPL activity.

ParameterANGPTL8 Interaction with ANGPTL3ANGPTL8 Interaction with ANGPTL4Reference(s)
Complex Formed ANGPTL3/8ANGPTL4/8[5]
Stoichiometry 2:1 or 3:1 (ANGPTL3:ANGPTL8)1:1 (ANGPTL4:ANGPTL8)[5][10]
Primary Site of Interaction LiverAdipose Tissue[1][5][6]
Regulation by Feeding ANGPTL8 expression is induced, promoting complex formation.ANGPTL8 expression is induced, promoting complex formation.[3][4]
ParameterANGPTL3ANGPTL3/8 ComplexANGPTL4ANGPTL4/8 ComplexReference(s)
Effect on LPL Activity InhibitionPotent InhibitionVery Potent InhibitionWeak Inhibition[1][3][7]
IC50 for LPL Inhibition ~180 nM6.062 nM~2 nM>100-fold less potent than ANGPTL4[1][11]
Potency Comparison ~100-fold less potent than ANGPTL4>100-fold more potent than ANGPTL3 alonePotent LPL inhibitorSignificantly less potent than ANGPTL4 alone[1][7]

Visualizing the Pathways and Processes

To elucidate the complex interplay between these proteins, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow.

ANGPTL_Pathway cluster_Fed_State Fed State Insulin Insulin Liver Liver Insulin->Liver stimulates Adipose Tissue Adipose Tissue Insulin->Adipose Tissue stimulates ANGPTL8_Liver ANGPTL8 Liver->ANGPTL8_Liver expresses ANGPTL3 ANGPTL3 Liver->ANGPTL3 expresses ANGPTL8_Adipose ANGPTL8 Adipose Tissue->ANGPTL8_Adipose expresses ANGPTL4 ANGPTL4 Adipose Tissue->ANGPTL4 expresses ANGPTL3/8 Complex ANGPTL3/8 Complex ANGPTL8_Liver->ANGPTL3/8 Complex ANGPTL3->ANGPTL3/8 Complex LPL_Oxidative LPL (Oxidative Tissues) ANGPTL3/8 Complex->LPL_Oxidative inhibits ANGPTL4/8 Complex ANGPTL4/8 Complex ANGPTL8_Adipose->ANGPTL4/8 Complex ANGPTL4->ANGPTL4/8 Complex LPL_Adipose LPL (Adipose Tissue) ANGPTL4/8 Complex->LPL_Adipose weakly inhibits TG_Oxidative TG Uptake LPL_Oxidative->TG_Oxidative decreased TG_Adipose TG Storage LPL_Adipose->TG_Adipose increased

Figure 1: ANGPTL3-4-8 Signaling in the Fed State.

Co_IP_Workflow start Cell/Tissue Lysate (containing ANGPTL proteins) preclear Pre-clear with non-specific IgG and Protein A/G beads start->preclear incubation Incubate with anti-ANGPTL8 antibody preclear->incubation capture Add Protein A/G beads to capture antibody-protein complexes incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot elution->analysis probe_angptl3 Probe with anti-ANGPTL3 antibody analysis->probe_angptl3 probe_angptl4 Probe with anti-ANGPTL4 antibody analysis->probe_angptl4

Figure 2: Co-Immunoprecipitation Workflow.

Key Experimental Protocols

The characterization of ANGPTL8's interactions with ANGPTL3 and ANGPTL4 relies on a suite of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the physical interaction between ANGPTL8 and its binding partners (ANGPTL3 or ANGPTL4) within a cell lysate.

1. Cell Lysis:

  • Culture cells (e.g., HEK293T) co-expressing tagged versions of the ANGPTL proteins.

  • Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

  • Incubate on ice and then centrifuge to pellet cell debris. The supernatant is the protein lysate.

2. Pre-clearing (Optional but Recommended):

  • To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

3. Immunoprecipitation:

  • Add a primary antibody specific to one of the proteins (e.g., anti-ANGPTL8) to the pre-cleared lysate.

  • Incubate with gentle rotation for several hours to overnight at 4°C to allow antibody-antigen complexes to form.

4. Complex Capture:

  • Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

5. Washing:

  • Pellet the beads and discard the supernatant.

  • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

6. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-ANGPTL3 and anti-ANGPTL4).

Lipoprotein Lipase (LPL) Activity Assay

This assay quantifies the inhibitory effect of ANGPTL proteins and their complexes on LPL's enzymatic activity. A common method utilizes a fluorogenic substrate like the Amplex™ Red reagent.

1. Reagent Preparation:

  • Prepare a working solution of the Amplex Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, and a lecithin (B1663433) substrate in a reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Prepare purified LPL enzyme and various concentrations of the ANGPTL proteins/complexes to be tested.

2. Assay Procedure:

  • In a 96-well microplate, add the LPL enzyme to each well.

  • Add the different concentrations of the ANGPTL proteins (ANGPTL3, ANGPTL4, ANGPTL3/8, ANGPTL4/8) or a control buffer to the wells.

  • Pre-incubate to allow for interaction between the inhibitors and LPL.

  • Initiate the reaction by adding the Amplex Red working solution.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at multiple time points using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • The rate of increase in fluorescence is proportional to the LPL activity.

  • Calculate the percentage of LPL inhibition for each concentration of the ANGPTL proteins/complexes.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR can be employed to determine the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of the ANGPTL8-ANGPTL3 and ANGPTL8-ANGPTL4 interactions in real-time.

1. Chip Preparation:

  • One protein (the "ligand," e.g., ANGPTL3 or ANGPTL4) is immobilized onto the surface of a sensor chip.

2. Binding Analysis:

  • A solution containing the other protein (the "analyte," e.g., ANGPTL8) at various concentrations is flowed over the chip surface.

  • The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in response units (RU).

  • A flow of buffer is then used to monitor the dissociation of the complex.

3. Data Interpretation:

  • The resulting sensorgram (a plot of RU versus time) is analyzed to calculate the kinetic parameters (ka and kd).

  • The equilibrium dissociation constant (Kd = kd/ka) is then determined, providing a measure of the binding affinity. A lower Kd value indicates a stronger interaction.

Conclusion and Future Directions

The intricate and opposing roles of the ANGPTL3/8 and ANGPTL4/8 complexes in regulating LPL activity highlight a sophisticated mechanism for controlling lipid homeostasis. While significant progress has been made in elucidating this regulatory network, further research is warranted. Specifically, the precise structural determinants that dictate the differential effects of ANGPTL8 on ANGPTL3 and ANGPTL4 remain to be fully characterized. High-resolution structural studies of the full-length proteins and their complexes with LPL will be instrumental in unraveling these mechanisms. Such insights will undoubtedly pave the way for the rational design of more targeted and effective therapies for a range of metabolic disorders.

References

The ANGPTL3-4-8 Model for Triglyceride Trafficking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ANGPTL3-4-8 model for triglyceride trafficking with alternative and complementary regulatory pathways. It includes supporting experimental data from preclinical and human studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways.

Introduction to Triglyceride Trafficking and the ANGPTL3-4-8 Model

Triglycerides (TGs) are the main form of stored energy in mammals. Their transport and distribution between tissues for storage or oxidation are tightly regulated, primarily by the enzyme lipoprotein lipase (B570770) (LPL). LPL hydrolyzes triglycerides in circulating lipoproteins, releasing fatty acids for tissue uptake. The angiopoietin-like proteins (ANGPTLs) 3, 4, and 8 have emerged as critical regulators of LPL activity, and the ANGPTL3-4-8 model provides a framework for understanding their coordinated action in directing triglyceride trafficking in response to nutritional cues.[1][2]

The central tenet of the ANGPTL3-4-8 model is the tissue-specific and nutritional state-dependent regulation of LPL activity. In the fed state, the model proposes that ANGPTL8, induced by feeding, forms a complex with ANGPTL3, potently inhibiting LPL in oxidative tissues like heart and skeletal muscle. This directs circulating triglycerides towards white adipose tissue (WAT) for storage, where ANGPTL4-mediated LPL inhibition is low.[2][3] Conversely, during fasting, ANGPTL4 expression increases in WAT, inhibiting local LPL activity and thereby directing triglycerides to oxidative tissues for energy utilization.[1][3]

Comparison of Triglyceride Trafficking Models

This section compares the integrated ANGPTL3-4-8 model with models focusing on the independent actions of individual ANGPTL proteins and other key regulators.

FeatureSingle ANGPTL Models (ANGPTL3 or ANGPTL4 alone)Integrated ANGPTL3-4-8 ModelAlternative/Complementary Regulators (ApoA5, ApoC-III)
Primary Regulator(s) ANGPTL3 or ANGPTL4 acting independently.Coordinated action of ANGPTL3, ANGPTL4, and ANGPTL8.Apolipoprotein A5 (ApoA5), Apolipoprotein C-III (ApoC-III).
Mechanism of LPL Regulation ANGPTL3 as a circulating inhibitor of LPL.[4] ANGPTL4 as a local inhibitor of LPL, primarily in adipose tissue.[5]ANGPTL8 acts as a molecular switch. In the fed state, the ANGPTL3/8 complex inhibits LPL in oxidative tissues. In adipose tissue, the ANGPTL4/8 complex has reduced inhibitory activity compared to ANGPTL4 alone, promoting LPL activity.[3][6]ApoA5 enhances LPL activity, likely by disrupting the ANGPTL3/8 complex.[7][8] ApoC-III is a potent inhibitor of LPL.[9][10][11]
Nutritional State Dependency ANGPTL3's role is more pronounced in the fed state, while ANGPTL4's is more significant during fasting.[12]Provides a comprehensive explanation for the reciprocal regulation of LPL in different tissues during fed and fasting states.[2][3]ApoA5 and ApoC-III levels are also regulated by nutritional status, contributing to the overall control of triglyceride metabolism.
Supporting Evidence Early studies on single knockout and transgenic mice for ANGPTL3 and ANGPTL4.[1][3]Studies on ANGPTL8 knockout and transgenic mice, along with in vitro complex formation and activity assays.[2][13][14]Genetic studies in humans and experiments in animal models demonstrating the impact of ApoA5 and ApoC-III on triglyceride levels.[7][8][9]

Experimental Data

The following tables summarize quantitative data from key preclinical and human studies that support and differentiate the models of triglyceride trafficking.

Preclinical Data: Genetically Modified Mouse Models
GenotypeNutritional StatePlasma Triglyceride Levels (vs. Wild-Type)Post-Heparin Plasma LPL Activity (vs. Wild-Type)Reference(s)
ANGPTL3 Knockout Fed↓ (~50-70%)[4][15]
Fasted[4]
ANGPTL4 Knockout Fed↓ (~70% in males)↑ (~2-fold)[1][12]
Fasted↓ (~65-90%)↑ (~3-3.5-fold)[1][12]
ANGPTL8 Knockout Fed↓ (~50%)[2][13]
FastedNo significant changeNo significant change[2][13]
ANGPTL4 Transgenic Fed↑ (2.6-3-fold)[1][3]
ANGPTL8 Overexpression Fed↑ (>10-fold with ANGPTL3 co-expression)[16]
Human Genetic Data
Gene VariantEffectPlasma Triglyceride LevelsReference(s)
ANGPTL3 Loss-of-Function Heterozygous or Homozygous[4][5][17]
ANGPTL4 Loss-of-Function Heterozygous[5]
ANGPTL8 Loss-of-Function Limited data, but associated with[5]
APOA5 Variants Loss-of-Function[18]
APOC3 Loss-of-Function Heterozygous[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of the ANGPTL3-4-8 model are provided below.

Measurement of Plasma Triglyceride Levels in Mice

Objective: To quantify the concentration of triglycerides in mouse plasma.

Protocol:

  • Animal Handling: Mice are fasted or fed according to the experimental design. For fasting studies, food is typically withdrawn for 4-16 hours.

  • Blood Collection: Blood is collected from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Triglyceride Assay: Plasma triglyceride levels are determined using a commercial colorimetric assay kit. The principle of these assays is the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured in a reaction that produces a colored product, which is quantified spectrophotometrically.

  • Data Analysis: Triglyceride concentrations are calculated based on a standard curve generated with known concentrations of a triglyceride standard.

Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity Assay

Objective: To measure the total LPL activity in the circulation after its release from the endothelial surface by heparin.

Protocol:

  • Heparin Injection: Mice are injected intravenously (e.g., via the tail vein) with heparin (typically 50-100 IU/kg body weight).[20]

  • Blood Collection: Blood is collected 10-15 minutes after heparin injection into chilled tubes containing an anticoagulant.[20][21]

  • Plasma Preparation: Plasma is separated by centrifugation at low speed at 4°C.[20][22]

  • LPL Activity Measurement:

    • A substrate containing a fluorescently or radioactively labeled triglyceride emulsion is prepared.

    • The post-heparin plasma is incubated with the substrate.

    • LPL activity is determined by measuring the rate of release of labeled free fatty acids.

    • To differentiate LPL activity from hepatic lipase (HL) activity, the assay can be performed in the presence of a high salt concentration (e.g., 1 M NaCl), which inhibits LPL but not HL. LPL activity is then calculated as the difference between the total lipase activity and the HL activity.[22][23]

  • Data Expression: LPL activity is typically expressed as nanomoles of free fatty acid released per milliliter of plasma per hour.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Objective: To demonstrate the physical interaction between ANGPTL proteins (e.g., ANGPTL3 and ANGPTL8).[24][25]

Protocol:

  • Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.[26]

  • Pre-clearing: The cell lysate is incubated with protein A/G-agarose or magnetic beads to reduce non-specific binding.[26]

  • Immunoprecipitation: An antibody specific to one of the proteins of interest (the "bait" protein, e.g., ANGPTL3) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-antigen complex.[26]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (the "prey" protein, e.g., ANGPTL8) to detect its presence in the immunoprecipitated complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

ANGPTL3_4_8_Model cluster_Fed Fed State cluster_Fasting Fasting State Liver_Fed Liver Circulation_Fed Circulation Liver_Fed->Circulation_Fed ANGPTL3 ANGPTL8 Adipose_Fed Adipose Tissue LPL_Adipose_Fed LPL Adipose_Fed->LPL_Adipose_Fed Low ANGPTL4 ANGPTL4/8 formation Muscle_Fed Oxidative Tissues (Heart, Skeletal Muscle) LPL_Muscle_Fed LPL Muscle_Fed->LPL_Muscle_Fed Inhibition Circulation_Fed->Muscle_Fed ANGPTL3/8 Complex Triglycerides_Fed Triglycerides Triglycerides_Fed->Adipose_Fed Fatty Acid Uptake & Storage Triglycerides_Fed->Muscle_Fed LPL_Adipose_Fed->Triglycerides_Fed Hydrolysis Adipose_Fasting Adipose Tissue LPL_Adipose_Fasting LPL Adipose_Fasting->LPL_Adipose_Fasting High ANGPTL4 Inhibition Muscle_Fasting Oxidative Tissues (Heart, Skeletal Muscle) Triglycerides_Fasting Triglycerides Triglycerides_Fasting->Adipose_Fasting Triglycerides_Fasting->Muscle_Fasting Fatty Acid Uptake & Oxidation LPL_Muscle_Fasting LPL LPL_Muscle_Fasting->Triglycerides_Fasting Hydrolysis

Caption: ANGPTL3-4-8 model of triglyceride trafficking in fed vs. fasting states.

Experimental_Workflow start Start: Genetically Modified Mouse Model protocol Nutritional State Manipulation (Fed vs. Fasted) start->protocol blood_collection Blood Collection protocol->blood_collection heparin_injection Heparin Injection protocol->heparin_injection tissue_collection Tissue Collection (Liver, Adipose, Muscle) protocol->tissue_collection plasma_separation Plasma Separation blood_collection->plasma_separation tg_assay Plasma Triglyceride Measurement plasma_separation->tg_assay data_analysis Data Analysis and Comparison tg_assay->data_analysis post_heparin_plasma Post-Heparin Plasma Collection heparin_injection->post_heparin_plasma lpl_assay LPL Activity Assay post_heparin_plasma->lpl_assay lpl_assay->data_analysis protein_extraction Protein Extraction tissue_collection->protein_extraction co_ip Co-Immunoprecipitation protein_extraction->co_ip western_blot Western Blot Analysis co_ip->western_blot western_blot->data_analysis

Caption: Experimental workflow for studying the ANGPTL3-4-8 model in mice.

Conclusion

The ANGPTL3-4-8 model provides a robust framework for understanding the complex regulation of triglyceride trafficking. It highlights the intricate interplay between ANGPTL3, ANGPTL4, and ANGPTL8 in response to nutritional changes, thereby controlling the tissue-specific activity of LPL. While this model is well-supported by experimental evidence, it is important to consider the roles of other regulators, such as ApoA5 and ApoC-III, which add further layers of complexity to the system. Future research will likely continue to refine our understanding of these pathways, offering new therapeutic targets for the management of dyslipidemia and related metabolic disorders.

References

ANGPTL8: A Comparative Analysis of its Function in Human vs. Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the divergent and convergent roles of Angiopoietin-like protein 8 (ANGPTL8) in human and rodent physiology.

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. However, significant discrepancies exist between the findings from rodent models and human studies, posing challenges for translational research and drug development. This guide provides an objective comparison of ANGPTL8's function in humans versus rodent models, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Lipid Metabolism: A Tale of Two Species

In both humans and rodents, ANGPTL8 plays a pivotal role in triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL) activity.[1][2][3] However, the physiological consequences of ANGPTL8 deficiency or overexpression show notable differences.

Rodent models, particularly knockout mice, have consistently demonstrated a dramatic reduction in plasma TG levels, especially in the fed state.[2][3] ANGPTL8 knockout mice exhibit slower weight gain and a selective reduction in adipose tissue mass.[2] Conversely, overexpression of ANGPTL8 in mice leads to hypertriglyceridemia.[1][3]

In humans, the role of ANGPTL8 in lipid metabolism is more nuanced. While circulating ANGPTL8 levels are positively correlated with triglyceride concentrations[1], loss-of-function mutations in the ANGPTL8 gene are associated with lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides, and higher levels of high-density lipoprotein cholesterol (HDL-C).[1][4] Specifically, the R59W variant (rs2278426) is linked to lower HDL-C levels.[1]

Comparative Data on Lipid Profile
ParameterRodent Model (ANGPTL8 Knockout)Human (Loss-of-Function Variants)
Plasma Triglycerides (TG) Significantly decreased, especially postprandially[2]Lowered[4][5]
HDL-Cholesterol ---Higher[5]
LDL-Cholesterol ---Lowered[4]
Adipose Tissue Mass Reduced[2]Not directly established

Glucose Homeostasis: A Point of Contention

The initial excitement surrounding ANGPTL8 (then termed betatrophin) as a potent stimulator of pancreatic beta-cell proliferation has been largely refuted in subsequent rodent studies.[1] ANGPTL8 knockout mice generally do not display significant impairments in glucose homeostasis or insulin (B600854) sensitivity under normal conditions.[2][6] However, some studies in mice suggest that ANGPTL8 knockout can offer partial protection from high-fat diet-induced glucose intolerance.[7] One study showed that ANGPTL8/betatrophin administration improved glucose tolerance in older mice.[8]

In humans, the association between ANGPTL8 and glucose metabolism is complex and often contradictory. Circulating ANGPTL8 levels are frequently elevated in individuals with insulin resistance and type 2 diabetes.[7][9] However, human genetic studies involving null mutations in ANGPTL8 have not supported a causal role for this protein in glucose homeostasis or the development of type 2 diabetes.[5]

Comparative Data on Glucose Metabolism
ParameterRodent Model (ANGPTL8 Knockout)Human (Null Mutation Carriers)
Pancreatic Beta-cell Proliferation No significant effect[1]Not directly assessed
Glucose Tolerance Generally no significant difference, though some studies show improvement on a high-fat diet[2][6][7]No major effect[5]
Insulin Sensitivity No significant difference[2][6]No major effect[5]
Association with Type 2 Diabetes Not directly applicableNo causal link established[5]

Experimental Protocols

Quantification of Plasma Lipids in Mice
  • Animal Model: Male C57BL/6J mice, 8-12 weeks old.

  • Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to chow or a high-fat diet.

  • Blood Collection: Blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes. For fasting measurements, food is withdrawn for 4-6 hours. For postprandial measurements, samples are taken 4 hours after the initiation of the light cycle (for fed state) or after a specific dietary challenge.

  • Plasma Separation: Blood is centrifuged at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Lipid Measurement: Plasma triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Mice are fasted overnight (16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose using a glucometer.

  • Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

The primary mechanism of ANGPTL8 in lipid metabolism involves its interaction with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4, to regulate LPL activity.

ANGPTL8_Signaling cluster_Fed Fed State cluster_Fasted Fasted State Insulin Insulin ANGPTL8_liver ANGPTL8 (Liver) Insulin->ANGPTL8_liver Upregulates ANGPTL8_adipose ANGPTL8 (Adipose) Insulin->ANGPTL8_adipose Upregulates ANGPTL3 ANGPTL3 ANGPTL8_liver->ANGPTL3 Forms Complex LPL_muscle LPL (Muscle) ANGPTL8_liver->LPL_muscle Inhibits ANGPTL3->LPL_muscle Inhibits ANGPTL4 ANGPTL4 ANGPTL8_adipose->ANGPTL4 Forms Complex (Reduces ANGPTL4 inhibition) LPL_adipose LPL (Adipose) ANGPTL4->LPL_adipose Inhibition Reduced TG_uptake_muscle TG Uptake (Muscle) LPL_muscle->TG_uptake_muscle Decreased TG_uptake_adipose TG Uptake (Adipose) LPL_adipose->TG_uptake_adipose Increased ANGPTL4_fasted ANGPTL4 LPL_adipose_fasted LPL (Adipose) ANGPTL4_fasted->LPL_adipose_fasted Inhibits TG_uptake_adipose_fasted TG Uptake (Adipose) LPL_adipose_fasted->TG_uptake_adipose_fasted Decreased

Caption: ANGPTL8 signaling in fed vs. fasted states.

In the fed state, insulin upregulates ANGPTL8 in both the liver and adipose tissue. Hepatic ANGPTL8 complexes with ANGPTL3 to inhibit LPL in oxidative tissues like muscle, diverting triglycerides towards storage. In adipose tissue, ANGPTL8 interacts with ANGPTL4, reducing its inhibitory effect on local LPL and thereby promoting triglyceride uptake and storage.[4] During fasting, ANGPTL4 is the dominant LPL inhibitor in adipose tissue, preserving stored lipids.

Experimental_Workflow start Start: Select Human Subjects (e.g., with ANGPTL8 variants) phenotyping Metabolic Phenotyping start->phenotyping rodent_model Develop Rodent Model (e.g., ANGPTL8 KO mice) rodent_model->phenotyping blood_sampling Blood Sampling (Fasting/Postprandial) phenotyping->blood_sampling ogtt Oral Glucose Tolerance Test phenotyping->ogtt insulin_tolerance Insulin Tolerance Test phenotyping->insulin_tolerance tissue_analysis Tissue-specific Gene Expression Analysis phenotyping->tissue_analysis lipid_analysis Plasma Lipid Analysis (TG, HDL, LDL) blood_sampling->lipid_analysis data_comparison Comparative Data Analysis lipid_analysis->data_comparison ogtt->data_comparison insulin_tolerance->data_comparison tissue_analysis->data_comparison conclusion Conclusion on Species-specific Function data_comparison->conclusion

Caption: A typical experimental workflow for comparing ANGPTL8 function.

Conclusion

The function of ANGPTL8 exhibits both conserved and divergent features between humans and rodent models. While its role as a key regulator of triglyceride metabolism via LPL inhibition is well-established in both, the broader physiological consequences, particularly concerning glucose homeostasis and overall metabolic health, show significant species-specific differences. Rodent models, especially knockout mice, present a more pronounced phenotype related to lipid metabolism and adiposity. In contrast, human genetic studies suggest a more modest and complex role, particularly in the context of glucose control. These discrepancies underscore the importance of cautious interpretation when translating findings from rodent models to human physiology and highlight the need for further research to elucidate the precise molecular mechanisms underlying these species-specific effects. For drug development professionals, targeting ANGPTL8 for dyslipidemia remains a promising avenue, but its utility for treating type 2 diabetes appears less certain based on current human genetic evidence.

References

ApoA5: A Potent Modulator of the ANGPTL3/8 Complex in Triglyceride Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Apolipoprotein A5 (ApoA5) has emerged as a critical regulator of plasma triglyceride levels, primarily through its interaction with the angiopoietin-like protein 3/8 (ANGPTL3/8) complex. This guide provides a comparative analysis of ApoA5's function, supported by experimental data, to elucidate its role as a key modulator of the ANGPTL3/8 complex's inhibitory activity on lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulation.

Recent studies have firmly established that ApoA5's triglyceride-lowering effect is not due to direct activation of LPL, but rather through the specific suppression of the ANGPTL3/8 complex.[1][2] ApoA5 selectively binds to the ANGPTL3/8 complex, thereby attenuating its potent inhibition of LPL activity.[3][4] This interaction is highly specific, as ApoA5 does not significantly affect the LPL-inhibitory activities of ANGPTL3 or ANGPTL4 alone, nor the ANGPTL4/8 complex.[1][2]

Comparative Analysis of LPL Inhibition

The inhibitory effect of the ANGPTL3/8 complex on LPL activity is significantly diminished in the presence of ApoA5. Experimental data consistently demonstrates a dose-dependent suppression of ANGPTL3/8-mediated LPL inhibition by ApoA5.

InhibitorApoA5 Concentration (nM)LPL Inhibition (IC50 of ANGPTL3/8 in nM)Reference
ANGPTL3/800.19[5]
ANGPTL3/820 (WT-ApoA5)6.14[5]
ANGPTL3/825Increased LPL activity noted[1]
ANGPTL3/8100Further increased LPL activity[1]
ANGPTL3/8300Maximum suppression observed[1]
ANGPTL40 - 300No significant change[1]
ANGPTL3 (alone)0 - 300No significant change[1]

Binding Affinity of ApoA5 to ANGPTL3/8

The modulatory role of ApoA5 is underpinned by its direct and high-affinity binding to the ANGPTL3/8 complex. Biolayer interferometry experiments have quantified this interaction, revealing a strong and specific association.

Binding PartnersMethodK D (pM)k on (1/Ms)k off (1/s)Reference
ApoA5 and ANGPTL3/8 complexBiolayer Interferometry5202.60 x 10 51.35 x 10 -4[6]

Signaling Pathway and Regulatory Mechanism

The interplay between ApoA5, ANGPTL3/8, and LPL is a central axis in the regulation of triglyceride metabolism. In the fed state, the liver secretes the ANGPTL3/8 complex, which then travels to oxidative tissues like heart and skeletal muscle to inhibit LPL activity, thereby directing triglycerides towards adipose tissue for storage.[4][7] ApoA5, also synthesized in the liver, circulates and binds to the ANGPTL3/8 complex, effectively acting as a brake on its inhibitory function and promoting LPL-mediated triglyceride clearance.[8][9]

Signaling_Pathway cluster_liver Liver cluster_circulation Circulation cluster_tissue Oxidative Tissue (e.g., Muscle) Liver Hepatocyte ANGPTL3 ANGPTL3 Liver->ANGPTL3 Secretes ANGPTL8 ANGPTL8 Liver->ANGPTL8 Secretes ApoA5 ApoA5 Liver->ApoA5 Secretes ANGPTL3_8 ANGPTL3/8 Complex ANGPTL3->ANGPTL3_8 ANGPTL8->ANGPTL3_8 ApoA5_ANGPTL3_8 ApoA5-ANGPTL3/8 Complex ApoA5->ApoA5_ANGPTL3_8 ANGPTL3_8->ApoA5_ANGPTL3_8 Binding LPL Lipoprotein Lipase (LPL) ANGPTL3_8->LPL Inhibits ApoA5_ANGPTL3_8->LPL VLDL VLDL (Triglycerides) FA Fatty Acids VLDL->FA Releases LPL->VLDL Hydrolyzes

Caption: ApoA5 modulates ANGPTL3/8's inhibition of LPL.

Experimental Protocols

Biolayer Interferometry for Binding Affinity

Biolayer interferometry is employed to determine the binding kinetics of ApoA5 to the ANGPTL3/8 complex.

Experimental_Workflow_BLI step1 Immobilization: Anti-Flag antibody coated biosensors bind Flag-tagged ANGPTL3/8 complex. step2 Association: Biosensors with immobilized ANGPTL3/8 are dipped into varying concentrations of ApoA5. step1->step2 step3 Dissociation: Biosensors are moved to buffer-only wells to monitor the dissociation of ApoA5. step2->step3 step4 Data Analysis: Binding curves are fit to a 1:1 binding model to calculate kon, koff, and KD. step3->step4

Caption: Workflow for Biolayer Interferometry.

Protocol:

  • Immobilization: Flag-tagged ANGPTL3/8 complex is immobilized on streptavidin biosensors coated with an anti-Flag antibody.[6]

  • Association: The biosensors are then exposed to solutions containing increasing concentrations of ApoA5 (e.g., 6.25-100 nM) to monitor the association phase.[6]

  • Dissociation: Subsequently, the biosensors are transferred to a buffer-only solution to monitor the dissociation of the ApoA5-ANGPTL3/8 complex.[6]

  • Data Analysis: The resulting binding and dissociation curves are fitted globally using a 1:1 binding model to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).[6]

LPL Activity Assay

The functional impact of ApoA5 on the inhibitory activity of the ANGPTL3/8 complex is assessed using an LPL activity assay.

Experimental_Workflow_LPL step1 Pre-incubation: ANGPTL3/8 complex is pre-incubated with varying concentrations of ApoA5. step2 Reaction Initiation: The ApoA5-ANGPTL3/8 mixture is added to LPL-expressing cells or purified LPL. step1->step2 step3 Substrate Addition: A fluorescent lipase substrate (e.g., EnzChek) or VLDL is added to the reaction. step2->step3 step4 Measurement: Fluorescence intensity or NEFA levels are measured over time to determine LPL activity. step3->step4

Caption: Workflow for LPL Activity Assay.

Protocol:

  • Pre-incubation: The ANGPTL3/8 complex is pre-incubated with various concentrations of ApoA5 (e.g., 0, 25, 100, 300 nM).[1]

  • LPL Addition: The pre-incubated mixture is then added to either LPL-stable expression cells or a solution containing purified LPL.[1]

  • Substrate Addition: A lipase substrate is introduced to initiate the reaction. This can be a fluorescent substrate like EnzChek or a natural substrate such as very-low-density lipoprotein (VLDL).[1]

  • Activity Measurement: LPL activity is quantified by measuring the increase in fluorescence or the release of non-esterified fatty acids (NEFA) over time.[1] The results are used to determine the IC50 of the ANGPTL3/8 complex in the presence and absence of ApoA5.

Conclusion

The collective evidence strongly supports the role of ApoA5 as a specific and potent modulator of the ANGPTL3/8 complex. By binding to the complex and suppressing its LPL-inhibitory function, ApoA5 plays a pivotal role in promoting the clearance of triglyceride-rich lipoproteins. This mechanism distinguishes ApoA5 from other apolipoproteins and highlights the ApoA5-ANGPTL3/8 interaction as a key regulatory node in lipid metabolism and a potential therapeutic target for hypertriglyceridemia.

References

A Researcher's Guide to Commercial ANGPTL8 Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the right antibody is a critical step for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies for Angiopoietin-like protein 8 (ANGPTL8), also known as Betatrophin. ANGPTL8 is a key regulator of lipid and glucose metabolism, making it a protein of significant interest in metabolic disease research. This guide aims to assist in the selection of the most suitable ANGPTL8 antibody by presenting product specifications and available performance data from various suppliers.

ANGPTL8 Signaling Pathway

ANGPTL8 plays a crucial role in regulating triglyceride (TG) metabolism by interacting with other angiopoietin-like proteins, primarily ANGPTL3. In the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in the liver and adipose tissue. ANGPTL8 then forms a complex with ANGPTL3, and this complex inhibits lipoprotein lipase (B570770) (LPL) activity in oxidative tissues like skeletal and cardiac muscle. This inhibition prevents the uptake of fatty acids by these tissues and directs triglycerides towards adipose tissue for storage. The pathway is also influenced by other factors such as glucose levels and is a key component of the broader metabolic regulation network.

ANGPTL8_Signaling_Pathway Insulin Insulin Liver Liver Insulin->Liver + AdiposeTissue Adipose Tissue Insulin->AdiposeTissue + Glucose Glucose Glucose->Liver + ANGPTL8 ANGPTL8 Liver->ANGPTL8 secretes ANGPTL3 ANGPTL3 Liver->ANGPTL3 secretes AdiposeTissue->ANGPTL8 secretes ANGPTL8_ANGPTL3_Complex ANGPTL8-ANGPTL3 Complex ANGPTL8->ANGPTL8_ANGPTL3_Complex ANGPTL3->ANGPTL8_ANGPTL3_Complex LPL Lipoprotein Lipase (LPL) ANGPTL8_ANGPTL3_Complex->LPL - Triglycerides Triglycerides LPL->Triglycerides hydrolyzes OxidativeTissues Oxidative Tissues (Muscle) Triglycerides->OxidativeTissues uptake AdiposeStorage TG Storage in Adipose Tissue Triglycerides->AdiposeStorage uptake

Figure 1: Simplified ANGPTL8 signaling pathway in lipid metabolism.

Comparison of Commercial ANGPTL8 Antibodies

The following table summarizes the key specifications of several commercially available ANGPTL8 antibodies. This information has been compiled from the manufacturers' datasheets and should be used as a guide for initial selection.

SupplierCatalog NumberAntibody TypeHostReactivityValidated ApplicationsImmunogen
Proteintech 23792-1-AP[1][2]PolyclonalRabbitHuman, Mouse[1][2]WB, IHC, ELISA[1]ANGPTL8/Betatrophin Fusion Protein[2]
Proteintech 66641-1-Ig[3][4]Monoclonal (2H9F9)[3][4]MouseHuman[3][4]WB, IHC, IF-P, ELISA[3]Not specified
R&D Systems MAB8548Monoclonal (910248)MouseHumanWB, IHC, ICC, Direct ELISASynthetic peptide (N-terminus)
Boster Bio A02471-1[5]PolyclonalRabbitHuman, Mouse, Rat[5]ELISA, WB, IHC-P, IF[5]Synthetic peptide (N-terminus)[5]
Novus Bio NBP2-41247PolyclonalRabbitHuman, Mouse, RatWB, ELISA, IHC, ICC/IFSynthetic peptide (N-terminus)
Abnova H00055908-B01P[6]PolyclonalMouseHuman[6]WB[6]Full-length recombinant protein

Performance Data Overview

This section provides a summary of the performance data as presented on the manufacturers' datasheets. The images and recommended dilutions offer insights into the antibodies' performance in specific applications.

SupplierCatalog NumberApplicationSample TypeRecommended Dilution
Proteintech 23792-1-APIHCHuman liver cancer tissue[2]1:200[2]
Proteintech 66641-1-IgWBHuman adipose tissue1:4000
IHCHuman liver tissue[3]1:400[3]
R&D Systems MAB8548WBTransfected HEK293 cell lysate1 µg/mL
IHCHuman liver15 µg/mL
Boster Bio A02471-1WBRat liver tissue lysate[5]1 - 2 µg/ml[5]
IHCMouse liver tissue[5]5 µg/mL[5]
Novus Bio NBP2-41247WBRat liver tissue lysate1 - 2 ug/ml
IHC-PNot specified5 ug/ml

Experimental Protocols

Detailed and optimized protocols are crucial for successful experiments. Below are generalized protocols for Western Blotting and Immunohistochemistry for ANGPTL8 detection, based on common practices and information from supplier datasheets.

Western Blotting (WB) Experimental Workflow

The following diagram illustrates a typical workflow for a Western Blotting experiment.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE sample_prep->sds_page transfer 3. Protein Transfer (to PVDF/Nitrocellulose membrane) sds_page->transfer blocking 4. Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-ANGPTL8 overnight at 4°C) blocking->primary_ab washing1 6. Washing (3x with TBST) primary_ab->washing1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) washing1->secondary_ab washing2 8. Washing (3x with TBST) secondary_ab->washing2 detection 9. Detection (ECL substrate) washing2->detection imaging 10. Imaging detection->imaging end End imaging->end

Figure 2: A generalized workflow for Western Blotting.

Detailed Protocol for Western Blotting:

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary ANGPTL8 antibody at the recommended dilution (e.g., 1:1000 to 1:4000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. ANGPTL8 has a predicted molecular weight of approximately 22 kDa.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues:
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval. For example, use a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat the slides in a pressure cooker or water bath.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

  • Blocking: Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary ANGPTL8 antibody at the recommended dilution (e.g., 1:200 to 1:400) overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

Disclaimer: This guide is intended for informational purposes only. Researchers should always refer to the manufacturer's datasheet for the most accurate and up-to-date information and protocols. It is also recommended to perform in-house validation of any antibody for your specific application and experimental conditions.

References

A Comparative Guide to the Cross-Species Regulation of the ANGPTL8 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily by modulating the activity of lipoprotein lipase (B570770) (LPL). Its expression is tightly controlled by nutritional and hormonal signals, with significant variations observed across different species. This guide provides a comprehensive cross-species analysis of the regulatory mechanisms governing the ANGPTL8 gene, presenting key experimental data and detailed protocols to facilitate further research and drug development efforts targeting this important metabolic player.

Cross-Species Comparison of ANGPTL8 Gene Expression and Genomic Locus

The tissue-specific expression and genomic location of the ANGPTL8 gene exhibit notable differences between species, highlighting divergent regulatory landscapes.

Table 1: Comparison of ANGPTL8 Gene Locus and Tissue Expression

FeatureHumanMousePigBovine
Gene Symbol C19orf80[1]Gm6484[1]ANGPTL8ANGPTL8
Chromosomal Location Chromosome 19[2]Chromosome 9Chromosome 2[3]Chromosome 7[3]
Primary Tissues of Expression Liver[1][4]Liver, White Adipose Tissue (WAT), Brown Adipose Tissue (BAT)[1]Liver[3]Adipose Tissue, Liver
Nutritional Regulation (Fed State) Increased expressionIncreased expression in liver and adipose tissue[1]Increased expressionIncreased expression
Nutritional Regulation (Fasted State) Decreased expressionDecreased expression in liver and adipose tissue[1]Decreased expressionDecreased expression

Homologs of the mammalian ANGPTL8 gene are notably absent in the sequenced genomes of fish and other non-mammalian vertebrates, suggesting a more recent evolutionary origin for this gene[3].

Transcriptional Regulation: A Multi-Species Perspective

The regulation of ANGPTL8 transcription is orchestrated by a complex interplay of transcription factors that respond to hormonal and nutritional cues. While some regulatory mechanisms are conserved, species-specific differences are evident.

Table 2: Key Transcription Factors Regulating ANGPTL8 Expression Across Species

Transcription FactorHumanMouseBovineExperimental Evidence
SREBP-1c ImplicatedYesYes[5]ChIP-seq, Luciferase Assays[5]
LXRα ImplicatedYes-ChIP-seq, Luciferase Assays
C/EBPβ ImplicatedYes[6]ImplicatedLuciferase Assays, siRNA knockdown[6]
HNF-1α -Yes[7]-ChIP-seq, EMSA, Luciferase Assays, siRNA knockdown[7]
PPARγ --Yes[5]Promoter Analysis[5]
Znf423 --Yes[5]Promoter Analysis[5]

Signaling Pathways Governing ANGPTL8 Expression

Insulin and AMPK signaling pathways are central to the regulation of ANGPTL8 expression in response to changes in nutritional status.

Insulin Signaling Pathway

Insulin is a potent inducer of ANGPTL8 expression in both liver and adipose tissue[6]. This regulation is crucial for promoting energy storage during the fed state.

Insulin_Signaling_ANGPTL8 Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates SREBP1c SREBP-1c Akt->SREBP1c Activates CEBPb C/EBPβ Akt->CEBPb Activates HNF1a HNF-1α (in mouse) Akt->HNF1a Activates ANGPTL8_Gene ANGPTL8 Gene SREBP1c->ANGPTL8_Gene Binds to Promoter CEBPb->ANGPTL8_Gene Binds to Promoter HNF1a->ANGPTL8_Gene Binds to Promoter ANGPTL8_Expression Increased ANGPTL8 Expression ANGPTL8_Gene->ANGPTL8_Expression

Insulin signaling pathway leading to ANGPTL8 expression.
AMPK Signaling Pathway

In contrast to insulin, the activation of AMP-activated protein kinase (AMPK), a sensor of low cellular energy, antagonizes the insulin-mediated induction of ANGPTL8 expression[6][8].

AMPK_Signaling_ANGPTL8 Low_Energy Low Energy Status (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK Activates Insulin_Stimulation Insulin-stimulated Transcription Factors (e.g., SREBP-1c, C/EBPβ) AMPK->Insulin_Stimulation Inhibits ANGPTL8_Gene ANGPTL8 Gene Insulin_Stimulation->ANGPTL8_Gene Activates ANGPTL8_Expression Decreased ANGPTL8 Expression ANGPTL8_Gene->ANGPTL8_Expression

AMPK signaling pathway inhibiting ANGPTL8 expression.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of gene regulation. Below are summaries of key experimental protocols.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest[9].

Objective: To identify the specific DNA sequences to which a transcription factor binds in the context of the ANGPTL8 gene.

Methodology:

  • Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads are mapped to the reference genome to identify enriched regions, which represent the binding sites of the transcription factor.

ChIP_Seq_Workflow Crosslinking 1. Cross-link Proteins to DNA Shearing 2. Shear Chromatin Crosslinking->Shearing IP 3. Immunoprecipitate with Specific Antibody Shearing->IP Purification 4. Reverse Cross-links & Purify DNA IP->Purification Sequencing 5. Sequence DNA Purification->Sequencing Analysis 6. Map Reads & Identify Binding Sites Sequencing->Analysis

Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of a promoter region.

Objective: To determine if a specific transcription factor or signaling pathway activates or represses the ANGPTL8 promoter.

Methodology:

  • Vector Construction: The promoter region of the ANGPTL8 gene is cloned into a reporter vector upstream of a luciferase gene.

  • Transfection: The reporter vector is transfected into cultured cells. A co-transfection with a vector expressing a transcription factor of interest can be performed.

  • Cell Treatment: Cells are treated with specific stimuli (e.g., hormones, drugs) to activate or inhibit signaling pathways.

  • Cell Lysis and Luciferase Assay: After a defined period, cells are lysed, and the luciferase substrate is added.

  • Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the promoter activity.

Luciferase_Assay_Workflow Vector 1. Clone ANGPTL8 Promoter into Luciferase Vector Transfection 2. Transfect Cells Vector->Transfection Treatment 3. Treat Cells with Stimuli Transfection->Treatment Lysis 4. Lyse Cells & Add Substrate Treatment->Lysis Measurement 5. Measure Luminescence Lysis->Measurement

Workflow for a Luciferase Reporter Assay.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions in vitro.

Objective: To confirm the direct binding of a purified transcription factor to a specific DNA sequence within the ANGPTL8 promoter.

Methodology:

  • Probe Labeling: A short DNA probe containing the putative transcription factor binding site is labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled probe is incubated with a purified transcription factor or a nuclear extract containing the factor.

  • Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.

  • Detection: The gel is exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

EMSA_Workflow Labeling 1. Label DNA Probe Binding 2. Incubate Probe with Protein Labeling->Binding Electrophoresis 3. Run on Non-denaturing Gel Binding->Electrophoresis Detection 4. Detect Shifted Bands Electrophoresis->Detection

Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PHYLPA-8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on safety data sheets for a two-part epoxy resin system, presumed to be "PHYLPA-8" for the purpose of this guidance. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact product you are using and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a two-part epoxy resin system. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to ensure safe handling and environmental compliance.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound components (resin and hardener), it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary if splashing is a risk.Protects against accidental splashes of resin or hardener, which can cause serious eye irritation or damage.[1]
Hand Protection Nitrile rubber gloves are recommended. Gloves should comply with European Standard EN374 and have a breakthrough time of at least 8 hours.Prevents skin contact, which can cause irritation, sensitization, or allergic reactions.[1][2]
Body Protection A chemically resistant apron or lab coat. For larger spills, a chemical protective suit is advised.Protects against contamination of personal clothing and skin.[1]
Respiratory Protection Not typically required in well-ventilated areas. If vapors are present or ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.Avoids inhalation of vapors which may cause respiratory irritation.[1]

General Safety Precautions:

  • Work in a well-ventilated area to minimize inhalation of fumes.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • An eyewash station and safety shower should be readily accessible.[1]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel not involved in the cleanup. Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like sawdust.

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent.

  • Package for Disposal: Scoop the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated cleaning materials, including gloves and absorbent, must be disposed of as hazardous waste.

III. Disposal Procedures for Unused this compound

Proper disposal of unused this compound is critical to prevent environmental harm. Uncured resin and hardener are considered hazardous waste.

Step 1: Prepare for Disposal

  • Do not dispose of liquid resin or hardener in the regular trash or down the drain.[1][2]

  • Keep the original containers for waste collection.

Step 2: Mixing for Curing (Small Quantities)

  • For small amounts, the resin and hardener can be mixed together in their recommended ratio to cure into a solid, non-hazardous material.

  • The reaction is exothermic and can generate heat. Mix in a well-ventilated area and in a container that can withstand the heat.

  • Allow the mixture to cool and fully cure.

Step 3: Disposal of Cured and Uncured Waste

  • Cured this compound: Once fully cured, the solid material is generally considered non-hazardous and can be disposed of in the regular trash, though it is best to confirm with local regulations.

  • Uncured this compound and Contaminated Materials: Unused liquid resin, hardener, and any materials contaminated with them (e.g., gloves, wipes, absorbent) must be disposed of as hazardous waste.[3]

  • Place these materials in a clearly labeled, sealed container.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_spill Is it a spill? start->is_spill is_unused Is it unused product? is_spill->is_unused No spill_cleanup Follow Spill Management Protocol is_spill->spill_cleanup Yes is_small_quantity Small quantity? is_unused->is_small_quantity Yes dispose_hazardous Dispose as hazardous waste via licensed contractor is_unused->dispose_hazardous No mix_and_cure Mix resin and hardener to cure is_small_quantity->mix_and_cure Yes is_small_quantity->dispose_hazardous No spill_cleanup->dispose_hazardous dispose_cured Dispose of cured solid in regular trash (check local regulations) mix_and_cure->dispose_cured

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Protocols for Handling PHILLYCLAD 8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PHILLYCLAD 8. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling PHILLYCLAD 8 resin and hardener, it is imperative to use appropriate personal protective equipment to minimize exposure and prevent injury.[1][2][3] The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a higher risk of splashes.Must meet ANSI Z87.1 standards.[2]
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or punctures before use.
Body Laboratory coat or chemical-resistant apron.Should be worn over personal clothing to protect against spills and splashes.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-toe shoes.Shoes should be made of a material that offers protection from spills.

Health Hazard Summary

Both components of PHILLYCLAD 8 present health hazards that necessitate careful handling.

ComponentHealth Hazards
PHILLYCLAD 8 RESIN Skin and eye irritant. May cause skin sensitization or allergic reactions.[4]
PHILLYCLAD 8 HARDENER Causes serious eye and tissue damage with prolonged contact. Corrosive.[5]

Handling and First Aid Procedures

Proper handling and immediate first aid are critical to mitigating the risks associated with PHILLYCLAD 8.

Standard Handling Protocol:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Ensure adequate ventilation Ensure adequate ventilation Inspect PPE for integrity Inspect PPE for integrity Ensure adequate ventilation->Inspect PPE for integrity Dispense and mix components Dispense and mix components Inspect PPE for integrity->Dispense and mix components Avoid inhalation of vapors Avoid inhalation of vapors Dispense and mix components->Avoid inhalation of vapors Prevent skin and eye contact Prevent skin and eye contact Avoid inhalation of vapors->Prevent skin and eye contact Clean spills immediately Clean spills immediately Prevent skin and eye contact->Clean spills immediately Decontaminate work surfaces Decontaminate work surfaces Clean spills immediately->Decontaminate work surfaces Dispose of waste properly Dispose of waste properly Decontaminate work surfaces->Dispose of waste properly Wash hands thoroughly Wash hands thoroughly Dispose of waste properly->Wash hands thoroughly

Caption: A stepwise workflow for the safe handling of PHILLYCLAD 8.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response Workflow:

Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Don appropriate PPE Don appropriate PPE Evacuate Area->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Absorb with inert material Absorb with inert material Contain Spill->Absorb with inert material Collect and containerize Collect and containerize Absorb with inert material->Collect and containerize Decontaminate spill area Decontaminate spill area Collect and containerize->Decontaminate spill area Dispose of as hazardous waste Dispose of as hazardous waste Decontaminate spill area->Dispose of as hazardous waste

Caption: A procedural flowchart for responding to a PHILLYCLAD 8 spill.

Disposal:

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in drains or sewers.

  • Empty Containers: Containers that have held PHILLYCLAD 8 should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated clothing, must also be disposed of as hazardous waste.[6]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。